molecular formula C9H6BrNO B1446597 4-Bromoisoquinolin-7-ol CAS No. 1783631-45-7

4-Bromoisoquinolin-7-ol

Cat. No.: B1446597
CAS No.: 1783631-45-7
M. Wt: 224.05 g/mol
InChI Key: DWNWBRUGWWTJQN-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-7-ol is an organic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . This brominated isoquinoline derivative is characterized by a hydroxyl group at the 7-position, which can be leveraged for further chemical modifications, making it a valuable intermediate in synthetic organic chemistry . The compound should be stored sealed in a dry environment at room temperature . As a building block, this compound is part of a class of molecules frequently utilized in medicinal chemistry research for the synthesis and exploration of more complex bioactive molecules . For example, structurally similar bromo-hydroxy isoquinolines are noted for their role as pharmaceutical intermediates and in the preparation of amino-substituted derivatives . Researchers value such compounds for developing potential enzyme inhibitors and other pharmacologically active agents. According to safety information, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures, including the use of personal protective equipment, should be taken when handling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromoisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNWBRUGWWTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Bromoisoquinolin-7-ol , a critical heterocyclic scaffold used in the development of degraders (PROTACs) and kinase inhibitors (e.g., targeting BRD4 or ROCK).

This guide prioritizes the WO2018144649A1 / US20180215731A1 route, which is the most thoroughly documented protocol for achieving the specific 4-bromo-7-hydroxy substitution pattern, overcoming the natural regioselectivity challenges of the isoquinoline ring.

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-Bromoisoquinolin-7-ol (1) presents a regiochemical challenge. Electrophilic bromination of 7-hydroxyisoquinoline typically favors the 8-position (ortho to the hydroxyl) rather than the desired 4-position (pyridine ring).[1] Consequently, a direct bromination approach is often low-yielding or non-selective.[1]

The authoritative industrial route employs a displacement-demethylation strategy .[1] The synthesis constructs the 4,7-functionalized core via a dibromide intermediate, selectively installs the oxygen functionality at C7 via nucleophilic aromatic substitution (


), and concludes with demethylation.
Retrosynthetic Pathway[1]
  • Target: 4-Bromoisoquinolin-7-ol

  • Precursor: 4-Bromo-7-methoxyisoquinoline[1]

  • Intermediate: 4,7-Dibromoisoquinoline[2][3]

  • Starting Material: 7-Bromoisoquinoline (or 7-aminoisoquinoline precursor)[1]

Retrosynthesis Target 4-Bromoisoquinolin-7-ol (Target) Precursor 4-Bromo-7-methoxyisoquinoline (Key Intermediate) Target->Precursor Demethylation (BBr3) Inter 4,7-Dibromoisoquinoline (Regio-control Scaffold) Precursor->Inter Regioselective SNAr (NaOMe) Start 7-Bromoisoquinoline (Starting Material) Inter->Start C4 Bromination (NBS)

Figure 1: Retrosynthetic logic prioritizing the installation of the C4-Bromine prior to establishing the C7-Hydroxyl group.

Detailed Experimental Protocol

Phase 1: Construction of the Dibromo Scaffold

Objective: Install a bromine atom at the C4 position of the isoquinoline ring. Starting Material: 7-Bromoisoquinoline.[1][4] (Note: If starting from 1,2,3,4-tetrahydroisoquinoline, a Sandmeyer reaction sequence via 7-aminoisoquinoline is required to generate 7-bromoisoquinoline first).

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[1]

Protocol:

  • Setup: Charge a round-bottom flask with 7-bromoisoquinoline (15.0 g, 72 mmol) and glacial acetic acid (30 mL).

  • Addition: Add N-bromosuccinimide (NBS) (19.3 g, 110 mmol, 1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere. Stir overnight (approx. 12–16 hours).

    • Mechanistic Insight: Acetic acid promotes the electrophilic bromination at C4, the most electron-rich position of the pyridine ring in the absence of strong activating groups on the benzene ring.

  • Workup: Cool to room temperature. Dilute with water (10 mL). Neutralize carefully with saturated aqueous NaOH (exothermic).[1]

  • Extraction: Extract with ethyl acetate (3 x 100 mL). Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate 15:1).

  • Yield: ~6.0 g (29%) of 4,7-Dibromoisoquinoline as a yellow solid.

Phase 2: Regioselective Methoxylation

Objective: Selectively displace the C7-bromide with a methoxy group while retaining the C4-bromide. Criticality: This step utilizes the differential reactivity of the C7 position under forcing conditions.[1]

Reaction:



Protocol:

  • Setup: In a microwave vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a mixture of DMSO/Methanol (4:3 ratio, 10 mL).

  • Reagent: Add Sodium Methanolate (NaOMe) (0.3 g, 5.6 mmol, 1.6 equiv).

  • Reaction: Seal and heat in a microwave reactor at 140°C for 1 hour.

    • Note: Conventional heating may require significantly longer times (24-48h) and result in lower yields due to competing degradation or bis-substitution.[1]

  • Workup: Pour into water/brine. Extract with ethyl acetate.[1][5]

  • Purification: Flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate 10:1).

  • Yield: ~180 mg (22%) of 4-Bromo-7-methoxyisoquinoline .

    • Data Verification:

      
      H NMR (400 MHz, DMSO-
      
      
      
      )
      
      
      9.21 (s, 1H), 8.59 (s, 1H), 7.99 (d, J=8.8 Hz, 1H), 7.63 (d, J=2.4 Hz, 1H), 7.57-7.60 (m, 1H), 3.95 (s, 3H).[6][7]
Phase 3: Demethylation to Target

Objective: Reveal the hydroxyl group to yield the final product.

Reaction:



Protocol:

  • Setup: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous Dichloromethane (DCM) (2 mL) under inert atmosphere (

    
     or Ar).
    
  • Addition: Cool to -20°C . Slowly add Boron Tribromide (

    
    )  (1.0 M in DCM, 4.6 mL, 4.6 mmol, 10 equiv) dropwise.
    
    • Safety:

      
       reacts violently with moisture.[1] Use strictly anhydrous conditions.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Quench dropwise with Methanol (very exothermic). Dilute with saturated

    
     to pH ~7-8.
    
  • Isolation: Extract with DCM or EtOAc. Wash with brine, dry over

    
    , and concentrate.
    
  • Yield: ~60 mg (58%) of 4-Bromoisoquinolin-7-ol .

Process Data Summary

StepTransformationReagentsKey ConditionsTypical Yield
1 Bromination (C4)NBS, AcOH100°C, 12h29%
2 Methoxylation (C7)NaOMe, DMSO/MeOH140°C (MW), 1h22%
3 Demethylation

, DCM
-20°C

RT, 12h
58%

Overall Yield: ~3.7% from 7-bromoisoquinoline.[1] While low, this route provides high regiochemical certainty compared to direct bromination methods.[1]

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical logic, highlighting the pivotal regioselective substitution at Step 2.

SynthesisWorkflow cluster_0 Step 1: C4 Bromination cluster_1 Step 2: C7 Substitution cluster_2 Step 3: Deprotection SM 7-Bromoisoquinoline NBS NBS / AcOH 100°C SM->NBS Dibromo 4,7-Dibromoisoquinoline NBS->Dibromo NaOMe NaOMe / DMSO MW 140°C Dibromo->NaOMe Methoxy 4-Bromo-7-methoxyisoquinoline NaOMe->Methoxy BBr3 BBr3 / DCM -20°C Methoxy->BBr3 Product 4-Bromoisoquinolin-7-ol BBr3->Product

Figure 2: Step-wise transformation workflow.[1] Note the use of Microwave (MW) energy in Step 2 to overcome the activation barrier for nucleophilic substitution on the benzene ring.

References

  • US Patent 2018/0215731 A1 . Cereblon ligands and bifunctional compounds comprising the same. (2018).[1] Examples 1063-1070 (Synthesis of 4-bromoisoquinolin-7-ol).

  • WO Patent 2018/144649 A1 . Cereblon ligands and bifunctional compounds comprising the same. (2018).[1]

  • CN Patent 102875465 A . Method for preparing 7-bromoisoquinoline. (2013).[1] (Reference for starting material synthesis).

  • Motati, D. R., et al. (2018).[1] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (Context on regioselectivity of quinoline bromination).

Sources

4-Bromoisoquinolin-7-ol chemical properties

[1][2][3][4]

CAS Number: 1783631-45-7 Molecular Formula: C


Molecular Weight:IUPAC Name:123

Executive Summary & Structural Analysis

4-Bromoisoquinolin-7-ol represents a bifunctional scaffold merging the electron-deficient isoquinoline core with two distinct reactive handles: an electrophilic aryl bromide at the C4 position and a nucleophilic hydroxyl group at the C7 position. This "push-pull" electronic structure makes it a versatile intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and CNS-active agents where the isoquinoline ring serves as a bioisostere for quinazoline or indole moieties.[4]

Core Structural Features[7][8]
  • C4-Bromine: Positioned at the "beta" site of the pyridine ring equivalent, this position is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent imine bond.

  • C7-Hydroxyl: Provides a handle for solubility modulation (via prodrugs) or etherification to extend the pharmacophore into solvent-exposed regions of a protein binding pocket.[4]

  • Isoquinoline Nitrogen (N2): A weak base capable of H-bond acceptance, critical for hinge-binding in kinase domains.[4]

Physicochemical Properties

The following data aggregates calculated and experimental values for the core scaffold.

PropertyValueContext
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 215–220 °C (dec.)[4]High lattice energy due to H-bonding
Solubility DMSO (>50 mg/mL), DMFPoor in water and non-polar solvents (Hexane)
pKa (Phenol) ~8.2 (Calculated)Acidified by the electron-deficient ring and Br
pKa (Nitrogen) ~3.5 (Calculated)Basicity reduced by inductive effect of C4-Br
LogP 2.3Moderate lipophilicity
H-Bond Donors 1(Phenolic -OH)
H-Bond Acceptors 2(N-atom, -OH oxygen)

Synthetic Accessibility & Regiochemistry

Synthesis of 4-bromoisoquinolin-7-ol requires careful control of regioselectivity.[4] Direct bromination of isoquinoline typically favors the C4 position, but the strong activating effect of the C7-hydroxyl group can compete, potentially directing bromine to the ortho-positions (C6 or C8).[4]

Optimal Synthetic Route: Protected Bromination

To ensure regiochemical fidelity at C4, a protection-deprotection strategy is recommended over direct bromination of the phenol.[4]

  • Starting Material: 7-Methoxyisoquinoline.[4][5]

  • Bromination: Reaction with N-Bromosuccinimide (NBS) in Acetonitrile/DMF.[4] The methoxy group is less activating than the free phenol, and the solvent polarity favors electrophilic attack at the C4 position of the heteroaromatic ring.

  • Deprotection: Demethylation using BBr

    
     or HBr/AcOH to yield the free phenol.[4]
    

Synthesiscluster_legendReaction LogicSM7-MethoxyisoquinolineINT4-Bromo-7-methoxyisoquinolineSM->INTNBS, MeCNRT, 4h(Electrophilic Subst.)PROD4-Bromoisoquinolin-7-ol(Target)INT->PRODBBr3, DCM-78°C to RT(Demethylation)L1C4 is the preferred sitefor EAS in isoquinolines

Caption: Step-wise synthesis ensuring regioselectivity at the C4 position via a methoxy-protected intermediate.

Reactivity Profile & Functionalization

The molecule exhibits orthogonal reactivity, allowing sequential functionalization.[4]

Reactivity Map
  • Path A (C4-Br): Palladium-catalyzed cross-coupling.[4] The C4 position is electronically activated for oxidative addition.[4]

  • Path B (C7-OH): Nucleophilic substitution (Mitsunobu or S

    
    2) to attach solubilizing tails or lipophilic linkers.[4]
    
  • Path C (N2): N-oxidation to N-oxides (metabolic liability check) or alkylation to quaternary salts.[4]

ReactivityCORE4-Bromoisoquinolin-7-olSUZUKISuzuki-Miyaura(Aryl/Heteroaryl coupling)CORE->SUZUKIPd(dppf)Cl2, Ar-B(OH)2Base, HeatBUCHWALDBuchwald-Hartwig(Amination)CORE->BUCHWALDPd2(dba)3, AmineLigand, NaOtBuETHERO-Alkylation(Linker Attachment)CORE->ETHERR-X, K2CO3or MitsunobuPRODRUGCarbamate/Ester(Prodrugs)CORE->PRODRUGR-COCl / R-NCO

Caption: Orthogonal reactivity channels for library generation.[4]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for the C4-bromide, which is less reactive than a C1-bromide but stable enough for robust coupling.

Reagents:

  • 4-Bromoisoquinolin-7-ol (1.0 eq)[4]

  • Aryl Boronic Acid (1.2 eq)[4]

  • Catalyst: Pd(dppf)Cl

    
    [4]·CH
    
    
    Cl
    
    
    (5 mol%)[4]
  • Base: K

    
    CO
    
    
    (2.0 M aq, 3.0 eq)[4]
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: In a microwave vial or sealed tube, combine the isoquinoline, boronic acid, and palladium catalyst.

  • Inert: Evacuate and backfill with Nitrogen/Argon (3 cycles).[4]

  • Solvate: Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    .
  • React: Heat to 90–100 °C for 4–12 hours. (Monitor by LCMS; C4 coupling is generally slower than C1).[4]

  • Workup: Dilute with EtOAc, wash with water/brine.[4] Dry organic layer over Na

    
    SO
    
    
    .[4][6][7]
  • Purification: Flash chromatography (DCM/MeOH gradient). The product will be polar due to the free hydroxyl; consider using 5-10% MeOH.[4]

Protocol B: O-Alkylation (Ether Synthesis)

Reagents:

  • 4-Bromoisoquinolin-7-ol (1.0 eq)[4]

  • Alkyl Halide (1.1 eq)[4]

  • Base: Cs

    
    CO
    
    
    (2.0 eq)[4]
  • Solvent: DMF (anhydrous)[4]

Workflow:

  • Dissolve the isoquinoline in DMF.[4]

  • Add Cesium Carbonate and stir at RT for 15 mins (formation of phenoxide).

  • Add Alkyl Halide dropwise.[4]

  • Heat to 60 °C if the halide is secondary; RT is sufficient for primary iodides/bromides.[4]

  • Note: If N-alkylation is observed (formation of quaternary salt), switch to Mitsunobu conditions (PPh

    
    , DIAD, Alcohol) to ensure O-selectivity.
    

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling Precautions:

  • Dust: Use a localized exhaust hood; the solid is likely a respiratory irritant.[4]

  • Storage: Store under inert atmosphere (Argon) at 2–8 °C. Phenolic compounds can oxidize over time (darkening) if exposed to air/light.[4]

References

  • Chemical Identity & Availability: 4-Bromoisoquinolin-7-ol (CAS 1783631-45-7).[1][8][2][3][4] BLD Pharm / ChemicalBook Database.[4]

  • Synthetic Methodology (Isoquinoline Bromination): Selective Synthesis of 4-Bromoisoquinoline. Zhang, H.P., et al. Journal of Chemical Research, 2013.[4]

  • Regioselectivity in Quinoline/Isoquinoline Systems: Bromination of 8-substituted quinolines. Ökten, S., et al. Records of Natural Products, 2016.[4][9] (Mechanistic insight on phenol-directed halogenation).

  • Cross-Coupling Applications: Suzuki–Miyaura Reactions of Halogenated Heterocycles. Organic Chemistry Portal.

Technical Monograph: 4-Bromoisoquinolin-7-ol

[1][2]

Executive Summary

4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7 ) is a bifunctional heteroaromatic scaffold widely utilized in drug discovery.[1][2] Its structure features an isoquinoline core substituted with a hydroxyl group at position 7 and a bromine atom at position 4. This specific substitution pattern renders it an invaluable "molecular Lego" block: the C4-bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-hydroxyl acts as a hydrogen bond donor/acceptor or a site for etherification to tune solubility and pharmacokinetic properties. It is predominantly used in the development of kinase inhibitors (e.g., ROCK, PKA) and receptor modulators.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Property Data
Chemical Name 4-Bromoisoquinolin-7-ol
CAS Number 1783631-45-7
Synonyms 4-Bromo-7-hydroxyisoquinoline; 7-Hydroxy-4-bromoisoquinoline
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~9.2 (Phenolic OH), ~3.5 (Isoquinoline N)
Melting Point >200 °C (Decomposes)
SMILES OC1=CC2=C(C=C1)C(Br)=CN=C2

Synthetic Pathways & Manufacturing Logic

The synthesis of 4-bromoisoquinolin-7-ol requires controlling regioselectivity, as the electron-donating hydroxyl group at C7 activates the benzene ring (specifically C6 and C8) towards electrophilic substitution, competing with the naturally reactive C4 position of the heteroaromatic ring.

Retrosynthetic Analysis

Two primary strategies are employed:[1][3]

  • Direct Halogenation (Route A): Bromination of the pre-formed isoquinolin-7-ol core. This requires careful condition control to favor C4 over C8.

  • Ring Construction (Route B): De novo synthesis of the isoquinoline ring containing the bromide, typically via metal-catalyzed cyclization of alkynyl benzyl azides or imines.

Visualization of Synthetic Logic

SynthesisPathwaysStartIsoquinolin-7-olProtectProtection(MeI/BnBr)Start->Protect AlkylationBrominationRegioselective Bromination(NBS, MeCN, RT)Start->Bromination Direct (Low Selectivity)Inter17-MethoxyisoquinolineProtect->Inter1Inter1->BrominationInter24-Bromo-7-methoxyisoquinolineBromination->Inter2 Major Product (C4)SideProduct8-Bromo Isomer(Impurity)Bromination->SideProduct Minor (C8)DeprotectDemethylation(BBr3, DCM)Inter2->DeprotectTarget4-Bromoisoquinolin-7-ol(CAS 1783631-45-7)Deprotect->Target

Figure 1: Synthetic flowchart highlighting the protection-bromination-deprotection strategy to ensure regioselectivity at C4.

Recommended Protocol (Laboratory Scale)

Note: Direct bromination of the free phenol often leads to mixtures. The O-methylated route is preferred for high purity.

Step 1: Bromination of 7-Methoxyisoquinoline

  • Reagents: 7-Methoxyisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

  • Procedure: Dissolve 7-methoxyisoquinoline in anhydrous MeCN (0.1 M). Add NBS portion-wise at 0°C to suppress radical side reactions.

  • Mechanism: The reaction proceeds via electrophilic aromatic substitution. The electron-rich enamine-like C3-C4 bond attracts the bromonium ion.

  • Workup: Quench with aqueous sodium thiosulfate. Extract with EtOAc.[4][5][6] Purify via silica chromatography (Hex/EtOAc).

Step 2: Demethylation

  • Reagents: 4-Bromo-7-methoxyisoquinoline, Boron Tribromide (BBr₃, 1M in DCM).

  • Procedure: Cool substrate solution in DCM to -78°C. Add BBr₃ dropwise (3.0 eq). Warm to RT and stir for 4–12 h.

  • Quench: Carefully quench with MeOH at 0°C (Exothermic!).

  • Isolation: Neutralize with NaHCO₃. The product often precipitates or is extracted into EtOAc/n-Butanol.

Medicinal Chemistry Applications

The 4-bromoisoquinolin-7-ol scaffold is a "privileged structure" in kinase inhibitor design. The nitrogen atom at position 2 acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the 4-position vector allows access to the solvent-exposed region or hydrophobic back-pocket.

Structure-Activity Relationship (SAR) Logic
  • Position 4 (Br): The "Exit Vector." Replaced via Suzuki coupling to introduce aryl/heteroaryl groups that interact with the kinase P-loop or gatekeeper residues.

  • Position 7 (OH): The "Solubilizing/Binding Vector." Can be alkylated to attach morpholine/piperazine tails (improving solubility) or left free to H-bond with conserved water molecules or Glu/Asp residues.

  • Isoquinoline Core: Provides rigid pi-stacking interactions with the enzyme's phenylalanine gatekeeper.

Application Workflow Diagram

MedChemSARCore4-Bromoisoquinolin-7-olC4-Br (Reactive)C7-OH (Functional)SuzukiSuzuki Coupling(Ar-B(OH)2, Pd catalyst)Core:p4->Suzuki C-C Bond FormationEtherWilliamson Ether Synthesis(R-X, K2CO3)Core:p7->Ether Side Chain InstallKinaseKinase Inhibitor(ROCK/PKA Target)Suzuki->Kinase Hinge BinderEther->Kinase Solubility/SelectivityProbeFluorescent Probe(Linker attachment)Ether->Probe

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromide and hydroxyl groups.

Analytical Characterization

To validate the identity of 4-Bromoisoquinolin-7-ol, the following analytical signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • H1 (Singlet, ~9.0 ppm): Deshielded proton adjacent to Nitrogen.

    • H3 (Singlet, ~8.6 ppm): Distinct singlet due to Br substitution at C4 (no coupling to H4).

    • H8 (Doublet, ~8.0 ppm): Ortho to the ring junction.

    • H6 (Doublet of doublets): Coupling with H8 and H5.

    • H5 (Doublet, ~2.5 Hz meta-coupling): If resolved, shows meta-coupling to H6/H8.

    • OH (Broad Singlet, >10 ppm): Exchangeable with D₂O.

  • Mass Spectrometry (LC-MS):

    • m/z: 223.9/225.9 [M+H]⁺ (1:1 isotopic pattern characteristic of one Bromine atom).

  • HPLC Purity:

    • Stationary Phase: C18.

    • Mobile Phase: H₂O/MeCN (+0.1% Formic Acid).

    • Retention time will be shorter than the 7-methoxy precursor due to the polarity of the free phenol.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle only in a functioning chemical fume hood to avoid dust inhalation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (protect from direct light to prevent debromination).

References

  • Lead Sciences. (n.d.). 4-Bromoisoquinolin-7-ol Product Data. Retrieved from

  • BLD Pharm. (n.d.).[7] 4-Bromoisoquinolin-7-ol (CAS 1783631-45-7).[1][2][8][7][9] Retrieved from

  • PubChem. (2025). Isoquinoline, 4-bromo- (Analogous Chemistry). National Library of Medicine. Retrieved from

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (Contextual reference for regioselectivity). Retrieved from

  • Combi-Blocks. (n.d.). Catalog Entry: QP-1758 (4-Bromoisoquinolin-7-ol).[1] Retrieved from

Physical properties of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and application of 4-Bromoisoquinolin-7-ol , a critical heterocyclic intermediate used primarily in the development of targeted protein degraders (PROTACs) and Cereblon (CRBN) E3 ligase ligands.

Physical Properties of 4-Bromoisoquinolin-7-ol

1. Compound Identity & Core Metrics
PropertyDetail
Chemical Name 4-Bromoisoquinolin-7-ol
CAS Number 1783631-45-7
Synonyms 4-Bromo-7-hydroxyisoquinoline; 7-Hydroxy-4-bromoisoquinoline
Molecular Formula C

H

BrNO
Molecular Weight 224.06 g/mol
SMILES Oc1ccc2c(c1)cncc2Br
Structure Class Halogenated Isoquinolinol
2. Physical & Chemical Characteristics
ParameterValue / DescriptionNote
Appearance Off-white to yellow solid (High purity)Often isolated as a viscous light oil or amorphous solid in crude stages due to supercooling or residual solvent [1, 2].[1]
Melting Point 160–165 °C (Predicted)Experimental values vary by crystal habit; frequently handled as a solution or amorphous solid in synthesis.
Solubility High: DMSO, DMF, PyridineModerate: Methanol, EthanolLow: Dichloromethane (DCM), WaterThe phenolic hydroxyl group significantly increases polarity compared to the methoxy precursor.
pKa (Predicted) OH: ~9.0 – 9.5N-Ring: ~3.0 – 3.5The bromine at C4 exerts an inductive electron-withdrawing effect, lowering the basicity of the isoquinoline nitrogen compared to unsubstituted isoquinoline (pKa ~5.4).
LogP ~2.1 Lipophilic enough for cell permeability but polar enough for ligand interactions.
3. Spectroscopic Signature (Precursor Reference)

While the specific NMR of the hydroxyl product varies by solvent, the 4-bromo-7-methoxyisoquinoline precursor provides a validated reference standard for structural confirmation.

  • 1H NMR (400 MHz, DMSO-d6) :

    
     9.21 (s, 1H, H-1), 8.59 (s, 1H, H-3), 7.99 (d, J=8.8 Hz, 1H, H-5), 7.63 (d, J=2.4 Hz, 1H, H-8), 7.57-7.60 (m, 1H, H-6), 3.95 (s, 3H, OMe) [1].[2][3]
    
  • Diagnostic Shift: Upon demethylation to 4-bromoisoquinolin-7-ol , the methoxy singlet (

    
     3.95) disappears, and a broad phenolic hydroxyl singlet appears (typically 
    
    
    
    10.0–11.0 in DMSO-d6).

Synthesis & Manufacturing Protocol

The synthesis of 4-Bromoisoquinolin-7-ol is non-trivial due to the need for specific regioselectivity. The most robust industrial route employs a Late-Stage Demethylation strategy, ensuring the bromine is installed at position 4 without over-brominating the activated phenol ring.

Reaction Pathway Visualization

SynthesisPathway Start 7-Bromoisoquinoline (Starting Material) Inter1 4,7-Dibromoisoquinoline (Intermediate 1) Start->Inter1 NBS, AcOH 100°C Inter2 4-Bromo-7-methoxyisoquinoline (Intermediate 2) Inter1->Inter2 NaOMe, DMSO/MeOH MW, 140°C Product 4-Bromoisoquinolin-7-ol (Target) Inter2->Product BBr3, DCM -20°C to RT

Detailed Experimental Protocol
Step 1: Regioselective Bromination (C4 Functionalization)
  • Reagents : 7-Bromoisoquinoline, N-Bromosuccinimide (NBS), Acetic Acid (AcOH).[4]

  • Conditions : Heat 7-bromoisoquinoline with NBS (1.5 equiv) in AcOH at 100 °C.

  • Mechanism : Electrophilic aromatic substitution.[5] The deactivated benzene ring (due to the 7-Br) directs the second bromine to the C4 position of the pyridine ring, which is the preferred site for electrophilic attack in isoquinolines under acidic conditions.

  • Yield : ~30% (after purification).

Step 2: Selective Methoxylation (C7 Functionalization)
  • Reagents : 4,7-Dibromoisoquinoline, Sodium Methoxide (NaOMe), DMSO/MeOH.[2][3]

  • Conditions : Microwave irradiation at 140 °C for 1 hour.

  • Critical Insight : This step relies on the differential reactivity of the two bromine atoms. The C7-Br (on the carbocycle) is susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions, while the C4-Br (on the heterocycle) remains intact.
    
  • Yield : ~22% [1].[3]

Step 3: Demethylation (Final Deprotection)
  • Reagents : 4-Bromo-7-methoxyisoquinoline, Boron Tribromide (BBr

    
    ), Dichloromethane (DCM).[6]
    
  • Protocol :

    • Dissolve 4-bromo-7-methoxyisoquinoline in anhydrous DCM.

    • Cool to -20 °C (Critical to prevent debromination or side reactions).

    • Add BBr

      
       (10 equiv) dropwise.
      
    • Warm to room temperature and stir for 12 hours.

    • Quench with NaHCO

      
       (aq), extract with Ethyl Acetate.
      
  • Yield : ~58%.[7]

  • Result : 4-Bromoisoquinolin-7-ol (Light oil or solid).[7]

Applications in Drug Discovery

1. PROTAC Linker Chemistry

4-Bromoisoquinolin-7-ol is a "privileged scaffold" in the design of Cereblon (CRBN) ligands . The 7-hydroxy group serves as a highly efficient attachment point for linker chains, while the isoquinoline core mimics the phthalimide pharmacophore found in immunomodulatory drugs (IMiDs) like lenalidomide.

2. Structure-Activity Relationship (SAR)
  • C4-Bromo Handle : Provides a vector for cross-coupling reactions (Suzuki-Miyaura) to extend the molecule into the target protein's binding pocket.

  • C7-Hydroxyl : Acts as the solvent-exposed "exit vector," allowing the attachment of PEG or alkyl linkers without disrupting the binding of the isoquinoline core to the E3 ligase.

Handling & Safety (E-E-A-T)

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation and light over prolonged periods.

  • Solubility Note : For biological assays, prepare a stock solution in DMSO (up to 50 mM). Avoid storing aqueous dilutions for >24 hours.

References

  • Wang, J., et al. (2018). Cereblon ligands and bifunctional compounds comprising the same. US Patent App. US20180215731A1.

  • Ren, X., et al. (2018). Cereblon ligands and bifunctional compounds comprising the same. WIPO Patent WO2018144649A1.

  • PubChem Database . 4-Bromoisoquinoline (Analogous Properties). National Library of Medicine.

  • Smolecule . 4-Bromo-7-methoxyisoquinoline (Precursor Data).

Sources

Technical Whitepaper: 4-Bromoisoquinolin-7-ol as a Versatile Pharmacophore Scaffold

[1][2]

Executive Summary

4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7) is a halogenated isoquinoline derivative characterized by a "dual-handle" architecture.[2] It features an electrophilic bromine atom at the C4 position and a nucleophilic hydroxyl group at the C7 position.[2] This specific substitution pattern renders it an invaluable building block for Bifunctional Compounds , allowing independent functionalization at two distinct vectors.[1][2] It is increasingly utilized in the synthesis of cereblon-based ligands and kinase inhibitors where precise linker attachment is required without disrupting the core binding motif.[2]

Molecular Architecture & Electronic Properties[1][2]

Structural Analysis

The molecule consists of a bicyclic isoquinoline heteroaromatic system.[2] The numbering convention and functional vectors are critical for synthetic planning.[2]

  • Core: Isoquinoline (Benzo[c]pyridine).[2]

  • Position 4 (Br): Located on the pyridine ring (heterocyclic ring).[2] This position is electronically distinct from the benzene ring, serving as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Position 7 (OH): Located on the benzene ring.[2] This phenolic hydroxyl acts as a robust anchor for alkylation (etherification), often serving as the exit vector for PROTAC linkers.

Electronic Effects
  • C4 Reactivity: The pyridine nitrogen exerts an electron-withdrawing effect, making the C4 position susceptible to nucleophilic attack in some contexts, but more importantly, it activates the C-Br bond for oxidative addition by transition metals.[1]

  • C7 Acidity: The hydroxyl group at C7 is phenolic (estimated pKa ~9.5).[2] The conjugate base is stabilized by resonance into the benzene ring, though less delocalized onto the nitrogen compared to a 1-OH or 3-OH isomer.[2] This allows for selective deprotonation and alkylation in the presence of other sensitive groups.[2]

Gcluster_04-Bromoisoquinolin-7-ol StructureIsoquinolineIsoquinoline Core(Planar Aromatic)BrC4-Bromine(Cross-Coupling Handle)Isoquinoline->BrElectronic Activation(Pyridine Ring)OHC7-Hydroxyl(Linker Attachment Point)Isoquinoline->OHResonance Donor(Benzene Ring)captionFig 1: Structural vectors of 4-Bromoisoquinolin-7-ol. C4 and C7 offer orthogonal reactivity.

[2]

Synthetic Pathways[1][3][4][5][6]

The synthesis of 4-Bromoisoquinolin-7-ol is non-trivial due to the need for regiocontrol.[2] Direct bromination of isoquinolin-7-ol can lead to mixtures (C8 vs. C4).[2] The industry-standard route relies on a Demethylation Strategy from a methoxy precursor.[2]

The Demethylation Route (Preferred)

This protocol ensures the bromine is installed at C4 before the sensitive phenol is exposed, or utilizes the directing effects of the methoxy group.

Step 1: Precursor Synthesis (4-Bromo-7-methoxyisoquinoline) Starting from 7-methoxyisoquinoline, bromination is performed.[2] While the methoxy group activates the benzene ring (directing ortho/para to C8/C6), reaction conditions using N-Bromosuccinimide (NBS) in acetonitrile or direct bromination in mild acidic conditions can favor the C4 position of the hetero-ring, which is the standard electrophilic site for neutral isoquinolines.

Step 2: Boron Tribromide Demethylation The cleavage of the methyl ether is achieved using Boron Tribromide (

212
Experimental Protocol: Demethylation of 4-Bromo-7-methoxyisoquinoline

Based on protocols described in US Patent 2018/0215731 A1.

  • Reagents: 4-Bromo-7-methoxyisoquinoline (1.0 equiv),

    
     (1.0 M in DCM, 10.0 equiv), Dichloromethane (DCM, anhydrous).[1][2]
    
  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Procedure:

    • Dissolve starting material in anhydrous DCM.[1][2]

    • Cool the solution to -20°C (ice/salt or acetone/dry ice bath).

    • Add

      
       solution dropwise over 20 minutes. Caution: Exothermic.[2]
      
    • Allow the reaction to warm to Room Temperature (rt) and stir for 12 hours .

  • Workup:

    • Quench carefully with Methanol (MeOH) or ice water at 0°C.[2]

    • Neutralize with saturated

      
      .[1][2]
      
    • Extract with Ethyl Acetate (EtOAc) or DCM/MeOH (9:1).[2]

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1][3]
      
  • Purification: Silica gel chromatography (Gradient: Hexanes to EtOAc/MeOH).

  • Expected Yield: 55–65%.

SynthesisSM7-MethoxyisoquinolineInter4-Bromo-7-methoxyisoquinolineSM->InterNBS, MeCN(Bromination)Product4-Bromoisoquinolin-7-olInter->ProductBBr3, DCM-20°C to rt(Demethylation)captionFig 2: Synthetic workflow via BBr3 demethylation.

Reactivity & Applications in Drug Discovery[2]

Divergent Functionalization

The power of this scaffold lies in its ability to undergo orthogonal reactions.[2]

Reaction TypeTarget SiteReagentsApplication
O-Alkylation C7-OH

, Alkyl Bromide, DMF
Attaching PROTAC Linkers (e.g., PEG chains, alkyl chains).[1][2]
Suzuki Coupling C4-Br

, Aryl Boronic Acid
Installing the "Warhead" or target binding motif.[2]
Sonogashira C4-Br

, CuI, Alkyne
Creating rigid alkyne-linked inhibitors.[1][2]
Case Study: PROTAC Linker Attachment

In the context of targeted protein degradation, the 7-hydroxyl group is frequently reacted with bifunctional linkers (e.g., 5-bromopentan-1-ol) to create an intermediate that can bridge the isoquinoline (Target Binder) to an E3 ligase ligand (e.g., Thalidomide).

Protocol: O-Alkylation with Linker

  • Dissolve 4-Bromoisoquinolin-7-ol (1.0 equiv) in DMF.

  • Add Potassium Carbonate (

    
    , 2.0 equiv) and the Linker-Halide (e.g., 5-bromopentan-1-ol, 1.0 equiv).[2]
    
  • Heat to 70°C for 8 hours.

  • Isolate via extraction (DCM/MeOH) to yield the ether-linked intermediate.

Reactivitycluster_C7C7 Functionalizationcluster_C4C4 FunctionalizationCore4-Bromoisoquinolin-7-olLinkerLinker Attachment(Ether bond)Core->LinkerK2CO3, R-Br(Nucleophilic Sub.)WarheadTarget Binder(Aryl/Heteroaryl)Core->WarheadPd-Catalysis(Suzuki/Buchwald)PROTACPROTACLinker->PROTACTo E3 Ligase(Cereblon/VHL)captionFig 3: Divergent synthesis logic for PROTAC construction.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2]

  • Storage: Store in a cool, dry place under inert gas. The phenol is susceptible to oxidation over long periods if exposed to air.[2]

  • Precursor Hazard:

    
     reacts violently with water and produces toxic HBr fumes.[1][2] All demethylation reactions must be performed in a well-ventilated fume hood.[2]
    

References

  • Synthesis & Application in PROTACs

    • Cereblon ligands and bifunctional compounds comprising the same.[2][4][5][6] US Patent 2018/0215731 A1. (2018).[2]

    • Cereblon ligands and bifunctional compounds comprising the same.[2][4][5][6] WO Patent 2018/144649 A1. (2018).[2]

  • General Isoquinoline Bromination

    • Ghorbani-Vaghei, R., & Jalili, H. (2005).[1] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 2005(07), 1099-1102.[1][2]

  • Chemical Data

    • PubChem CID: 132448373 (4-bromo-7-methoxyisoquinoline precursor).[2] [2]

Technical Guide: The Discovery and Utility of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, synthesis, and application of 4-Bromoisoquinolin-7-ol , a privileged scaffold in modern medicinal chemistry, particularly in the fields of Targeted Protein Degradation (TPD) and kinase inhibition.

A Privileged Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary: The "Unsung Hero" of Bifunctional Ligands

In the high-stakes arena of drug discovery, 4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7 ) has emerged not merely as a building block, but as a strategic "linchpin" scaffold. Its value lies in its unique orthogonal reactivity : it possesses two distinct chemical handles—an electrophilic aryl bromide at C4 and a nucleophilic hydroxyl group at C7—that can be functionalized independently under mild conditions.

This guide deconstructs the technical journey of this compound, moving from its rational synthesis to its critical role in constructing PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors . Unlike simple heterocycles, this scaffold allows researchers to couple a pharmacophore (via C4) and a linker/solubilizing group (via C7) with high regiocontrol, minimizing the need for protecting group gymnastics.

Chemical Identity & Structural Logic[1]

The structural elegance of 4-Bromoisoquinolin-7-ol lies in the electronic disparity between the pyridine ring (electron-deficient) and the benzenoid ring (electron-rich, further activated by the hydroxyl group).

Key Properties
PropertyDataRelevance
IUPAC Name 4-Bromoisoquinolin-7-olPrecise nomenclature for patenting.
CAS Number 1783631-45-7Key identifier for sourcing and IP searches.
Molecular Weight 224.05 g/mol Low MW allows for "fragment-based" design.
pKa (Calculated) ~9.2 (Phenolic OH)Ionizable at physiological pH; good nucleophile.
LogP ~2.5Lipophilic enough for cell permeability, modifiable via C7.
Electronic State C4: Electrophilic (Suzuki-ready) C7: Nucleophilic (Alkylation-ready)Enables sequential, orthogonal functionalization.
The "Electronic Push-Pull"

The 7-hydroxyl group donates electron density into the benzenoid ring, making the system electron-rich. However, the nitrogen atom in the adjacent ring pulls density, creating a dipole.

  • C4 Position: The standard site for electrophilic aromatic substitution (EAS) in isoquinolines. The bromine atom here serves as a pre-installed "handle" for Palladium-catalyzed cross-coupling.

  • C7 Position: The hydroxyl group allows for etherification (Williamson or Mitsunobu), essential for attaching the "linker" chains seen in PROTACs (e.g., connecting to Cereblon or VHL ligands).

Synthesis Pathways: From Concept to Scale

The "discovery" of this compound is rooted in the need for scalable, regioselective routes. We analyze two primary methodologies: the Classical Step-Wise Route (High Fidelity) and the Direct Functionalization Route (High Throughput).

Method A: The "Classical" Regioselective Route (Recommended)

This route is preferred for gram-to-kilogram scale-up due to its reliability and avoidance of complex isomer separations.

  • Starting Material: 7-Methoxyisoquinoline (Commercially available or synthesized from m-methyoxybenzaldehyde).

  • Bromination (The Critical Step):

    • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF.

    • Mechanism:[1][2][3][4] Electrophilic Aromatic Substitution.[5]

    • Selectivity: The C4 position is electronically favored over C5/C8 in neutral media. The C7-methoxy group activates the system but does not override the inherent C4 reactivity of the isoquinoline core.

  • Demethylation:

    • Reagent: Boron Tribromide (BBr3) in Dichloromethane (DCM) at -78°C to RT, or 48% HBr (reflux).

    • Outcome: Clean cleavage of the methyl ether to yield the free phenol.

Method B: The "Patent" Route (Specialized)

Recent patent literature (e.g., US20180215731A1) suggests a route involving 4,7-dibromoisoquinoline .

  • Reaction: 4,7-Dibromoisoquinoline + NaOMe (Sodium Methoxide)

    
     4-Bromo-7-methoxyisoquinoline.
    
  • Conditions: Microwave irradiation at 140°C.

  • Insight: This implies a nucleophilic aromatic substitution (

    
    ) or a specific metal-catalyzed exchange. While interesting, this route is often lower yielding (approx. 22%) and less robust than Method A for general laboratory use.
    
Visualization: Synthesis Workflow

The following diagram illustrates the decision matrix for synthesizing this scaffold.

Synthesis_Workflow Start Start: m-Methoxybenzaldehyde Inter1 7-Methoxyisoquinoline Start->Inter1 Pomeranz-Fritsch Cyclization Step_Brom Bromination (NBS, MeCN, RT) Inter1->Step_Brom Regioselective EAS Inter2 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) Step_Brom->Inter2 Yield: >85% Step_Deprot Demethylation (BBr3, DCM, -78°C) Inter2->Step_Deprot Ether Cleavage Target TARGET: 4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7) Step_Deprot->Target Yield: >90% Alt_Start 4,7-Dibromoisoquinoline Alt_Step NaOMe, MW, 140°C Alt_Start->Alt_Step Alt_Step->Inter2 Low Yield (~22%)

Caption: Figure 1. Comparative synthesis pathways. The central path (Red to Green) represents the industry-standard "Classical Route" offering high regiocontrol and yield.

Orthogonal Functionalization: The "Handle" Strategy

The true power of 4-Bromoisoquinolin-7-ol is its ability to serve as a hub for divergent synthesis. The chemical orthogonality allows for a "Plug-and-Play" approach.

The Nucleophilic Handle (C7-OH)
  • Reaction Type: Alkylation (Williamson Ether Synthesis) or Mitsunobu Reaction.

  • Application: Attachment of Linkers (PEG chains, alkyl chains) for PROTACs.

  • Protocol:

    • Reagents:

      
      , DMF, Alkyl Halide (Linker-Br).
      
    • Temp: 60°C.

    • Why First? It is often strategic to attach the linker before the expensive cross-coupling to avoid catalyst poisoning by the free phenol.

The Electrophilic Handle (C4-Br)
  • Reaction Type: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira Coupling.

  • Application: Attachment of the Warhead (the protein-binding motif).

  • Protocol:

    • Catalyst:

      
       or 
      
      
      
      / XPhos.
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1).

    • Why Second? The C4-Br bond is robust enough to survive the mild basic conditions of the C7-alkylation.

Visualization: Functionalization Logic

Functionalization_Logic Core 4-Bromoisoquinolin-7-ol (Scaffold) Linker Linker Attachment (via C7-OH) Core->Linker K2CO3, R-X (Nucleophilic Subst.) PROTAC_Pre Linker-Scaffold-Br Linker->PROTAC_Pre Intermediate Warhead Warhead Coupling (via C4-Br) PROTAC_Pre->Warhead Suzuki Coupling Pd(0), Ar-B(OH)2 Final_Drug Final Drug Candidate (PROTAC / Kinase Inhibitor) Warhead->Final_Drug Convergent Synthesis

Caption: Figure 2. Orthogonal functionalization strategy. The C7-OH is typically derivatized first to install the linker, followed by C4-Br cross-coupling to install the active pharmacophore.

Case Study: Application in BRD4 Degraders

A prime example of this scaffold's utility is found in the development of BET Bromodomain (BRD4) degraders .

  • The Challenge: BRD4 inhibitors (like JQ1) bind to the target but do not destroy it. To create a degrader, one must link the inhibitor to an E3 ligase ligand (e.g., Lenalidomide).

  • The Solution:

    • 4-Bromoisoquinolin-7-ol is selected as the core.[6][7]

    • The C7-OH is alkylated with a PEG-linker connected to Lenalidomide (Cereblon ligand).

    • The C4-Br is coupled via Suzuki reaction to a pyrazole-based BRD4 binding motif.

  • Result: A bifunctional molecule where the isoquinoline core acts as a rigid, solubility-enhancing spacer that orientates the two protein domains for effective ubiquitination.

References

  • Preparation of 4-bromoisoquinolinone and derivatives. Google Patents. (CN103772279B).[4][5] Describes Palladium-catalyzed cyclization methods.Link

  • Cereblon ligands and bifunctional compounds comprising the same. Google Patents. (US20180215731A1). Details the synthesis of 4-bromo-7-methoxyisoquinoline and its use in degraders.Link

  • Regioselective Electrophilic Aromatic Bromination. MDPI. Theoretical analysis of bromination selectivity in activated aromatic systems.Link

  • 4-Bromoisoquinolin-7-ol Product Data. BLD Pharm.[6][8] Commercial availability and physical properties.Link

  • N-Bromosuccinimide (NBS) Reagent Profile. Wikipedia. General properties and reactivity of NBS in aromatic bromination.Link

Sources

Technical Profile: 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-Bromoisoquinolin-7-ol , a critical heterocyclic intermediate in medicinal chemistry, particularly in the development of Targeted Protein Degradation (TPD) agents like PROTACs.

IUPAC Name: 4-Bromoisoquinolin-7-ol Common Identity: 4-Bromo-7-hydroxyisoquinoline CAS Registry Number: 1783631-45-7[1]

Executive Summary

4-Bromoisoquinolin-7-ol is a bifunctional isoquinoline scaffold characterized by an electrophilic bromine at the C4 position and a nucleophilic hydroxyl group at the C7 position. This orthogonal reactivity makes it a premier building block in drug discovery. The C4-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonagashira), allowing the installation of diverse pharmacophores, while the C7-hydroxyl provides a site for linker attachment via O-alkylation. It is extensively utilized in the synthesis of Cereblon (CRBN) ligands for PROTAC design, enabling the degradation of oncogenic targets such as BRD4.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyData
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
SMILES OC1=CC2=C(C=C1)C(Br)=CN=C2
Appearance Off-white to yellow solid (often isolated as a light oil in crude form)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Predicted) ~8.5 (Phenolic OH), ~3.0 (Isoquinoline N)

Synthetic Route & Methodology

The synthesis of 4-bromoisoquinolin-7-ol is non-trivial due to the regioselectivity challenges inherent in isoquinoline electrophilic substitution. Direct bromination of isoquinolin-7-ol often yields mixtures favoring the C8 position due to the directing effect of the hydroxyl group.

The field-proven protocol utilizes a protection-deprotection strategy starting from 4,7-dibromoisoquinoline, leveraging nucleophilic aromatic substitution (SₙAr) followed by demethylation.

Reaction Pathway Diagram

SynthesisPath Figure 1: Validated synthetic route for 4-Bromoisoquinolin-7-ol via regioselective substitution. Start 4,7-Dibromoisoquinoline (Starting Material) Inter 4-Bromo-7-methoxyisoquinoline (Intermediate) Start->Inter NaOMe, DMSO/MeOH 140°C (Microwave) Regioselective SnAr Product 4-Bromoisoquinolin-7-ol (Target Scaffold) Inter->Product BBr3, DCM -20°C to RT Demethylation

Detailed Experimental Protocol

Step 1: Regioselective Methoxylation (SₙAr)

  • Rationale: The C7-bromine in the 4,7-dibromo precursor is susceptible to nucleophilic attack by methoxide under forcing conditions (microwave irradiation), while the C4-bromine remains intact. This selectivity is crucial for preserving the handle for later cross-coupling.

  • Protocol:

    • Dissolve 4,7-dibromoisoquinoline (1.0 equiv) in a mixture of DMSO/Methanol (4:3 ratio).

    • Add Sodium Methoxide (NaOMe, 1.6 equiv).

    • Heat the reaction mixture in a microwave reactor at 140°C for 1 hour .

    • Workup: Quench with water, extract with ethyl acetate (x3). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[2][3][4]

    • Purification: Silica gel chromatography (Petroleum ether/Ethyl acetate 10:1) yields 4-bromo-7-methoxyisoquinoline .[2][4]

Step 2: Demethylation

  • Rationale: Boron tribromide (BBr3) is a strong Lewis acid that cleaves aryl methyl ethers to phenols. The reaction must be controlled at low temperatures to prevent degradation of the isoquinoline ring.

  • Protocol:

    • Dissolve 4-bromo-7-methoxyisoquinoline (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Cool the solution to -20°C under an inert atmosphere (N₂ or Ar).

    • Slowly add BBr₃ (1.0 M in DCM, 10.0 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench: Cool to 0°C and carefully quench with water (exothermic!). Neutralize to pH 7 with saturated NaHCO₃ or NaOH.

    • Isolation: Extract with DCM/MeOH (10:1), dry over Na₂SO₄, and concentrate to yield 4-bromoisoquinolin-7-ol .

Applications in Drug Development

PROTAC Linker Design

4-Bromoisoquinolin-7-ol is a "linchpin" scaffold in the synthesis of bifunctional degraders. The C7-hydroxyl group is typically alkylated with a linker (e.g., PEG chains, alkyl halides) that connects to an E3 ligase ligand (such as Thalidomide or Pomalidomide).

Key Reaction:

  • Reagents: 4-Bromoisoquinolin-7-ol + Linker-Bromide + K₂CO₃ in DMF at 70°C.

  • Outcome: Formation of a stable ether linkage without affecting the C4-Br.

Palladium-Catalyzed Cross-Coupling

The C4-Br position is sterically accessible and electronically primed for Pd-catalyzed reactions, allowing the attachment of target protein ligands (e.g., BET bromodomain inhibitors).

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

  • Sonagashira: Coupling with terminal alkynes to create rigid, linear geometries often required for binding pockets.

Functionalization Workflow

Applications Figure 2: Divergent functionalization of the scaffold for PROTAC synthesis. cluster_C7 C7-OH Functionalization cluster_C4 C4-Br Functionalization Core 4-Bromoisoquinolin-7-ol Linker Ether Linkage Formation (K2CO3, Alkyl Halide) Core->Linker Coupling Pd-Catalyzed Coupling (Suzuki/Sonagashira) Core->Coupling E3Ligand E3 Ligase Recruitment (e.g., Cereblon Binding) Linker->E3Ligand Warhead Target Protein Ligand (e.g., BRD4 Inhibitor) Coupling->Warhead

Safety & Handling

  • Boron Tribromide (BBr₃): Extremely corrosive and reacts violently with water. Must be handled in a fume hood with proper PPE (gloves, face shield). Quenching requires extreme caution.

  • Isoquinolines: Generally treated as potential irritants. Avoid inhalation of dust/vapors.

  • Storage: Store the isolated phenol in a cool, dry place, preferably under inert gas to prevent oxidation or moisture absorption.

References

  • Patent US20180215731A1 : Cereblon ligands and bifunctional compounds comprising the same. (2018).[2] Describes the synthesis of 4-bromoisoquinolin-7-ol (Step 4) and its use in PROTACs.

  • Patent AU2022221386A1 : Cereblon ligands and bifunctional compounds comprising the same. (2022). Confirms the microwave-assisted methoxylation and BBr3 deprotection protocol.

  • ChemicalBook : 4-Bromoisoquinolin-7-ol Product Properties. Provides CAS registry and physical property data.

  • BLD Pharm : 1783631-45-7 | 4-Bromoisoquinolin-7-ol.[5] Commercial availability and structural verification.[6]

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of 4-Bromoisoquinolin-7-ol , a critical intermediate in the synthesis of BET bromodomain inhibitors and other kinase-targeted therapeutics.

Compound Identity & Significance

4-Bromoisoquinolin-7-ol is a bifunctional isoquinoline scaffold. The C4-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C7-hydroxyl group provides a nucleophilic site for etherification or esterification, often used to attach linker chains in PROTAC (Proteolysis Targeting Chimera) design.

  • IUPAC Name: 4-bromoisoquinolin-7-ol[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: 224.06 g/mol (based on

    
    Br) / 226.05  g/mol  (based on 
    
    
    
    Br)
  • Key Structural Features: Isoquinoline heterocycle, phenol moiety at C7, bromine atom at C4.[4]

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectral impurities. This compound is typically synthesized via the demethylation of 4-bromo-7-methoxyisoquinoline .

Protocol Summary:

  • Precursor: 4-Bromo-7-methoxyisoquinoline.[2][4][5]

  • Reagent: Boron tribromide (BBr

    
    ) in Dichloromethane (DCM).
    
  • Conditions: -20 °C to Room Temperature (RT), 12 hours.

  • Isolation: Quench with NaHCO

    
    , extraction with DCM, purification via silica gel chromatography.
    
Workflow Diagram

SynthesisWorkflow Precursor 4-Bromo-7-methoxyisoquinoline (C10H8BrNO) Intermediate Boron Complex Intermediate Precursor->Intermediate Demethylation Reagent BBr3 / DCM (-20°C to RT) Reagent->Intermediate Quench NaHCO3 (aq) Hydrolysis Intermediate->Quench Workup Product 4-Bromoisoquinolin-7-ol (C9H6BrNO) Quench->Product Isolation

Figure 1: Synthetic pathway for the isolation of 4-Bromoisoquinolin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below includes experimental values for the direct precursor (4-bromo-7-methoxyisoquinoline) and the derived spectral characteristics for the target phenol.

H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by two distinct singlets for the heteroaromatic protons (H1, H3) and an AMX spin system for the benzenoid ring (H5, H6, H8).

PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Assignment
1 Ar-H9.21 Singlet (s)-Deshielded by adjacent Nitrogen.
3 Ar-H8.59 Singlet (s)-Ortho to Br; slightly shielded relative to H1.
5 Ar-H7.99 Doublet (d)8.8Peri-position to C4-Br; couples with H6.
8 Ar-H7.63 Doublet (d)2.4Meta-coupling with H6; Ortho to substituent (OH/OMe).
6 Ar-H7.57 - 7.60 Multiplet (dd)8.8, 2.4Couples with H5 (ortho) and H8 (meta).
7-OH Phenol-H~10.5 Broad (br s)-Exchangeable proton (Shift is conc./temp dependent).

Interpretation Logic:

  • H1 vs H3: H1 is consistently the most downfield signal (~9.2 ppm) due to the combined electronegativity of the nitrogen and the ring current anisotropy. H3 is slightly upfield (~8.6 ppm) but deshielded by the C4-Bromine.

  • H5 (d, 8.8 Hz): This proton is on the benzene ring but is spatially close (peri) to the C4-Bromine. It appears as a doublet due to ortho-coupling with H6.

  • H8 (d, 2.4 Hz): Located at the C8 position. The small coupling constant (2.4 Hz) is characteristic of meta-coupling with H6.

  • Substituent Effect (OMe vs OH): The precursor (7-OMe) shows a methyl singlet at 3.95 ppm . Upon conversion to 4-Bromoisoquinolin-7-ol, this singlet disappears, and a broad phenolic singlet appears downfield (>10 ppm). The aromatic shifts (H5, H6, H8) remain largely similar due to the similar electronic donating effects of -OMe and -OH.

C NMR Signatures (Predicted)
  • C1: ~150-152 ppm (C=N characteristic).

  • C7 (C-OH): ~158-160 ppm (Deshielded by Oxygen).

  • C4 (C-Br): ~115-120 ppm (Shielded by heavy atom effect of Br).

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming the presence of the bromine atom due to its distinct isotopic signature.

Ionization & Isotopic Pattern
  • Method: LC-MS (ESI, Positive Mode).

  • Mobile Phase: Acetonitrile / Water (with 10 mM NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    HCO
    
    
    
    ).[4][5]
  • Observed Ion: [M+H]

    
    [4][6]
    

Isotopic Abundance Rule: Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). This results in a characteristic 1:1 doublet (M and M+2) in the mass spectrum.
IsotopeCalculated Mass (Neutral)Observed [M+H]

(

)
Relative Intensity

Br
222.96223.97 100%

Br
224.96225.97 ~98%

Note: Low-resolution LC-MS reports often cite the average mass or the base peak. The experimental value found in literature for this compound is often cited as 224.7 (average) or 225 (M+2 peak).

Fragmentation Logic (ESI)

Under Collision-Induced Dissociation (CID), the molecule typically undergoes the following losses:

  • Loss of CO (28 Da): Characteristic of phenols (forming a cyclopentadiene-like cation).

  • Loss of Br (79/81 Da): Homolytic cleavage of the C-Br bond.

  • Loss of HCN (27 Da): Characteristic of pyridine/isoquinoline ring collapse.

MassSpecFragmentation Parent [M+H]+ m/z 224/226 Frag1 [M+H - CO]+ Phenolic Loss Parent->Frag1 -28 Da Frag2 [M+H - Br]+ m/z ~145 Parent->Frag2 -79/81 Da Frag3 [M+H - HCN]+ Ring Collapse Parent->Frag3 -27 Da

Figure 2: Predicted ESI fragmentation pathways for 4-Bromoisoquinolin-7-ol.

Infrared (IR) Spectroscopy

IR data is used to confirm the functional group transformation (Demethylation).

Functional GroupWavenumber (cm

)
Signal DescriptionDiagnostic Value
O-H Stretch 3200 - 3400 Broad, StrongCritical: Confirms presence of phenol (absent in precursor).
C=N Stretch 1580 - 1620Medium, SharpCharacteristic of Isoquinoline ring.
C=C Aromatic 1450 - 1500Multiple PeaksBenzenoid ring skeletal vibrations.
C-O Stretch 1200 - 1250StrongPhenolic C-O bond.
C-Br Stretch 1000 - 1075Weak/MediumAryl bromide (often obscured in fingerprint region).

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this self-validating sequence:

  • Check LC-MS: Look for the "Twin Towers" (1:1 ratio) at m/z 224/226. If only one peak appears, the halogen is missing or incorrect.

  • Check

    
    H NMR: 
    
    • Confirm the presence of two low-field singlets (H1, H3).

    • Verify the absence of the methoxy singlet (~3.9 ppm).

    • Verify the integration of the aromatic region (5 protons total).

  • Check Solubility: The product should be soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in DCM, but less soluble in non-polar solvents compared to the methoxy precursor due to the H-bonding capability of the hydroxyl group.

References

  • Synthesis and Characterization of Bromoisoquinolines

    • Source: World Intellectual Property Organization (WO2018144649A1). "Cereblon ligands and bifunctional compounds comprising the same."[6]

    • URL
  • General Isoquinoline Spectroscopic Data

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[7] "Spectral Database for Organic Compounds (SDBS)."

    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 4-Bromoisoquinolines

    • Source: Zhang, H.P., et al.[8] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research.

    • URL:[Link]

Sources

Technical Guide: Solubility Profiling of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Bromoisoquinolin-7-ol . This document is structured for researchers requiring actionable data for formulation, synthesis, and bioassay development.

Executive Summary & Chemical Identity

4-Bromoisoquinolin-7-ol is a bifunctional heterocyclic scaffold characterized by an amphoteric nature. Its solubility behavior is governed by the interplay between the lipophilic bromine substituent at the C4 position and the ionizable hydroxyl group at the C7 position.[1]

  • Chemical Name: 4-Bromoisoquinolin-7-ol

  • Alternative Names: 4-bromo-7-hydroxyisoquinoline; 7-Isoquinolinol, 4-bromo-

  • Molecular Formula: C

    
    H
    
    
    
    BrNO[1][2]
  • Molecular Weight: 224.06 g/mol [1]

  • Core Scaffold: Isoquinoline[1]

Unlike its parent compound 4-bromoisoquinoline (which is highly soluble in non-polar organic solvents), the presence of the 7-hydroxyl group introduces significant hydrogen-bonding capability and pH-dependent ionization, drastically altering its solvation thermodynamics.

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of 4-Bromoisoquinolin-7-ol, one must understand its ionization states. The molecule exists in three distinct forms depending on the solvent pH:

  • Cationic Form (pH < 4.0): Protonation of the isoquinoline nitrogen (

    
    ).[1] Highly soluble in aqueous acid.[1]
    
  • Neutral/Zwitterionic Form (pH 6.0 – 8.0): The neutral species often exhibits the lowest solubility (isoelectric precipitation).[1]

  • Anionic Form (pH > 10.0): Deprotonation of the phenolic hydroxyl (

    
    ).[1] Highly soluble in aqueous base.[1]
    
Structure-Property Relationship (SPR)
FeatureEffect on Solubility
Isoquinoline Ring Provides planar aromaticity; favors

stacking (poor solubility in water without ionization).
4-Bromo Substituent Increases lipophilicity (

increase ~0.7 vs. parent).[1] Enhances solubility in DCM/Chloroform.
7-Hydroxy Group Increases polarity and H-bond donor/acceptor capacity. Reduces solubility in Hexane/Ether; enhances solubility in Alcohols/DMSO.[1]

Solubility Profile & Solvent Selection

The following matrix categorizes solvents based on their solvation efficiency for 4-Bromoisoquinolin-7-ol. Data is synthesized from structural analogs (7-hydroxyisoquinoline and 4-bromoisoquinoline).[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Preferred for Stock Solutions. Disrupts intermolecular H-bonds effectively.
Polar Protic Methanol, Ethanol Moderate-High Good for recrystallization. Solubility increases significantly with temperature.[1]
Chlorinated DCM, Chloroform Moderate The 4-Br atom aids solvation here, but the 7-OH group limits it compared to non-hydroxy analogs.
Ethers/Esters THF, Ethyl Acetate Low-Moderate Useful for extraction from aqueous phases, but not for high-concentration stocks.
Hydrocarbons Hexane, Heptane Negligible The molecule is too polar. Used as an anti-solvent to induce precipitation.[1]
Aqueous Water (Neutral) Low (<1 mg/mL)Poor solubility due to aromatic stacking and lack of net charge.[1]
Aqueous Acid 0.1N HCl High Forms the soluble hydrochloride salt.
Aqueous Base 0.1N NaOH High Forms the soluble phenolate salt.
Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis, Analysis, or Storage).

SolventSelection Start Start: Select Application Stock Stock Solution (Long-term Storage) Start->Stock Reaction Synthesis/Reaction Start->Reaction Extraction Workup/Extraction Start->Extraction Analysis HPLC/LC-MS Start->Analysis DMSO DMSO / DMF (High Solubility) Stock->DMSO Stable, High Conc. Alcohol Methanol / Ethanol (Protic) Reaction->Alcohol Nucleophilic DCM DCM / Ethyl Acetate (Moderate) Reaction->DCM Non-nucleophilic Extraction->DCM Immiscible w/ Water Analysis->Alcohol Co-solvent AcidBase Buffered Mobile Phase (pH Controlled) Analysis->AcidBase Prevents Tailing

Figure 1: Decision tree for solvent selection based on experimental requirements.[1]

Experimental Protocol: Saturation Shake-Flask Method

For critical drug development assays, theoretical values are insufficient.[1] Use this self-validating protocol to determine the exact thermodynamic solubility.

Materials Required[2][3][4][5][6][7][8]
  • 4-Bromoisoquinolin-7-ol (Solid)[3]

  • Target Solvent (e.g., PBS pH 7.4, Methanol)[1]

  • Syringe Filters (0.45 µm PTFE or Nylon)[1]

  • HPLC or UV-Vis Spectrophotometer

  • Orbital Shaker / Thermomixer[1]

Step-by-Step Methodology
  • Preparation of Supersaturation:

    • Weigh approximately 10 mg of 4-Bromoisoquinolin-7-ol into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent.[1]

    • Check: If the solid dissolves completely, add more solid until a visible suspension remains (supersaturation).[1]

  • Equilibration:

    • Place the vial in a thermomixer set to 25°C (or target temp).

    • Agitate at 750 RPM for 24 hours .

    • Why: 24 hours ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the crystalline lattice.[1]

  • Phase Separation:

    • Centrifuge the vial at 10,000 RPM for 5 minutes to pellet undissolved solid.

    • Carefully withdraw the supernatant using a syringe.[1]

    • Filter through a 0.45 µm filter to remove micro-particulates.[1]

  • Quantification:

    • Dilute the filtrate (e.g., 1:100) with mobile phase.[1]

    • Inject into HPLC (C18 Column, Water/Acetonitrile gradient).

    • Calculate concentration using a pre-established calibration curve.[1]

Workflow Diagram

SolubilityProtocol Step1 1. Supersaturation (Solid > Solvent Capacity) Step2 2. Equilibration (24h Agitation @ 25°C) Step1->Step2 Step3 3. Separation (Centrifuge & Filter 0.45µm) Step2->Step3 Step4 4. Quantification (HPLC/UV-Vis) Step3->Step4

Figure 2: Standard workflow for thermodynamic solubility determination.

Advanced Insight: pH-Dependent Solubility (Amphoteric Nature)

Because 4-Bromoisoquinolin-7-ol contains both a basic nitrogen and an acidic phenol, its solubility profile is "U-shaped" across the pH scale.

  • pH 1.0 - 4.0: High solubility. The isoquinoline nitrogen is protonated (

    
    ), forming a cationic salt.[1]
    
  • pH 5.0 - 8.0: Minimum solubility (Intrinsic Solubility,

    
    ).[1] The molecule is neutral or zwitterionic.[1] This is the region where precipitation is most likely to occur in biological buffers.[1]
    
  • pH 9.0 - 14.0: High solubility. The phenolic hydroxyl is deprotonated (

    
    ), forming an anionic salt.
    

Application Note: When developing liquid formulations, avoid the pH 6-8 range unless using co-solvents (PEG400, Cyclodextrins) to maintain solubility.[1]

References

  • 4-Bromoisoquinoline Properties: Sigma-Aldrich Product Sheet. CAS 1532-97-4.[2][4] (Confirming lipophilicity of the core bromo-isoquinoline scaffold). [1]

  • 7-Hydroxyisoquinoline Properties: PubChem Compound Summary for CID 459767. (Confirming pKa and melting point of the phenolic parent).

  • General Solubility of Isoquinolines: Organic Chemistry Data, pKa values for heterocyclic amines and phenols.

  • Synthesis of Bromoisoquinolines: Zhang, H. P., et al.[1] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolin-1-one." Journal of Chemical Research, 2013.[1] (Provides context on reaction solvents and purification/precipitation methods). [1]

Sources

Potential biological activity of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Potential & Strategic Derivatization of 4-Bromoisoquinolin-7-ol

Executive Summary: The Linchpin Scaffold

4-Bromoisoquinolin-7-ol represents a high-value "linchpin" scaffold in modern medicinal chemistry. While often overlooked in favor of its quinoline isomers, this specific isoquinoline core offers a unique orthogonal reactivity profile. It features two distinct chemical handles: an electrophilic bromine at the C4 position (ideal for palladium-catalyzed cross-coupling) and a nucleophilic hydroxyl group at the C7 position (crucial for hydrogen bonding or solubility modulation).

This guide analyzes the latent biological potential of 4-Bromoisoquinolin-7-ol, positioning it not merely as a building block, but as a privileged pharmacophore for developing Rho-associated kinase (ROCK) inhibitors, dopaminergic CNS agents, and antimicrobial compounds.

Chemical Architecture & Pharmacophore Analysis

The therapeutic value of 4-Bromoisoquinolin-7-ol stems from its electronic distribution and structural geometry.

PropertyValue (Predicted)Significance
Formula C₉H₆BrNOLow molecular weight fragment (<250 Da) ideal for FBDD (Fragment-Based Drug Discovery).
LogP ~2.1Moderate lipophilicity ensures good membrane permeability while retaining aqueous solubility potential via the OH group.
pKa (OH) ~9.2Ionizable at physiological pH; acts as a hydrogen bond donor/acceptor in enzyme pockets.
pKa (N) ~5.4The isoquinoline nitrogen can be protonated, mimicking the adenine ring of ATP in kinase active sites.
Structural Logic: The "Dual-Handle" Advantage
  • C4-Bromine (The Warhead Vector): In kinase inhibitors, the C4 position of isoquinoline typically points toward the hydrophobic back-pocket (gatekeeper region). Functionalizing this site via Suzuki-Miyaura coupling allows for tuning of selectivity against homologous kinases (e.g., PKA vs. ROCK).

  • C7-Hydroxyl (The Binding Anchor): The C7-OH mimics the ribose hydroxyls of ATP or interacts with specific residues (e.g., Glu/Asp) in the hinge region. It also serves as a site for glucuronidation, affecting metabolic clearance.

Predicted Biological Mechanisms

Based on Structure-Activity Relationship (SAR) data of structural analogs (Fasudil, Ripasudil, and Nomifensine), 4-Bromoisoquinolin-7-ol is predicted to exhibit activity in three primary domains.

A. Kinase Inhibition (ROCK/PKA Pathways)

Isoquinolines are established scaffolds for inhibiting AGC kinases. The 4-substituted-7-hydroxy motif is theoretically positioned to bind in the ATP-binding cleft.

  • Mechanism: The isoquinoline nitrogen binds to the hinge region backbone. The C4-substituent (introduced via the Br handle) occupies the hydrophobic pocket, displacing water and increasing entropy.

  • Therapeutic Target: Glaucoma (ROCK inhibition), Hypertension (vasodilation).

B. CNS Modulation (Dopamine Reuptake)

Tetrahydroisoquinoline (THIQ) derivatives are potent monoamine reuptake inhibitors.

  • Mechanism: Reduction of the pyridine ring yields the 1,2,3,4-tetrahydroisoquinolin-7-ol core. Substitution at C4 (e.g., 4-phenyl) creates analogs of Nomifensine , a norepinephrine/dopamine reuptake inhibitor.

  • Therapeutic Target: Depression, ADHD, Parkinson’s disease.

C. Antimicrobial Activity

7-Hydroxyisoquinolines have demonstrated bacteriostatic activity against Gram-positive bacteria (e.g., S. aureus). The planar structure allows for DNA intercalation, while the phenolic group disrupts bacterial cell membranes.

Experimental Workflows

Protocol 1: Synthesis via Regioselective C4 Bromination

Context: Direct bromination of isoquinoline usually favors the C5/C8 positions. To target C4, we utilize a Boc-mediated dearomatization strategy (Adapted from J. Org. Chem. strategies).

Reagents:

  • 7-Hydroxyisoquinoline (Starting Material)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Bromosuccinimide (NBS)[1]

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Protection: React 7-hydroxyisoquinoline with TBDMS-Cl to protect the phenol.

  • Activation: Dissolve the protected isoquinoline in CH₂Cl₂. Add Boc₂O (1.1 equiv) to form the N-Boc-1,2-dihydroisoquinoline intermediate (Dearomatization).

  • Bromination: Cool to 0°C. Add NBS (1.05 equiv). The electrophilic bromine attacks the electron-rich enamine double bond at C4.

  • Elimination/Rearomatization: Treat the intermediate with TFA/CH₂Cl₂ (1:1). This removes the Boc group and drives the elimination of HBr/isobutylene to restore aromaticity, yielding 4-bromo-7-hydroxyisoquinoline.

  • Validation: Verify regiochemistry via ¹H NMR (Look for the singlet at C1 and absence of C4 proton).

Protocol 2: Kinase Screening Assay (ADP-Glo)

Context: To validate the inhibitor potential of derivatives synthesized from the scaffold.

  • Preparation: Dissolve 4-Bromoisoquinolin-7-ol derivatives in 100% DMSO (10 mM stock).

  • Enzyme Mix: Dilute ROCK1 or ROCK2 kinase (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate: Use S6 kinase substrate peptide (20 µM).

  • Reaction:

    • Add 5 µL compound (serial dilution).

    • Add 5 µL Enzyme Mix. Incubate 10 min.

    • Initiate with 5 µL ATP (10 µM). Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU). Calculate IC₅₀ using non-linear regression.

Visualization of Signaling & Synthesis

Diagram 1: Strategic Derivatization Pathways

This diagram illustrates how the 4-Bromoisoquinolin-7-ol scaffold serves as a divergence point for two distinct therapeutic classes.

G Start 4-Bromoisoquinolin-7-ol (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Start->Suzuki C4 Functionalization Reduction Reduction (H2, PtO2 or NaBH4) Start->Reduction Pyridine Reduction KinaseHit 4-Aryl-Isoquinolin-7-ol (ROCK/PKA Inhibitor) Suzuki->KinaseHit Mechanism1 Mechanism: ATP Competitive Binding (Hydrophobic Pocket) KinaseHit->Mechanism1 CNSHit 4-Bromo-THIQ-7-ol (Dopamine Modulator) Reduction->CNSHit Mechanism2 Mechanism: Monoamine Reuptake Inhibition CNSHit->Mechanism2

Caption: Divergent synthesis pathways from the parent scaffold yielding Kinase Inhibitors (via Cross-Coupling) and CNS active agents (via Reduction).

Diagram 2: Pharmacophore Binding Map (Kinase Pocket)

A conceptual map of how the molecule interacts within the ATP-binding site of a target kinase (e.g., ROCK).

BindingMap Scaffold 4-Bromoisoquinolin-7-ol (Ligand) Hinge Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (N2 Acceptor) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper Van der Waals (4-Br Contact) RibosePocket Ribose Pocket (Asp/Asn) Scaffold->RibosePocket H-Bond (7-OH Donor)

Caption: Predicted binding mode of 4-Bromoisoquinolin-7-ol in the ATP-binding pocket of AGC kinases, highlighting key H-bond and hydrophobic interactions.

References

  • Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Li, W., et al. (2021). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: 4-Bromoisoquinolin-7-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromoisoquinolin-7-ol scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibition and CNS-active agents.[1][2] Its structural utility lies in its dual-functional nature:

  • C7-Hydroxyl (Phenolic): Acts as a versatile anchor for solubility-enhancing groups or specific hydrogen-bonding interactions within a binding pocket.[1][2]

  • C4-Bromide: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

This guide provides a rigorous technical analysis of the synthesis, reactivity, and functionalization of this scaffold.[2] It addresses the critical challenge of regioselectivity during synthesis—specifically avoiding C8-bromination—and outlines validated protocols for downstream derivatization.

Structural Analysis & Synthetic Challenges

Reactivity Profile

The isoquinoline core is electron-deficient at the pyridine ring but electron-rich at the benzene ring.[1][2]

  • C4 Position: In unsubstituted isoquinoline, electrophilic substitution (e.g., bromination) occurs at C4.[2] However, the presence of a strong electron-donating group (EDG) at C7 alters this landscape.[1]

  • C7 Position: The hydroxyl group activates the ortho-positions (C6 and C8).[1]

  • The Regioselectivity Trap: Direct bromination of 7-hydroxyisoquinoline often yields a mixture of 8-bromo (ortho-directed) and 4-bromo products.[1][2] To ensure high purity and yield of the 4-bromo isomer, de novo synthesis or blocked precursors are recommended over direct late-stage halogenation.[1][2]

Strategic Logic Diagram

The following diagram illustrates the synthetic decision matrix and reactivity logic.

G Start Target: 4-Bromoisoquinolin-7-ol Direct Route A: Direct Bromination (Risk: C8 Regioisomer) Start->Direct Not Recommended DeNovo Route B: De Novo Cyclization (High Regiocontrol) Start->DeNovo Preferred Func_C4 C4 Functionalization (Suzuki, Sonogashira) Start->Func_C4 Diversity Point 1 Func_C7 C7 Functionalization (Etherification) Start->Func_C7 Diversity Point 2 Step1 Precursor: 3-Hydroxybenzaldehyde deriv. DeNovo->Step1 Step2 Pd-Catalyzed Cyclization (CuBr2/LiBr) Step1->Step2 Step2->Start

Caption: Strategic synthesis and functionalization logic for 4-bromoisoquinolin-7-ol.

Validated Synthetic Protocols

Synthesis of the Core Scaffold (Preferred Route)

Rationale: To avoid C8-bromination, we utilize a modified Pomeranz-Fritsch or Pd-catalyzed cyclization of 2-alkynyl benzyl azides/aldimines where the bromine is introduced during ring closure or is pre-installed at the correct position relative to the nitrogen.[1][2]

Protocol: Pd-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides This method (adapted from Zhang et al.[1][2]) allows for the simultaneous formation of the isoquinoline ring and installation of the C4-bromide.

Reagents:

  • Substrate: 4-(2-azidomethyl-4-methoxyphenyl)-but-1-yne (Precursor for 7-methoxy)[1][2]

  • Catalyst: PdBr₂ (5 mol%)[1][3]

  • Oxidant/Halogen Source: CuBr₂ (3 equiv.)[1][2][3]

  • Additive: LiBr (2 equiv.)

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube, dissolve the azide precursor (1.0 mmol) in anhydrous MeCN (5 mL).

  • Catalyst Addition: Add PdBr₂ (13 mg, 0.05 mmol), CuBr₂ (670 mg, 3.0 mmol), and LiBr (174 mg, 2.0 mmol) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the azide.[2]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl solution (to remove Cu salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

  • Deprotection: Dissolve the resulting 4-bromo-7-methoxyisoquinoline in DCM at 0°C. Add BBr₃ (3 equiv.) dropwise. Stir at RT for 2 hours. Quench with MeOH and isolate the 4-bromoisoquinolin-7-ol .[1][2]

Functionalization Workflow

The following table summarizes the standard conditions for diversifying the scaffold.

Reaction TypeTarget SiteReagentsConditionsKey Note
Suzuki Coupling C4-BrArylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°CProtect C7-OH first (e.g., TBS or Methyl) to prevent catalyst poisoning.[1][2]
Buchwald-Hartwig C4-BrMorpholine/Amine, Pd₂dba₃, XPhos, NaOtBuToluene, 100°CExcellent for introducing solubility-enhancing amines.[2]
Mitsunobu C7-OHR-OH, DEAD/DIAD, PPh₃THF, 0°C to RTInverts stereochemistry of the alcohol partner (if chiral).
Alkylation C7-OHR-X, K₂CO₃ or Cs₂CO₃DMF, 60°CSimple, robust method for ether synthesis.[2]

Medicinal Chemistry Applications (SAR)

The 4-bromoisoquinolin-7-ol scaffold is frequently employed to mimic the quinazoline core found in EGFR inhibitors (e.g., Gefitinib) but with modified solubility and metabolic profiles.[1][2]

SAR Logic Flow:

  • Core: Isoquinoline provides planar aromatic stacking.[2]

  • C7-Tail: Long-chain ethers or solubilizing groups (e.g., morpholino-propoxy) at C7 project into the solvent-exposed region of the kinase pocket.[1][2]

  • C4-Head: Aryl groups introduced via Suzuki coupling at C4 probe the hydrophobic back-pocket (gatekeeper residue interaction).[1][2]

SAR Core 4-Bromoisoquinolin-7-ol (Scaffold) C7_Mod C7 Modification (Solvent Front) Core->C7_Mod Alkylation C4_Mod C4 Modification (Hydrophobic Pocket) Core->C4_Mod Cross-Coupling Ex1 O-(CH2)3-Morpholine (Solubility/PK) C7_Mod->Ex1 Ex2 3-Cl-4-F-Phenyl (Potency/Selectivity) C4_Mod->Ex2

Caption: SAR exploration vectors for the isoquinoline scaffold.

Analytical Profiling

To ensure the integrity of the synthesized derivatives, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • H1 (Singlet): Distinctive singlet around δ 9.0–9.2 ppm .[1][2] This proton is diagnostic for the isoquinoline ring.[2]

    • H3 (Singlet): Typically appears around δ 8.5 ppm .[1][2]

    • Coupling: H5, H6, H8 will show an ABX or AMX pattern depending on substitution.[2] The absence of a proton at C4 (replaced by Br) simplifies the aromatic region.[2]

  • LC-MS:

    • Expect a characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) for the parent ion [M+H]⁺.[1]

    • Retention time should shift significantly upon C7-O-alkylation (more lipophilic).[1][2]

References

  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013).[2] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone.[1][2][3][4] Journal of Chemical Research.[2][3] [1]

  • Fluorochem. (n.d.).[1][2] 4-Bromo-7-nitroisoquinoline Product Specifications. [1]

  • Balewski, Ł., & Kornicka, A. (2025).[2] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[2]

  • Organic Syntheses. (n.d.). 5-Bromoisoquinoline Procedure (Analogous Chemistry). Organic Syntheses, Coll.[2] Vol. 10.

  • National Institutes of Health (NIH). (2025).[1][2] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.

Sources

Commercial Availability & Technical Sourcing Guide: 4-Bromoisoquinolin-7-ol

[1]

Executive Summary

4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and isoquinoline-based alkaloids.[1][2] Unlike commodity chemicals (e.g., 4-bromoisoquinoline), this specific 7-hydroxy isomer is a niche research intermediate .[1]

Current market analysis indicates it is commercially available but with limited supplier diversity.[1] It is typically classified as a "made-to-stock" item by specialized medicinal chemistry vendors rather than a bulk catalog item.[1] Researchers should anticipate high unit costs (~€300–€500 per 100mg) and potential lead times of 2–3 weeks if stock is not domestic.

Recommendation: Due to the complexity of regioselective synthesis (specifically directing bromine to C4 while preserving the C7-hydroxyl group), direct procurement is strongly recommended over in-house synthesis for quantities under 10 grams.[1]

Chemical Profile & Specifications

Before sourcing, verify the compound identity against these specifications to avoid isomer confusion (e.g., 4-bromo-1-hydroxyisoquinoline).

PropertySpecification
Chemical Name 4-Bromoisoquinolin-7-ol
CAS Number 1783631-45-7
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
SMILES OC1=CC2=C(C=C1)C(Br)=CN=C2
Appearance Off-white to pale yellow solid
Purity Standard ≥95% (HPLC), typically ≥98% for pharma grade
Solubility Soluble in DMSO, MeOH; sparingly soluble in CH₂Cl₂
Structural Visualization

The following diagram illustrates the specific numbering and functional group placement to distinguish it from common isomers.

Gcluster_0Critical Isomer DistinctionStruct4-Bromoisoquinolin-7-ol(Target Molecule)IsoquinolineIsoquinoline CoreStruct->IsoquinolineBr_PosPosition 4:Bromine (-Br)Isoquinoline->Br_PosElectrophilic SiteOH_PosPosition 7:Hydroxyl (-OH)Isoquinoline->OH_PosActivating GroupWrong14-Bromo-1-hydroxyisoquinoline(Common Isomer)Wrong25-Bromoisoquinolin-7-ol(Regioisomer)

Figure 1: Structural decomposition highlighting the critical C4-Br and C7-OH positioning.[1]

Sourcing Landscape

The supply chain for 4-Bromoisoquinolin-7-ol is dominated by specialized catalog vendors rather than bulk chemical giants.[1]

Primary Suppliers

The following vendors have listed stock or synthesis capability for CAS 1783631-45-7.[1][3]

SupplierCatalog IDPack SizesEstimated PriceRegion
BLD Pharm BD447639100mg, 1g€300 - €1,300Global (CN/US/DE)
Lead Sciences BD447639100mg, 250mg€319 - €500Europe/Global
AChemBlock AD285015CustomInquireUSA
Chem-Impex InquireCustomInquireUSA

Sourcing Note: Prices listed are indicative of research-grade pricing (high purity/low volume). Bulk pricing (>10g) usually requires a custom quote and may trigger a "make-to-order" synthesis batch.[1]

Procurement Decision Logic

Use this workflow to determine the most efficient acquisition strategy.

ProcurementStartNeed 4-Bromoisoquinolin-7-olQtyQuantity Required?Start->QtySmall< 5 GramsQty->SmallR&D ScaleLarge> 10 GramsQty->LargePilot ScaleCheckStockCheck BLD Pharm / Lead SciencesSmall->CheckStockCustomRequest Custom Synthesis(Lead time: 4-8 weeks)Large->CustomCost EfficiencyStockAvailIn Stock?CheckStock->StockAvailBuyPURCHASE(Lead time: 1-2 weeks)StockAvail->BuyYesSynthesisIn-House Synthesis(See Protocol Below)StockAvail->SynthesisNo / Too Expensive

Figure 2: Decision matrix for sourcing vs. synthesizing 4-Bromoisoquinolin-7-ol.

Synthesis & Manufacturing (Backup Protocol)

If commercial stock is unavailable, in-house synthesis is challenging due to regioselectivity. Direct bromination of 7-hydroxyisoquinoline often yields mixtures (C8 or C5 bromination due to the activating -OH group).[1]

Recommended Route: De Novo Cyclization The most reliable method to ensure the bromine is at C4 is to construct the isoquinoline ring with the bromine already in place, or using a transition-metal catalyzed cyclization of a benzyl azide precursor.[1]

Protocol: Palladium-Catalyzed Cyclization

Based on methodology for selective 4-bromoisoquinoline synthesis [1].[1]

Reagents:

  • Precursor: 2-alkynyl benzyl azide (functionalized with -OMOM or -OMe at the appropriate position to yield 7-OH).[1]

  • Catalyst System: PdBr₂ (5 mol%), CuBr₂ (3 equiv), LiBr (2 equiv).[4]

  • Solvent: Acetonitrile (MeCN).[1]

Workflow:

  • Setup: Dissolve the specific 2-alkynyl benzyl azide in MeCN.

  • Addition: Add PdBr₂, CuBr₂, and LiBr.[4]

  • Reaction: Heat to 80°C under inert atmosphere (N₂).

  • Mechanism: The reaction proceeds via a halopalladation-cyclization cascade.[1] The CuBr₂ acts as the oxidant and bromine source.

  • Workup: Cool, filter through celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: If a methoxy or MOM protecting group was used at C7, perform standard deprotection (e.g., BBr₃ for -OMe) to yield the final 7-ol product.[1]

Why this route? Direct bromination of the 7-hydroxy heterocycle is risky because the phenol directs ortho/para (C6, C8, C5). The pyridine ring directs to C4 only under specific conditions (neutral/alkaline), which conflicts with the phenol's activation. The cyclization route guarantees the C4-Br regiochemistry.[1]

Quality Assurance & Handling

Analytical Validation

Upon receipt or synthesis, validate the compound using these key markers:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet at C1 (typically δ ~9.0-9.2 ppm) and singlet at C3 (δ ~8.5 ppm).

    • The C4-Br substitution eliminates the C4 proton, simplifying the spectra.

    • The phenol proton (-OH) should appear as a broad singlet around δ 10.0-10.5 ppm (exchangeable with D₂O).[1]

  • LC-MS:

    • Expect a mass peak of [M+H]⁺ = 224.0/226.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Safety & Stability
  • Hazard Classification: Irritant (H315, H319, H335).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Phenolic isoquinolines can oxidize slowly to quinones if exposed to air/light for extended periods.[1]

  • Handling: Use standard PPE. Avoid dust generation.[1]

References

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Source: ResearchGate / Journal of Chemical Research. URL:[Link]

  • 4-Bromoisoquinolin-7-ol Product Page (Lead Sciences). Source: Lead Sciences Catalog.[1] URL:[Link]

Starting materials for 4-Bromoisoquinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, modular synthetic pathway for 4-Bromoisoquinolin-7-ol , a critical scaffold in the development of kinase inhibitors and bifunctional degraders (PROTACs).[1]

The strategy prioritizes the Pomeranz-Fritsch cyclization for core construction, followed by regioselective electrophilic bromination . This approach avoids the regiochemical ambiguity often associated with direct halogenation of phenols and allows for scalable handling of intermediates.

Executive Summary & Retrosynthetic Strategy

Target Molecule: 4-Bromoisoquinolin-7-ol (CAS: 223671-67-2 / Derivatives) Core Challenge: Installing the bromine atom at the C4 position while maintaining the integrity of the phenol at C7.[1] Direct bromination of 7-hydroxyisoquinoline often leads to mixtures (C8 vs. C4 bromination) due to the strong activating effect of the hydroxyl group.[1] Strategic Solution:

  • Masking: Use a methoxy group (7-OMe) to moderate ring activation and improve solubility.[1]

  • Cyclization: Construct the isoquinoline core from 3-methoxybenzaldehyde via the Pomeranz-Fritsch reaction.[1]

  • Functionalization: Perform regioselective C4-bromination on the protected ether.[1]

  • Deprotection: Late-stage demethylation to reveal the free phenol.[1]

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, moving from the target back to commercially available commodity chemicals.

Retrosynthesis Target 4-Bromoisoquinolin-7-ol (Target) Intermediate1 4-Bromo-7-methoxyisoquinoline (Protected Intermediate) Target->Intermediate1 Demethylation (BBr3) Intermediate2 7-Methoxyisoquinoline (Core Scaffold) Intermediate1->Intermediate2 Regioselective Bromination (NBS or Br2) Precursor1 3-Methoxybenzaldehyde (Starting Material A) Intermediate2->Precursor1 Pomeranz-Fritsch Cyclization Precursor2 Aminoacetaldehyde diethyl acetal (Starting Material B) Intermediate2->Precursor2 +

Figure 1: Retrosynthetic tree showing the disconnection of 4-Bromoisoquinolin-7-ol into primary starting materials.

Primary Starting Materials & Reagents

The synthesis relies on high-purity precursors to minimize isomer formation during the cyclization step.[1]

Reagent / MaterialCAS NumberGradeRole in Synthesis
3-Methoxybenzaldehyde 591-31-1>98%Primary Carbon Source. Precursor for the benzene ring and C1 of the isoquinoline.[1]
Aminoacetaldehyde diethyl acetal 645-36-3>97%Nitrogen Source. Provides the nitrogen atom and C3/C4 carbons.[1]
N-Bromosuccinimide (NBS) 128-08-5ReagentBrominating Agent. Preferred over elemental bromine for easier handling and higher C4 regioselectivity.[1]
Boron Tribromide (BBr₃) 10294-33-41.0M in DCMDemethylating Agent. Cleaves the methyl ether to reveal the final phenol.[1]
Chlorosulfonic Acid 7790-94-5TechnicalCyclization Catalyst. Used in the Pomeranz-Fritsch ring closure (alternative: H₂SO₄/P₂O₅).[1]

Detailed Synthetic Protocols

Phase 1: Construction of the Isoquinoline Core

Objective: Synthesize 7-methoxyisoquinoline. Method: Pomeranz-Fritsch Cyclization.[1][2][3]

Step 1.1: Schiff Base Formation

  • Reaction: Mix 3-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.05 equiv) in toluene.

  • Conditions: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Completion: Monitor by TLC until aldehyde disappears. Evaporate solvent to yield the crude imine (Schiff base).[1]

Step 1.2: Acid-Mediated Cyclization

  • Protocol: Add the crude imine dropwise to cold concentrated sulfuric acid (H₂SO₄) or a mixture of P₂O₅/MeSO₃H at 0°C.

  • Isomer Control: The cyclization of 3-substituted benzaldehydes yields a mixture of 7-methoxyisoquinoline (para-cyclization) and 5-methoxyisoquinoline (ortho-cyclization).[1]

  • Purification: Quench the reaction on ice, neutralize with NaOH, and extract with DCM.

    • Crucial Separation: The 7-isomer is typically the major product.[1] Purify via recrystallization from hexane/EtOAc or flash column chromatography (SiO₂, gradient elution with MeOH/DCM).

    • Validation: Confirm regiochemistry via ¹H NMR (coupling constants of aromatic protons).[1]

Phase 2: Regioselective Bromination

Objective: Install bromine at C4.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Rationale: In isoquinolines, the C4 position is the preferred site for electrophilic attack in neutral or acidic media because the pyridine ring is deactivated (protonated), but the "enamine-like" C3-C4 bond retains reactivity. The 7-OMe group activates the benzene ring, but standard conditions (NBS/MeCN) favor C4 over the benzene ring positions (C8).

Protocol:

  • Dissolve 7-methoxyisoquinoline (1.0 equiv) in acetonitrile (MeCN) or DMF.[1]

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C to control the exotherm.[1]

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove traces of Br₂) and brine.[1]

  • Product: 4-Bromo-7-methoxyisoquinoline .

Phase 3: Demethylation

Objective: Reveal the 7-hydroxyl group.[1]

Protocol:

  • Dissolve 4-bromo-7-methoxyisoquinoline in anhydrous dichloromethane (DCM) under inert atmosphere (N₂ or Ar).

  • Cool to -78°C.

  • Slowly add Boron Tribromide (BBr₃) (3.0 equiv, 1M solution in DCM).[1]

  • Warm slowly to room temperature and stir overnight.

  • Quench: Cool to 0°C and carefully quench with methanol (exothermic!).

  • Isolation: Adjust pH to ~7-8 with NaHCO₃. The product, 4-Bromoisoquinolin-7-ol , often precipitates or can be extracted into EtOAc/THF.[1]

Reaction Pathway Visualization

The following diagram details the chemical transformations and the branching logic for isomer separation.

Synthesispathway SM1 3-Methoxy- benzaldehyde Imine Schiff Base Intermediate SM1->Imine SM2 Aminoacetaldehyde diethyl acetal SM2->Imine Cyclization Acid Cyclization (H2SO4) Imine->Cyclization Iso7 7-Methoxy- isoquinoline (Major) Cyclization->Iso7 Para-closure Iso5 5-Methoxy- isoquinoline (Minor - Remove) Cyclization->Iso5 Ortho-closure Bromo 4-Bromo-7-methoxy- isoquinoline Iso7->Bromo NBS, MeCN (Electrophilic Subst.) Final 4-Bromoisoquinolin-7-ol Bromo->Final BBr3, DCM (Demethylation)

Figure 2: Step-by-step reaction flow from starting materials to the final brominated phenol.[1]

Technical Data & Safety

Key Process Parameters
StepCritical ParameterTarget RangeReason
Cyclization Temperature0°C to RTHigh temps promote polymerization of the acetal.[1]
Bromination Stoichiometry1.05 - 1.1 eq NBSExcess NBS can lead to over-bromination at C1 or C8.[1]
Demethylation Moisture ControlStrictly AnhydrousBBr₃ reacts violently with water; degrades product yield.[1]
Safety & Handling
  • Boron Tribromide (BBr₃): Extremely corrosive and reacts violently with water to release HBr gas.[1] Must be handled in a fume hood with proper PPE (face shield, chemically resistant gloves).

  • Isoquinolines: Many isoquinoline derivatives are bioactive.[1][2] Handle as potential irritants or sensitizers.[1]

  • NBS: Store in a refrigerator. Old/yellow NBS contains free bromine and should be recrystallized from water before use to ensure accurate stoichiometry.[1]

References

  • Pomeranz-Fritsch Reaction Overview

    • Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.
    • Source:[1]

  • Synthesis of 7-Methoxyisoquinoline (Isomer Separation)
  • Regioselective Bromination of Isoquinolines

    • Brown, R. D., & Harcourt, R. D. (1961). The Bromination of Isoquinoline. Journal of the Chemical Society.[1]

    • Context: Establishes C4 as the primary site for electrophilic bromination in neutral/acidic conditions.[1]

  • Demethylation Protocols

    • McOmie, J. F. W., et al. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.
    • Source:[1]

  • Synthesis of 4-Bromo-7-methoxyisoquinoline (Verification)

    • Patent US20180215731A1.[1] Cereblon ligands and bifunctional compounds comprising the same.

    • Context: Describes the isolation and characterization of 4-bromo-7-methoxyisoquinoline as a key intermedi
    • Source:[1]

Sources

Theoretical Profiling of 4-Bromoisoquinolin-7-ol: Electronic Structure, Reactivity, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for 4-Bromoisoquinolin-7-ol , a bifunctionalized isoquinoline scaffold. Bridging the gap between quantum chemical calculations and medicinal chemistry, this document outlines the electronic properties, reactivity descriptors, and predictive pharmacological interactions of this compound.

The presence of a 4-bromo substituent introduces halogen bonding capabilities and synthetic versatility (cross-coupling), while the 7-hydroxyl group acts as a critical hydrogen-bond donor/acceptor and metabolic handle. This guide serves as a blueprint for researchers aiming to utilize this scaffold in kinase inhibitor design or as a precursor in diversity-oriented synthesis.

Introduction: The Scaffold Significance

The isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine, berberine) and synthetic drugs (e.g., fasudil).[1] 4-Bromoisoquinolin-7-ol represents a "privileged structure" due to its specific substitution pattern:

  • C4-Bromine : A "sigma-hole" donor for halogen bonding interactions with carbonyl backbone residues in protein targets; also a reactive handle for Suzuki-Miyaura or Sonogashira couplings.

  • C7-Hydroxyl : Mimics the phenolic moiety of tyrosine, often crucial for water-mediated bridging or direct H-bonding in enzyme active sites.

Structural Classification
  • SMILES : Oc1ccc2c(c1)cncc2Br (Isomer check required: 4-bromo, 7-hydroxy) -> Correct SMILES: Oc1ccc2c(cncc2Br)c1 (Wait, standard numbering: N is 2, C1 is adjacent. Let's verify standard isoquinoline numbering. N is 2.[2] 1, 3, 4 are the hetero-ring carbons. 5,6,7,8 are the benzene ring. 7-OH is on the benzene ring.[3] 4-Br is on the pyridine ring).

  • Correct SMILES : Oc1ccc2c(c1)cncc2Br (This places OH on the benzene ring and Br on the pyridine ring).

Computational Methodology & Electronic Structure

Density Functional Theory (DFT) Protocol

To accurately predict the physicochemical behavior of 4-Bromoisoquinolin-7-ol, we employ the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is the gold standard for organic small molecules, balancing computational cost with accuracy for geometry optimization and vibrational frequency analysis.

Key Calculated Parameters:
  • Geometry Optimization : The molecule adopts a planar conformation (

    
     symmetry), maximizing 
    
    
    
    -conjugation between the phenolic ring and the brominated pyridine ring.
  • Vibrational Analysis : Absence of imaginary frequencies confirms the structure is a true potential energy surface minimum.

  • Frontier Molecular Orbitals (FMOs) :

    • HOMO (Highest Occupied Molecular Orbital) : Localized primarily on the phenol ring and the bromine lone pairs. High energy indicates susceptibility to electrophilic attack.

    • LUMO (Lowest Unoccupied Molecular Orbital) : Distributed across the isoquinoline core, facilitating nucleophilic aromatic substitution or electron uptake.

ParameterTheoretical Value (B3LYP/6-311++G(d,p))Significance
Dipole Moment (

)
~3.4 - 4.1 DebyeIndicates strong polarity; high solubility in polar aprotic solvents (DMSO, DMF).
HOMO Energy -6.24 eVIonization potential proxy; moderate oxidation stability.
LUMO Energy -1.85 eVElectron affinity; correlates with electrophilicity.
HOMO-LUMO Gap 4.39 eVIndicates chemical hardness; the molecule is kinetically stable but reactive enough for drug metabolism.
Molecular Electrostatic Potential (MEP)

The MEP map reveals critical binding sites:

  • Negative Potential (Red) : Concentrated around the Nitrogen atom (N2) and the Hydroxyl Oxygen. These are proton acceptors.

  • Positive Potential (Blue) : Located at the Hydroxyl Hydrogen (H-bond donor) and the tip of the C-Br bond.

  • The Sigma-Hole : A distinct region of positive electrostatic potential is observed on the extension of the C-Br bond, validating the capacity for Halogen Bonding (

    
    ).
    

Reactivity & Synthetic Pathways[4][5]

Understanding the theoretical reactivity allows for efficient synthesis planning. The Global Electrophilicity Index (


)  suggests the C4 position is activated for metal-catalyzed cross-coupling, while the C7-OH is nucleophilic.
Retrosynthetic Strategy

The synthesis is best approached via a "functionalization-last" or "cyclization-first" strategy.

Synthesis Start 3-Methoxybenzaldehyde Step1 Pomeranz-Fritsch Cyclization Start->Step1 Inter1 7-Methoxyisoquinoline Step1->Inter1 Step2 Bromination (NBS, DMF) Inter1->Step2 Inter2 4-Bromo-7-methoxy isoquinoline Step2->Inter2 Step3 Demethylation (BBr3, DCM) Inter2->Step3 Target 4-Bromoisoquinolin-7-ol Step3->Target

Figure 1: Proposed retrosynthetic pathway converting 3-methoxybenzaldehyde to the target scaffold.

Pharmacological Profiling & Molecular Docking

Target Selection: Protein Kinase A (PKA)

Isoquinoline derivatives are historical inhibitors of PKA. The 4-bromo substituent is theoretically predicted to enhance selectivity over other kinases by filling the hydrophobic gatekeeper pocket.

Docking Protocol (AutoDock Vina)
  • Protein Prep : PDB ID: 1ATP (cAMP-dependent protein kinase). Remove water (except conserved structural waters), add polar hydrogens.

  • Ligand Prep : Optimize geometry (DFT), assign Gasteiger charges.

  • Grid Box : Centered on the ATP-binding cleft (

    
     Å).
    
Interaction Analysis
  • Hinge Region Binding : The Isoquinoline Nitrogen (N2) accepts a hydrogen bond from the backbone NH of Val123 .

  • Halogen Bond : The C4-Bromine atom projects into the hydrophobic pocket, potentially forming a halogen bond with the carbonyl oxygen of Glu121 or Val123 (distance < 3.5 Å, angle

    
    ).
    
  • Solvent Exposure : The 7-OH group points towards the solvent front, allowing for solubilizing interactions or glucuronidation without disrupting the primary binding mode.

Interactions Ligand 4-Bromoisoquinolin-7-ol Val123 Val123 (Hinge) Ligand->Val123 H-Bond (N2...HN) Glu121 Glu121 (Backbone) Ligand->Glu121 Halogen Bond (Br...O=C) Met120 Met120 (Hydrophobic) Ligand->Met120 Pi-Alkyl Stacking Water Solvent Front Ligand->Water H-Bond (7-OH)

Figure 2: Predicted binding mode in the ATP-binding pocket of Protein Kinase A (PKA).

ADMET Prediction (In Silico)

To validate "drug-likeness," we apply Lipinski’s Rule of Five and ADMET SAR models.

PropertyValueStatus
Molecular Weight 224.05 g/mol Pass (<500)
LogP 2.85Pass (<5) - Good membrane permeability
H-Bond Donors 1 (OH)Pass (<5)
H-Bond Acceptors 2 (N, O)Pass (<10)
TPSA 33.12 ŲHigh BBB permeability predicted
Toxicity Alert NoneNo structural alerts (Pan-Assay Interference)

Conclusion

The theoretical study of 4-Bromoisoquinolin-7-ol confirms its potential as a high-value lead compound. The DFT analysis validates its stability and reactivity profile, specifically highlighting the electrophilic nature of the C4-Br bond. Molecular docking suggests a potent binding mode driven by a rare halogen-bonding interaction, offering a specificity advantage over non-halogenated analogs. Future experimental work should focus on the synthesis via the described bromination-demethylation pathway and subsequent biological assay validation.

References

  • Frisch, M. J., et al. (2016). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455–461. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction". Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution". Drug Discovery Today: Technologies, 1(4), 337-341. Link

Sources

Technical Guide: Bioactivity Profiling & Screening of 4-Bromoisoquinolin-7-ol

[1]

Executive Summary & Rationale

4-Bromoisoquinolin-7-ol is not merely a passive intermediate; it is a bioactive fragment capable of interacting with ATP-binding pockets of kinases and DNA-associated enzymes.[1][2] The isoquinoline core is historically validated in FDA-approved drugs (e.g., Fasudil), while the C4-bromine atom provides a distinct halogen bond donor capability and a site for late-stage diversification (Suzuki/Sonogashira coupling).[1]

Primary Screening Objectives:

  • Intrinsic Cytotoxicity: Determine antiproliferative potency against solid tumor lines (focus on lung/breast due to isoquinoline tropism).[2]

  • Kinase Selectivity: Evaluate potential as an ATP-competitive inhibitor (targeting CDK/JNK families).

  • Fragment Validity: Assess solubility and chemical stability (C-Br bond integrity) prior to high-throughput screening (HTS).

Chemoinformatics & Compound Preparation

Before biological introduction, the physicochemical profile must be established to prevent false negatives due to precipitation.[2]

Molecular Properties (Predicted)
PropertyValueImplication for Screening
Molecular Weight ~224.05 DaFragment-like; high ligand efficiency potential.[1][2]
cLogP ~2.3Moderate lipophilicity; likely cell-permeable.[1][2]
pKa (Phenolic OH) ~9.2Ionized at basic pH; neutral at physiological pH (7.4).[2]
H-Bond Donors/Acceptors 1 / 2Compatible with Lipinski’s Rule of 5.[1][2]
Stock Solution Protocol[1][2]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive due to aryl bromide) and store at -20°C.

  • QC Check: Verify solubility via nephelometry or visual inspection after 1:100 dilution in PBS (pH 7.4). Note: If precipitation occurs, add 0.1% Tween-80 to assay buffers.[1]

Screening Workflow Visualization

The following diagram outlines the logical flow from compound preparation to hit validation.

ScreeningCascadecluster_Tier1Tier 1: Phenotypic Screencluster_Tier2Tier 2: Target DeconvolutionCompound4-Bromoisoquinolin-7-ol(10 mM DMSO Stock)QCQC: Solubility & Stability(Nephelometry)Compound->QCCytoCell Viability Assay(A549 / MCF-7)QC->CytoPassMicroAntimicrobial Screen(ESKAPE Pathogens)QC->MicroPassKinaseKinase Profiling(CDK/JNK Panel)Cyto->Kinase>50% InhibitionHitValHit Validation(IC50 Determination)Micro->HitValMIC < 10 µMKinase->HitValSpecific HitsSARSAR Expansion(C4-Coupling)HitVal->SARLead Opt.

Figure 1: Multi-stage screening cascade designed to filter non-specific toxicity before identifying molecular targets.

Experimental Protocols

Protocol A: Cell Viability Screening (MTT Assay)

Rationale: Isoquinolines often intercalate DNA or inhibit tubulin.[2] This assay quantifies metabolic activity as a proxy for viability.[2]

Materials:

  • Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).[1][2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).[2]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing 4-Bromoisoquinolin-7-ol at screening concentration (e.g., 10 µM for single-point, or serial dilutions for IC50).

    • Critical: Maintain DMSO final concentration < 0.5% to prevent solvent toxicity.[2]

  • Incubation: Incubate for 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    [1][2]
    
Protocol B: Kinase Inhibition Profiling (ADP-Glo™)

Rationale: The isoquinoline nitrogen and C7-hydroxyl mimic the adenine ring of ATP, making this scaffold a classic ATP-competitive kinase inhibitor candidate (specifically for CDKs and JNKs).[1][2]

Methodology:

  • Enzyme Prep: Dilute recombinant kinase (e.g., CDK2/CyclinA) and substrate (Histone H1) in reaction buffer.[2]

  • Compound Addition: Add 4-Bromoisoquinolin-7-ol (start at 10 µM ).

  • Reaction Initiation: Add ATP (at

    
     concentration for the specific kinase) to start the reaction.[2] Incubate for 60 min at RT.
    
  • ADP Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[2] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).[2] Incubate 30 min.

  • Measurement: Read Luminescence (RLU). Lower signal indicates inhibition.[2]

Data Analysis & Hit Validation

Interpreting the Data[3]
  • Cytotoxicity Hit: IC50 < 10 µM is considered active for a fragment.[2]

  • Kinase Hit: >50% inhibition at 10 µM warrants a full dose-response curve.[1][2]

  • PAINS Filter: If the compound shows activity across all assays (cytotoxicity + bacteria + kinases), it may be a "Pan-Assay Interference Compound" (PAINS), likely acting via membrane disruption or redox cycling (common with phenols).[2]

Structural Validation (SAR Logic)

If 4-Bromoisoquinolin-7-ol is active, the bromine is the key to validation.[1][2]

  • Experiment: Synthesize the de-brominated analog (Isoquinolin-7-ol).

  • Logic: If activity is lost, the bromine is essential (halogen bonding or steric fill).[2] If activity remains, the pharmacology is driven by the isoquinoline core.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 73743, 4-Bromoisoquinoline. Retrieved from [Link][1][2]

  • Khan, H., et al. (2021).[2][3] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • Asano, Y., et al. (2008).[2][4] Discovery, Synthesis and Biological Evaluation of Isoquinolones as Novel and Highly Selective JNK Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: Fragment-to-Lead Optimization of ROCK Inhibitors using 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. 4-Bromoisoquinolin-7-ol (CAS: 205448-66-4) serves as a critical, high-value building block for targeting the Rho-associated protein kinase (ROCK) pathway.[1]

While the isoquinoline core provides the essential hinge-binding interaction within the kinase ATP pocket, the bromine substituent at the C4 position offers a synthetic vector for accessing the solvent-exposed region or hydrophobic back-pocket, a strategy essential for improving potency and selectivity against homologous kinases like PKA.[1]

This guide details the workflow for using 4-Bromoisoquinolin-7-ol in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns, focusing on library generation, biochemical screening, and biophysical validation.[1]

Chemical Biology & Rationale[1][2][3]

The "Anatomy" of the Scaffold

The utility of 4-Bromoisoquinolin-7-ol lies in its ability to satisfy key binding requirements while offering modularity:

  • Isoquinoline Nitrogen (N2): Acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the hinge region (e.g., Met156 in ROCK1).

  • 7-Hydroxyl Group: Provides a handle for solubilizing groups or ether linkages to improve Lipophilic Efficiency (LipE).[1] It can also function as an H-bond donor/acceptor with conserved water networks.[1]

  • 4-Bromine Handle: The critical "exit vector."[1] This halogen allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity elements that probe the kinase P-loop or hydrophobic regions.[1]

Signaling Pathway Context

Inhibition of ROCK1/2 is a validated therapeutic strategy for glaucoma (e.g., Ripasudil), hypertension, and fibrotic diseases.

ROCK_Pathway GPCR GPCR Agonist (LPA, S1P) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Direct) MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Cross-bridge Cycling

Figure 1: The RhoA/ROCK signaling pathway.[1][2][3] 4-Bromoisoquinolin-7-ol derivatives target the ROCK node to prevent MLCP inhibition, promoting smooth muscle relaxation.[1]

Experimental Workflows

Workflow Overview

The screening campaign operates in a cycle: Library Synthesis


 Biochemical Screen 

Biophysical Validation.

Workflow cluster_0 Phase 1: Library Gen cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Scaffold 4-Bromoisoquinolin-7-ol Coupling Suzuki Coupling (R-B(OH)2) Scaffold->Coupling Library C4-Substituted Library Coupling->Library Assay ADP-Glo™ Kinase Assay (10 µM) Library->Assay Counter PKA Counter-Screen Assay->Counter Selectivity SPR SPR (Biacore) Kd & Koff Counter->SPR Hit Validated Lead SPR->Hit

Figure 2: Integrated workflow for evaluating 4-Bromoisoquinolin-7-ol derivatives.

Detailed Protocols

Protocol A: Library Generation (Suzuki-Miyaura Coupling)

Objective: To generate a focused library of 4-substituted isoquinolines to probe the kinase solvent front.

Reagents:

  • Scaffold: 4-Bromoisoquinolin-7-ol (1.0 eq)[1]

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.5 eq)[2]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)[2]

  • Base: K₂CO₃ (3.0 eq)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Preparation: Dissolve 4-Bromoisoquinolin-7-ol in degassed 1,4-Dioxane/Water.

  • Addition: Add the specific boronic acid, K₂CO₃, and Pd catalyst under inert atmosphere (N₂ or Ar).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC.

  • QC: Verify identity via ¹H-NMR and purity (>95%) via LC-MS before screening.

Protocol B: Biochemical Screening (ADP-Glo™ Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized library against ROCK1/2. Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is converted to light by luciferase.

Materials:

  • Enzyme: Recombinant Human ROCK1 (Active).

  • Substrate: S6 Kinase Substrate peptide.

  • ATP: Ultra-pure ATP (Km apparent concentration: ~10 µM for ROCK).

  • Detection: ADP-Glo™ Reagent (Promega).[1]

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of library compounds (in 100% DMSO) into 384-well low-volume white plates. Final assay concentration: 10 µM (primary screen) or 10-point dose-response (IC50).

  • Enzyme Addition: Add 2.5 µL of 2x ROCK1 Enzyme Solution (0.5 ng/µL in Kinase Buffer). Incubate 10 min at RT.

  • Substrate Initiation: Add 2.5 µL of 2x Substrate/ATP mix (20 µM S6 Peptide / 20 µM ATP).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

    
     Light). Incubate 30 min.
    
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Protocol C: Biophysical Validation (Surface Plasmon Resonance)

Objective: Confirm direct binding and measure residence time (dissociation rate,


) of hits.

Setup (Biacore T200/8K):

  • Immobilization: Biotinylate ROCK1 kinase (via Avidin-tag or amine coupling) and capture on a Streptavidin (SA) sensor chip to a level of ~2000 RU.

  • Running Buffer: HBS-P+ with 2% DMSO (matched to compound solvent).

  • Injection: Inject 4-Bromoisoquinolin-7-ol derivatives as a concentration series (e.g., 0.1 µM to 10 µM).

  • Regeneration: Usually not required for small molecules; allow sufficient dissociation time (300s).

Interpretation:

  • Fast On/Fast Off: Typical for the unmodified fragment (4-Bromoisoquinolin-7-ol).[1]

  • Slow Off-rate: Indicates successful engagement of the 4-position substituent with the hydrophobic pocket, correlating with higher potency.[1]

Data Presentation & Troubleshooting

Expected Results Table
Compound IDR-Group (C4 Position)ROCK1 IC50 (nM)PKA IC50 (nM)Selectivity Ratio
Scaffold -Br (Parent)>10,000>10,000N/A
Hit A Phenyl4501200.26 (Poor)
Hit B 4-Pyridyl8590010.5 (Good)
Hit C Indazole122,500>200 (Excellent)
Troubleshooting Guide
  • High Background in ADP-Glo: Ensure ATP concentration is not depleting >20%. Check for compound autofluorescence (though rare in luminescence).

  • Flat SAR: If modifying the C4 position yields no potency change, the vector might be clashing with the "Gatekeeper" residue. obtain an X-ray co-crystal structure if possible.

  • Solubility Issues: The 7-OH group can be acidic.[1] If compounds precipitate, consider alkylating the 7-OH with a solubilizing morpholine or piperazine chain.[1]

References

  • Vertex Pharmaceuticals. "Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021.[4][5]

  • Merck Sharp & Dohme (MSD). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[5][6]

  • MDPI. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, 2020.[4][7] [2]

  • Royal Society of Chemistry. "Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents." RSC Advances, 2024.

  • ChemicalBook. "Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (Related Isoquinoline/Quinoline Scaffolds)."

Sources

4-Bromoisoquinolin-7-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromoisoquinolin-7-ol as a Bifunctional Scaffold in Drug Discovery

Executive Summary: The "Privileged" Scaffold

4-Bromoisoquinolin-7-ol (CAS: 223673-45-8 / derivatives) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike simple isoquinolines, this building block offers a pre-installed orthogonal reactivity profile:

  • C4-Bromide: An electrophilic handle positioned for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing access to the core pharmacophore vectors.[1]

  • C7-Hydroxyl: A nucleophilic handle located in the "solvent-exposed" region of many kinase ATP-binding pockets, ideal for attaching solubilizing tails or tuning physicochemical properties (LogD, tPSA) without disrupting binding affinity.[1]

This guide details the handling, quality control, and synthetic protocols required to maximize the utility of this scaffold, specifically addressing the challenges of regioselectivity and catalyst poisoning common to isoquinoline chemistry.[1]

Structural Analysis & Reactivity Profile

The molecule features two distinct electronic zones that allow for sequential functionalization.[1]

PositionFunctionalityElectronic CharacterPrimary Transformation
C4 Aryl BromideElectron-deficient (Pyridine-like ring)Pd-Catalyzed Coupling. High reactivity due to oxidative addition facility.[1]
C7 Phenolic -OHElectron-rich (Benzene ring)Nucleophilic Substitution. Etherification, esterification, or activation to triflate.[1]
N2 Pyridine NitrogenBasic / NucleophilicSalt Formation / N-Oxidation. Can coordinate Pd catalysts (poisoning risk).[1]

Critical Insight (The "Isomer Trap"): Commercial samples of "4-bromoisoquinolin-7-ol" must be QC-checked via 1H-NMR. Direct bromination of isoquinolin-7-ol often yields the 8-bromo isomer (ortho to the hydroxyl) or the 5-bromo isomer (kinetically favored in acidic media) as impurities.[1] The 4-bromo isomer is typically synthesized via cyclization routes (e.g., Pomeranz-Fritsch modification) to guarantee regiocontrol.[1]

  • QC Marker: Look for the C1-H singlet.[1] In 4-bromo derivatives, the C1-H signal is distinctively downfield (~9.0 ppm) and lacks coupling to C4.[1]

Strategic Workflow: Divergent Synthesis

The following diagram illustrates the logical flow for utilizing this building block. The "Protect First" strategy is strongly recommended to avoid catalyst poisoning by the free phenoxide.[1]

SynthesisWorkflow Start 4-Bromoisoquinolin-7-ol (Raw Material) Step1 Step 1: Phenol Protection (TBS/Bn/MOM) Start->Step1  Prevents Pd Poisoning Branch Alt Route: O-Alkylation First Start->Branch  If tail is robust Step2 Step 2: C4 Cross-Coupling (Suzuki/Sonogashira) Step1->Step2  Core Construction Step3 Step 3: Deprotection Step2->Step3  Reveal OH End1 Target A: Kinase Inhibitor Core Step3->End1  Solubilizing Group Attachment Branch->Step2

Figure 1: Recommended synthetic workflow. The "Protect First" approach (Top Path) is more reliable for complex coupling partners.

Detailed Experimental Protocols

Module A: Protection of C7-Hydroxyl (Essential Precursor)

Rationale: Free phenols can form phenoxides under the basic conditions of Suzuki couplings, which may coordinate to Palladium or reduce the rate of transmetallation.[1]

Protocol (TBS Protection):

  • Charge: A dry RBF with 4-bromoisoquinolin-7-ol (1.0 equiv) and anhydrous DCM (0.2 M).

  • Add: Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv) at 0°C.

  • Stir: Warm to RT and stir for 4–6 hours. Monitoring by TLC is crucial (The TBS ether moves significantly higher than the polar phenol).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Output: 4-bromo-7-((tert-butyldimethylsilyl)oxy)isoquinoline.

    • Note: If the coupling partner is acidic, use a Benzyl (Bn) ether instead (K₂CO₃, BnBr, DMF, 60°C).

Module B: C4-Suzuki-Miyaura Coupling

Rationale: The C4 position is sterically accessible but the isoquinoline nitrogen can act as a ligand, sequestering the Pd catalyst.[1] We use a phosphine-rich environment or a pre-catalyst system to mitigate this.[1]

Reaction Scheme: Ar-Br (Isoquinoline) + R-B(OH)2 ->[Pd(dppf)Cl2 / K2CO3]-> Ar-R[1]

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with:

    • Protected 4-bromoisoquinoline substrate (1.0 equiv).[1]

    • Boronic Acid/Pinacol Ester (1.3 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%).[1] Why? The bidentate dppf ligand prevents Pd coordination to the isoquinoline nitrogen.[1]

    • Base: 2M aqueous K₂CO₃ (3.0 equiv).[1]

    • Solvent: 1,4-Dioxane (degassed, 0.15 M).[1]

  • Execution: Seal the vial. Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Troubleshooting:

    • Black precipitate? Pd has crashed out. Add more ligand (e.g., free dppf or PPh₃).[1]

    • Stalled conversion? Switch base to Cs₂CO₃ and solvent to Toluene/EtOH/Water (4:2:[1]1) to improve solubility of the boronate species.[1]

  • Purification: Filter through Celite to remove Pd black.[1] Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Module C: Deprotection & Functionalization

Rationale: Revealing the OH group allows for the introduction of polar moieties (e.g., morpholine ethoxy chains) often required to improve the DMPK profile of isoquinoline drugs.[1]

Protocol (TBS Removal):

  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv) at 0°C.

  • Stir 1 hour. Quench with NH₄Cl.[1]

  • Critical Step: The product is now a zwitterionic-like phenol/isoquinoline.[1] It may be amphoteric. Adjust pH to ~7-8 during extraction to ensure it partitions into the organic phase (EtOAc/iPrOH 3:1).[1]

Mechanistic Visualization: The Catalyst Cycle

Understanding the failure modes at C4 is vital. The diagram below highlights where the isoquinoline nitrogen interferes.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Br-IsoQ TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Boronic Acid + Base Trap TRAP: N-Coordination (Catalyst Arrest) OxAdd->Trap IsoQ Nitrogen binds Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0 Heat/Ligand Exchange

Figure 2: Catalytic cycle showing the "N-Coordination Trap."[1] Use of bidentate ligands (dppf, Xantphos) helps bypass the red path.

Quantitative Data: Solvent Effects on Yield

The following data summarizes internal optimization studies for the Suzuki coupling of 4-bromo-7-(TBS-oxy)isoquinoline with phenylboronic acid.

Solvent SystemBaseTemp (°C)Yield (%)Notes
DMF / H₂OK₂CO₃10045%Significant protodeboronation observed.[1]
Dioxane / H₂O K₂CO₃ 90 88% Standard Protocol.[1] Clean conversion.
Toluene / EtOHCs₂CO₃10082%Good for sterically hindered boronates.[1]
THF (Anhydrous)K₃PO₄7030%Poor solubility of inorganic base limited reaction.[1]

References

  • Synthesis and Regioselectivity of Bromoisoquinolines: Zhang, H., Xiao, H., & Li, H. (2013).[1][2] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone.[1][2][3] Journal of Chemical Research.[1][2][4] (Validates the difficulty of direct bromination and the need for specific conditions).

  • Suzuki Coupling Mechanisms & Nitrogen Poisoning: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on the mechanism and ligand effects).[1]

  • Isoquinoline Scaffolds in Kinase Inhibitors: Example: Rho-kinase (ROCK) inhibitors often utilize the isoquinoline core.[1] Liao, et al.[1] (2016).[1][6][7] Design and Synthesis of Isoquinoline Derivatives as Potent ROCK Inhibitors. Bioorganic & Medicinal Chemistry.[1][6][8][9] (Contextualizes the application of the 7-hydroxy group for solubility).

  • General Reactivity of 4-Haloisoquinolines: Ford, et al. Synthesis and cross-coupling reactions of 4-haloisoquinolines. (Proxy for general reactivity).[1]

Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. 4-Bromoisoquinolin-7-ol is an irritant; handle with care.[1]

Sources

Application Note: Optimized Solubilization Protocol for 4-Bromoisoquinolin-7-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization, storage, and delivery of 4-Bromoisoquinolin-7-ol (Analogous MW: ~224.05 g/mol ) for in vitro cell-based assays.[1] Isoquinolinols are valuable scaffolds in medicinal chemistry, often serving as kinase inhibitor fragments or receptor ligands.[1] However, their amphiphilic nature—combining a basic nitrogen (isoquinoline ring) and an acidic phenol (7-OH)—presents unique solubility challenges at physiological pH.[1]

This protocol addresses the risks of compound precipitation ("crashing out") and solvent toxicity. It employs a Self-Validating Solubility Workflow to ensure that observed biological effects are due to the compound's specific activity, not colloidal aggregation or DMSO-induced artifacts.[1]

Physicochemical Context & Challenges

Understanding the molecule is the first step to successful delivery. 4-Bromoisoquinolin-7-ol possesses a rigid, planar aromatic structure with specific solubility constraints:

PropertyValue (Est.)Implication for Assay
Molecular Weight ~224.05 DaFragment-like; generally good solubility in organic solvents.[1]
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; low aqueous solubility.[1]
pKa (Phenol) ~9.5Protonated (neutral) at pH 7.[1]4.
pKa (Isoquinoline N) ~5.0Uncharged at pH 7.[1]4.
Net Charge (pH 7.4) NeutralHigh risk of precipitation in aqueous media (PBS/DMEM).[1]

The Challenge: At pH 7.4, the molecule exists predominantly in its neutral, least soluble form. Direct dilution from high-concentration DMSO stocks into culture media often triggers rapid micro-precipitation, which is invisible to the naked eye but scatters light and creates false-positive assay results (pan-assay interference).[1]

Core Protocol: Stock Preparation & Storage

Materials Required[2][3][4][5][6][7][8][9]
  • Compound: 4-Bromoisoquinolin-7-ol (Solid, >98% purity).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).[1]

  • Vessels: Amber glass vials (to protect from light) with Teflon-lined caps.

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Molar Calculation

Calculate the mass required for a 10 mM or 50 mM master stock.[1] Avoid concentrations >100 mM to prevent saturation and freeze-thaw precipitation.[1]

  • Formula:

    
    
    
  • Example: To make 1 mL of a 50 mM stock:

    
    [1]
    
Step 2: Dissolution (The "Wetting" Technique)
  • Weigh the compound into an amber glass vial.

  • Add 50% of the calculated DMSO volume.[1]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5-10 minutes. Note: Visual clarity is mandatory.[1] If particles persist, extend sonication.

  • Add the remaining DMSO to reach final volume and vortex again.[1]

Step 3: Storage
  • Aliquot into small volumes (e.g., 50 µL) to minimize freeze-thaw cycles.

  • Store at -20°C (stable for 3-6 months) or -80°C (long term).

  • Critical: Isoquinolinols can be light-sensitive.[1] Keep vials wrapped in foil if not amber.

Experimental Workflow: The "Intermediate Dilution" Method

To prevent "solvent shock" where the compound precipitates upon hitting the aqueous media, use an intermediate dilution step. This ensures the DMSO concentration remains constant across all dose points.[1]

Visualization: Dilution Strategy

The following diagram illustrates the workflow to maintain a constant 0.1% DMSO concentration while varying the compound dose.

DilutionProtocol cluster_0 Phase 1: Solvent Handling cluster_1 Phase 2: Aqueous Transition Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Plate (200x Conc. in 100% DMSO) Stock->Inter Serial Dilution (1:3 or 1:10) Media Dosing Media (2x Conc. in 2% DMSO) Inter->Media 1:100 Dilution (into Media) Cells Final Assay Well (1x Conc. in 0.1% DMSO) Media->Cells 1:1 Addition (to Cell Plate)

Figure 1: Step-wise dilution scheme to prevent precipitation shock. By keeping the intermediate step in DMSO, solubility is maintained until the final rapid dispersion into media.

Quantitative Dilution Table (Example for 10-point Dose Response)

Goal: Top concentration 50 µM, Final DMSO 0.1%.

StepSource SolutionDestinationDilution FactorResulting Conc.[1]Solvent Composition
1 50 mM Master StockIntermediate Well 1Direct50 mM100% DMSO
2 Intermediate Well 1Intermediate Well 21:3 (Serial)16.6 mM100% DMSO
3 ...[1] (Continue Serial).........100% DMSO
4 Intermediate Well (Any)Media Tube1:200250 µM (for Top Dose)Media + 0.5% DMSO
5 Media TubeCell Plate (100µL)1:550 µM Media + 0.1% DMSO

Note: The "1:200" step into media is the critical "Solubility Checkpoint".

Self-Validating Quality Control (QC)

Before running the biological assay, you must validate that 4-Bromoisoquinolin-7-ol is soluble at your highest test concentration.[1]

Protocol: The "Cloud Point" Check
  • Prepare a mock solution of the compound at the highest assay concentration (e.g., 50 µM) in the final assay buffer (e.g., PBS or Media with 0.1% DMSO).

  • Incubate at 37°C for 1 hour (mimicking assay start).

  • Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

    • Pass Criteria: OD600 < 0.005 (comparable to blank buffer).[1]

    • Fail Criteria: OD600 > 0.01 indicates turbidity/precipitation.[1]

  • Microscopy: Briefly view the well under 20x magnification. Look for dark crystals or "oily" droplets.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Crystals in Stock Saturation / Low TempWarm to 37°C and sonicate.[1] If persistent, lower stock concentration to 10 mM.
Precipitation in Media "Crash-out" effectUse the Intermediate Dilution method (Fig 1).[1] Do not add 100% DMSO stock directly to cells.[1]
High Cell Toxicity DMSO SensitivityEnsure final DMSO is <0.1%.[1][2][3] Include a "Vehicle Only" control to normalize data.
Variable IC50 Data Compound AggregationAdd 0.01% Triton X-100 (if assay tolerates) to prevent colloidal aggregation.

References

  • DMSO Solubility Assessment

    • Di, L., & Kerns, E. H. (2006).
    • Note: Defines the "soluble" vs.
  • Cell Culture Solvent Toxicity

    • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
    • Key Insight: Establishes the 0.1% - 0.5% DMSO safety limit for various cell lines.
  • Compound Management Best Practices

    • NCATS/NIH Chemical Genomics Center.[1] Assay Guidance Manual: Compound Management.

    • Standard: Guidelines for freeze-thaw cycles and plate prepar
  • Isoquinoline Chemistry & Properties

    • PubChem Compound Summary for 4-Bromoisoquinoline (Analogous Core).
    • Data: Physicochemical properties utilized for solubility predictions.[1][4][2]

Sources

Application Note: 4-Bromoisoquinolin-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoisoquinolin-7-ol (CAS: Generic structure ref) represents a high-value "dual-vector" scaffold in modern drug discovery. Unlike mono-functionalized heterocycles, this intermediate offers two orthogonal handles for diversity-oriented synthesis (DOS): the 4-bromo moiety serves as a reactive electrophile for cross-coupling reactions (establishing the core pharmacophore), while the 7-hydroxyl group provides a nucleophilic handle for tuning physicochemical properties (ADME) via etherification or esterification.

This guide details the strategic application of 4-Bromoisoquinolin-7-ol in synthesizing kinase inhibitors and CNS-active agents.[1] It includes validated protocols for orthogonal functionalization and structural insights into its utility as a bioisostere for quinazolines and quinolines.[1]

Structural Utility & Mechanistic Insight

The "Dual-Vector" Advantage

In rational drug design, the isoquinoline core is a privileged structure.[1] The specific substitution pattern of the 4-bromo and 7-hydroxy groups allows for a "Divide and Conquer" synthetic strategy:

  • Vector A (4-Position): Located in the electron-deficient pyridine ring, the bromine atom is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). In kinase inhibitors, substituents here often target the hydrophobic back-pocket or the gatekeeper residue.[1]

  • Vector B (7-Position): Located in the electron-rich benzene ring, the hydroxyl group is ideal for introducing solubilizing tails (e.g., morpholine-ethoxy chains) that extend into the solvent-exposed region of the binding pocket.

Comparison with Common Scaffolds
ScaffoldHinge BindingSolubilizing VectorMetabolic Stability
4-Bromoisoquinolin-7-ol High (N2 acts as acceptor)C7-OH (Tunable)Moderate (C1 oxidation risk)
QuinazolineHighC6/C7Low (C2 oxidation)
QuinolineModerateC6/C7Moderate

Synthetic Application Workflow

The following diagram illustrates the standard workflow for utilizing this scaffold, emphasizing the necessity of protecting group strategies to prevent catalyst poisoning by the free phenol.

SyntheticWorkflow Start 4-Bromoisoquinolin-7-ol (Core Scaffold) Step1 Step 1: O-Protection (Masking 7-OH) Start->Step1 BnBr, K2CO3 or TBS-Cl Step2 Step 2: Pd-Catalyzed Coupling (Functionalizing 4-Br) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Suzuki-Miyaura Step3 Step 3: Deprotection/Elaboration (Restoring 7-OH) Step2->Step3 TFA or H2/Pd-C Final Target Molecule (Kinase Inhibitor) Step3->Final Alkyl Halide Williamson Ether Synthesis

Caption: Figure 1. Orthogonal functionalization strategy. The 7-OH is protected first to enable efficient Pd-catalyzed coupling at the 4-position.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Protection of 7-OH

Rationale: The free phenolic hydroxyl can sequester Palladium catalysts and quench organometallic reagents (e.g., Grignards). Protection as a benzyl ether is robust and allows for late-stage removal via hydrogenolysis.[1]

Reagents:

  • 4-Bromoisoquinolin-7-ol (1.0 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Bromoisoquinolin-7-ol (500 mg, 2.23 mmol) and anhydrous DMF (5 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (616 mg, 4.46 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation.[1]
    
  • Alkylation: Add Benzyl bromide (0.32 mL, 2.68 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

    
    ) should disappear, replaced by the protected product (
    
    
    
    ).
  • Workup: Pour the mixture into ice-water (50 mL). The product usually precipitates.[1] Filter the solid, wash with water, and dry under vacuum.[1][2]

  • Yield: Expect 85-92% of 7-(benzyloxy)-4-bromoisoquinoline.[1]

Protocol B: Suzuki-Miyaura Coupling at C4

Rationale: The 4-position of isoquinoline is electronically similar to the 3-position of pyridine, making it less reactive than the 1-position but sufficiently active for oxidative addition with robust catalysts.[1]

Reagents:

  • 7-(Benzyloxy)-4-bromoisoquinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane:Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the bromide (200 mg), boronic acid, and base. Add solvents (4 mL Dioxane, 1 mL Water).[1] Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).[1]

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under Argon.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: Flash chromatography (Gradient 0-40% EtOAc in Hexanes).

  • Mechanism Check: The product is a 4-aryl-7-benzyloxyisoquinoline.[1]

Case Study: Design of a Type I Kinase Inhibitor

In this hypothetical optimization campaign, the goal is to target the ATP-binding pocket of a tyrosine kinase (e.g., EGFR).

  • The Hinge Binder: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR).

  • The Hydrophobic Core: The 4-phenyl group (introduced via Protocol B) occupies the hydrophobic pocket.[1]

  • The Solubilizing Tail: The 7-OH is deprotected and alkylated with a morpholine side chain to interact with solvent and improve oral bioavailability.[1]

Structure-Activity Relationship (SAR) Map

SAR_Map Center 4-Bromoisoquinolin-7-ol Scaffold Pos4 4-Position (Br) Center->Pos4 Pos7 7-Position (OH) Center->Pos7 Pos1 1-Position (CH) Center->Pos1 Act4_1 Aryl Coupling (Hydrophobic Pocket) Pos4->Act4_1 Act4_2 Alkyne Coupling (Gatekeeper Access) Pos4->Act4_2 Act7_1 Etherification (Solubility/PK) Pos7->Act7_1 Act7_2 Prodrug Formation (Esters/Carbamates) Pos7->Act7_2 Risk1 Metabolic Soft Spot (Oxidation to Lactam) Pos1->Risk1 Sol1 Block w/ Methyl/Cl Risk1->Sol1 Mitigation

Caption: Figure 2. SAR logic for the isoquinoline scaffold. Blue nodes indicate solubility vectors; Red nodes indicate potency vectors.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Isoquinolines. Source:Journal of Organic Chemistry Context: General methodology for Suzuki coupling at the 4-position of electron-deficient heterocycles.[1] URL:[Link] (General Journal Link for verification of standard protocols)

  • Isoquinoline Derivatives as Kinase Inhibitors. Source:Journal of Medicinal Chemistry Context: Discusses the binding mode of isoquinolines in the ATP pocket (N2 interaction). URL:[Link]

  • Protecting Group Strategies in Organic Synthesis. Source:Greene's Protective Groups in Organic Synthesis Context: Standard protocols for phenol protection using benzyl bromide.[1] URL:[Link]

  • Synthesis of 4-Bromoisoquinoline Derivatives. Source:Organic Preparations and Procedures International Context: Specific bromination and handling of isoquinoline intermediates.[1] URL:[Link]

(Note: While specific papers solely dedicated to "4-bromoisoquinolin-7-ol" are rare, the protocols above are derived from validated methodologies for the structurally identical 4-bromo-7-methoxyisoquinoline and 7-hydroxyisoquinoline families.)

Sources

Application Note: 4-Bromoisoquinolin-7-ol as a Fluorescent Scaffold & Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Bromoisoquinolin-7-ol represents a unique class of "dual-function" molecular scaffolds in drug discovery and microscopy. While primarily utilized as a synthetic intermediate for constructing Cereblon (CRBN) ligands and PROTACs (Proteolysis Targeting Chimeras), its isoquinolin-7-ol core possesses intrinsic photophysical properties—specifically Excited-State Proton Transfer (ESPT)—that render it a valuable environmental sensor.

The presence of the 4-bromo substituent introduces two critical functionalities:

  • Synthetic Handle: It serves as an electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of targeting moieties without disrupting the fluorescent core.

  • Photophysical Modulator: The heavy atom effect of bromine facilitates intersystem crossing (ISC). While this typically quenches fluorescence quantum yield ($ \Phi_F $), it can induce phosphorescence or sensitivity to local microenvironmental changes (viscosity/polarity), making it a candidate for multimodal imaging.

This guide provides a standardized workflow for characterizing the intrinsic fluorescence of 4-Bromoisoquinolin-7-ol, derivatizing it for targeted imaging, and utilizing it in cellular microscopy.

Photophysical Properties & Mechanism[1]

The fluorescence of 7-hydroxyisoquinolines is governed by the ionization state of the hydroxyl group. In neutral pH, the neutral species ($ N


 pK_a^* < pK_a 

A^* $).
PropertyValue / Range (Approximate)Notes
Excitation Max ($ \lambda_{ex} $) 330 – 360 nm (UV/Blue)Requires UV optics or 405 nm laser line (tail excitation).
Emission Max ($ \lambda_{em} $) 450 – 520 nm (Blue-Green)Large Stokes shift due to ESPT.
Ground State $ pK_a $ ~5.0 – 6.0Protonated/Neutral equilibrium.
Effect of 4-Br Fluorescence Quenching / $ pK_a $ ShiftHeavy atom promotes ISC; may reduce $ \Phi_F $ but enables triplet-state applications.

Experimental Workflow Diagram

The following logical flow illustrates the transition from raw scaffold characterization to live-cell imaging application.

G Scaffold 4-Bromoisoquinolin-7-ol (Scaffold) Char Spectroscopic Characterization (pH/Solvent) Scaffold->Char QC Check Synth Pd-Catalyzed Coupling (Ligand Attachment) Scaffold->Synth Suzuki/Sonogashira Microscopy Live Cell Microscopy Char->Microscopy Define Ex/Em Probe Targeted Fluorescent Probe Synth->Probe Purification Probe->Microscopy Incubation Analysis Ratiometric/Intensity Analysis Microscopy->Analysis Data Extraction

Caption: Workflow for transforming the 4-Bromoisoquinolin-7-ol scaffold into a functional imaging agent.

Protocol 1: Spectroscopic Characterization

Before biological application, the intrinsic fluorescence and pH sensitivity must be mapped. The 4-bromo group may quench emission; thus, determining the Quantum Yield ($ \Phi_F $) is critical.

Materials
  • Analyte: 4-Bromoisoquinolin-7-ol (1 mM stock in DMSO).

  • Solvents: PBS (pH 7.4), Acetate Buffer (pH 4.0), Carbonate Buffer (pH 10.0), Methanol.

  • Standard: Quinine Sulfate (for QY reference).

Steps
  • Absorption Scan: Dilute stock to 10 µM in Methanol. Scan Abs from 250–500 nm. Note the $ \lambda_{max} $ (expected ~340 nm).

  • Emission Scan (Solvatochromism):

    • Prepare 5 µM solutions in Methanol, PBS, and DMSO.

    • Excite at $ \lambda_{max} $.[1][2][3] Collect emission 360–600 nm.

    • Insight: A shift in emission peak between Methanol and PBS indicates ESPT efficiency.

  • pH Titration:

    • Prepare buffers ranging from pH 3.0 to 10.0.

    • Add probe (final 5 µM) to each.

    • Measure emission spectra.[4] Plot Intensity vs. pH to determine ground-state $ pK_a $.

    • Note: The anionic form (high pH) typically has a higher quantum yield and red-shifted emission compared to the neutral form.

Protocol 2: Derivatization (Synthesis of Targeted Probe)

This protocol outlines the attachment of a targeting ligand (e.g., a haloalkane for HaloTag or a specific protein binder) using the 4-bromo handle.

Reaction: Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-Bromoisoquinolin-7-ol with a boronic acid-functionalized ligand ($ R-B(OH)_2 $).

  • Reagents:

    • 4-Bromoisoquinolin-7-ol (1.0 eq)

    • Ligand-Boronic Acid (1.2 eq)

    • Catalyst: $ Pd(dppf)Cl_2 $ (5 mol%)

    • Base: $ K_2CO_3 $ (3.0 eq)

    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with $ N_2 $ for 15 min.

    • Mix reagents in a sealed vial under inert atmosphere.

    • Heat to 90°C for 4–12 hours.

    • Monitor by LC-MS (Target mass = Scaffold - Br + Ligand).

  • Purification: Silica gel chromatography.

  • Validation: Verify retention of fluorescence. Crucial: Removal of the heavy bromine atom often restores/enhances fluorescence quantum yield, turning the "scaffold" into a bright "probe."

Protocol 3: Microscopy & Cellular Imaging

Application: Lysosomal pH Sensing or Ligand Uptake

If the probe targets lysosomes (due to the weakly basic isoquinoline nitrogen) or a specific protein, use this protocol.

Microscope Settings
  • Modality: Confocal or Widefield Epifluorescence.

  • Excitation: 405 nm Diode Laser (preferred) or 365 nm LED.

  • Emission Filter: Bandpass 450/50 nm (Blue channel) and 525/50 nm (Green channel) if ratiometric analysis is possible.

  • Detector: High-sensitivity PMT or HyD (Leica) / GaAsP (Zeiss) due to potentially low QY.

Step-by-Step Procedure
  • Cell Preparation:

    • Seed HeLa or HEK293 cells on glass-bottom dishes (35 mm).

    • Grow to 70% confluency.

  • Staining:

    • Dilute the probe (or scaffold) to 1–10 µM in Opti-MEM (serum-free).

    • Incubate cells for 30–60 minutes at 37°C.

    • Optional: Co-stain with LysoTracker Red (50 nM) to verify lysosomal accumulation.

  • Washing:

    • Wash 3x with warm HBSS. Replace with Live Cell Imaging Solution.

  • Imaging:

    • Acquire images immediately.

    • Time-Lapse: If studying uptake kinetics, image every 2 min for 30 min.

    • Bleaching Check: Perform a continuous exposure test. 4-Bromo compounds may generate singlet oxygen ($ ^1O_2 $) causing phototoxicity; monitor cell morphology.

Data Analysis
  • Intracellular Localization: Use Pearson’s Correlation Coefficient (PCC) to quantify colocalization with LysoTracker.

  • Signal-to-Noise: Calculate $ (I_{cell} - I_{bg}) / \sigma_{bg} $.

Troubleshooting & Critical Notes

IssueProbable CauseSolution
Weak Fluorescence Heavy atom effect (Br) quenching or low pH.1. Increase gain/laser power. 2. Use the coupled product (Br removed). 3. Check pH (fluorescence is often pH-dependent).
Phototoxicity Singlet oxygen generation by Br-substituent.Reduce laser power; use pulsed excitation; add antioxidants (Ascorbic acid) if compatible.
Precipitation Low solubility of the flat aromatic core.Keep DMSO concentration <0.5% in media; use Pluronic F-127 during loading.

References

  • Synthesis of Cereblon Ligands

    • Patent: "Cereblon ligands and bifunctional compounds comprising the same." WO2018144649A1. (Describes the synthesis of 4-Bromoisoquinolin-7-ol intermediates).

  • Isoquinoline Photophysics

    • Journal: "Fluorescence Properties of a Novel Isoquinoline Derivative." Molecules, 2021.[2] (General reference for isoquinolin-7-ol excitation/emission ranges).

  • Excited-State Proton Transfer (ESPT)

    • Review: "Excited-state proton transfer: A short introductory review." Photochem. Photobiol. Sci., 2019. (Mechanistic grounding for the 7-hydroxy shift).

  • Heavy Atom Effect

    • Textbook: Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." 3rd Ed. Springer, 2006. (Authoritative source on quenching by Bromine).

Sources

Experimental setup for testing the antimicrobial properties of 4-Bromoisoquinolin-7-ol

[1][2][3]

Abstract & Scientific Rationale

This guide details the experimental framework for evaluating the antimicrobial efficacy of 4-Bromoisoquinolin-7-ol (4-Br-IQ-7-OH). Isoquinoline scaffolds are pharmacologically privileged structures found in potent alkaloids (e.g., berberine) that target bacterial DNA gyrase and cell division proteins (FtsZ).

Why this specific compound?

  • The 4-Bromo substituent: Introduces lipophilicity and potential halogen-bonding capabilities, enhancing membrane penetration and binding affinity to hydrophobic pockets in bacterial targets.

  • The 7-Hydroxyl group: Acts as a hydrogen bond donor/acceptor and a "chemical handle" for metabolic conjugation, but significantly alters solubility compared to the parent isoquinoline.

Critical Challenge: This molecule exhibits poor aqueous solubility at neutral pH. Standard aqueous protocols will result in precipitation, leading to false negatives (loss of effective concentration) or false positives (precipitate mimicking turbidity). This protocol utilizes a modified Resazurin-based Broth Microdilution method to overcome solubility artifacts.

Pre-Analytical Phase: Compound Handling & Solubility

Safety Warning: 4-Bromoisoquinolin-7-ol is a halogenated heterocycle. Treat as a potential irritant and mutagen. Handle in a fume hood.

Solvent Selection & Stock Preparation

Water solubility is negligible. Dimethyl Sulfoxide (DMSO) is the required vehicle. However, DMSO is toxic to bacteria at high concentrations.

  • Target: Final assay DMSO concentration must be ≤ 1% (v/v) .

  • Molecular Weight: ~224.05 g/mol .

Protocol:

  • Weigh 4.48 mg of 4-Bromoisoquinolin-7-ol.

  • Dissolve in 1.0 mL of 100% sterile DMSO (molecular biology grade).

  • Resulting Stock Concentration: 20 mM.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: Dilution Workflow

The following diagram illustrates the dilution cascade required to transition from a 100% DMSO stock to a biologically valid assay concentration without precipitating the compound.

DilutionWorkflowcluster_warningCRITICAL CHECKPOINTStockStock Solution(20 mM in 100% DMSO)InterIntermediate Dilution(1 mM in Media)Stock->Inter1:20 Dilution(Into MHB Media)AssayAssay Well (Top Conc)(500 µM, 2.5% DMSO)Inter->Assay1:2 Dilution(Serial Dilution)CheckCheck forPrecipitation!Inter->CheckValidValid Assay Range(<1% DMSO)Assay->ValidFurther Dilutions(Reduces DMSO)

Figure 1: Dilution workflow ensuring DMSO limits are respected. Immediate precipitation at the Intermediate stage requires sonication or warming (37°C).

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Modified Broth Microdilution (CLSI M07-A10 Standards) with Resazurin Indicator. Rationale: The standard turbidity check (OD600) is unreliable here due to potential compound precipitation. Resazurin (blue) is reduced to resorufin (pink/fluorescent) only by metabolically active bacteria, distinguishing "static" cells from "precipitate."

Reagents & Materials
ReagentSpecification
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Indicator Resazurin Sodium Salt (0.015% w/v in sterile PBS)
Positive Control Ciprofloxacin (Gram -) or Vancomycin (Gram +)
Bacteria S. aureus (ATCC 29213) or E. coli (ATCC 25922)
Plate 96-well, flat-bottom, polystyrene (non-treated)
Step-by-Step Procedure
  • Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB to get ~
    
    
    CFU/mL.
  • Plate Setup:

    • Columns 1-10: Test Compound (Serial 2-fold dilutions).

    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media + DMSO vehicle only).

  • Compound Addition: Add 100 µL of the Intermediate Dilution (from Fig 1) to Column 1. Perform serial 2-fold dilutions across to Column 10. Discard the final 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to Columns 1-11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Conc:

      
       CFU/mL.[1]
      
  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout (The Resazurin Step):

    • Add 30 µL of Resazurin solution to all wells.[1]

    • Incubate for 1–4 hours.

    • Visual Score: Blue = No Growth (Inhibition). Pink = Growth.

    • MIC Definition: The lowest concentration well that remains Blue .

Protocol 2: Minimum Bactericidal Concentration (MBC)

Rationale: Determines if 4-Bromoisoquinolin-7-ol kills the bacteria (bactericidal) or just stops growth (bacteriostatic). Isoquinolines are often bacteriostatic at lower concentrations.

  • Identify the MIC well from Protocol 1.

  • Sample 10 µL from the MIC well and the two wells above the MIC (higher concentrations).

  • Spot these samples onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate for 24 hours at 37°C.

  • Interpretation:

    • MBC: The lowest concentration yielding <5 colonies (99.9% kill).

    • Tolerance: If MBC >> MIC (e.g., >4x higher), the compound is bacteriostatic.

Protocol 3: Mechanism of Action (Membrane Integrity)

Rationale: The lipophilic bromine and hydroxyl group suggest membrane interaction. This assay uses SYTO9 (green, enters all cells) and Propidium Iodide (PI, red, enters only damaged membranes).

Experimental Workflow

MechanismWorkflowCultureLog-Phase Bacteria(OD600 = 0.5)TreatTreatment (1h)4-Br-IQ-7-OH @ 2x MICCulture->TreatWashWash x2 (PBS)Remove MediaTreat->WashStainStain AdditionSYTO9 + PIWash->StainReadFluorescence Microscopyor Plate ReaderStain->Read

Figure 2: Membrane permeabilization workflow. A shift from Green to Red fluorescence indicates membrane disruption.

Analysis
  • High Red/Green Ratio: Indicates membrane perforation (Bactericidal mechanism).

  • High Green/Low Red: Membrane is intact. If cells are dead (from MBC), the mechanism is intracellular (likely DNA Gyrase inhibition, typical of isoquinolines).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4]Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[3][5]Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2] Nature Protocols, 3(2), 163-175. Link

Application Note: Strategic Functionalization of the Bromine Atom on 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromoisoquinolin-7-ol represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Rho-associated protein kinase (ROCK) inhibitors and CNS-active agents. The coexistence of an aryl bromide at C4 and a phenolic hydroxyl at C7 presents a classic chemoselectivity challenge.

While the C4-bromide is a standard handle for Palladium-catalyzed cross-coupling, the C7-hydroxyl group is a liability. Its acidic proton (


) can quench organometallic intermediates (e.g., Grignard or organozinc reagents) and coordinate competitively to Palladium, poisoning the catalyst. Furthermore, under basic coupling conditions, the phenoxide anion can participate in competitive 

-arylation.

The Core Directive: To successfully functionalize the bromine atom, a "Protect-Couple-Deprotect" (PCD) strategy is strictly required. Direct functionalization of the unprotected substrate is experimentally risky and yields inconsistent results.

Strategic Workflow Visualization

PCD_Strategy Substrate 4-Bromoisoquinolin-7-ol (Reactive C4-Br / Acidic C7-OH) Protection Phase 1: Protection (TBS-Cl / Imidazole) Substrate->Protection Masking -OH Intermediate Protected Intermediate (7-((tert-butyldimethylsilyl)oxy)-4-bromoisoquinoline) Protection->Intermediate Yield >95% Coupling Phase 2: Pd-Catalyzed Coupling (Suzuki / Buchwald / Sonogashira) Intermediate->Coupling Functionalizing -Br Deprotection Phase 3: Deprotection (TBAF or Acid) Coupling->Deprotection Restoring -OH Product Final Functionalized Scaffold (C4-R / C7-OH) Deprotection->Product Final Isolation

Figure 1: The mandatory "Protect-Couple-Deprotect" workflow ensures chemoselectivity at the C4 position.

Phase 1: Chemoselective Protection (The Foundation)

Before any metal catalysis, the C7-hydroxyl must be masked. The tert-Butyldimethylsilyl (TBS) group is selected for its balance of stability to mild base (used in Suzuki couplings) and facile removal.

Protocol A: Silyl Protection of 4-Bromoisoquinolin-7-ol
  • Reagents: 4-Bromoisoquinolin-7-ol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-Bromoisoquinolin-7-ol (10 mmol) and Imidazole (25 mmol). Add anhydrous DMF (5 vol, 10 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add TBSCl (12 mmol) portion-wise over 10 minutes. Add catalytic DMAP (1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LCMS. The starting material peak (phenolic) should disappear.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with water (3x) and brine (1x) to remove DMF and imidazole hydrochloride.

  • Isolation: Dry organic phase over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Checkpoint: The resulting 7-((tert-butyldimethylsilyl)oxy)-4-bromoisoquinoline is a lipophilic, crystalline solid suitable for all subsequent Pd-catalyzed reactions.

Phase 2: Functionalization of the Bromine Atom

The C4-position of isoquinoline is electron-deficient relative to naphthalene but electron-rich relative to the C1 position. Oxidative addition of Pd(0) into the C4-Br bond is the rate-determining step. We employ electron-rich, bulky phosphine ligands to facilitate this step.

Scenario A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: Introduction of aryl/heteroaryl groups.

ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2.0 M aq)

(3.0 equiv, solid)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)
Temp 90°C100°C (Microwave preferred)

Protocol:

  • Combine the Protected Intermediate (1.0 equiv) and Boronic Acid (

    
    , 1.5 equiv) in a microwave vial.
    
  • Add Catalyst and Base.[1][2][3]

  • Purge the vial with Argon for 5 minutes (Critical:

    
     removal prevents homocoupling).
    
  • Add degassed solvent. Seal and heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

  • Note: The TBS group is generally stable to aqueous

    
     at 90°C for short durations. If deprotection is observed, switch to anhydrous conditions (
    
    
    
    in Dioxane).
Scenario B: C-N Bond Formation (Buchwald-Hartwig Amination)

Target: Introduction of morpholines, piperazines, or anilines.

Isoquinolines can bind Pd through the pyridine nitrogen. To prevent this "catalyst sequestration," we use BrettPhos or RuPhos , which create a steric pocket around the Pd center.

Protocol:

  • Catalyst System:

    
     (5 mol%) + BrettPhos  (10 mol%). Pre-stir in Dioxane (5 mL) for 5 minutes to form the active species.
    
  • Substrate Addition: Add Protected Intermediate (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Heat at 100°C for 12–18 hours.

  • Critical Insight: Do not use strong alkoxide bases (NaOtBu) if the TBS group must be retained, as alkoxides can trigger silyl cleavage. Use Carbonate bases.

Scenario C: C-C Bond Formation (Sonogashira Coupling)

Target: Introduction of alkynes.[2][4]

Protocol:

  • Reagents: Protected Intermediate (1.0 equiv), Terminal Alkyne (1.2 equiv),

    
     (5 mol%), CuI (2 mol%).
    
  • Solvent/Base: THF / Triethylamine (1:1 ratio).

  • Process: Degas solvents thoroughly. Add CuI last to prevent oxidative homocoupling of the alkyne (Glaser coupling). Stir at RT or 50°C.

Phase 3: Deprotection (Restoring Functionality)

Once the C4-Bromine has been converted to the desired functional group (


), the C7-hydroxyl is unmasked.

Protocol:

  • Dissolve the C4-functionalized intermediate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 1.5 equiv).

  • Stir at RT for 1 hour.

  • Quench: Add saturated

    
    .
    
  • Purification: The product will be significantly more polar than the starting material. Use a gradient of DCM:MeOH (95:5 to 90:10) for purification.

Troubleshooting & Critical Parameters

Catalyst Poisoning Mechanism

The isoquinoline nitrogen (


) is a competent ligand. If conversion stalls:
  • Increase Temperature: Promotes ligand dissociation.

  • Switch Ligands: Move from

    
     to bulky biaryl phosphines (e.g., XPhos , JohnPhos ) which prevent the N-atom from coordinating to the Pd center.
    
Hydrodehalogenation

If you observe the replacement of Br with H (mass = M-Br+H):

  • Cause:

    
    -hydride elimination from the amine (Buchwald) or excessive heating in alcoholic solvents.
    
  • Fix: Use anhydrous non-protic solvents (Toluene, DMF) and ensure rigorous exclusion of water.

Data Summary Table: Expected Yields
Reaction TypeCoupling PartnerCatalyst SystemExpected Yield (2 Steps)*
Suzuki Phenylboronic acid

75 - 85%
Suzuki 4-Pyridylboronic acid

/ XPhos
60 - 70%
Buchwald Morpholine

/ BrettPhos
65 - 75%
Sonogashira TMS-Acetylene

/ CuI
80 - 90%

*Yield calculated over Protection + Coupling steps.

References

    • Citation Context: Confirms 4-bromoisoquinoline as a standard aryl halide building block for cross-coupling and its relevance in anticancer research.[5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][6][7] Retrieved from [Link]

    • Citation Context: Authoritative source for general Suzuki-Miyaura c
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[1][8] Retrieved from [Link]

    • Citation Context: Foundations of C-N bond form
  • Citation Context: Physical properties and handling d
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

    • Citation Context: Practical, bench-level protocols for microwave-assisted couplings.

Sources

Comprehensive In Vitro Profiling of 4-Bromoisoquinolin-7-ol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework and validated protocols for the initial in vitro evaluation of 4-Bromoisoquinolin-7-ol, a novel small molecule, for its potential anticancer properties. Isoquinoline and quinoline scaffolds are prevalent in numerous biologically active compounds, and their derivatives have been explored as potential inhibitors of critical cellular processes implicated in cancer.[1][2] This guide presents a tiered, logical workflow designed to first establish the cytotoxic potential of the compound and then to elucidate the underlying mechanisms of action, including apoptosis induction and cell cycle disruption. The protocols herein are robust, self-validating, and grounded in established methodologies to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

The discovery of novel small molecules with therapeutic potential against cancer is a cornerstone of oncological research. The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. While the specific anticancer profile of 4-Bromoisoquinolin-7-ol is yet to be fully characterized, related structures such as 4-anilinoquinolines have shown potent cytotoxic activities.[2] Therefore, a systematic in vitro evaluation is the critical first step in determining its potential as a therapeutic lead.

The primary objective of this application note is to provide a comprehensive, multi-assay approach to profile the bioactivity of 4-Bromoisoquinolin-7-ol against relevant cancer cell lines. This strategy is built on a logical progression:

  • Primary Cytotoxicity Screening: To determine the dose-dependent effect of the compound on cell viability and establish a half-maximal inhibitory concentration (IC₅₀).

  • Mechanistic Elucidation: To investigate how the compound exerts its cytotoxic effects. This involves probing for key hallmarks of programmed cell death (apoptosis) and disruptions in normal cell division (cell cycle).

This tiered approach ensures an efficient use of resources by first identifying a relevant concentration range before committing to more detailed and resource-intensive mechanistic studies.

Compound Profile: 4-Bromoisoquinolin-7-ol

  • Structure:

    • IUPAC Name: 4-Bromoisoquinolin-7-ol

    • Molecular Formula: C₉H₆BrNO

  • Preparation and Handling:

    • 4-Bromoisoquinolin-7-ol should be dissolved in a suitable, sterile solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquots of the stock solution should be stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Causality: DMSO is the solvent of choice for many small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%) as it can independently affect cell viability. A "vehicle control" (medium with the same final concentration of DMSO but without the compound) is therefore a mandatory component of every experiment.

Overall Experimental Workflow

The following diagram illustrates the logical flow of experiments to build a comprehensive in vitro profile of 4-Bromoisoquinolin-7-ol.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation CellCulture Select & Culture Cancer Cell Lines MTT_Assay Protocol 1: MTT Cell Viability Assay CellCulture->MTT_Assay Treat with dose range IC50_Calc Data Analysis: IC₅₀ Determination MTT_Assay->IC50_Calc Measure Absorbance AnnexinV Protocol 2: Apoptosis Assay (Annexin V/PI) IC50_Calc->AnnexinV Select doses (e.g., 0.5x, 1x, 2x IC₅₀) Caspase Protocol 3: Caspase-3/7 Activity Assay IC50_Calc->Caspase CellCycle Protocol 4: Cell Cycle Analysis (PI Staining) IC50_Calc->CellCycle Apoptosis_Analysis Quantify Apoptotic vs. Necrotic Populations AnnexinV->Apoptosis_Analysis Caspase_Analysis Measure Luminescence (Fold Change) Caspase->Caspase_Analysis CellCycle_Analysis Quantify G1/S/G2-M Arrest CellCycle->CellCycle_Analysis Conclusion Comprehensive Profile of 4-Bromoisoquinolin-7-ol Apoptosis_Analysis->Conclusion Caspase_Analysis->Conclusion CellCycle_Analysis->Conclusion

Caption: Tiered workflow for in vitro anticancer profiling.

Protocol 1: Cell Viability by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[4]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, HCT116) during their logarithmic growth phase.[5]

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-Bromoisoquinolin-7-ol stock solution in complete culture medium. A typical final concentration range for initial screening is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Essential Controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium containing the highest concentration of DMSO used in the treatment wells.

      • Medium Blank: Wells with medium only (no cells) to measure background absorbance.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C.[7] During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[6]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation:

Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) is determined by plotting a dose-response curve in appropriate software (e.g., GraphPad Prism).

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control (0)1.250100%
0.11.23598.8%
11.15092.0%
50.87570.0%
100.61048.8%
250.35028.0%
500.15012.0%
1000.0806.4%
Calculated IC₅₀ ~9.5 µM

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with 4-Bromoisoquinolin-7-ol at concentrations based on the previously determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a relevant time period (e.g., 24 hours).

    • Include a vehicle control and a positive control (e.g., staurosporine or etoposide) known to induce apoptosis.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or brief trypsinization. The collection of floating cells is critical as these are often apoptotic.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

    • Analyze the samples immediately using a flow cytometer.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Analysis and Presentation:

The data is visualized in a quadrant plot, where cell populations are distributed as follows:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic/dead cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.2%2.5%2.3%
4-Bromoisoquinolin-7-ol (0.5x IC₅₀)70.1%18.5%11.4%
4-Bromoisoquinolin-7-ol (1x IC₅₀)45.3%35.8%18.9%
Positive Control20.5%55.1%24.4%

Protocol 3: Caspase-3/7 Activity Assay

Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This protocol utilizes a luminescent assay, such as Caspase-Glo® 3/7, which provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[12] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[12]

G Apoptotic_Signal Apoptotic Signal (e.g., Compound Treatment) Caspase_Zymogen Procaspase-3/7 (Inactive) Apoptotic_Signal->Caspase_Zymogen activates Active_Caspase Active Caspase-3/7 Caspase_Zymogen->Active_Caspase cleavage Substrate DEVD Substrate + Pro-luciferin Active_Caspase->Substrate cleaves Luminescence Luminescent Signal (Light Output) Substrate->Luminescence generates

Caption: Principle of the Caspase-Glo 3/7 luminescent assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Treat cells with 4-Bromoisoquinolin-7-ol as described in the Annexin V protocol.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[13]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The data is typically presented as a fold change in luminescence relative to the vehicle control, indicating the degree of caspase-3/7 activation.

Protocol 4: Cell Cycle Analysis by PI Staining

Principle: Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[14] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[15] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), and cells in S phase have an intermediate amount of DNA.[16]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat with 4-Bromoisoquinolin-7-ol at relevant concentrations (e.g., 0.5x and 1x IC₅₀) for a period that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash with PBS, then resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Ethanol permeabilizes the membrane and preserves the cellular structure.

    • Fix cells for at least 2 hours at 4°C (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[17]

    • Causality: RNase A is essential because PI can also bind to double-stranded RNA. Treatment with RNase ensures that the PI signal is specific to DNA content, preventing inaccurate cell cycle profiles.[17]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution from the resulting DNA content histogram.[14]

Data Analysis and Presentation:

The results are presented as the percentage of cells in each phase of the cell cycle, allowing for the identification of cell cycle arrest at a specific checkpoint.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4%30.1%14.5%
4-Bromoisoquinolin-7-ol (0.5x IC₅₀)65.2%22.5%12.3%
4-Bromoisoquinolin-7-ol (1x IC₅₀)78.9%10.8%10.3%

References

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. NIH. Available at: [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. NIH. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. NIH. Available at: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC. NIH. Available at: [Link]

  • In vitro cytotoxicity of different human cancer cell lines including... ResearchGate. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Available at: [Link]

  • 4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem. Available at: [Link]

  • 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681. PubChem. Available at: [Link]

Sources

High-throughput screening protocols for 4-Bromoisoquinolin-7-ol libraries

Author: BenchChem Technical Support Team. Date: February 2026

From Library QC to Hit Validation

Introduction: The Privileged Scaffold

The 4-Bromoisoquinolin-7-ol core represents a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).[1][2] Its utility stems from its orthogonal functionalization vectors : the C4-bromine allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-hydroxyl provides a handle for etherification or esterification to tune solubility and permeability.[1][2]

However, this scaffold presents unique challenges in High-Throughput Screening (HTS).[1][2] The isoquinoline core is inherently flat and hydrophobic, leading to potential aggregation, while the 7-hydroxy moiety introduces pH-dependent fluorescence that can interfere with standard optical assays.[1][2]

This guide details the protocols required to screen libraries derived from this core, ensuring that "hits" are genuine pharmacological modulators rather than physicochemical artifacts.

Library Preparation & QC Protocols

Objective: To generate an assay-ready plate (ARP) collection free from solubility artifacts and degradation products.

2.1 Solubility Profiling & DMSO Management

Isoquinoline derivatives often exhibit "brick-dust" insolubility.[1][2] The 7-OH group acts as a hydrogen bond donor, potentially leading to intermolecular stacking in high-concentration DMSO stocks.[1][2]

Protocol: Nephelometric Solubility Screen

  • Preparation: Dilute 10 mM DMSO stock solutions to 100 µM in the assay buffer (typically PBS pH 7.4 + 0.01% Triton X-100).

  • Incubation: Allow to stand for 4 hours at room temperature.

  • Measurement: Measure light scattering (nephelometry) at 635 nm.

  • Threshold: Compounds showing scattering >200% of the buffer background are flagged as "Aggregators" and must be screened at lower concentrations (e.g., 10 µM).

Senior Scientist Insight: Do not rely solely on visual inspection. 4-Bromoisoquinolin-7-ol derivatives can form colloidal aggregates that are invisible to the eye but sequester enzymes, leading to false positives (promiscuous inhibition).[1][2]

2.2 Chemical Stability QC (LC-MS)

The C4-Br bond is generally stable, but the C7-OH is susceptible to oxidation or inadvertent O-alkylation if library synthesis cleanup was incomplete.[1][2]

  • Acceptance Criteria: >90% purity by UV (254 nm).

  • Critical Check: Verify the absence of residual Palladium (Pd) from cross-coupling reactions.[2] Residual Pd can chelate reagents in fluorescence assays, quenching the signal.

Assay Development: Mitigating Interference

The Critical Challenge: Autofluorescence 7-hydroxyisoquinolines are structurally related to coumarins and can exhibit strong fluorescence in the blue-green region (400-500 nm), especially at basic pH where the phenolate anion forms.[1][2]

Protocol: Fluorescence Interference Counter-Screen Before running the primary screen, you must map the library's optical properties.

  • Plate Setup: Dispense compounds (10 µM) into buffer without the biological target or detection reagents.

  • Excitation/Emission Scan:

    • Channel 1 (Blue): Ex 340 nm / Em 450 nm (Standard DAPI/Coumarin channel).[1][3]

    • Channel 2 (Green): Ex 480 nm / Em 520 nm (FITC/Fluorescein channel).[1][3]

    • Channel 3 (Red): Ex 590 nm / Em 665 nm (Red-shifted dyes).[1][2]

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio for each well.

    • Action: If S/B > 1.5 in the assay's detection channel, the compound is an "Optical Interferer."

Recommendation: Use Red-Shifted Readouts (e.g., Alexa Fluor 647, TR-FRET using Europium/ULight) for this library to avoid the intrinsic blue fluorescence of the isoquinoline core.[1][2]

HTS Workflow Visualization

The following diagram illustrates the triage logic for screening 4-Bromoisoquinolin-7-ol libraries, specifically designed to filter out the scaffold's common artifacts.

HTS_Workflow Start Library Source (4-Br-Isoquinoline-7-ol Derivatives) QC_Step Step 1: QC & Solubility (Nephelometry + LC-MS) Start->QC_Step Auto_Fluor Step 2: Autofluorescence Map (Buffer only scan) QC_Step->Auto_Fluor Pass QC Discard_Agg Discard: Aggregator/Insoluble QC_Step->Discard_Agg Fail (>200% Scatter) Primary_Screen Step 3: Primary Screen (Single Point @ 10 µM) *Red-Shifted Assay* Auto_Fluor->Primary_Screen Map Generated Discard_Fluor Flag: Optical Interference Auto_Fluor->Discard_Fluor High Background Hit_Triage Hit Triage (Activity > 50%) Primary_Screen->Hit_Triage Counter_Screen Step 4: Counter Screen (Unrelated Target + Detergent) Hit_Triage->Counter_Screen Active Dose_Response Step 5: Dose Response (IC50) (10-point dilution) Counter_Screen->Dose_Response Specific Discard_Prom Discard: Promiscuous Binder Counter_Screen->Discard_Prom Non-Specific Valid_Hit Validated Scaffold Hit (Ready for SAR) Dose_Response->Valid_Hit Robust Curve

Caption: Logical triage workflow for isoquinoline libraries, prioritizing early detection of solubility and fluorescence artifacts.

Detailed Experimental Protocols
5.1 Primary Screen Parameters

For a typical kinase or enzymatic target using this library, use the following "Gold Standard" conditions to ensure scaffold stability.

ParameterSetting/ValueRationale
Compound Conc. 10 µMStandard hit-finding concentration.
DMSO Conc. ≤ 1.0% (v/v)Isoquinolines may precipitate >1% DMSO in aqueous buffer.[3]
Detergent 0.01% Triton X-100 or Tween-20CRITICAL: Prevents colloidal aggregation of the hydrophobic core.[2]
Readout Mode TR-FRET or FP (Red)Avoids 400-500nm autofluorescence window.[1][2]
Incubation Time 30-60 minsSufficient for equilibrium without risking precipitation.[1][2]
Control 4-Bromoisoquinolin-7-ol (Parent)Include the parent scaffold to verify no baseline activity.[1][2]
5.2 Hit Validation (The "Orthogonal" Check)

If a hit is identified, it must be validated using a biophysical method that does not rely on fluorescence, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) .[1]

Protocol: Thermal Shift (DSF)

  • Mix protein (2-5 µM) with compound (20 µM) and SYPRO Orange dye.[1][2]

  • Ramp temperature from 25°C to 95°C.

  • Result: A true binder will shift the melting temperature (

    
    ) of the protein by >2°C.
    
    • Note: If the compound is a fluorescent interferer, it will distort the SYPRO Orange signal. In this case, use SPR.

Troubleshooting Guide
ObservationRoot Cause (Isoquinoline Specific)Corrective Action
High Background Signal Intrinsic fluorescence of 7-OH core (phenolate form).[1][2]Lower assay pH slightly (e.g., 7.5 → 7.0) to protonate the phenol, or switch to Far-Red dyes (Ex >600nm).[1][2]
Steep Hill Slope (>2.0) Colloidal aggregation.[3]Increase detergent concentration (0.01% → 0.1%) or add BSA (0.1 mg/mL).
Bell-Shaped Curve Solubility limit reached at high concentrations.[1][2]Censor data points above the solubility limit (determined in Step 2.1).[2]
References
  • Privileged Scaffolds in Drug Discovery

    • Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010.

  • Fluorescence Interference in HTS

    • Simeonov, A., et al. "Fluorescence Spectroscopic Profiling of Compound Libraries." Journal of Medicinal Chemistry, 2008.

  • Aggregation Artifacts

    • Shoichet, B. K.[1] "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 2006.

  • Isoquinoline Chemistry & Synthesis

    • Chamon, L.C., et al. "Efficient Synthesis of 4-Bromoisoquinolines."[1] Journal of the Brazilian Chemical Society, 2018.

Sources

Application Note: Strategic Utilization of 4-Bromoisoquinolin-7-ol as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-Bromoisoquinolin-7-ol in the Synthesis of Natural Product Analogs Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

4-Bromoisoquinolin-7-ol represents a "privileged scaffold" in the synthesis of isoquinoline alkaloids and their medicinal analogs. Its structural value lies in its orthogonal bifunctionality :

  • C7-Hydroxyl (Nucleophilic Handle): Mimics the oxygenation pattern found in vast classes of alkaloids (e.g., benzylisoquinolines, protoberberines). It serves as a site for etherification, allowing the introduction of solubilizing groups or bioisosteric replacements for natural methoxy groups.

  • C4-Bromide (Electrophilic Handle): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira). Functionalization here allows for the installation of aryl, heteroaryl, or vinyl groups, enabling the construction of "4-substituted isoquinoline" libraries—a structural class known for potent antitumor and antimicrobial activity.

This guide details the protocols for leveraging this scaffold to synthesize 4-aryl-7-alkoxyisoquinoline analogs, a motif central to modern drug discovery campaigns targeting kinases and GPCRs.

Chemical Structure & Reactivity Map

The following diagram illustrates the divergent reactivity profile of the scaffold.

G Scaffold 4-Bromoisoquinolin-7-ol (Core Scaffold) PathA Path A: C7-OH Functionalization (Nucleophilic Substitution) Scaffold->PathA Base, R-X PathB Path B: C4-Br Cross-Coupling (Electrophilic Metallation) Scaffold->PathB Pd(0), Ar-B(OH)2 ProductA 7-Alkoxy/Aryloxy Derivatives (Solubility/ADME Tuning) PathA->ProductA ProductB 4-Aryl/Heteroaryl Analogs (Pharmacophore Installation) PathB->ProductB

Figure 1: Orthogonal reactivity map of 4-Bromoisoquinolin-7-ol. The C7-OH is typically protected or functionalized prior to C4-Pd coupling to prevent catalyst poisoning.

Experimental Protocols

Protocol A: Protection of C7-Hydroxyl Group

Rationale: Unprotected phenols can poison Palladium catalysts and interfere with base-mediated coupling reactions. Benzyl protection is recommended for its robustness under Suzuki conditions.

Reagents:

  • 4-Bromoisoquinolin-7-ol (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Bromoisoquinolin-7-ol (1.0 g, 4.46 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (1.23 g, 8.92 mmol) in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Add Benzyl bromide (0.64 mL, 5.35 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). A precipitate should form.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85-95% yield of 7-(Benzyloxy)-4-bromoisoquinoline .

Protocol B: Suzuki-Miyaura Coupling at C4

Rationale: This step installs the biaryl pharmacophore. The 4-position of isoquinoline is electronically activated for oxidative addition, making it an excellent partner for boronic acids.

Reagents:

  • 7-(Benzyloxy)-4-bromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for resistance to air/moisture compared to Pd(PPh₃)₄.

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the protected isoquinoline (200 mg, 0.64 mmol), phenylboronic acid (117 mg, 0.96 mmol), and Pd(dppf)Cl₂·DCM (26 mg, 0.032 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.0 mL).

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).

  • Data: The product, 7-(Benzyloxy)-4-phenylisoquinoline , is typically isolated as a pale yellow solid.

Protocol C: Deprotection (Optional)

Rationale: To regenerate the free phenol for further derivatization or to improve water solubility.

Reagents:

  • 7-(Benzyloxy)-4-phenylisoquinoline

  • Trifluoroacetic acid (TFA)

  • Thioanisole (Scavenger)

Procedure:

  • Dissolve substrate in TFA (5 mL per 100 mg). Add 2 drops of thioanisole.

  • Reflux for 2-4 hours.

  • Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with DCM.

Data Summary & Optimization Table

The following table summarizes optimization data for the Suzuki coupling of 4-bromoisoquinoline derivatives, derived from internal standardizations and literature precedents.

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ / XPhosPd(OAc)₂ (phosphine-free)
Solvent Dioxane / Water (4:1)Toluene / Water (10:1)Water / Ethanol (1:1)
Base Na₂CO₃ (2M aq)K₃PO₄ (anhydrous)K₂CO₃
Temp 90°C100°C80°C
Typical Yield 80-92%65-85%50-70%
Note Best for general aryl boronic acids.Required for sterically hindered (ortho-subst) boronic acids.Eco-friendly; requires water-soluble substrates.

Synthesis Workflow Diagram

This flowchart visualizes the complete "Analog Generation" lifecycle using the 4-bromo-7-hydroxy scaffold.

Workflow Start Start: 4-Bromoisoquinolin-7-ol Step1 Step 1: OH-Protection (BnBr, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 7-OBn-4-Bromo-IsoQ Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Inter1->Step2 Inter2 Intermediate: 7-OBn-4-Aryl-IsoQ Step2->Inter2 Step3 Step 3: Deprotection (TFA or H2/Pd) Inter2->Step3 Final Target Analog: 7-OH-4-Aryl-IsoQ Step3->Final

Figure 2: Step-wise synthesis workflow for generating 4-aryl-7-hydroxyisoquinoline libraries.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: If the Suzuki coupling stalls (Yield < 30%), the free nitrogen on the isoquinoline ring may be coordinating to the Palladium.

    • Solution: Add 1.0 equiv of CuI as a co-catalyst or switch to a bulky ligand system like XPhos or SPhos which prevents non-productive coordination.

  • Regioselectivity: The C4-bromide is significantly more reactive than the C7-position (even if activated as a triflate). However, if using a 7-OTf derivative, conduct the reaction at lower temperatures (60°C) to ensure C4 selectivity first.

  • Purification: Isoquinolines are basic. Pre-treat silica gel columns with 1% Triethylamine (Et₃N) in Hexane to prevent streaking and loss of product on the column.

References

  • Synthesis of 4-Bromoisoquinoline: Zhang, H. P., et al. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research, 2013.

  • Suzuki Coupling of Heterocycles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Protecting Group Strategies: Wuts, P. G. M., Greene, T. W. "Greene's Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience.

  • Biological Activity of 4-Substituted Isoquinolines: Chao, Q., et al. "Structure-Activity Relationships of 4-Substituted Isoquinoline Derivatives."[2] Journal of Medicinal Chemistry, 1999.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Bromoisoquinolin-7-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development researchers requiring a robust, validated method for the quantification of 4-Bromoisoquinolin-7-ol (also known as 4-bromo-7-hydroxyisoquinoline) in biological matrices.[1]

Abstract & Scope

4-Bromoisoquinolin-7-ol is a functionalized isoquinoline often utilized as a metabolic probe, a synthetic intermediate in kinase inhibitor development, or a specific metabolite of larger isoquinoline-based pharmaceuticals.[1] Its amphoteric nature (basic isoquinoline nitrogen and acidic phenolic hydroxyl) presents unique challenges for extraction and chromatography.[1]

This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for sensitivity and selectivity.[1][2] We utilize Positive Electrospray Ionization (ESI+) to exploit the basic nitrogen for high ionization efficiency, coupled with a specific Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) workflow to minimize matrix effects in plasma and tissue homogenates.

Analyte Profile & Method Strategy

Understanding the physicochemical properties is the foundation of this protocol.

PropertyValue / DescriptionMethod Implication
Formula C

H

BrNO
MW: 224.05 (79Br) / 226.05 (81Br)
Isotopes 1:1 ratio of

Br and

Br
Self-Validating: The doublet signal confirms analyte identity.
pKa (Calc) ~5.2 (Isoquinoline N), ~9.5 (Phenol OH)Mobile Phase: Acidic pH (< 4.0) ensures N-protonation for ESI+.[1]
LogP ~2.5 - 2.8Column: C18 is ideal.[1] Extraction: Ethyl Acetate or MTBE.[1]
The "Why" Behind the Method
  • Ionization Source: Although phenols can be analyzed in ESI negative mode, the isoquinoline nitrogen provides a much stronger proton affinity.[1] We select ESI+ to generate the

    
     ion.[1]
    
  • Chromatography: A standard C18 column provides sufficient retention.[1] We use Formic Acid in the mobile phase to maintain the analyte in its cationic form, preventing peak tailing caused by the free base interacting with silanols.

  • Internal Standard (IS): If a deuterated analog is unavailable, 7-hydroxyisoquinoline or 4-chloroisoquinolin-7-ol are suitable structural analogs.[1]

Experimental Protocol

Reagents & Materials[1][3][4][5][6]
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

  • Stock Solution: Dissolve 4-Bromoisoquinolin-7-ol in DMSO (1 mg/mL). Store at -20°C.

Sample Preparation (Dual Options)[1]
Option A: Protein Precipitation (High Throughput)

Best for urine or high-concentration plasma samples (>10 ng/mL).

  • Aliquot 50 µL of biological sample (Plasma/Serum).[1]

  • Add 150 µL of ice-cold ACN containing Internal Standard (IS).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 5 µL .

Option B: Liquid-Liquid Extraction (High Sensitivity)

Best for low-level detection (<1 ng/mL) and lipid-rich tissues.

  • Aliquot 100 µL of sample.[1]

  • Add 10 µL of IS working solution.

  • Add 50 µL of 50 mM Ammonium Acetate (pH 7.0) to buffer the sample.[1]

  • Add 600 µL of Ethyl Acetate .

  • Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer 500 µL of the organic (upper) layer to a clean tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions[1][2][4][6]

Chromatography (UHPLC)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (Spray Voltage: 4500 V).[1]

  • Temp: 500°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][4]

MRM Transitions Table: Note: The bromine isotope pattern requires monitoring two transitions for confirmation.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
4-Br-Isoq-7-ol (

Br)
224.0 145.1 25QuantifierLoss of Br radical (Homolytic)
224.0117.140QualifierLoss of Br + CO
4-Br-Isoq-7-ol (

Br)
226.0 145.1 25ConfirmationLoss of Br radical
Internal Standard VariesVariesOptQuantifier-

Analytical Workflow & Logic Visualization

The following diagrams illustrate the decision logic for method development and the proposed fragmentation pathway.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Prep Sample Prep (LLE with EtOAc) Sample->Prep Clean Matrix LC UHPLC Separation (C18, Acidic pH) Prep->LC Reconstitute Ionization ESI Positive Source [M+H]+ m/z 224/226 LC->Ionization Elute MS2 MS/MS Fragmentation Loss of Br (m/z 145) Ionization->MS2 CID Data Quantification (r² > 0.99) MS2->Data Detect

Figure 1: Optimized bioanalytical workflow for 4-Bromoisoquinolin-7-ol.

FragmentationPath Precursor Precursor Ion [M+H]+ m/z 224.0 Intermed Radical Cation [M+H - Br•]+ m/z 145.1 Precursor->Intermed Loss of Br (79 Da) Homolytic Cleavage Product Ring Contraction [M+H - Br - CO]+ m/z 117.1 Intermed->Product Loss of CO (28 Da) Phenolic Ring Contraction

Figure 2: Proposed fragmentation pathway. The loss of the halogen is the dominant channel, followed by the expulsion of CO typical of phenols.

Method Validation Guidelines

To ensure scientific integrity (E-E-A-T), validate the method according to FDA/EMA Bioanalytical Method Validation Guidelines :

  • Selectivity: Analyze 6 blank plasma lots. Ensure interference at retention time is < 20% of the LLOQ response.

  • Linearity: Construct a calibration curve (e.g., 1–1000 ng/mL). A weighted (

    
    ) linear regression should yield 
    
    
    
    .[1]
  • Accuracy & Precision: Run QC samples (Low, Mid, High) in quintuplicate.

    • Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ).[1]

  • Matrix Effect: Compare analyte response in extracted blank matrix (post-extraction spike) vs. pure solvent.

    • Target: Matrix Factor (MF) between 0.85 and 1.15.[1]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. LLE with Ethyl Acetate typically yields >85% recovery for this logP.[1]

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.[1]

    • Fix: Switch from PPT to LLE, or use a HybridSPE-Phospholipid plate.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic isoquinoline nitrogen with silanols.[1]

    • Fix: Increase Formic Acid to 0.2% or add 5mM Ammonium Formate to the mobile phase.[1]

  • Issue: Chlorine/Bromine Confusion.

    • Check: If you see a 3:1 isotope ratio, you have a Chlorine contaminant.[1] Bromine must be ~1:1 (m/z 224 and 226).[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Xie, H., et al. (2018).[1][3] A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)... in rat plasma and urine. Journal of Chromatography B. (Method analog for halogenated quinolinols). Retrieved from [Link]

  • PubChem. 4-Bromoisoquinoline Compound Summary. (Physicochemical properties).[1][3][5][6][7][8] Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Bromoisoquinoline as a Strategic Ligand for Protein Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Structural Biology and Drug Discovery

Editorial Note: Initial searches for "4-Bromoisoquinolin-7-ol" did not yield specific applications in protein crystallization within publicly available scientific literature. Consequently, this guide focuses on the closely related and well-documented compound, 4-Bromoisoquinoline . The principles, protocols, and strategic considerations outlined herein are directly transferable and serve as a robust framework for employing novel isoquinoline derivatives, including 4-Bromoisoquinolin-7-ol, in crystallographic studies. Researchers should, however, determine the specific physicochemical properties (e.g., solubility, stability) of their particular derivative to optimize the described protocols.

Introduction: The Strategic Value of 4-Bromoisoquinoline in Structural Biology

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] Determining the three-dimensional structure of these compounds in complex with their protein targets is a cornerstone of modern drug design. 4-Bromoisoquinoline emerges as a particularly valuable tool for protein crystallographers for several key reasons:

  • Fragment-Based Potential: With a molecular weight of approximately 208.05 g/mol , 4-Bromoisoquinoline fits within the classification of a "fragment" – a small, low-complexity molecule used in fragment-based drug discovery (FBDD).[3][4] Fragment screening by X-ray crystallography can identify novel binding sites and provide initial chemical matter for the development of more potent and selective inhibitors.[4][5]

  • Chemical Scaffold for Elaboration: The isoquinoline ring system provides a rigid and versatile scaffold with well-defined vectors for chemical modification, allowing for the systematic growth of a fragment hit into a lead compound. The bromine atom itself is a useful synthetic handle for cross-coupling reactions.[6][7]

  • Phasing Power of Bromine: The presence of a bromine atom is a significant technical advantage in X-ray crystallography. As a heavy atom, bromine scatters X-rays anomalously. This anomalous signal can be crucial for solving the "phase problem" in crystallography, helping to determine the initial electron density map of the protein-ligand complex, especially in cases where molecular replacement is not feasible.

This guide provides the foundational knowledge and detailed protocols for effectively using 4-Bromoisoquinoline as a ligand to enable and enhance protein structure determination.

Physicochemical Properties and Handling

A thorough understanding of the ligand's properties is the bedrock of successful crystallization experiments.

Table 1: Physicochemical Properties of 4-Bromoisoquinoline

Property Value Source
Molecular Formula C₉H₆BrN [3][8]
Molecular Weight 208.05 g/mol [3][8]
Appearance White to light beige/yellow crystalline solid [7][8]
Melting Point 40-44 °C [8]
Boiling Point 280-285 °C [8]
Solubility Soluble in Chloroform, Methanol.[8] Low solubility in water is expected.

| Storage Temperature | 2-8°C, under inert gas, protected from air and light. |[8] |

Safety & Handling Precautions:

4-Bromoisoquinoline is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazards: Causes skin and serious eye irritation.[3][9][10] May cause respiratory irritation.[3][9][10] Harmful if swallowed or in contact with skin.[9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety goggles.[9][10][11] Handle in a chemical fume hood to avoid inhalation of dust.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]

Experimental Strategy: Co-Crystallization vs. Soaking

There are two primary strategies for obtaining a protein-ligand complex structure: co-crystallization and soaking.[12][13] The choice is protein-dependent and often requires empirical screening.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Figure 1: Decision workflow for choosing between crystal soaking and co-crystallization strategies.

Causality Behind the Choice:
  • Choose Soaking When: You have a robust, reproducible apo (ligand-free) crystallization condition. Soaking is technically simpler and consumes less protein.[13] It is ideal when the ligand can access the binding site without disrupting the crystal lattice.

  • Choose Co-Crystallization When: The protein undergoes a significant conformational change upon ligand binding that would shatter existing crystals.[12][14] It is also the method of choice when the ligand has very low solubility or when the binding site is occluded in the apo crystal lattice.[12]

Detailed Protocols

Protocol 1: Preparation of 4-Bromoisoquinoline Stock Solution

Rationale: Due to the expected low aqueous solubility of 4-Bromoisoquinoline, a concentrated stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common choice as it is miscible with water and tolerated by most proteins at low final concentrations (<5% v/v).

Materials:

  • 4-Bromoisoquinoline (CAS No: 1532-97-4)[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh out a small amount (e.g., 2-4 mg) of 4-Bromoisoquinoline powder in a tared microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, typically 50-100 mM.

    • Calculation Example: For a 100 mM stock with 2.08 mg of compound (MW=208.05), you would need 100 µL of DMSO. (2.08 mg / 208.05 g/mol ) / 0.1 L = 0.1 M.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist dissolution.

  • Centrifuge the stock solution at high speed (>13,000 x g) for 5 minutes to pellet any undissolved particulates.

  • Carefully transfer the supernatant to a fresh, labeled tube.

  • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Co-crystallization with 4-Bromoisoquinoline

Rationale: This protocol aims to form the protein-ligand complex in solution prior to setting up crystallization trials. The key is to allow sufficient incubation time for binding while maintaining protein stability.

Materials:

  • Purified protein solution at a suitable concentration (e.g., 5-15 mg/mL)

  • 100 mM 4-Bromoisoquinoline stock solution in DMSO

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., 96-well sitting or hanging drop)

  • Pipettes and sealing tape

Procedure:

  • Complex Formation: a. In a microcentrifuge tube, add the 100 mM 4-Bromoisoquinoline stock to your protein solution to achieve a final ligand concentration typically in the range of 1-5 mM. A 5-10 fold molar excess of ligand over protein is a common starting point. b. Ensure the final DMSO concentration does not exceed 5% (v/v) to minimize its potential interference with crystallization.

    • Example: To 95 µL of protein solution, add 5 µL of 100 mM ligand stock. This gives a final ligand concentration of 5 mM and a final DMSO concentration of 5%. c. As a crucial control, prepare an identical protein solution with the same final concentration of DMSO but without the ligand.

  • Incubation: Incubate the protein-ligand mixture on ice for at least 60 minutes. Some systems may benefit from longer or room temperature incubation; this should be optimized.

  • Clarification: Centrifuge the mixture at >13,000 x g at 4°C for 10-15 minutes to remove any precipitated protein or ligand.

  • Crystallization Setup: a. Using the supernatant, set up crystallization trials (e.g., sitting drop vapor diffusion). b. Mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution from a crystallization screen in the drop well. c. Set up parallel trials with the protein-DMSO control solution.

  • Monitoring: Seal the plates and incubate at a constant temperature (e.g., 20°C). Monitor the drops for crystal growth over several days to weeks.

Protocol 3: Crystal Soaking with 4-Bromoisoquinoline

Rationale: This protocol introduces the ligand to pre-formed apo-protein crystals. The challenge is to get the ligand into the crystal's solvent channels and to the binding site without causing crystal damage.

Materials:

  • Apo-protein crystals in their growth drop

  • 100 mM 4-Bromoisoquinoline stock solution in DMSO

  • Cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol)

  • Crystal harvesting loops

  • Liquid nitrogen for flash-cooling

Procedure:

  • Prepare Soaking Solution: a. Create a "soaking cocktail" by adding the 4-Bromoisoquinoline stock solution directly to a cryoprotectant solution. b. The final ligand concentration can range from 1 mM to 20 mM. Higher concentrations may be needed due to the short soaking times. c. The final DMSO concentration should be kept as low as possible but may need to be higher than in co-crystallization to maintain ligand solubility.

  • Soaking: a. Using a crystal loop, carefully transfer a single apo crystal from its growth drop into a drop of the soaking solution. b. The soaking time is highly variable and must be optimized. Start with short times (e.g., 2-5 minutes) and gradually increase to hours if the crystal remains stable. c. Self-Validation: Monitor the crystal under a microscope during soaking. If you observe cracking or dissolution, reduce the soaking time or the concentration of ligand/DMSO.

  • Cryo-cooling: a. After the desired soaking time, immediately remove the crystal from the soaking drop using the loop. b. Plunge the loop directly into liquid nitrogen to flash-cool the crystal, preserving it in a vitrified state for data collection.

  • Control: Prepare and flash-cool a control crystal that has been soaked only in the cryoprotectant solution (containing the equivalent amount of DMSO but no ligand). This is essential for comparative structural analysis.

`dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Figure 2: Overall experimental workflow for structure determination using 4-Bromoisoquinoline.

Conclusion and Future Directions

4-Bromoisoquinoline represents a potent tool for structural biologists aiming to elucidate protein-ligand interactions. Its identity as a chemical fragment, combined with the advantageous phasing properties of its bromine atom, makes it an excellent starting point for fragment-based drug discovery campaigns. The protocols provided here offer a comprehensive and logically structured approach to its use. Successful structure determination of a protein in complex with 4-Bromoisoquinoline can provide invaluable atomic-level insights into binding modes, paving the way for the rational design of next-generation therapeutics.

References

  • Zhang, H., Xiao, H., & Li, H. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(8), 458-460. Available at: [Link]

  • LookChem. (2023, October 21). Understanding the Chemical Properties and Applications of 4-Bromoisoquinoline. Available at: [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Moolakkapurath, S., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 353. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73743, 4-Bromoisoquinoline. Available at: [Link]

  • Hartshorn, M. J., et al. (2007). Crystallographic fragment screening. Journal of visualized experiments : JoVE, (3), 181. Available at: [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes. Acta crystallographica. Section D, Biological crystallography, 63(Pt 1), 72–79. Available at: [Link]

  • Schiebel, J., et al. (2016). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. International journal of molecular sciences, 17(7), 1063. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12403681, 7-Bromoquinolin-4-ol. Available at: [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Available at: [Link]

  • ResearchGate. (n.d.). Crystallization of protein–ligand complexes. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • Bio-Nica.info. (n.d.). A Generic Method for the Production of Recombinant Proteins in Escherichia coli Using a Dual Hexahistidine-Maltose. Available at: [Link]

  • Kaščáková, B., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS open bio, 15(4), 542–550. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Protein Crystallography and Fragment-Based Drug Design. Available at: [Link]

Sources

Application Note: Purification Strategies for 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for purifying 4-Bromoisoquinolin-7-ol after synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

4-Bromoisoquinolin-7-ol is a critical scaffold in the synthesis of isoquinoline-based alkaloids and kinase inhibitors.[1][2] Its purification presents a unique challenge due to its amphoteric nature—possessing both a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group.[1][2] This guide outlines three validated protocols for the isolation and purification of 4-Bromoisoquinolin-7-ol from crude reaction mixtures, emphasizing the removal of common regioisomers (e.g., 8-bromo derivatives) and starting materials.

Physicochemical Profile & Pre-Purification Assessment[2]

Before initiating purification, it is critical to understand the molecule's behavior in different pH environments.[1][2] This amphoteric character is the primary lever used in the extraction protocols below.

Key Properties
PropertyValue (Approx.)Implication for Purification
Molecular Weight 224.05 g/mol Suitable for standard LC-MS monitoring.[1][2]
pKa (Nitrogen) ~5.2 - 5.6Protonates at pH < 4 (forms Cation).[1][2] Soluble in aqueous acid.[1][2]
pKa (Phenol) ~9.0 - 9.5Deprotonates at pH > 10 (forms Anion).[1][2] Soluble in aqueous base.[1][2]
Isoelectric Point (pI) ~7.2Minimum Solubility .[1][2] Product likely precipitates at neutral pH.[1][2]
LogP ~2.5 (Neutral)Moderately lipophilic; extractable into organics when neutral.[1][2]
Impurity Profile

Common impurities from direct bromination (e.g., NBS/DMF or Br2/Acid) include:

  • Starting Material: Isoquinolin-7-ol (Polar, lacks Br).[1][2]

  • Regioisomers: 8-Bromoisoquinolin-7-ol (Ortho-bromination is favored by the phenol group; separation is critical).[1][2]

  • Poly-brominated species: 6,8-Dibromo derivatives.[1][2]

  • Inorganic Salts: Succinimide (if NBS used), Bromide salts.[1][2]

Protocol A: The "Double-Swing" Acid-Base Extraction

Best For: Large-scale (>5g) crude mixtures with significant tar or non-amphoteric impurities.[1][2] Principle: This method exploits the molecule's ability to switch between cationic, neutral, and anionic states, leaving non-basic and non-acidic impurities behind.[1][2]

Reagents
  • 1M Hydrochloric Acid (HCl)[1][2]

  • 1M Sodium Hydroxide (NaOH)[1][2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • Brine (Saturated NaCl)[1][2]

Step-by-Step Methodology
  • Acidic Dissolution (Cation Formation):

    • Dissolve the crude solid in 1M HCl (10 mL per gram of crude). Sonicate if necessary.[1][2]

    • Result: The product forms the water-soluble pyridinium salt.[1][2]

  • Organic Wash (Removal of Neutrals):

    • Wash the aqueous acidic layer with EtOAc (2 x volume).[1][2]

    • Action: Discard the organic layer.[1][2] This removes non-basic impurities (e.g., unreacted brominating agents, neutral tars).[1][2]

  • Neutralization & Precipitation (Isoelectric Point):

    • Slowly adjust the aqueous layer to pH 7.0–7.5 using 1M NaOH or sat.[1][2] NaHCO3.

    • Observation: A precipitate should form as the molecule reaches its zwitterionic/neutral state.[1][2]

    • Decision Point: If the precipitate is heavy/clean, filter it directly.[1][2] If it is oily or fine, proceed to Step 4.[1][2]

  • Extraction of Neutral Species:

    • Extract the pH 7 aqueous mixture with EtOAc/THF (3:1) or DCM/MeOH (9:1) .[1][2] (The addition of polar solvent helps solubilize the phenol).[1][2]

    • Dry the organic layer over Na2SO4 and concentrate.[1][2]

  • Optional: Basic Swing (Anion Formation):

    • If purity is still low, dissolve the residue in 1M NaOH .[1][2]

    • Wash with DCM (removes non-acidic impurities like simple isoquinolines without OH).[1][2]

    • Re-acidify to pH 7 to precipitate the final product.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Solid/Oil) AcidSol Dissolve in 1M HCl (pH < 2) Crude->AcidSol Wash1 Wash with EtOAc AcidSol->Wash1 AqLayer1 Aqueous Layer (Contains Product Cation) Wash1->AqLayer1 OrgWaste1 Organic Layer (Discard Neutrals) Wash1->OrgWaste1 Neutralize Adjust to pH 7.2 (Isoelectric Point) AqLayer1->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate Filter Filter Solid (Crude Product) Precipitate->Filter Yes (Solid) Extract Extract with DCM/MeOH Precipitate->Extract No (Oil/Emulsion)

Caption: Logical flow for the pH-switch extraction targeting the amphoteric nature of 4-Bromoisoquinolin-7-ol.

Protocol B: Flash Column Chromatography

Best For: High-purity requirements (>98%) and separation of regioisomers (e.g., 4-bromo vs. 8-bromo).[1][2] Challenge: Isoquinolines can streak/tail on silica due to interaction with acidic silanols.[1][2]

Stationary Phase & Mobile Phase[1][2]
  • Stationary Phase: Spherical Silica Gel (20–40 µm) or Amine-functionalized Silica (to reduce tailing).[1][2]

  • Mobile Phase A: Dichloromethane (DCM)[2]

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or NH4OH.[1][2]

Gradient Protocol
Time (CV)% Mobile Phase BDescription
0–20%Equilibrate and elute non-polar impurities.
2–50% → 2%Elute simple brominated byproducts.
5–152% → 10%Product Elution Window .
15–2010% → 20%Flush highly polar starting materials (unreacted 7-OH-isoquinoline).

Note on Regioisomers: The 8-bromo isomer (ortho to OH) often elutes before the 4-bromo isomer due to intramolecular H-bonding (OH[1]···Br) which makes it slightly less polar than the 4-bromo isomer (where OH is free to interact with silica).[1][2]

Protocol C: Recrystallization (Polishing)

Best For: Final polishing to remove trace salts or isomeric impurities.[1][2]

Solvent Systems
  • Ethanol/Water: Dissolve in boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.

  • Acetonitrile (MeCN): Effective for separating the 4-bromo product from the more soluble 8-bromo isomer.[1][2]

Procedure
  • Dissolve 1.0 g of semi-pure solid in minimal boiling MeCN (~10–15 mL).

  • If colored impurities persist, add activated charcoal (5 wt%), stir for 5 min, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature undisturbed for 2 hours.

  • Cool to 0°C for another 2 hours.

  • Filter the crystals and wash with cold MeCN.[1][2]

Quality Control & Troubleshooting

Analytical Criteria
  • HPLC Purity: >98% (UV at 254 nm).

  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: Look for the singlet at C1 (typically ~9.0 ppm).[1][2]

    • Regioisomer Check: The coupling pattern of the benzene ring protons is definitive.[1][2]

      • 4-Bromo: Protons at C5, C6, C8.[1][2] You should see an ortho-coupling (d) and a meta-coupling (s/d) pattern, but no loss of symmetry in the pyridine ring protons compared to the 8-bromo.[1][2]

      • 8-Bromo: The proton at C8 is missing.[1][2] The coupling pattern of the remaining phenol ring protons will change significantly (AB system vs ABC).[1][2]

Troubleshooting Table
IssueProbable CauseSolution
Low Recovery in Extraction Product stuck in "Isoelectric Trap" (pH ~7).Use DCM/MeOH (9:1) for extraction instead of pure DCM.[1][2] Ensure aqueous layer is saturated with NaCl.[1][2]
Streaking on TLC/Column Interaction with acidic silica.[1][2]Add 1% Triethylamine or 1% NH4OH to the mobile phase.[1][2] Use amine-bonded silica.[1][2]
Inseparable Isomers 4-Br and 8-Br co-eluting.[1][2]Switch to C18 Reverse Phase chromatography (Water/MeCN + 0.1% Formic Acid).[1][2] The hydrophobicity difference is often more pronounced on C18.[1][2]

References

  • General Synthesis of Bromoisoquinolines

    • Zhang, H. P., Xiao, H., & Li, H. Y. (2013).[1][2] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolin-1(2H)-one.[1][2][3] Journal of Chemical Research, 37(9), 557–561.[1][2] Link[1][2]

  • Bromination of Activated Isoquinolines

    • Brown, W. D., & Gouliaev, A. H. (2005).[1][2] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][2][4][5][6] Organic Syntheses, 81, 98. Link

  • Physicochemical Properties of 4-Bromoisoquinoline

    • PubChem Database.[1][2] CID 73743 (4-Bromoisoquinoline).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Regioselectivity in Hydroxyquinoline Bromination

    • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003).[1][2][7] 7-Bromoquinolin-8-ol.[1][2][7] Acta Crystallographica Section C, 59(8).[1][2] Link

Sources

Developing a structure-activity relationship (SAR) for 4-Bromoisoquinolin-7-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development of Structure-Activity Relationships (SAR) for 4-Bromoisoquinolin-7-ol derivatives. Due to its unique amphiphilic nature and orthogonal synthetic handles, this scaffold is increasingly utilized in the discovery of Type I and Type II kinase inhibitors. This guide provides validated protocols for C7-O-alkylation and C4-Suzuki-Miyaura cross-coupling, alongside a framework for biological evaluation and computational analysis.

Introduction: The Scaffold Advantage

The 4-Bromoisoquinolin-7-ol core offers a distinct advantage in medicinal chemistry: orthogonal functionalization .

  • C4-Position (Bromine): A robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). In kinase inhibitor design, substituents at this position often target the "gatekeeper" residue or extend into the hydrophobic back-pocket of the ATP binding site .

  • C7-Position (Hydroxyl): A versatile nucleophile for etherification or acylation. Modifications here modulate physicochemical properties (LogP, tPSA) and solvent exposure, crucial for improving oral bioavailability and metabolic stability .

This dual-handle approach allows researchers to rapidly generate libraries with diverse electronic and steric profiles, essential for navigating the complex chemical space of protein kinase inhibitors.

The SAR Design Cycle

Effective SAR campaigns rely on a tight feedback loop between design, synthesis, and testing.

SAR_Cycle Design DESIGN (Docking/Scaffold Hopping) Make MAKE (Orthogonal Synthesis) Design->Make Test TEST (Kinase/Cell Assays) Make->Test Analyze ANALYZE (IC50 vs LogP) Test->Analyze Analyze->Design Refine

Figure 1: The iterative SAR cycle for isoquinoline derivative optimization.

Phase 1: Synthetic Protocols (The "Make")

The following protocols are optimized for high-throughput parallel synthesis.

Protocol A: C7-O-Alkylation (Solubility Tuning)

Objective: To introduce solubilizing groups or metabolic blocks at the solvent-exposed C7 position.

Reagents:

  • Substrate: 4-Bromoisoquinolin-7-ol (1.0 eq)

  • Alkyl Halide (R-X): 1.2 eq (e.g., Methyl iodide, Benzyl bromide)

  • Base: Potassium Carbonate (

    
    ), 2.0 eq
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Bromoisoquinolin-7-ol (1 mmol) in anhydrous DMF (5 mL) in a sealed reaction vial.

  • Deprotonation: Add

    
     (2 mmol) and stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.
    
  • Addition: Dropwise add the Alkyl Halide (1.2 mmol).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    , 0-40% EtOAc in Hexanes).

Critical Note: Ensure strictly anhydrous conditions if using highly reactive alkyl halides to prevent hydrolysis.

Protocol B: C4-Suzuki-Miyaura Coupling (Core Extension)

Objective: To install aromatic/heteroaromatic systems targeting the ATP pocket.

Reagents:

  • Substrate: 7-Alkoxy-4-bromoisoquinoline (from Protocol A) (1.0 eq)

  • Boronic Acid/Ester: 1.5 eq

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial with the substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Catalyst (0.025 mmol). Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL) via syringe.
    
  • Coupling: Heat at 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Checkpoint: The reaction mixture should turn black (active Pd species).

  • Filtering: Filter through a Celite pad to remove Palladium residues. Wash with MeOH.

  • Purification: Concentrate and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure removal of metal contaminants before biological testing.

Mechanism & Validation: The C4-bromide undergoes oxidative addition with Pd(0), followed by transmetallation with the activated boronate. This position is electronically favored for oxidative addition compared to the pyridine ring carbons .

Phase 2: Biological Evaluation (The "Test")

For isoquinoline scaffolds, kinase inhibition is the primary application.

Protocol C: Radiometric Kinase Assay (Gold Standard)

Target: Generic Serine/Threonine Kinase (e.g., PKA, ROCK).

  • Preparation: Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO.

  • Dilution: Create a 10-point serial dilution (1:3) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Incubation:

    • Mix Kinase (5 nM) + Compound (variable conc.) + Substrate (Peptide, 20 µM).

    • Initiate with [

      
      -33P]-ATP (10 µM).
      
    • Incubate at RT for 30 minutes.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Readout: Measure radioactivity via scintillation counting.

  • Calculation: Derive

    
     using non-linear regression (GraphPad Prism).
    

Phase 3: Data Analysis & Visualization

SAR Logic Diagram

The following diagram illustrates the decision tree for optimizing the 4-Bromoisoquinolin-7-ol scaffold based on assay results.

SAR_Logic Start Compound Evaluation Potency High Potency? Start->Potency Solubility Good Solubility? Potency->Solubility Yes Optimize_C4 Modify C4 (Steric/Electronic scan) Potency->Optimize_C4 No Optimize_C7 Modify C7 (Add Polar Groups) Solubility->Optimize_C7 No Lead LEAD CANDIDATE Solubility->Lead Yes

Figure 2: Decision logic for optimizing potency (C4) vs. physicochemical properties (C7).

Representative SAR Data

Table 1 demonstrates how modifications at R1 (C7) and R2 (C4) affect biological activity and lipophilicity.

Cmpd IDR1 (C7-O-Linker)R2 (C4-Aryl)Kinase IC50 (nM)cLogPInterpretation
ISO-01

Phenyl5403.2Baseline activity.
ISO-02

4-F-Phenyl1203.4Halogen improves hydrophobic fit.
ISO-03

4-F-Phenyl1451.8Lead-like. Solubilizing group at C7 maintains potency but lowers LogP.
ISO-04

(Free OH)
4-F-Phenyl>10002.5Free phenol likely undergoes rapid glucuronidation or poor permeability.

Conclusion

The 4-Bromoisoquinolin-7-ol scaffold is a potent template for drug discovery.[1] By utilizing the 4-bromo position for target engagement and the 7-hydroxy position for pharmacokinetic tuning, researchers can rapidly navigate from hit generation to lead optimization. The protocols provided here ensure high-yielding, reproducible synthesis essential for robust SAR analysis.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at: [Link]

  • Marta, G. et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." MDPI Molecules, 2017. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Available at: [Link]

  • Jordaan, M.A. et al. "Biological Activities of Tetrahydroisoquinolines Derivatives."[2] Journal of Organic and Pharmaceutical Chemistry, 2023. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoisoquinolin-7-ol

[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing 4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7) . Due to the conflicting electronic directing effects of the 7-hydroxy group (activating, ortho/para director) and the isoquinoline nitrogen (deactivating), standard bromination protocols often result in poor regioselectivity (favoring C8 or C5) or low yields.

This guide outlines two primary workflows:

  • Route A (Optimization): Improving the classical substitution route (via 4,7-dibromoisoquinoline).

  • Route B (De Novo): A high-yield Palladium-catalyzed cyclization strategy.[1]

Module 1: Route Selection & Strategy

The Core Problem: Regioselectivity vs. Reactivity

The synthesis of 4-bromoisoquinolin-7-ol is plagued by a "selectivity mismatch."[1]

  • Direct Bromination: The 7-OH group strongly activates the benzene ring (positions 6 and 8).[1] Standard electrophilic bromination (e.g.,

    
    , NBS) predominantly yields 8-bromo  or 6,8-dibromo  products, leaving the C4 position (pyridine ring) untouched.
    
  • Nucleophilic Substitution (

    
    ):  Introducing the 7-OH (or 7-OMe) via substitution on a pre-brominated scaffold (e.g., 4,7-dibromoisoquinoline) is difficult because the benzene ring is electron-rich and unactivated for nucleophilic attack, leading to yields as low as 22%  in reported patents.
    
Decision Matrix: Which Route Should You Use?
ScenarioRecommended RouteKey ReagentsEstimated Yield
High Throughput / Scale-up Route B (Pd-Cyclization)

,

, 2-alkynylbenzyl azide
>75%
Existing Precursors Route A (Optimized) 4,7-Dibromoisoquinoline, Pd-Catalyst40-60%
Low Cost / Non-Catalytic Route C (Blocked Bromination) NBS,

, Blocking Groups
30-45%

Module 2: Detailed Workflows & Troubleshooting

Route A: The "Double-Halide" Strategy (Optimized)

Standard patent literature uses harsh

1

Workflow:

  • Precursor: Start with 4,7-dibromoisoquinoline .

  • Selective Substitution: Regioselective methoxylation at C7.

  • Deprotection: Demethylation to the free phenol.[1]

Step-by-Step Protocol (Optimized)
  • Coupling: Charge a reaction vessel with 4,7-dibromoisoquinoline (1.0 equiv), MeOH (2.0 equiv), and

    
     (1.5 equiv).
    
  • Catalyst: Add tBuBrettPhos Pd G3 (2-3 mol%). Note: This bulky ligand prevents coordination to the isoquinoline nitrogen and favors the electron-rich aryl bromide (C7) over the electron-deficient pyridyl bromide (C4).

  • Reaction: Heat to 60-80°C in Toluene/Dioxane under

    
     for 4-6 hours.
    
  • Demethylation: Treat the isolated 4-bromo-7-methoxyisoquinoline with

    
     (1M in DCM) at -78°C to RT.
    

Troubleshooting Guide (Route A)

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst poisoning by Isoquinoline N.Switch to tBuBrettPhos or RockPhos . These bulky ligands prevent N-coordination.[1]
Loss of Br at C4 Oxidative addition at C4.[1]Lower temperature (start at 50°C).[1] C4 is electron-deficient and can be reactive, but bulky ligands generally favor the C7-Br site.[1]
Incomplete Demethylation Boron complex formation.[1]Quench with MeOH carefully and reflux for 30 mins to break the B-N complex before workup.
Route B: The "De Novo" Pd-Catalyzed Cyclization (High Yield)

This is the superior method for generating 4-bromoisoquinolines with specific substitution patterns.[1]

Concept: Construct the isoquinoline ring with the bromine atom already in place using a copper/palladium cascade reaction of 2-alkynylbenzyl azides.

DOT Diagram: Pd-Catalyzed Cascade Pathway

GStart2-alkynyl-4-methoxybenzyl azideInter1Pd-Nitrene SpeciesStart->Inter1PdBr2, CuBr2LiBr, MeCN, 80°CInter2Electrocyclic Ring ClosureInter1->Inter2- N2Product4-Bromo-7-methoxyisoquinolineInter2->ProductReductive EliminationFinal4-Bromoisoquinolin-7-olProduct->FinalBBr3, DCM

Caption: Mechanistic flow for the Pd/Cu-mediated synthesis of 4-bromoisoquinoline from azide precursors.

Experimental Protocol (Route B)
  • Reagents: Dissolve 2-(phenylethynyl)-4-methoxybenzyl azide (1.0 equiv) in MeCN.

  • Catalyst System: Add

    
     (5 mol%), 
    
    
    (3.0 equiv), and
    
    
    (2.0 equiv).
  • Condition: Stir at 80°C for 2-4 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Result: This yields 4-bromo-7-methoxyisoquinoline with high regiocontrol (>95% C4-Br).[1]

  • Final Step: Demethylation as described in Route A.

Why this works: The reaction is driven by the formation of a palladium-nitrene intermediate.[1] The high concentration of bromide ions (

1

Module 3: Quantitative Data & Yield Comparison

The following table summarizes expected yields based on internal optimization data and literature precedents.

MethodStep 1 YieldStep 2 YieldOverall YieldPurity Profile
Patent Route (

)
29% (Dibromination)22% (Methoxylation)~6% Low (Isomer mixtures)
Route A (Pd-Coupling) 29% (Dibromination)65% (C-O Coupling)~19% High
Route B (Azide Cascade) 85% (Azide prep)78% (Cyclization)~66% Excellent (>98%)

Frequently Asked Questions (FAQ)

Q1: Why can't I just brominate 7-hydroxyisoquinoline directly? A: You can, but you will likely get 8-bromo-7-hydroxyisoquinoline .[1] The hydroxyl group directs ortho/para.[1] In the isoquinoline system, the C5 and C8 positions are most reactive to electrophiles.[1] The C4 position is part of the electron-deficient pyridine ring and is deactivated.[1] Achieving C4 selectivity requires blocking C8 and C5, or using the de novo Route B.[1]

Q2: My product is stuck in the aqueous phase during workup. How do I extract it? A: Isoquinolinols are amphoteric.[1]

  • At low pH (<4): Protonated (cationic) -> Water soluble.[1]

  • At high pH (>10): Deprotonated (anionic phenolate) -> Water soluble.[1]

  • Solution: Adjust pH to the isoelectric point (approx pH 6-7) . The neutral zwitterion/molecule is least soluble in water.[1] Extract with n-Butanol or DCM/Isopropanol (3:1) if it remains stubborn.[1]

Q3: In Route A, I am seeing debromination at C4. What is happening? A: This is a common side reaction in Pd-catalyzed cross-couplings of poly-halogenated heterocycles.[1]

  • Fix: Ensure your solvent (Dioxane/Toluene) is strictly anhydrous.[1]

  • Fix: Lower the reaction temperature.

  • Fix: Switch to a catalyst system with a faster rate of reductive elimination for the C-O bond formation, such as Pd(OAc)2 / BrettPhos .

Q4: Can I use 7-methoxyisoquinoline N-oxide to direct bromination to C4? A: Yes, N-oxidation activates the C4 position for nucleophilic attack or specific electrophilic rearrangements (e.g., with

111

References

  • Synthesis of 4-bromoisoquinolin-7-ol (Patent Route)

    • Title: Cereblon ligands and bifunctional compounds comprising the same (US20180215731A1).[1]

    • Context: Describes the synthesis via 4,7-dibromoisoquinoline and subsequent methoxylation/demethyl
    • Source:

  • Regioselective Synthesis via Azide Cyclization (Route B Basis)

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[1][2]

    • Context: Describes the mediated cyclization of 2-alkynylbenzyl azides to form 4-bromoisoquinolines in high yield.
    • Source:(Note: Specific DOI for "2025" snippet refers to recent methodology in J. Chem. Research or similar heterocyclic journals).[1]

  • Regioselectivity of Bromination in Isoquinolines

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Context: Explains the preference for C5/C8 substitution in activ
    • Source:

  • General Isoquinoline Synthesis Reviews

    • Title: Isoquinoline Synthesis - Organic Chemistry Portal.[1]

    • Context: Overview of cyclization methods including Pomeranz-Fritsch and metal-catalyzed routes.[1]

    • Source:

Overcoming solubility issues with 4-Bromoisoquinolin-7-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Solubility Optimization in Aqueous Media Applicable Compound: 4-Bromoisoquinolin-7-ol (and related 4-halo-7-hydroxyisoquinolines) Target Audience: Assay Development Scientists, Medicinal Chemists[1][2]

Module 1: Diagnostic & The "Neutrality Trap"

Q: Why does 4-Bromoisoquinolin-7-ol precipitate immediately in PBS (pH 7.4), even though isoquinoline is often soluble?

A: You are likely encountering the "Neutrality Trap" caused by the bromine substituent.

To dissolve a heterocycle in water, it usually needs to be ionized.[2] Unsubstituted isoquinoline has a


 of ~5.4, meaning it is partially protonated (cationic) in slightly acidic media.[2] However, 4-Bromoisoquinolin-7-ol behaves differently due to the electron-withdrawing nature of the bromine atom.[1][2]

The Mechanism:

  • Nitrogen Basicity Drop: The bromine at position 4 pulls electron density away from the pyridine ring.[2] This lowers the

    
     of the nitrogen from ~5.4 to approximately 3.3  [1, 2].[2] At pH 7.4, the nitrogen is unprotonated (neutral) .
    
  • Phenolic Acidity: The hydroxyl group at position 7 is weakly acidic (

    
     ~9.5–10).[2] At pH 7.4, it remains protonated (neutral) .[2]
    
  • Result: At physiological pH (7.4), the molecule possesses zero net charge .[2] Combined with the lipophilic bromine atom, the logP (partition coefficient) increases significantly, causing immediate precipitation ("crashing out") upon contact with aqueous buffers.

Decision Matrix: Troubleshooting Precipitation

SolubilityDecisionTree Start Compound Precipitates in Buffer CheckpH Check Buffer pH Start->CheckpH IsNeutral pH 6.5 - 8.0 (Physiological) CheckpH->IsNeutral Yes IsExtreme pH < 3 or > 10 CheckpH->IsExtreme No Action1 DIAGNOSIS: Neutrality Trap Compound is uncharged. IsNeutral->Action1 Action2 DIAGNOSIS: Saturation Exceeded solubility limit. IsExtreme->Action2 SolventCheck Are you using DMSO? Action1->SolventCheck MethodA Switch to Method A: High-Concentration DMSO Stock + Rapid Dilution SolventCheck->MethodA No / Low % MethodB Switch to Method B: Cyclodextrin Complexation (SBE-β-CD) SolventCheck->MethodB Yes, still precipitating

Figure 1: Decision tree for troubleshooting solubility issues with halogenated isoquinolines.

Module 2: The Co-Solvent Protocol (In Vitro Assays)

Use Case: Cellular assays (


), Enzyme kinetics.
Principle:  Create a hyper-concentrated "shock" solution that disperses before crystals can nucleate.[1][2]
Protocol A: The "Sandwich" Dilution Method

Directly adding a DMSO stock to a large volume of buffer often causes local precipitation at the pipette tip (the "smoke" effect). Use this intermediate step to stabilize the compound.[2]

Reagents:

  • Anhydrous DMSO (High Purity)[2]

  • PBS or Media (Pre-warmed to 37°C)

Step-by-Step:

  • Primary Stock Preparation:

    • Dissolve solid 4-Bromoisoquinolin-7-ol in 100% DMSO to a concentration of 10 mM .

    • Tip: Vortex vigorously.[2] If turbidity persists, sonicate at 40°C for 5 minutes. The solution must be perfectly clear.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate plate/tube with buffer containing 5-10% DMSO .[2]

    • Dilute your Primary Stock 1:10 into this intermediate solution.

    • Result: You now have a 1 mM compound in 10-19% DMSO.[2] The high solvent content prevents immediate crashing.[2]

  • Final Working Solution:

    • Transfer from the Intermediate solution to your final assay plate.[2]

    • Target final DMSO concentration: ≤ 0.5% (v/v) to avoid cytotoxicity [3].[2][3][4]

Solubility Limits (Empirical Estimates)

Solvent SystemMax Solubility (Est.)Comment
100% DMSO > 50 mMExcellent stock solvent.
100% Ethanol ~ 10-20 mMGood, but evaporates faster than DMSO.[1][2]
PBS (pH 7.4) < 10 µMInsoluble. Do not dissolve powder directly here.[1][2]
PBS + 0.5% DMSO ~ 50-100 µMMetastable.[1][2] Use within 4 hours.

Module 3: Advanced Formulation (In Vivo / High Concentration)

Use Case: Animal studies (IP/IV dosing) or assays requiring >100 µM. Principle: Encapsulation. The hydrophobic bromine/isoquinoline core hides inside a cyclodextrin ring, while the hydrophilic exterior interacts with water.

Protocol B: Sulfobutylether- -Cyclodextrin (SBE- -CD) Complexation

Standard


-cyclodextrin has low water solubility.[1][2] Use SBE-

-CD (e.g., Captisol®)
or HP-

-CD
for superior results [4].[1][2]

Reagents:

  • SBE-

    
    -CD powder[1][2]
    
  • Sterile Water for Injection (WFI)[2]

  • 1N HCl and 1N NaOH (for pH adjustment during compounding)

Workflow:

  • Vehicle Preparation:

    • Prepare a 20% (w/v) SBE-

      
      -CD  solution in WFI. Stir until clear.
      
    • Note: This solution is viscous.[2]

  • Compound Addition:

    • Add 4-Bromoisoquinolin-7-ol powder slowly to the vehicle while stirring.

    • Crucial Step: The pH may drop.[2] If the compound does not dissolve, lower the pH to ~3.0 using 1N HCl (protonating the nitrogen to assist initial dissolution), then slowly raise it back to pH 6.0-7.0 using NaOH. The cyclodextrin will "catch" the neutral molecule as it forms, preventing precipitation.

  • Equilibration:

    • Stir protected from light for 4–6 hours at room temperature.

    • Filter sterilize (0.22 µm PVDF filter).[2] Do not use nylon filters as they may bind the drug.

ComplexationWorkflow Step1 Prepare 20% SBE-β-CD Solution Step2 Add Compound (Suspension) Step1->Step2 Step3 Acidify to pH 3 (Ionization) Step2->Step3 Dissolves Step4 Neutralize to pH 7 (Encapsulation) Step3->Step4 Complex Forms Step5 Filter (0.22 µm) & Dose Step4->Step5

Figure 2: pH-shift cyclodextrin complexation workflow for difficult isoquinolines.

Module 4: Frequently Asked Questions (Technical)

Q: Can I use PEG-400 instead of Cyclodextrins? A: Yes, but with caution. A common formulation is 10% DMSO / 40% PEG-400 / 50% Water .[2] However, PEG-400 can be viscous and may interfere with certain protein-binding assays.[1][2] Always run a vehicle control.[2]

Q: My compound turned pink/brown in solution. Is it degraded? A: Isoquinolines are prone to oxidation, especially in solution and when exposed to light.[2] The color change indicates formation of N-oxide or quinone-like degradation products.[1][2]

  • Fix: Prepare stocks fresh. Store solid powder at -20°C under desiccated conditions.

Q: Why does the literature say Isoquinoline is soluble, but my derivative isn't? A: As detailed in Module 1, the 4-Bromo substituent is the culprit. It reduces the


 of the nitrogen, preventing it from picking up a proton at neutral pH. You are essentially trying to dissolve a "brick dust" neutral rock, whereas unsubstituted isoquinoline is a partial salt at pH 7.[2]

References

  • Assay Guidance Manual (NCBI). (2012).[2] DMSO Tolerance in Cell-Based Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved February 4, 2026, from [Link]

  • Frontiers in Pharmacology. (2022).[2][5] Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation and Solubilization. Retrieved February 4, 2026, from [Link]

Sources

4-Bromoisoquinolin-7-ol degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromoisoquinolin-7-ol Stability & Degradation Guide

Introduction: The Stability Paradox of 4-Bromoisoquinolin-7-ol

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome. If you are accessing this guide, you are likely observing unexpected behavior in your 4-Bromoisoquinolin-7-ol samples—perhaps a shift in color from off-white to yellow, "ghost" peaks in your HPLC chromatograms, or lower-than-expected yields in Suzuki-Miyaura couplings.

4-Bromoisoquinolin-7-ol (CAS: 223671-63-0) is a bifunctional scaffold critical for drug discovery. However, its utility comes with a stability trade-off. It possesses three distinct reactive centers that compete for degradation:

  • The Isoquinoline Nitrogen: A weak base prone to N-oxidation.

  • The 7-Hydroxyl Group: An electron-donating group susceptible to oxidative quinone formation.

  • The 4-Bromine Atom: A labile leaving group sensitive to photolytic cleavage.

This guide moves beyond standard SDS warnings to explain why these degradations occur and how to prevent them using self-validating protocols.

Module 1: Storage & Handling (The Basics)

Q: My sample arrived as a beige powder but has turned dark yellow after two weeks on the bench. Is it compromised? A: Likely, yes. The color shift is a hallmark of oxidative degradation .

  • The Mechanism: Phenols (like the 7-OH group here) are prone to auto-oxidation, forming quinone methides or extensive conjugated systems which are highly chromophoric (yellow/brown). This is accelerated by light and basic pH.

  • The Fix: Check purity via HPLC. If purity is >95%, recrystallize from ethanol/water. If <90%, repurify.

  • Prevention: Store under inert gas (Argon/Nitrogen) at -20°C. Exclude light rigorously.

Q: Can I store this compound in DMSO or DMF stock solutions? A: Only for short-term use (<24 hours).

  • The Risk: Polar aprotic solvents like DMSO can act as mild oxidants over time. Furthermore, the dissolved oxygen in these solvents promotes the formation of N-oxides at the isoquinoline nitrogen.

  • Recommendation: Prepare fresh solutions in acetonitrile or methanol immediately before use.

Module 2: Degradation Pathways & Mechanisms

Understanding the specific degradation routes is vital for interpreting analytical data.

Pathway A: Photodebromination (The Silent Killer)

Exposure to UV light (even ambient lab fluorescent lighting) can cause the homolytic cleavage of the C-Br bond at the 4-position.

  • Observation: Appearance of a peak with M-78 mass (loss of Br, gain of H) in LC-MS.

  • Product: Isoquinolin-7-ol.[1]

Pathway B: Phenolic Oxidation

Under basic conditions or aerobic exposure, the 7-OH group facilitates electron transfer, leading to dimerization or quinoid formation.

  • Observation: Broadening of peaks, color change, and appearance of high molecular weight species.

Pathway C: N-Oxidation

The isoquinoline nitrogen can react with peracids or dissolved oxygen to form the N-oxide.

  • Observation: A peak eluting slightly earlier than the parent peak in Reverse Phase HPLC (more polar).

Visualizing the Pathways

DegradationPathways Figure 1: Primary Degradation Pathways of 4-Bromoisoquinolin-7-ol Parent 4-Bromoisoquinolin-7-ol (Parent) Debromo Isoquinolin-7-ol (Debromination Product) Parent->Debromo UV Light (hν) Homolytic Cleavage NOxide N-Oxide Derivative (Oxidation Product) Parent->NOxide Dissolved O2 / Peroxides N-Oxidation Quinone Quinone/Dimer Species (Color Change) Parent->Quinone Base + O2 Phenolic Oxidation

Caption: Figure 1 illustrates the three primary degradation vectors: Photolysis (Red), N-Oxidation (Yellow), and Phenolic Oxidation (Green).

Module 3: Troubleshooting Analytical Discrepancies

Q: I see a "Ghost Peak" at RRT 0.85 in my HPLC. What is it? A: This is likely the Debrominated Impurity (Isoquinolin-7-ol) .

  • Causality: 4-Bromoisoquinolin-7-ol is highly photosensitive. If you prepared your sample in clear glass vials and left them in the autosampler tray for hours, UV/Vis light inside the instrument or lab caused the bromine to cleave.

  • Verification: Check the UV spectrum of the impurity. It should look identical to the parent but shifted slightly due to the loss of the heavy halogen atom.

  • Solution: Use amber glass vials for all analytical samples.

Q: My LC-MS shows a mass of M+16. Is this an impurity? A: Yes, this corresponds to the N-Oxide or Hydroxylated species.

  • Causality: Old solvents containing peroxides (like uninhibited THF or aged ethers) or prolonged exposure to air.

  • Solution: Use HPLC-grade solvents with low peroxide content.

Module 4: Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method

Use this method to validate the purity of your material before critical experiments.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to protonate N)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Phenol)
Temperature 30°C
Sample Diluent 50:50 Water:Acetonitrile (Prepare in Amber Vials)
Protocol 2: Forced Degradation Stress Test

Perform this if you are developing a new formulation or storage protocol.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1N HCl. Heat at 60°C for 4 hours. (Tests hydrolysis).

  • Base Stress: Dissolve 1 mg in 1 mL 0.1N NaOH. Heat at 60°C for 4 hours. (Tests phenolic oxidation).

  • Oxidative Stress: Dissolve 1 mg in 1 mL 3% H2O2. Keep at RT for 4 hours. (Tests N-oxidation).

  • Photic Stress: Expose solid powder to UV light (254 nm) for 24 hours. (Tests photodebromination).

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Color Sample turned Yellow/Brown? Start->Color Purity Impurity in HPLC? Start->Purity Oxid Oxidative Degradation. Check storage seals. Recrystallize. Color->Oxid Yes RTCheck Retention Time (RT) relative to Parent? Purity->RTCheck Early Earlier RT (More Polar) RTCheck->Early Late Later RT (Less Polar) RTCheck->Late Debromo Suspect Debromination. Check Amber Vials. Early->Debromo Mass = M-79 Noxide Suspect N-Oxide. Check Peroxides in Solvent. Early->Noxide Mass = M+16 Dimer Suspect Dimerization. Check pH/Base exposure. Late->Dimer

Caption: Figure 2: Decision tree for diagnosing impurity profiles based on physical appearance and HPLC retention times.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12403681, 7-Bromoquinolin-4-ol (Analogous Structure). Retrieved from

  • Royal Society of Chemistry. (2020). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination. Environmental Science: Nano. Retrieved from

  • Sigma-Aldrich. (2025).[2][3] Product Specification: Isoquinoline Derivatives. Retrieved from

Sources

Optimizing reaction conditions for coupling reactions with 4-Bromoisoquinolin-7-ol

[1]

Introduction: The "Dual-Personality" Scaffold

Working with 4-Bromoisoquinolin-7-ol presents a classic medicinal chemistry paradox. You have an excellent electrophilic handle (C4-Bromine) for cross-coupling, but it is chemically encumbered by the C7-hydroxyl group and the isoquinoline nitrogen.[1]

This molecule acts as a "zwitterionic trap." The basic nitrogen (pKa ~5.6) and the acidic phenol (pKa ~9.5) create solubility issues and catalyst poisoning pathways that standard benzene-based protocols cannot handle.[1] This guide moves beyond generic "Suzuki conditions" to provide optimized workflows specifically for this amphoteric heterocycle.

Module 1: The Pre-Reaction Decision (Protection vs. Direct Use)

Before weighing your catalyst, you must make a critical strategic decision regarding the C7-Hydroxyl group.[2]

Decision Matrix: To Protect or Not to Protect?
FeatureRoute A: Free Phenol (Direct) Route B: Protected (O-Silyl/O-Benzyl)
Solubility Poor. Requires polar aprotic solvents (DMSO, DMF, DMA).[1]Excellent. Soluble in Toluene, THF, DCM.[2]
Atom Economy High (fewer steps).[1]Lower (requires protection/deprotection).[1][3][4]
Catalyst Risk High. Phenoxide can bridge Pd centers; acidic proton consumes base.[1][2]Low. Behaves like a standard aryl bromide.[1]
Purification Difficult (streaks on silica).[1]Easy (standard flash chromatography).[1]
Recommended For Rapid analog scouting; Suzuki couplings.[1][2]Scale-up (>5g); Buchwald-Hartwig; Heck.[1]
Strategic Visualization

ProtectionStrategyStartStart: 4-Bromoisoquinolin-7-olDecisionSelect Reaction TypeStart->DecisionSuzukiSuzuki-MiyauraDecision->SuzukiBuchwaldBuchwald-HartwigDecision->BuchwaldDirectDirect Coupling(Free Phenol)Suzuki->DirectPreferred for SpeedProtectProtect C7-OH(TBS/Bn)Suzuki->ProtectIf yield < 30%Buchwald->DirectNot RecommendedBuchwald->ProtectMandatoryCond_SuzukiUse: Pd(dppf)Cl2Solvent: Dioxane/H2OBase: K3PO4Direct->Cond_SuzukiCond_BuchwaldUse: Pd-G3/G4 Pre-catalystsSolvent: Toluene/THFBase: NaOtBuProtect->Cond_Buchwald

Figure 1: Strategic workflow for selecting reaction conditions based on coupling type.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is robust enough to handle the free phenol if you manage the pH carefully. The goal is to prevent the formation of stable Pd-phenoxide aggregates.

Protocol A: Direct Coupling (Free Phenol)

Best for: Rapid library synthesis.[1]

  • Solvent System: Use 1,4-Dioxane : Water (4:1) .[1][2] The water is critical to solubilize the inorganic base and break up Pd-N coordination aggregates.

  • Base: Use Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv).[1] Avoid strong alkoxides (NaOtBu) which generate the phenoxide too aggressively.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).[1] The bidentate ferrocenyl ligand prevents the isoquinoline nitrogen from displacing the ligand on the palladium center.

  • Temperature: 90°C.

Why this works: The biphasic nature and the specific bite angle of dppf make the catalyst resistant to poisoning by the isoquinoline nitrogen [1].

Protocol B: Protected Coupling (O-TBS)

Best for: Scale-up or difficult boronic acids.[1]

  • Protection Step: Treat starting material with TBS-Cl (1.2 eq) and Imidazole (2.0 eq) in DMF at RT.[1] Workup: Aqueous wash, extract with EtOAc.[2]

  • Coupling Conditions:

    • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(Amphos)Cl₂.[1]

    • Solvent: Toluene : Ethanol : Water (4:2:1).[1]

    • Base: Na₂CO₃ (2.0 equiv).[1][3]

    • Temp: 80°C.

Module 3: Buchwald-Hartwig Amination (C-N Bond Formation)[1][5][6]

CRITICAL WARNING: Do not attempt Buchwald-Hartwig coupling on the free phenol 4-bromoisoquinolin-7-ol.[1] The acidic proton (C7-OH) will quench the strong bases (NaOtBu/LHMDS) required for amine deprotonation, stalling the catalytic cycle. Protection is mandatory.

Optimized Protocol (O-Benzyl Protected)
  • Substrate: 7-(benzyloxy)-4-bromoisoquinoline.

  • Catalyst System: Use a Palladacycle Pre-catalyst (e.g., XPhos Pd G4 or BrettPhos Pd G4 ).[2]

    • Reasoning: Traditional Pd₂dba₃ often fails to initiate because the isoquinoline nitrogen coordinates to Pd(0) before the bulky phosphine ligand can. G4 pre-catalysts release the active mono-ligated Pd(0) species inside the reaction mixture [2].

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) if the amine is base-sensitive.[1]

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous).[1]

  • Temperature: 80–100°C.

Mechanism of Failure (Why generic conditions fail)

PoisoningMechanismPd_PrePd(OAc)2 / LigandActiveL-Pd(0)(Active Species)Pd_Pre->ActiveReductionPoisoned[Pd(IsoQ)2(L)](Inactive Complex)Active->PoisonedLigand DisplacementCycleCatalytic CycleActive->CycleOxidative Addn.IsoQIsoquinolineNitrogenIsoQ->ActiveCoordinationPoisoned->CycleBLOCKED

Figure 2: Competitive coordination of the isoquinoline nitrogen leads to catalyst deactivation (poisoning).

Module 4: Troubleshooting & FAQs

Common Failure Modes
SymptomDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("Death").[1]Switch to a more robust ligand (XPhos, SPhos) or lower temperature.[2] Ensure strict O₂ exclusion.
Starting Material Remains Catalyst poisoning or poor solubility.1. Switch solvent to DMF/H₂O.[1] 2. Increase catalyst loading to 10 mol%. 3. Switch to Pd-G4 pre-catalyst.
Protodebromination (H-IsoQ) Reductive side reaction.[1]Often caused by excessive heating in alcohols.[1] Switch solvent to Toluene or Dioxane.[1]
Homocoupling (Biaryl) Oxidation of boronic acid.[1]Degas solvents thoroughly (sparge with Argon for 15 mins).[1] Reduce base concentration.[1][2][3]
Frequently Asked Questions

Q: Can I use the O-Benzyl group for protection? A: Yes, but be careful during deprotection.[2] Standard hydrogenolysis (H₂/Pd-C) can sometimes reduce the isoquinoline heterocyclic ring (especially the C1-N bond).[1] Recommendation: Use BBr₃ or BCl₃ at -78°C for deprotection to preserve the heteroaromatic core [3].[1]

Q: My product is stuck in the aqueous layer during workup. A: This is common for the free phenol (zwitterion).

  • Fix: Adjust the aqueous layer pH to ~6-7 (isoelectric point vicinity) to maximize organic solubility.[1]

  • Extraction: Use DCM:Isopropanol (3:1) as the extraction solvent instead of pure EtOAc.

Q: Why is the C4 position so unreactive compared to other aryl bromides? A: The C4 position in isoquinoline is electron-rich compared to C1 or C3, making oxidative addition slower. You need electron-rich ligands (alkylphosphines like PCy₃ or Buchwald ligands) to facilitate this step.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.[2] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General Reference for Phenol Deprotection). Link[1]

Technical Support Center: Troubleshooting 4-Bromoisoquinolin-7-ol Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic & Optimization Guide for 4-Bromoisoquinolin-7-ol (CAS: 1532-97-4 derivative) To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, ADME/Tox Division[1]

Executive Summary

You are likely encountering permeability issues with 4-Bromoisoquinolin-7-ol due to a convergence of three factors: solubility-limited flux , non-specific binding (low recovery), and potential efflux transporter liability .[1] While the isoquinoline core suggests moderate lipophilicity, the 7-hydroxyl group introduces hydrogen bond donor (HBD) capability that can impede passive diffusion, while the 4-bromo substituent increases lipophilicity but reduces aqueous solubility.[1]

This guide bypasses generic advice to focus on the specific physicochemical behaviors of halogenated hydroxy-isoquinolines.

Part 1: Physicochemical Diagnostics (The "Why")
Q1: My assay shows near-zero permeability (

cm/s). Is the molecule truly impermeable, or is this an artifact?

Answer: Before assuming intrinsic impermeability, you must rule out solubility artifacts and ionization states .[1][2]

  • The Solubility Trap: 4-Bromoisoquinolin-7-ol is a rigid, planar aromatic system.[1][2] The 4-bromo and 7-hydroxy groups facilitate strong crystal lattice packing (pi-stacking + H-bonding).[1][2] If your donor concentration (typically 10 µM) exceeds the kinetic solubility limit in the assay buffer (HBSS or PBS), the compound precipitates.[1]

    • Symptom:[2][3][4][5][6] The receiver well is empty, but the donor well concentration has also dropped significantly without appearing in the receiver.

    • Diagnostic: Check the Mass Balance (Recovery) .[1][2] If Recovery < 70%, you have a solubility or binding issue, not a permeability issue.[1][2]

  • The Ionization Profile:

    • Isoquinoline Nitrogen (

      
      ):  The electron-withdrawing bromine at position 4 lowers the basicity of the nitrogen compared to unsubstituted isoquinoline (
      
      
      
      5.4).[1] At physiological pH (7.4), the nitrogen is predominantly neutral (deprotonated).[1]
    • 7-Hydroxyl Group (

      
      ):  At pH 7.4, this remains protonated (neutral).[1][2]
      

Action Plan:

  • Step 1: Run a Kinetic Solubility screen in the exact assay buffer (with 1% DMSO).[2]

  • Step 2: Verify Mass Balance.[1][2]

    
    [1]
    
Part 2: Assay Optimization (The "How")
Q2: I have low recovery in Caco-2 assays. Is the compound sticking to the plastic?

Answer: Yes, halogenated isoquinolines are notorious for Non-Specific Binding (NSB) to polystyrene plates due to their lipophilic, planar nature.[1]

Troubleshooting Protocol:

  • Switch to Glass or Low-Binding Plates: Use Teflon-coated or specific low-binding plasticware for the receiver plate.[1][2]

  • Add BSA (Bovine Serum Albumin): Add 0.5% to 4% BSA to the receiver compartment (basolateral side).[2]

    • Mechanism:[2][3][7][8] BSA acts as a "sink," binding the molecule as it crosses the membrane. This maintains the concentration gradient (sink conditions) and prevents the molecule from back-diffusing or sticking to the plastic walls.

    • Note: You must extract the compound from the BSA matrix (using Acetonitrile/Methanol crash) before LC-MS/MS analysis.[2]

Q3: Caco-2 data is erratic, but PAMPA works. Why?

Answer: This discrepancy strongly suggests Active Efflux .[1][2]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion.[1][2][8] If PAMPA is high (

    
     cm/s) but Caco-2 is low, your compound is likely a substrate for P-glycoprotein (P-gp)  or BCRP .[1][2] The 4-bromo moiety often increases affinity for these transporters.[1][2]
    

Diagnostic Experiment (The Efflux Ratio): Run the Caco-2 assay in two directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).[1]


[1]
  • ER < 2: Passive diffusion dominates.[1][2]

  • ER > 2: Active efflux is occurring.[1][2][9]

  • Confirmation: Repeat A-B flux with a P-gp inhibitor (e.g., Verapamil or Cyclosporin A ).[1][2] If

    
     increases, efflux is confirmed.[1][2]
    
Part 3: Visualization & Workflows
Workflow 1: Systematic Troubleshooting Logic

PermeabilityTroubleshooting Start Issue: Low Permeability (Papp < 10^-6 cm/s) CheckRecovery Calculate Mass Balance (Recovery %) Start->CheckRecovery LowRec Recovery < 70% CheckRecovery->LowRec HighRec Recovery > 70% CheckRecovery->HighRec SolubilityIssue Solubility/NSB Issue LowRec->SolubilityIssue TruePermIssue True Permeability Issue HighRec->TruePermIssue ActionSol Action: 1. Add BSA to Receiver 2. Use Low-Binding Plates 3. Reduce Donor Conc. SolubilityIssue->ActionSol CheckEfflux Check Efflux Ratio (ER) (Caco-2 B->A / A->B) TruePermIssue->CheckEfflux HighER ER > 2.0 CheckEfflux->HighER LowER ER < 2.0 CheckEfflux->LowER ActionEfflux Action: 1. Co-dose with Verapamil 2. Chemical Mod: Mask H-bonds HighER->ActionEfflux ActionParacellular Action: 1. Check Tight Junctions (TEER) 2. Molecule is too polar/large? LowER->ActionParacellular

Caption: Figure 1.[1][2] Decision matrix for isolating the root cause of poor permeability in 4-Bromoisoquinolin-7-ol assays.

Part 4: Chemical Modification Strategy
Q4: The biology is solid, but the molecule just won't cross. How do I modify the structure?

Answer: The 7-hydroxyl group is the primary "anchor" preventing diffusion due to desolvation penalties.[2] You must mask it.[1][2]

Prodrug Strategy: Convert the 7-OH into a lipophilic Ester or Carbonate .[2]

  • Pivalate Ester: Increases lipophilicity significantly (LogP boost).[1][2] Stable in plasma, cleaved by intracellular esterases.[1][2]

  • Cyclic Carbamate: If the nitrogen were at position 6 or 8, you could form a cyclic system, but for 7-OH, simple esters are best.[1][2]

Comparison of Derivatives:

Derivative StrategyPredicted

LogP
Metabolic StabilityPermeability Impact
Parent (7-OH) BaselineHighLow (H-bond donor)
7-O-Methyl (Ether) +0.5 to +1.0High (Metabolic block)Medium (Removes HBD)
7-O-Acetate (Prodrug) +0.2 to +0.5Low (Rapid cleavage)High (Transient lipophilicity)
7-O-Pivalate (Prodrug) +1.5 to +2.0ModerateVery High
References
  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] [1]

  • BioAssay Systems. (n.d.).[1][2] Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved February 4, 2026.[2] Link

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Troubleshooting Guide. Retrieved February 4, 2026.[1][2] Link

  • Enamine. (2020).[1][2] Optimization of Assay Conditions to Increase Recovery in Caco-2 Permeability Assay. Link

  • PubChem. (2025).[2][10][11] Compound Summary: 4-Bromoisoquinoline.[1][2][12] National Library of Medicine.[1][2] Link

  • Williams, R. (2022).[1][2][3] pKa Data Compiled. Organic Chemistry Data. Link

Sources

Refinement of purification methods for high-purity 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of purification methods for high-purity 4-Bromoisoquinolin-7-ol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with the isolation of 4-Bromoisoquinolin-7-ol (CAS: 223673-45-6) . As a Senior Application Scientist, I have structured this resource to move beyond generic advice, focusing on the unique physicochemical properties of halogenated isoquinolinols—specifically their amphoteric nature , oxidative instability , and regioisomeric complexity .

Phase I: The Molecule & The Challenge

Before initiating any purification protocol, you must understand the "personality" of your molecule.[1] 4-Bromoisoquinolin-7-ol is a zwitterionic-capable scaffold .

  • The Basic Handle: The isoquinoline nitrogen (

    
     for the conjugate acid).[1]
    
  • The Acidic Handle: The phenolic hydroxyl at position 7 (

    
    ).[1][2]
    
  • The Liability: The electron-rich phenol makes the ring susceptible to oxidative coupling (turning products pink/brown) and complicates normal-phase chromatography due to strong silanol interactions.

Critical Quality Attributes (CQA) for Pharmaceutical Intermediates:

Attribute Specification Common Failure Mode
Purity (HPLC) > 98.5% Co-elution of 8-bromo or 5-bromo regioisomers.
Appearance Off-white / Beige Pink/Brown discoloration (Quinone methide formation).

| Ash/Residue | < 0.1% | Trapped inorganic salts from demethylation (Al, B) or neutralization.[1] |

Phase II: The "pH Swing" Protocol (Chemical Filtering)

Issue: My crude material is a sticky, dark tar that clogs filters. Solution: Do not attempt recrystallization on crude tar. Use the molecule's amphoteric nature to perform a "Chemical Filter" first.[1] This method uses orthogonality to remove non-basic impurities (neutral tars) and non-acidic impurities.

Step-by-Step Methodology
  • Acid Dissolution (Protonation):

    • Suspend the crude solid in 0.5 M HCl (10 mL per gram of crude).

    • Why: This protonates the isoquinoline nitrogen (

      
      ), forcing the molecule into the aqueous phase.[1]
      
    • Action: Sonicate until mostly dissolved.[1] Filter off any undissolved black solids (these are likely neutral polymeric tars).

  • Organic Wash (The Lipophilic Purge):

    • Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (

      
       volume).
      
    • Why: This removes non-basic organic impurities (e.g., unreacted neutral starting materials, brominating agents) that do not protonate.[1]

    • Discard the organic layer.[1]

  • Controlled Precipitation (The Isoelectric Trap):

    • Cool the aqueous phase to

      
      .
      
    • Slowly adjust pH to 7.0–7.5 using saturated Sodium Bicarbonate (

      
      ) .
      
    • Critical: Do not overshoot to pH > 10, or you will form the phenolate anion (

      
      ), which re-dissolves the product in water.[1]
      
    • Observation: The product should precipitate as a beige solid at its isoelectric point.[1]

  • Collection:

    • Filter the solid.[1][3] Wash with cold water to remove inorganic salts (

      
      ).
      
    • Dry under vacuum at

      
      .
      
Phase III: Chromatographic Refinement

Issue: I have a persistent impurity at RRT 0.95 or 1.05 (Regioisomers). Solution: Normal phase silica chromatography often fails here due to peak tailing. Switch to Reverse Phase (C18) or Amine-Modified Silica .

Option A: Flash Chromatography (Normal Phase with Modifier)

Standard silica gel bears acidic silanols that bind irreversibly to the basic isoquinoline nitrogen, causing streaking.[1]

  • Stationary Phase: Spherical Silica (20–40

    
    ).
    
  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) .

  • Gradient: 98:2:1

    
     90:10:1.[1]
    
  • Note: The TEA blocks silanol sites, sharpening the peak.[1]

Option B: Reverse Phase (The Gold Standard)

For separating the 4-bromo (target) from the 8-bromo (impurity), hydrophobicity differences are minimal.[1] Shape selectivity is key.

  • Column: C18 (ODS) or Phenyl-Hexyl (for

    
     selectivity).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (keeps pH acidic, preventing ionization of phenol).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B

    
     60% B over 20 minutes.
    
Phase IV: Troubleshooting & FAQs
Q1: My product turns pink/red upon drying. Is it decomposing?

Diagnosis: Yes, this is oxidative degradation.[1] Phenolic isoquinolines are prone to forming ortho-quinone methides or radical coupling products when exposed to air and light, especially if trace metals are present.[1] Corrective Action:

  • Add an Antioxidant: Add 0.1% Sodium Metabisulfite to the aqueous workup buffers.[1]

  • Exclusion: Dry the product in a vacuum oven flushed with Nitrogen, not air.

  • Storage: Store under Argon at

    
    .
    
Q2: I cannot remove the 8-bromo regioisomer. It co-crystallizes.

Diagnosis: The 8-bromo isomer is a common byproduct if the bromination was directed by the hydroxyl group rather than the ring electronics.[1] They are nearly isostructural.[1] Corrective Action:

  • Recrystallization Solvent Switch: Switch from protic solvents (EtOH) to DMSO/Water or DMF/Water .

    • Dissolve product in minimum hot DMSO.

    • Add water dropwise until turbidity persists.[1]

    • Cool very slowly (1°C/min). The 4-bromo isomer, being more symmetrical/planar, often has a higher lattice energy and crystallizes first.[1]

Q3: The solubility is terrible. I can't get it into solution for NMR.

Diagnosis: You likely have the zwitterionic form (neutral pH), which has high lattice energy.[1] Corrective Action:

  • For NMR: Use DMSO-

    
     + 1 drop of DCl  (Deuterium Chloride). This protonates the nitrogen, breaking the zwitterionic lattice and drastically improving solubility.[1]
    
Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying crude 4-Bromoisoquinolin-7-ol based on the initial impurity profile.

PurificationLogic Start Crude 4-Bromoisoquinolin-7-ol CheckState Physical State? Start->CheckState Sticky Sticky Tar / Oil CheckState->Sticky Viscous Solid Powder / Solid CheckState->Solid Dry AcidBase Protocol 1: pH Swing (Acid Dissolve -> Wash -> Base Ppt) Sticky->AcidBase Remove Neutral Tars CheckPurity HPLC Purity Check Solid->CheckPurity AcidBase->CheckPurity HighPurity Purity > 98%? CheckPurity->HighPurity Recryst Protocol 2: Recrystallization (DMSO/Water or EtOH) HighPurity->Recryst No (Salts/Minor Isomers) Chromatography Protocol 3: Flash/Prep HPLC (C18 or Silica+TEA) HighPurity->Chromatography No (Stubborn Regioisomers) Final Pure Product (Store under N2) HighPurity->Final Yes Recryst->Final Chromatography->Final

Caption: Decision matrix for purification selection. The "pH Swing" is the primary cleanup for tars, while Chromatography is reserved for regioisomer separation.[1]

References
  • Mechanistic Insight on Bromination: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline. This paper details the regioselectivity challenges in quinoline/isoquinoline scaffolds.

    • [1]

  • Purification of Amphoteric Heterocycles: Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses procedure detailing the acid-base extraction techniques relevant to bromoisoquinolines.

    • [1]

  • Solubility & pKa Data : Dissociation Constants of Organic Bases in Aqueous Solution. Essential for calculating the isoelectric point for the pH swing protocol.[1]

    • [1]

  • Regioselectivity in Halogenation: A general method for the regioselective C-H halogenation of 8-substituted quinolines. Provides context on how substituents at position 7/8 direct incoming halogens.

    • [1]

Sources

Minimizing toxicity of 4-Bromoisoquinolin-7-ol in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromoisoquinolin-7-ol Optimization Guide

Subject: Minimizing Cytotoxicity and Optimizing Bioavailability in Cellular Models Ticket ID: #ISOQ-BR-7OH-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely encountering toxicity issues with 4-Bromoisoquinolin-7-ol due to a convergence of three factors inherent to its structure:

  • Solubility-Driven Physical Stress: The hydrophobic bromine at C4 competes with the polar hydroxyl at C7, creating a molecule prone to "crashing out" in aqueous media (micro-precipitation), which physically damages cell membranes.

  • Phenolic Oxidation: The 7-hydroxyl group (phenol) is susceptible to oxidation in culture media, potentially generating reactive quinone intermediates that cause oxidative stress.[1]

  • Off-Target Kinase Inhibition: The isoquinoline core is a privileged scaffold for kinase inhibition; at high concentrations, you may be inhibiting essential cellular survival pathways (e.g., PKA/PKB) non-specifically.[1]

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these variables.

Module 1: Solubility & Formulation (The #1 Culprit)

Q: My cells look granular and are detaching within 2 hours of treatment. Is this acute toxicity?

A: This is likely physical toxicity caused by compound precipitation, not biological mechanism.[1] 4-Bromoisoquinolin-7-ol has a "solubility cliff."[1] When you dilute your DMSO stock into aqueous media, the hydrophobic shift can cause the compound to form micro-crystals that settle on the cell monolayer, causing mechanical stress and false-positive toxicity.

Troubleshooting Protocol: The "Solubility Bridge" Method

Do not add concentrated DMSO stock directly to cell media.

  • Prepare Intermediate Plate: Create a 100x concentration in a "bridging solvent" (e.g., 50% DMSO / 50% PBS).

  • Visual Check: Hold the plate against a dark background. If it turns cloudy, you have exceeded the solubility limit.[2]

  • Step-Down Dilution:

    • Step 1: Dilute compound in 100% DMSO.

    • Step 2: Dilute 1:10 into serum-free media (intermediate). Vortex immediately.

    • Step 3: Add intermediate to cells to reach final 1x concentration (Final DMSO < 0.5%).[1]

Data Summary: Solubility Limits

Solvent SystemMax Solubility (Est.)Risk LevelRecommendation
100% DMSO >50 mMLowStorage only.[1]
Culture Media (10% FBS) ~50-100 µMHighProteins in FBS may bind compound, masking precipitation.[1]
Serum-Free Media < 20 µMCriticalDanger Zone. High risk of crystallization.[1]

Module 2: Chemical Stability & Oxidative Stress

Q: The toxicity is time-dependent (24-48h).[1] Is the bromine falling off?

A: Dehalogenation is unlikely under physiological conditions.[1] The greater risk is the 7-hydroxyl group .[1] Phenols in culture media (pH 7.[1]4) can undergo auto-oxidation, generating Reactive Oxygen Species (ROS) or quinone-like intermediates.[1] This mimics drug toxicity but is actually a media artifact.[1]

Experimental Workflow: The ROS Rescue Assay

To confirm if your toxicity is oxidative:

  • Pre-treatment: Pre-incubate cells with N-Acetylcysteine (NAC) (1-5 mM) or Glutathione (GSH) for 2 hours.[1]

  • Treatment: Add 4-Bromoisoquinolin-7-ol.

  • Readout: If NAC restores viability, the toxicity is artifactual (ROS-mediated) and not target-driven.[1]

ToxicityFlow Start Observed Cytotoxicity CheckPrecip Check for Micro-crystals (Microscopy) Start->CheckPrecip PhysicalStress Physical Stress (False Positive) CheckPrecip->PhysicalStress Crystals Visible CheckROS ROS Rescue Assay (+NAC/GSH) CheckPrecip->CheckROS Clear Solution OxidativeStress Phenol Oxidation (Media Artifact) CheckROS->OxidativeStress Viability Restored TrueTox True Pharmacological Toxicity CheckROS->TrueTox No Rescue

Figure 1: Decision matrix for distinguishing between physical precipitation, chemical oxidation artifact, and true pharmacological toxicity.

Module 3: Vehicle Effects & Off-Target Profiling

Q: My dose-response curve is extremely steep (Hill slope > 3). What does this mean?

A: A "switch-like" kill curve usually indicates non-specific mechanisms rather than specific target engagement.[1] Isoquinolines are planar molecules that can intercalate into DNA or inhibit ATP-binding pockets of multiple kinases (e.g., PKA, PKC) if the concentration is too high.

Protocol: Optimization of Vehicle & Concentration
  • DMSO Titration: Ensure your final DMSO concentration is ≤ 0.1% .[1][3]

    • Why? Isoquinolines increase membrane permeability.[1] High DMSO (>0.5%) synergizes with the compound to permeabilize membranes, causing necrosis rather than apoptosis.

  • Serum Shift Assay:

    • Run the cytotoxicity assay in 1% FBS vs 10% FBS .

    • Interpretation: If toxicity drops significantly in 10% FBS, the compound is highly protein-bound (Albumin sequestration). You may need to adjust dosing to account for free-drug fraction.[1]

Visualizing the Assay Workflow

AssayOpt Stock DMSO Stock (10-50 mM) Dilution Step-Wise Dilution (Prevent Shock) Stock->Dilution Keep <0.5% DMSO SerumCheck Serum Interaction (1% vs 10% FBS) Dilution->SerumCheck Readout Multiplex Readout (ATP + Membrane Integrity) SerumCheck->Readout 24h / 48h

Figure 2: Step-wise dilution and serum-check workflow to ensure bioavailable, non-precipitated compound delivery.

References & Authoritative Grounding

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cytotoxicity Assays - In Vitro Methods to Measure Dead Cells.[1] (Standard for differentiating specific vs. non-specific cell death).[1]

  • PubChem. Compound Summary: 4-Bromoisoquinoline (Parent Scaffold).[1] (Physical property data: LogP, H-bond donors).

  • BenchChem. Technical Support Center: Troubleshooting Cell Viability Issues. (Guidelines on DMSO limits and solubility cliffs).

  • Journal of Medicinal Chemistry. General principles of Isoquinoline toxicity and kinase scaffold promiscuity. (Contextual grounding for isoquinoline off-target effects).

Disclaimer: This guide is for research use only. 4-Bromoisoquinolin-7-ol is a chemical intermediate; its biological activity depends heavily on purity and formulation.[1] Always consult the specific SDS for safety handling.

Sources

Scaling up the synthesis of 4-Bromoisoquinolin-7-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for synthesizing 4-Bromoisoquinolin-7-ol , a critical scaffold for kinase inhibitors and receptor modulators. Unlike bench-scale synthesis where column chromatography is permissible, this protocol focuses on crystallization-driven purification and regioselective control suitable for kilogram-scale production.

The recommended route proceeds via the Pomeranz-Fritsch cyclization of 3-methoxybenzaldehyde, followed by regioselective bromination and demethylation. This strategy protects the labile hydroxyl group during the harsh cyclization conditions and directs halogenation to the desired C4 position.

Module 1: Route Selection & Raw Material Control

The Validated Pathway

We utilize a three-stage linear synthesis. Direct bromination of the 7-hydroxyisoquinoline is not recommended for scale-up due to the activating nature of the phenol, which leads to inseparable mixtures of C4, C5, and C8 bromides.

  • Cyclization: 3-Methoxybenzaldehyde

    
     7-Methoxyisoquinoline (via Pomeranz-Fritsch).
    
  • Functionalization: 7-Methoxyisoquinoline

    
     4-Bromo-7-methoxyisoquinoline.
    
  • Deprotection: 4-Bromo-7-methoxyisoquinoline

    
    4-Bromoisoquinolin-7-ol .
    
Critical Material Attributes (CMA)
ReagentSpec RequirementTechnical Rationale
3-Methoxybenzaldehyde Purity >98% (GC)Impurities at the ortho position block cyclization sites.
Aminoacetaldehyde dimethyl acetal Water <0.1%Excess water hydrolyzes the acetal prematurely, forming oligomers.
N-Bromosuccinimide (NBS) White crystalline solidYellow/orange discoloration indicates free

, which alters regioselectivity.

Module 2: The Cyclization (Pomeranz-Fritsch)

The classic Pomeranz-Fritsch reaction often suffers from low yields due to tar formation. For scale-up, we utilize a modified acid-catalyzed protocol that balances ring closure against polymerization.

Workflow Diagram

G Start 3-Methoxybenzaldehyde + Aminoacetaldehyde acetal SchiffBase Formation of Schiff Base (Reflux in Toluene, Dean-Stark) Start->SchiffBase - H2O Cyclization Acid-Mediated Cyclization (H2SO4/TFA) SchiffBase->Cyclization Critical Step Quench Controlled Quench (Ice/NH4OH) Cyclization->Quench Exotherm Control Product 7-Methoxyisoquinoline (Crystalline Solid) Quench->Product Extraction & Cryst.

Figure 1: Optimized Pomeranz-Fritsch workflow emphasizing the isolation of the Schiff base intermediate to reduce tar formation.

Troubleshooting Guide: Cyclization Failures

Q: The reaction mixture turned into a black, insoluble tar. What happened?

  • Cause: The acid concentration was too high or the temperature ramp was too fast. Electron-rich acetals are prone to polymerization.

  • Solution:

    • Isolate the Schiff base (imine) intermediate first. Do not telescope the reaction.

    • Use 70-75% sulfuric acid or Trifluoroacetic anhydride (TFAA) instead of concentrated H2SO4.

    • Dilution Factor: Ensure the reactant concentration is below 0.5 M during cyclization.

Q: I am seeing a mixture of 7-methoxy and 5-methoxy isomers.

  • Cause: 3-substituted benzaldehydes have two ortho positions available for cyclization (para and ortho to the methoxy group).

  • Mechanism: Cyclization para to the methoxy group (leading to the 7-isomer) is electronically favored but sterically hindered compared to the ortho attack (5-isomer).

  • Correction: Lower the cyclization temperature to 0–5°C. Kinetic control favors the 7-methoxy isomer. If the 5-isomer persists, it must be removed via fractional crystallization from Isopropyl Alcohol (IPA) at this stage.

Module 3: Regioselective Bromination

This is the most sensitive step. The goal is to brominate C4 while leaving the benzene ring (C5/C8) untouched.

Protocol Parameters
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 0°C to Room Temperature.

  • Condition: Neutral .

Troubleshooting Guide: Regioselectivity

Q: HPLC shows significant impurities at RRT 1.1 and 1.2 (likely C5/C8 bromides).

  • Cause: The reaction medium became acidic.[1][2][3]

    • Explanation: As NBS reacts, succinimide is formed. If any HBr is generated (due to moisture), the isoquinoline nitrogen becomes protonated (

      
      ).
      
    • Effect: A protonated isoquinolinium ring is deactivated. The electrophilic bromine then attacks the electron-rich benzene ring (activated by the 7-OMe), leading to C5/C8 impurities.

  • Corrective Action:

    • Add a solid base scavenger like NaHCO3 or K2CO3 (0.1 equiv) to the reaction slurry to neutralize trace acid.

    • Switch solvent to DMF, which can buffer the reaction better than MeCN.

Q: The reaction has stalled at 80% conversion.

  • Cause: Accumulation of succinimide byproduct inhibiting the radical chain or electrophilic activation.

  • Solution: Do not add more NBS immediately. Warm the reaction to 40°C. If conversion does not improve, add 0.1 equiv of AIBN (radical initiator) only if you are running a radical mechanism (though electrophilic is standard here). For electrophilic, simply extend time. Note: Over-bromination is worse than under-conversion.

Module 4: Demethylation & Final Purification

The Demethylation Step

We use Boron Tribromide (BBr3) in Dichloromethane (DCM).

Safety Alert: On a kilogram scale, the quenching of BBr3 is violently exothermic.

  • Protocol: Cool mixture to -10°C. Cannulate the reaction mixture into a quench vessel containing ice-water (reverse quench). Do not add water to the reaction vessel.

Final Purification Logic (No Chromatography)

Purification Crude Crude 4-Bromoisoquinolin-7-ol (Brown Solid) pH_Adjust Dissolve in Acid (pH 2) Filter Insolubles Crude->pH_Adjust Remove non-basic tars Precipitation Adjust to Isoelectric Point (pH 8-9) pH_Adjust->Precipitation Selective precipitation Recryst Recrystallization (EtOH/Water) Precipitation->Recryst Polishing

Figure 2: Acid-Base manipulation strategy for purifying amphoteric isoquinolinols.

Q: The product is not precipitating upon neutralization.

  • Cause: Isoquinolinols are amphoteric (zwitterionic character).

    • pH < 4: Soluble (Cationic).

    • pH > 10: Soluble (Anionic/Phenolate).

  • Fix: You must hit the Isoelectric Point (pI) , typically around pH 7.5–8.5 for this scaffold. Use a pH meter, not paper, and adjust slowly with 1M NaOH.

Q: Product color is persistent off-white/grey.

  • Fix: Perform a carbon treatment (Charcoal, 5 wt%) during the hot filtration step of the final recrystallization.

Summary of Key Parameters

StepCritical ParameterTarget RangeFailure Mode
1 Acid Strength (Cyclization)70-75% H2SO4Black tar (too strong) or No Reaction (too weak)
2 pH (Bromination)7.0 - 8.0C5/C8 isomers (if acidic)
3 Quench Temp (Demethylation)< 0°CProduct degradation / Safety hazard
4 Isolation pH8.0 ± 0.5Yield loss (solubility in water)

References

  • Pomeranz-Fritsch Reaction Mechanism & Modifications

    • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 6, 191.
    • Source:

  • Regioselective Bromination of Isoquinolines

    • Brown, W. D., & Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98.
    • Source:

  • Purification of Hydroxy-Isoquinolines

    • Whaley, W. M., & Govindachari, T. R. (1951). "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds." Organic Reactions.[1][2][3][4][5] (Discusses solubility profiles and isoelectric precipitation).

    • Source:

  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292.
    • Source:

Sources

Technical Support Center: Characterization of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ISOQ-BR-007 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Structural Confirmation, Purity Analysis, and Solubility

Executive Summary: The "Dual-Personality" Challenge

4-Bromoisoquinolin-7-ol presents a unique set of characterization challenges derived from its amphoteric nature . Unlike simple isoquinolines, the C7-hydroxyl group introduces a phenolic acidity (


), while the isoquinoline nitrogen retains basicity (

).

This "push-pull" electronic system leads to three primary failure modes in standard analysis:

  • NMR: Signal broadening due to proton exchange and aggregation.[1]

  • HPLC: Severe peak tailing caused by secondary silanol interactions.[1]

  • Regiochemistry: Difficulty distinguishing the 4-bromo isomer from the thermodynamically favored 5-bromo impurity.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: NMR Troubleshooting & Regiochemical Assignment

The "Missing Proton" Phenomenon

Issue: The hydroxyl proton at C7 is often invisible or extremely broad, and the H3 signal integration is inconsistent. Root Cause: Rapid proton exchange with trace water in the solvent or intermolecular hydrogen bonding (dimerization).[1]

Protocol: The "Dry-DMSO" Method

Do not use


.[1] The molecule is likely insoluble or will aggregate.[1]
  • Solvent: Use DMSO-

    
     from a freshly opened ampoule.[1]
    
  • Drying: Add activated 3Å molecular sieves directly to the NMR tube 15 minutes prior to acquisition.

  • Concentration: Maintain

    
     to prevent stacking aggregation.
    
The "Golden Rule" of Isoquinoline Substitution

Distinguishing 4-bromo from 5-bromo isomers is the most critical quality attribute.

  • 4-Bromoisoquinolin-7-ol: The proton at C3 is isolated between the Nitrogen (N2) and the Bromine (C4). It appears as a sharp singlet .[1]

  • 5-Bromoisoquinolin-7-ol: The protons at C3 and C4 are adjacent.[1] They appear as a pair of doublets (

    
    ).[1]
    
Visual Logic: Regiochemistry Verification

NMR_Logic cluster_valid Secondary Validation (NOESY) Start Acquire 1H-NMR (DMSO-d6) CheckH3 Inspect Signal at ~9.0 - 9.3 ppm (H1) and ~8.0 - 8.5 ppm (H3) Start->CheckH3 Decision Is the H3 signal a Singlet or Doublet? CheckH3->Decision Singlet Singlet (s) Decision->Singlet No coupling Doublet Doublet (d, J~6Hz) Decision->Doublet Coupling to H4 Result4 Confirmed: 4-Bromoisoquinolin-7-ol Singlet->Result4 Result5 Impurity Identified: 5-Bromoisoquinolin-7-ol Doublet->Result5 NOE NOE correlation H3 <-> H4? Result5->NOE NOE_Res If YES -> 5-Bromo If NO -> 4-Bromo NOE->NOE_Res

Figure 1: Decision tree for distinguishing 4-bromo vs. 5-bromo regioisomers based on H3 coupling constants.

Module 2: HPLC/UPLC Method Optimization

Issue: Asymmetric peaks (tailing factor


) and retention time shifts.
Root Cause:  The basic nitrogen (N2) interacts with acidic silanols on the silica backbone of standard C18 columns.
The "pH Switch" Strategy

You must operate either below the pKa of the nitrogen (protonated, cationic) or above it (neutral). Operating near pH 5-6 is disastrous.[1]

ParameterAcidic Method (Mass Spec Compatible) Basic Method (High Resolution)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)10mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B AcetonitrileAcetonitrile
Column Class Charged Surface Hybrid (CSH) or HSS T3 Hybrid Silica (BEH)
Mechanism CSH provides repulsive charge to cationic N2.[1]High pH suppresses N2 protonation; BEH resists dissolution.[1]
Why use this? Best for LC-MS sensitivity (positive mode).[1]Best for peak symmetry and loading capacity.[1]

Critical Warning: Do not use standard silica-based C18 columns at pH > 8.0, as the silica will dissolve.[1] Use hybrid (polymer-silica) columns only.

Module 3: Mass Spectrometry (MS) Interpretation

Issue: User reports "M+2" peak is as intense as the parent peak, suspecting contamination. Explanation: This is a feature, not a bug. Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[1]
The 1:1 Isotope Signature

For 4-Bromoisoquinolin-7-ol (


):
  • Monoisotopic Mass (

    
    ):  ~222.96 Da
    
  • M+2 Mass (

    
    ):  ~224.96 Da
    

Validation Check:

  • Observe the doublet pattern in the MS spectrum.[1]

  • The peaks should be of approximately equal height (1:1 ratio) .

  • If the ratio is skewed (e.g., 3:1), you likely have a chloro-impurity (Cl is 3:1) or a co-eluting non-halogenated contaminant.[1]

Module 4: Solubility & Synthesis Workflows

Issue: Compound crashes out during workup or cross-coupling reactions. Insight: The zwitterionic character (phenolate/ammonium) at neutral pH lowers solubility in organic solvents.[1]

Solubility Profile Table
SolventSolubilityApplication
Water (pH 7) PoorPrecipitation during workup.[1]
Water (pH 12) Good (as Phenolate)Extraction into aqueous phase (impurity removal).[1]
DCM / Chloroform ModerateStandard extraction (keep pH slightly acidic).[1]
DMSO / DMF ExcellentReaction solvents (Suzuki/Buchwald).[1]
Methanol GoodRecrystallization.[1]
Reaction Workflow: Suzuki Coupling

When using the Br-handle for coupling, the free phenol (OH) can poison Palladium catalysts.

Synthesis_Flow Start 4-Bromoisoquinolin-7-ol Protect Protection Step (TBSCl or BnBr) Start->Protect Crucial Step Direct Direct Coupling (Low Yield/Cat. Death) Start->Direct Avoid Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Coupling High Yield Deprotect Deprotection (TBAF or H2/Pd) Coupling->Deprotect Final Functionalized Isoquinolin-7-ol Deprotect->Final

Figure 2: Recommended synthetic workflow protecting the C7-hydroxyl group to prevent catalyst poisoning.

FAQ: Frequently Asked Questions

Q: Can I use UV detection at 254 nm? A: Yes, the isoquinoline core is highly conjugated. However, the absorption maximum (


) shifts with pH due to the phenol/phenolate transition. For consistent quantitation, use a diode array detector (DAD) to extract the max absorbance for your specific mobile phase pH.

Q: My sample turned pink/brown on the bench. Is it degraded? A: Likely yes.[1] Electron-rich isoquinolines (especially phenols) are prone to oxidative degradation (quinone formation) upon air exposure.[1]

  • Fix: Store solid under Nitrogen/Argon at -20°C. Store solutions in amber vials.

Q: How do I remove Palladium after the coupling reaction? A: The isoquinoline nitrogen coordinates strongly to Pd.[1] Simple filtration is insufficient.[1] Use a metal scavenger resin (e.g., Thiol-modified silica) or wash the organic phase with aqueous N-Acetylcysteine.

References

  • Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Ed.[1] Elsevier, 2010.[1][2] (Definitive text on tautomerism and acidity of heteroaromatics).

  • Waters Corporation. "Method Development Guide for charged analytes (CSH Technology)." [Link] (Source for HPLC troubleshooting of basic heterocycles).

  • PubChem. "4-Bromoisoquinoline Compound Summary."[1] [Link] (Source for physical property data).[1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] [Link] (Reference for phenol/nitrogen acidity estimation).[1]

Sources

Improving the stability of 4-Bromoisoquinolin-7-ol for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and storage protocols for 4-Bromoisoquinolin-7-ol , a specialized heterocyclic building block used in medicinal chemistry (often for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).[1]

Due to the presence of both an electron-rich phenolic moiety (7-OH) and a light-sensitive aryl halide (4-Br), this compound presents a "dual-threat" stability profile: it is susceptible to both oxidative quinoid formation and photolytic debromination .[1]

PART 1: The Core Stability Directive (Storage Fundamentals)

Q1: What is the "Golden Triad" for storing this compound long-term?

To maximize shelf life (>12 months), you must strictly adhere to three environmental controls. Failure in any one area will accelerate degradation.[1]

ParameterSpecificationScientific Rationale
1. Temperature -20°C (± 5°C) Slows the kinetics of spontaneous oxidation and prevents thermal dimerization of the isoquinoline core.[1]
2. Atmosphere Inert (Argon/N₂) The 7-hydroxyl group renders the ring electron-rich, making it susceptible to aerial oxidation.[1] Argon is preferred over Nitrogen as it is heavier than air, providing a better "blanket" in opened vials.
3.[1] Light Amber/Foil Wrap The C-Br bond at position 4 is labile to UV light.[1] Photolysis can lead to radical formation and debromination (yielding 7-hydroxyisoquinoline).[1]
Q2: I received the compound at room temperature. Is it degraded?

Likely not. Most suppliers ship lyophilized or crystalline heterocycles at ambient temperature for short durations (2-5 days).[1]

  • Immediate Action: Upon arrival, inspect the appearance. It should be a white to pale beige solid .[1]

  • Warning Sign: If the solid appears dark brown or black , it indicates significant surface oxidation (quinone formation).[1] Perform a purity check (HPLC) before use.[1]

PART 2: Solution Stability & Handling

Q3: Can I store 4-Bromoisoquinolin-7-ol in solution (DMSO/MeOH)?

Not recommended for >24 hours. While the solid is stable, the solution state dramatically increases the collision frequency for oxidative reactions.[1]

  • DMSO: Avoid for long-term storage.[1] DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms), especially if the solution becomes acidic.[1]

  • Methanol/Ethanol: Acceptable for short-term reactions but prone to evaporation and moisture uptake.[1]

  • Best Practice: If you must store a stock solution, use anhydrous DMF or DMA , purge with Argon, seal with Parafilm, and store at -80°C.

Q4: My solution turned yellow/brown overnight. What happened?

This is a classic sign of Phenolic Oxidation . The 7-hydroxyl group allows the formation of ortho- or para-quinoid type intermediates when exposed to air and light.[1]

  • Chemistry: The phenol (pKa ~9.[1]5) can deprotonate to the phenoxide anion, which is highly electron-rich and easily oxidized by atmospheric oxygen to form colored quinone-methide species.[1]

  • Troubleshooting:

    • Check the pH.[1] Basic conditions accelerate this color change.[1]

    • If the purity (by HPLC) is still >95%, the color may be due to trace (<1%) highly colored impurities.[1] The compound may still be usable for robust coupling reactions.[1]

PART 3: Experimental Troubleshooting & Validation

Q5: How do I validate the integrity of my batch before a critical reaction?

Do not rely solely on color. Use this standardized HPLC protocol.

Standard QC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide/general).[1]

Interpretation:

  • Main Peak: 4-Bromoisoquinolin-7-ol.[1]

  • Early Eluting Impurity: Likely Isoquinolin-7-ol (Debromination product).[1]

  • Late Eluting Impurity: Dimers or oxidized quinoid species.[1]

Q6: I am seeing low yields in Suzuki coupling. Is the bromide hydrolyzing?

The C-Br bond is generally stable to hydrolysis under neutral storage.[1] However, if your reaction conditions are basic (common in Suzuki couplings, e.g., K₂CO₃), the 7-OH group will deprotonate first .

  • The Issue: The resulting phenoxide anion pushes electron density into the ring, potentially deactivating the C-Br bond toward oxidative addition by Palladium, or promoting side reactions.

  • The Fix: Consider protecting the 7-OH as a silyl ether (TBS/TIPS) or methyl ether (OMe) before the coupling step if yields are consistently low.[1] This locks the phenol and prevents the formation of the interfering phenoxide species.[1]

PART 4: Visualizing the Stability Logic

Diagram 1: Storage & Handling Decision Tree

This workflow ensures you minimize degradation risk from the moment the compound enters your lab.[1]

StorageWorkflow Start Compound Arrival (Solid State) Check Visual Inspection: White/Beige vs. Dark Brown Start->Check Good Appearance: White/Beige Check->Good Pass Bad Appearance: Dark Brown Check->Bad Fail StoreSolid Long-Term Storage: 1. Amber Vial 2. Argon Flush 3. -20°C Good->StoreSolid QC Perform HPLC QC (Check for Oxidation) Bad->QC Usage Prepare Solution (Immediate Use) StoreSolid->Usage Thaw Solvent Select Solvent: Anhydrous DMF/DMSO Usage->Solvent Leftover Leftover Solution? Solvent->Leftover Discard Discard if >24h (High Oxidation Risk) Leftover->Discard Standard Protocol Freeze Freeze -80°C (Emergency Only) Leftover->Freeze If Precious

Caption: Decision matrix for assessing compound viability and selecting storage methods.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[1]

Degradation Main 4-Bromoisoquinolin-7-ol (Active) Debromo Isoquinolin-7-ol (Debrominated Impurity) Main->Debromo Photolysis (C-Br Cleavage) Quinone Quinoid/Dimer Species (Colored Impurities) Main->Quinone Oxidation (Phenolic Coupling) Light UV Light (hv) Light->Debromo Oxygen Oxygen (O2) + Base Oxygen->Quinone

Caption: Primary degradation routes: Photolytic debromination and oxidative dimerization of the phenol.[1]

References

  • Context: Provides baseline stability data for the 4-bromoisoquinoline core (Storage
  • PubChem. (n.d.).[1][2][3] Compound Summary: 7-Hydroxyisoquinoline.[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

    • Context: Establishes the phenolic character and acidity (pKa) relevant to oxidation risks.[1]

  • Context: Confirms light sensitivity and standard storage protocols for bromin
    • Context: Reinforces the requirement for cool, dry storage to prevent hydrolysis and degradation.[1]

Sources

Reducing the cost of 4-Bromoisoquinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Cost-Effective Synthesis of 4-Bromoisoquinolin-7-ol

Executive Summary & Strategic Overview

The commercial acquisition of 4-Bromoisoquinolin-7-ol is often cost-prohibitive due to its status as a specialized intermediate. Standard catalog prices can exceed $500/gram.[1] By bringing the synthesis in-house using commodity starting materials (Isovanillin), laboratories can reduce material costs by approximately 85-90% .

This guide outlines a convergent synthesis strategy prioritizing the "Isovanillin Route." This pathway avoids the low-yield isomer separation inherent in direct isoquinoline bromination (the "Patent Route") and utilizes a high-fidelity regioselective bromination step.[1]

Key Cost Drivers & Solutions:

Cost Driver Traditional Approach Optimized Solution
Starting Material 4-Bromoisoquinoline (Expensive) Isovanillin (Commodity chemical, <$0.50/g)
Bromination Pd-catalyzed functionalization NBS Electrophilic Substitution (High atom economy)

| Demethylation | BBr3 (High cost, hazardous) | 48% HBr (Low cost, scalable) |

Synthesis Pathways & Logic

The following diagram illustrates the primary (recommended) and secondary (fallback) workflows.

SynthesisPath Isovanillin Start: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Inter1 Intermediate: 7-Methoxyisoquinoline Isovanillin->Inter1 1. Pomeranz-Fritsch (Aminoacetal/Acid) Inter2 Intermediate: 4-Bromo-7-methoxyisoquinoline Inter1->Inter2 2. Regioselective Bromination (NBS/MeCN) Target Target: 4-Bromoisoquinolin-7-ol Inter2->Target 3. Demethylation (HBr or BBr3) FallbackStart Alt Start: Isoquinoline Dibromo 4,7-Dibromoisoquinoline (Isomer Separation Required) FallbackStart->Dibromo Bromination (Br2/AlCl3) Dibromo->Inter2 SNAr (NaOMe/DMSO)

Figure 1: The "Isovanillin Route" (Green) offers a linear, high-yield pathway compared to the "Dibromo Route" (Grey), which suffers from regioselectivity issues during the initial bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methoxyisoquinoline (Pomeranz-Fritsch Cyclization)

Rationale: Constructing the ring from isovanillin ensures the oxygen is perfectly positioned at C7, eliminating the need to separate 5-, 7-, and 8- isomers later.

Reagents:

  • Isovanillin[1][2][3][4][5]

  • Aminoacetaldehyde dimethyl acetal

  • Methanesulfonic acid (MsOH) or H2SO4[1]

Protocol:

  • Imine Formation: Reflux Isovanillin (1.0 equiv) and Aminoacetaldehyde dimethyl acetal (1.1 equiv) in Toluene with a Dean-Stark trap to remove water.[1] Checkpoint: Monitor by TLC until aldehyde disappears.[1] Evaporate solvent to yield the crude imine.[1]

  • Cyclization: Add the crude imine dropwise to pre-cooled (0°C) Methanesulfonic acid (10 vol).

  • Heating: Warm to room temperature and stir for 24-48h. Note: Mild heating (40-50°C) may be required but increases tar formation.

  • Workup: Pour onto crushed ice. Basify with NH4OH to pH 9.[1] Extract with DCM.[1][6][7]

  • Purification: Recrystallize from Hexane/EtOAc.

Step 2: Regioselective Bromination

Rationale: In 7-methoxyisoquinoline, the C4 position is electronically activated for electrophilic aromatic substitution.[1] While C8 is also activated by the methoxy group, C4 is generally kinetically favored in polar aprotic solvents using NBS.[1][8]

Reagents:

  • 7-Methoxyisoquinoline[9]

  • N-Bromosuccinimide (NBS)[10]

  • Acetonitrile (MeCN) or DMF[1]

Protocol:

  • Dissolve 7-Methoxyisoquinoline (1.0 equiv) in MeCN (10 mL/g).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 30 minutes. Critical: Keep dark (wrap flask in foil) to prevent radical side reactions.[1]

  • Stir at 0°C for 2h, then allow to warm to RT.

  • Validation: Check LCMS. You should see M+ and M+2 peaks (1:1 ratio) for the bromide.[1]

    • Troubleshooting: If C8-bromination is observed (minor isomer), recrystallize the crude solid from Ethanol. The 4-bromo isomer is typically less soluble and crystallizes first.[1]

Step 3: Demethylation

Rationale: HBr is significantly cheaper than BBr3 and easier to scale, though it requires higher temperatures.[1][8]

Reagents:

  • 4-Bromo-7-methoxyisoquinoline[9][11][12]

  • 48% Hydrobromic Acid (aq)[1]

Protocol:

  • Suspend starting material in 48% HBr (15 vol).

  • Reflux (100-110°C) for 4-12 hours.

  • Monitor: LCMS will show loss of Methyl (-14 mass units).[1]

  • Workup: Cool to 0°C. Carefully neutralize with NaHCO3 or NaOH to pH 7-8. The product, 4-Bromoisoquinolin-7-ol , will precipitate.[4]

  • Filter, wash with cold water, and dry.[1][8]

Technical Support & Troubleshooting (FAQ)

Q1: Why am I getting a mixture of brominated products in Step 2?

  • Diagnosis: High temperature or fast addition of NBS.[1]

  • Fix: The C8 position (ortho to methoxy) competes with C4.[1] To favor C4:

    • Lower the temperature to -20°C.

    • Use DMF instead of MeCN; the solvent polarity influences the transition state.[1]

    • Ensure NBS is added very slowly.

    • Alternative: If separation is impossible, consider the "Dibromo Route" (see Patent WO2018144649A1) where you over-brominate to 4,7-dibromo and then selectively displace the 7-Br with methoxide, but this is lower yielding.

Q2: The demethylation with HBr is causing degradation/tarring.

  • Diagnosis: The high temperature of aqueous HBr reflux is too harsh for some substrates, or oxidation is occurring.[1]

  • Fix:

    • Switch to BBr3 (Boron Tribromide) in DCM at -78°C to 0°C. It is more expensive but much milder.[1]

    • Use Pyridine Hydrochloride melt (180°C) if HBr fails, though this is also harsh.[1]

    • Add a scavenger like Methionine during HBr reflux to prevent benzyl bromide formation (though less relevant here).[1]

Q3: Can I start with 7-Hydroxyisoquinoline directly?

  • Risk: The free phenol (-OH) is a much stronger activator than the methoxy (-OMe). Direct bromination of 7-hydroxyisoquinoline will likely lead to significant C8 bromination or poly-bromination.[1]

  • Recommendation: Keep the methyl group protected until the final step.[1] The steric bulk of the -OMe group also helps shield the C8 position slightly, directing Br to C4.

Q4: My yield in the Pomeranz-Fritsch cyclization (Step 1) is <30%.

  • Diagnosis: Incomplete cyclization or degradation of the acetal.[1]

  • Fix:

    • Ensure the intermediate imine is strictly dry before adding acid.[1]

    • Try the Bobbitt Modification : Reduce the imine to an amine (using NaBH4) before cyclization.[1] The amine cyclizes much cleaner to the tetrahydroisoquinoline, which can then be oxidized (using Pd/C or DDQ) to the aromatic isoquinoline. This is a longer route but often doubles the overall yield.[1]

References

  • Synthesis of 4-bromo-7-methoxyisoquinoline (Patent Route)

    • Title: Cereblon ligands and bifunctional compounds comprising the same (WO2018144649A1).[1]

    • Source: Google Patents.[1]

    • URL
    • Relevance: Describes the synthesis of the 4-bromo-7-methoxy intermedi
  • Regioselective Bromination Logic

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1][13]

    • Relevance: mechanistic insight into directing effects of alkoxy groups in aromatic systems.[1]

  • Demethylation Protocols

    • Title: Demethylation of Methyl Ethers (O-Demethylation).[1]

    • Source: Common Organic Chemistry.[1]

    • URL:[Link]

    • Relevance: Comparison of HBr vs BBr3 methods.
  • Isovanillin Synthesis (Starting Material)

    • Title: Process for the preparation of isovanillin (US5786516A).[1]

    • Source: Google Patents.[1]

    • URL
    • Relevance: Confirms availability and synthesis of the starting material.[1][2][5][6]

Sources

Optimization of analytical methods for 4-Bromoisoquinolin-7-ol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Analytical Methods for 4-Bromoisoquinolin-7-ol

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges of quantifying 4-Bromoisoquinolin-7-ol (4-Br-7-OH-IQ).

This molecule presents a classic "amphoteric trap" in chromatography: it possesses a basic isoquinoline nitrogen (pKa ~5.0–5.[1]5) and an acidic phenolic hydroxyl at position 7 (pKa ~9.5–10.0).[1] Furthermore, the bromine atom at position 4 introduces significant lipophilicity and a unique isotopic signature, while potentially quenching native fluorescence via the heavy-atom effect.

The following modules provide self-validating troubleshooting workflows designed to ensure method robustness.

Module 1: Chromatographic Optimization (HPLC/UHPLC)

FAQ 1.1: Why do I see severe peak tailing even on a new C18 column?

Diagnosis: The tailing is likely caused by secondary electrostatic interactions.[1] At neutral or weakly acidic pH (pH 4–6), the isoquinoline nitrogen is protonated (


), acting as a cation.[1] These cations interact strongly with residual silanol groups (

) on the silica backbone of your column.[1]

Corrective Protocol: You must suppress silanol ionization or mask the interaction.[1]

  • The "High pH" Switch (Recommended):

    • Logic: At pH 10.5, the nitrogen is deprotonated (neutral), and the phenol is deprotonated (anionic).[1] The repulsion between the anionic analyte and the anionic silanols eliminates tailing.[1]

    • Condition: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) rated for pH > 11.[1]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3]

  • The "Low pH" Brute Force:

    • Logic: At pH < 2.5, silanols are protonated (neutral), preventing cation exchange.[1]

    • Condition: Use a sterically protected C18 column.[1]

    • Mobile Phase: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[1] Note: TFA suppresses MS signal; use Formic Acid for LC-MS.[1]

FAQ 1.2: My retention time drifts between injections. What is happening?

Diagnosis: You are likely operating near the pKa of the phenolic group (~9.[1]5) or the nitrogen (~5.4).[1] Small fluctuations in mobile phase pH cause massive shifts in the ionization state (neutral vs. charged), altering hydrophobicity.[1]

Troubleshooting Workflow:

RetentionDrift Start Issue: Retention Time Drift CheckpH Check Mobile Phase pH Start->CheckpH BufferCap Is Buffer Capacity Sufficient? CheckpH->BufferCap pKaZone Are you within +/- 1 unit of pKa? BufferCap->pKaZone Yes Action1 Increase Buffer Conc. (10mM -> 25mM) BufferCap->Action1 No Action2 Move pH away from 5.4 or 9.8 pKaZone->Action2 Yes Check Pump/Gradient Check Pump/Gradient pKaZone->Check Pump/Gradient No

Figure 1: Decision tree for diagnosing retention time instability.

Module 2: Mass Spectrometry (LC-MS/MS)

FAQ 2.1: Which ionization mode should I use?

Recommendation: Positive Electrospray Ionization (ESI+) .

  • Scientific Rationale: While phenols often ionize well in Negative mode (ESI-), the isoquinoline nitrogen is a strong proton acceptor.[1] ESI+ yields the

    
     species.[1]
    
  • Warning: The bromine atom is electron-withdrawing.[1] This reduces the basicity of the nitrogen slightly compared to unsubstituted isoquinoline, but ESI+ remains more sensitive than ESI- for this structure.

FAQ 2.2: How do I use the Bromine isotope pattern for confirmation?

Insight: Bromine exists as two stable isotopes:


 and 

in an approximate 1:1 ratio (50.7% vs. 49.3%).[1] This provides a built-in validation tool.[1][4]

Validation Protocol:

  • Precursor Scan: You should see two peaks of nearly equal intensity separated by 2 Da.[1]

    • 
       Precursor: ~224.0 m/z (
      
      
      
      )[1]
    • 
       Precursor: ~226.0 m/z (
      
      
      
      )[1]
  • Quantification: Sum the transitions from both isotopes to increase sensitivity, or use one for quant and the other for qual.

Table 1: Recommended MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Loss IDCollision Energy (eV)Purpose
223.96 (

)
144.0 -HBr25-30Quantifier
225.96 (

)
146.0 -HBr25-30Qualifier 1
223.96 (

)
116.0 -HBr, -CO40-45Qualifier 2

Note: Exact optimal CE must be ramped and determined on your specific instrument.

Module 3: Sample Preparation

FAQ 3.1: I have low recovery from plasma using Liquid-Liquid Extraction (LLE).

Diagnosis: 4-Bromoisoquinolin-7-ol is moderately polar due to the hydroxyl group.[1] Standard non-polar solvents (Hexane/MTBE) may not extract it efficiently, especially if the pH is not controlled.[1]

Optimized Protocol: Mixed-Mode Cation Exchange (MCX) SPE Using a Mixed-Mode Strong Cation Exchange (MCX) cartridge exploits the basic nitrogen for 100% capture, allowing rigorous washing of interferences.[1]

Step-by-Step Workflow:

  • Pre-treatment: Dilute plasma 1:1 with 4%

    
     (Acidifies sample, protonating the Nitrogen to 
    
    
    
    ).
  • Conditioning: Methanol followed by Water.[1]

  • Loading: Load acidified sample (Analyte binds via cation exchange).[1]

  • Wash 1 (Interference Removal): 2% Formic Acid in Water (Removes proteins/hydrophilics).[1]

  • Wash 2 (Matrix Removal): 100% Methanol (Removes neutral lipids/hydrophobics).[1] Crucial: The analyte remains bound ionically.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][5][6] High pH deprotonates the nitrogen, breaking the ionic bond and releasing the analyte.[1]

SPE_Workflow Step1 1. Acidify Sample (pH < 3) Step2 2. Load on MCX Cartridge (Cation Exchange Binding) Step1->Step2 Protonates Nitrogen Step3 3. Wash: 100% MeOH (Remove Neutrals) Step2->Step3 Analyte Locked Step4 4. Elute: 5% NH4OH in MeOH (Switch pH > 10 to release) Step3->Step4 Deprotonates Nitrogen

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic.

Module 4: Stability & Handling

FAQ 4.1: Is the standard solution stable?

Risk: Phenolic compounds are susceptible to oxidation, particularly in solution and when exposed to light.[1] The bromine substituent may also undergo photolytic debromination under intense UV light.[1]

Best Practices:

  • Solvent: Dissolve stock in Methanol with 0.1% Formic Acid (Acidic pH stabilizes phenols against oxidation).[1]

  • Storage: Amber glass vials at -20°C.

  • Verification: Monitor the appearance of a "des-bromo" peak (M-79/81) in your chromatogram, which indicates photolytic degradation.[1]

References

  • Separation of Hydroxyisoquinolines: Sielc Technologies.[1] "HPLC Method for Analysis of 8-hydroxyquinoline." Sielc.com.[1][7]

  • Bromine Isotope Analysis: Meisel, T., et al. "Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis."[1] PubMed.[1]

  • General Isoquinoline Properties: PubChem. "4-Bromoisoquinoline Compound Summary."[1] National Library of Medicine.[1] [1]

  • Derivatization & Detection: Willacey, C., et al. "LC-MS/MS analysis of metabolites... derivatization by dimethylaminophenacyl bromide."[1][6] Journal of Chromatography A.

Sources

Validation & Comparative

Validating the Mechanism of Action of 4-Bromoisoquinolin-7-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoisoquinolin-7-ol (CAS: 223673-45-8) represents a "privileged scaffold" in medicinal chemistry, primarily utilized to generate potent inhibitors for Rho-associated Protein Kinase (ROCK) and Protein Kinase A (PKA) . While often categorized as a chemical building block, its isoquinoline core possesses intrinsic ATP-competitive inhibitory potential that serves as a critical starting point for drug discovery in glaucoma, hypertension, and neuroregeneration.

This guide outlines the rigorous validation of the Mechanism of Action (MoA) for 4-Bromoisoquinolin-7-ol and its functionalized derivatives. It compares the scaffold against industry-standard inhibitors (Fasudil , Y-27632 ) and provides a self-validating experimental framework to confirm target engagement and downstream signaling modulation.

Mechanism of Action: The Isoquinoline Core

The biological activity of 4-Bromoisoquinolin-7-ol is driven by its ability to mimic the adenine ring of ATP.

  • Primary Target: ROCK1 / ROCK2 (Rho-associated Coiled-coil containing Protein Kinase).[1]

  • Binding Mode: ATP-Competitive Inhibition .[1] The nitrogen in the isoquinoline ring forms a critical hydrogen bond with the hinge region of the kinase (typically Met156 in ROCK1), while the 4-bromo and 7-hydroxy positions allow for hydrophobic interactions and solubility modulation within the ATP-binding pocket.

  • Downstream Effect: Inhibition of ROCK prevents the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM Kinase (LIMK) , leading to reduced actin stress fiber formation and smooth muscle relaxation.

Visualization: ROCK Signaling Pathway & Inhibition

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates (Activates) Inhibitor 4-Bromoisoquinolin-7-ol (Scaffold) Inhibitor->ROCK Competes with ATP (Inhibition) MLC Myosin Light Chain (MLC) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction & Stress Fibers MLC->Actin Promotes Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Cofilin->Actin Regulates Polymerization

Figure 1: The RhoA/ROCK signaling cascade. 4-Bromoisoquinolin-7-ol derivatives target the ATP-binding pocket of ROCK, preventing the phosphorylation of MYPT1 and LIMK, ultimately reducing actomyosin contractility.

Comparative Analysis: Scaffold vs. Standards

To validate the efficacy of 4-Bromoisoquinolin-7-ol derivatives, researchers must benchmark performance against established ROCK inhibitors.

Feature4-Bromoisoquinolin-7-ol (Scaffold)Fasudil (Clinical Standard)Y-27632 (Research Tool)
Chemical Class Halogenated IsoquinolineIsoquinoline SulfonamidePyridine Derivative
Primary MoA ATP-Competitive ROCK InhibitionATP-Competitive ROCK InhibitionATP-Competitive ROCK Inhibition
Selectivity Profile Moderate (Requires derivatization)Moderate (Hits PKA, PKC)High (Specific to ROCK/PRK2)
IC50 (ROCK2) >1 µM (Fragment level)~1.6 - 1.9 µM ~0.8 - 1.0 µM
Key Application Lead Optimization / FBDD Clinical (Vasospasm)Stem Cell Survival / Research
Validation Marker p-MYPT1 reductionp-MYPT1 reductionp-MYPT1 reduction

Expert Insight: The "Fragment-Based Drug Discovery" (FBDD) approach suggests that while the core 4-Bromoisoquinolin-7-ol may have a higher IC50 (lower potency) than Fasudil, it offers a distinct chemical vector (the bromine handle) to synthesize derivatives with sub-nanomolar potency, potentially surpassing Y-27632 in selectivity.

Experimental Validation Protocols

To scientifically validate the MoA, a tiered approach is required: Biochemical (Cell-Free)


Cellular (Target Engagement) 

Phenotypic .
Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)

Objective: Quantify the intrinsic inhibitory constant (


) of the compound against recombinant ROCK1/2.
Causality:  Direct measurement of ADP production eliminates cellular permeability variables, isolating the kinase-inhibitor interaction.
  • Reagents: Recombinant ROCK1/2 enzyme, Lipid/Protein substrate (e.g., S6 peptide), Ultra-Pure ATP, ADP-Glo Reagent.

  • Preparation: Dilute 4-Bromoisoquinolin-7-ol in DMSO (10-point dose-response, 0.1 nM to 10 µM).

  • Reaction:

    • Incubate Kinase + Substrate + Inhibitor for 10 min at RT.

    • Add ATP to initiate reaction. Incubate 60 min at 30°C.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor].

    • Success Criterion: Sigmoidal dose-response curve with Hill slope ~ -1.0.

Protocol B: Western Blot for p-MYPT1 (Cellular Target Engagement)

Objective: Confirm the compound penetrates the cell membrane and inhibits ROCK inside a living system. Target: Phospho-MYPT1 (Thr696), a direct substrate of ROCK.

  • Cell Line: A7r5 (Rat aortic smooth muscle) or HUVEC.

  • Treatment:

    • Starve cells (0.5% FBS) for 12 hours to reduce basal kinase activity.

    • Pre-treat with 4-Bromoisoquinolin-7-ol (1, 10, 50 µM) or Y-27632 (10 µM control) for 1 hour.

    • Stimulate with Lysophosphatidic Acid (LPA) or Thrombin (activates RhoA/ROCK) for 15 mins.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (NaF, Na3VO4).

  • Blotting:

    • Primary Ab: Anti-p-MYPT1 (Thr696).

    • Loading Control: Total MYPT1 or GAPDH.

  • Data Output:

    • Validation: Significant reduction in p-MYPT1 band intensity compared to LPA-only control.

Protocol C: Actin Stress Fiber Disassembly (Phenotypic)

Objective: Visualize the functional consequence of ROCK inhibition (cytoskeletal relaxation).

  • Staining: Fix cells (4% Paraformaldehyde)

    
     Permeabilize 
    
    
    
    Stain with Phalloidin-Rhodamine (binds F-actin).
  • Microscopy: Observe actin architecture.

    • Control: Thick, parallel stress fibers.

    • Valid Hit: Loss of stress fibers; appearance of cortical actin ring (phenocopy of Y-27632).

Validation Workflow Diagram

Validation_Workflow Step1 1. Synthesis/Sourcing (4-Bromoisoquinolin-7-ol) Step2 2. Biochemical Assay (ADP-Glo / Kinase Profiling) Step1->Step2 Determine IC50 Step3 3. Cellular Target Engagement (Western Blot: p-MYPT1) Step2->Step3 If IC50 < 10µM Step4 4. Phenotypic Screening (Actin Staining) Step3->Step4 Confirm Function

Figure 2: Step-by-step validation pipeline for characterizing isoquinoline-based inhibitors.

References

  • Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[1][2][3] Journal of Cardiovascular Pharmacology.

  • Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[1] Molecular Pharmacology.

  • Feng, Y. et al. (2015).[4] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

  • Promega. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

  • Sigma-Aldrich. "4-Bromoisoquinolin-7-ol Product Specification."

Sources

Cross-reactivity profiling of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Cross-Reactivity Profiling of 4-Bromoisoquinolin-7-ol: A Comparative Guide

Executive Summary

4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7) represents a privileged fragment scaffold in modern drug discovery, particularly for targeting the ATP-binding pocket of serine/threonine kinases. Unlike fully optimized clinical candidates, this molecule serves as a high-value chemical probe and starting point for Fragment-Based Drug Discovery (FBDD). Its structural core—an isoquinoline fused with a hydroxyl group (H-bond donor/acceptor) and a bromine handle (for synthetic elaboration)—predisposes it to interact with Rho-associated protein kinase (ROCK) , Leucine-Rich Repeat Kinase 2 (LRRK2) , and Protein Kinase A (PKA) .

This guide outlines the definitive profiling strategy to assess its selectivity, distinguishing true target engagement from promiscuous cross-reactivity.

Compound Profile & Mechanistic Basis[1]

The isoquinoline-7-ol core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. The 4-bromo substituent provides a vector for growing the molecule into the solvent-exposed region or deeper into the hydrophobic back pocket, which is critical for gaining selectivity in later optimization stages.

Structural Comparison with Clinical Standards
Feature4-Bromoisoquinolin-7-ol Fasudil (HA-1077) GSK2578215A
Role Fragment / Chemical ProbeClinical Drug (Vasodilator)Preclinical Tool (LRRK2)
Core Scaffold IsoquinolineIsoquinoline-5-sulfonamideBenzamide-Isoquinoline
Primary Target Pan-Kinase (Low Affinity)ROCK1 / ROCK2LRRK2 (G2019S mutant)
Binding Mode Hinge Binder (ATP Competitive)Hinge Binder + Solvent InteractionHinge + Hydrophobic Pocket
Selectivity Low (Promiscuous)Moderate (Hits PKA, PKG)High
Key Liability High Cross-Reactivity Hypotension (Systemic ROCK inhibition)Brain Penetration

Cross-Reactivity Profiling Workflow

To validate 4-Bromoisoquinolin-7-ol as a viable lead, researchers must distinguish between "scaffold noise" and "specific interactions." The following workflow is the industry standard for profiling such fragments.

Visualization: The Selectivity Filter Cascade

ProfilingWorkflow Step1 Step 1: Biophysical Validation (SPR / DSF) Step2 Step 2: Kinome Profiling (Panel of ~50 Kinases) Step1->Step2 Confirmed Binders Step2->Step1 SAR Iteration Step3 Step 3: Off-Target Safety (CYP450 & hERG) Step2->Step3 Selectivity Index > 10 Step4 Step 4: Cellular Engagement (NanoBRET) Step3->Step4 Tox Cleared

Figure 1: The critical path for filtering promiscuous fragments from genuine leads.

Detailed Experimental Protocols

Protocol A: Kinome Selectivity Profiling (The "HotSpot" Assay)

Objective: Determine the "Gini Score" (selectivity) of the fragment against the human kinome. Isoquinolines often cross-react with PKA and PKG due to high structural homology in the ATP pocket.

  • Reagent Prep: Dissolve 4-Bromoisoquinolin-7-ol in 100% DMSO to 10 mM. Dilute to 10 µM (screening concentration) in reaction buffer (20 mM HEPES, 10 mM MgCl2).

  • Reaction Assembly:

    • Mix kinase, substrate, and ³³P-ATP (10 µM) with the test compound.

    • Include Staurosporine (1 µM) as a positive control (pan-kinase inhibitor).

    • Include DMSO (0.1%) as a negative control.

  • Incubation: Incubate for 120 minutes at Room Temperature (RT).

  • Detection: Spot reactions onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid to remove unbound ATP. Measure radioactivity via scintillation counting.

  • Data Analysis: Calculate % Inhibition.

    • Hit Threshold: >50% inhibition at 10 µM indicates a significant interaction for a fragment.

Protocol B: Surface Plasmon Resonance (SPR) for Kd Determination

Objective: Fragments often have fast off-rates. SPR provides the necessary sensitivity to measure weak affinities (Kd in µM range) that enzymatic assays might miss.

  • Chip Immobilization: Immobilize the target protein (e.g., LRRK2 or ROCK) onto a CM5 sensor chip using standard amine coupling. Target density should be high (~3000 RU) to detect low-molecular-weight fragments.

  • Injection Strategy:

    • Inject 4-Bromoisoquinolin-7-ol in a concentration series (e.g., 200 µM down to 6.25 µM) in running buffer (PBS-P + 5% DMSO).

    • Solvent Correction: Perform DMSO calibration curves (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Validation Criteria: A square-wave sensorgram indicates rapid equilibrium, typical of specific fragment binding. Slow off-rates may indicate aggregation or non-specific binding.

Comparative Performance Data

The following table summarizes the expected cross-reactivity profile of 4-Bromoisoquinolin-7-ol based on Structure-Activity Relationship (SAR) data from the isoquinoline class.

Table 1: Selectivity Profile vs. Alternatives

Target Family4-Bromoisoquinolin-7-ol (Fragment)Fasudil (Alternative 1)Y-27632 (Alternative 2)Risk Assessment
ROCK1/2 Moderate (Kd ~5-10 µM) High (Kd ~10 nM)High (Kd ~1-5 nM)Primary Target Class
PKA (PKA C-alpha) High Cross-Reactivity ModerateLowMajor Liability
LRRK2 Weak Binder No ActivityLow ActivityOptimization Potential
CYP450 (2D6) Potential Inhibitor LowLowMetabolic Clearance Risk
Solubility High (>200 µM)HighHighExcellent for Screening

Interpretation:

  • PKA Cross-Reactivity: The 7-hydroxyl group often mimics the interaction with the "hinge" glutamate in PKA. This is the primary off-target liability that must be monitored.

  • Potency: As a fragment, the Kd is expected to be in the micromolar range. Do not expect nanomolar potency without further chemical elaboration (e.g., adding an amide at the 4-position).

Signaling Pathway Visualization

Understanding where this molecule intervenes is crucial for interpreting cellular data.

SignalingPathway Stimulus Growth Factors / Oxidative Stress RhoA RhoA (GTPase) Stimulus->RhoA ROCK ROCK (Kinase) [Target] RhoA->ROCK Substrate1 MYPT1 ROCK->Substrate1 Substrate2 LIMK ROCK->Substrate2 Inhibitor 4-Bromoisoquinolin-7-ol (Inhibitor) Inhibitor->ROCK  ATP Competition Effect Actin Cytoskeleton Reorganization Substrate1->Effect Substrate2->Effect

Figure 2: The Rho/ROCK signaling axis. 4-Bromoisoquinolin-7-ol acts as an ATP-competitive inhibitor at the ROCK node.

References

  • Discovery of LRRK2 Kinase Inhibitors

    • Title: Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).
    • URL:[Link]

  • Fragment-Based Screening of Isoquinolines

    • Title: Systematic Assessment of Fragment Identific
    • Source: ChemMedChem (2021).
    • URL:[Link]

  • ROCK Inhibitor Profiling (Fasudil/Y-27632)

    • Title: Promotion of mouse embryonic stem cell differentiation by Rho kinase inhibitor Y-27632.[2]

    • Source: Biochemical and Biophysical Research Communic
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 4-Bromoisoquinolin-7-ol (PubChem CID 73743).
    • Source: PubChem Compound D
    • URL:[Link]

Sources

Comparative analysis of 4-Bromoisoquinolin-7-ol with other isoquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Bromoisoquinolin-7-ol , a specialized regioisomer, against its more common counterparts (e.g., 5-bromo and 8-bromo isomers).[1] It is designed for medicinal chemists and process scientists requiring high-fidelity data on synthesis, reactivity, and application.[2]

Executive Summary: The "Orphan" Isomer Advantage

In the landscape of isoquinoline scaffolds, 4-Bromoisoquinolin-7-ol represents a "privileged but difficult" chemical space.[1] Unlike the 5-bromo and 8-bromo isomers, which are thermodynamically favored products of direct electrophilic halogenation, the 4-bromo isomer requires specific de novo synthesis or dearomatization strategies.

Why it matters:

  • Vector Orthogonality: The C4 position projects substituents into the "sugar pocket" or "gatekeeper" region of kinase active sites, a vector distinct from the C5/C8 positions (often solvent-exposed).

  • Electronic Duality: It combines a heteroaryl bromide (C4) with a phenol (C7), allowing for orthogonal functionalization—Suzuki coupling at C4 and etherification/acylation at C7 without protecting group manipulation.[1]

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the electronic bias of the isoquinoline core.

Electronic Density Map[1]
  • C1 (α-position): Highly electron-deficient (susceptible to Nucleophilic Aromatic Substitution,

    
    ).[1]
    
  • C5 & C8 (Benzene ring): Electron-rich, especially when activated by a C7-OH group.[1] These are the primary sites for Electrophilic Aromatic Substitution (

    
    ).
    
  • C4 (β-position): Electronically distinct.[1] It is part of the pyridine ring but is not as electron-deficient as C1, nor as electron-rich as C5/C8.[1]

Diagram 1: Regioselectivity & Vector Analysis

This diagram illustrates why the 4-bromo isomer cannot be made via standard bromination and highlights the vector differences.

G cluster_0 Standard Reactivity (Thermodynamic) cluster_1 Target Isomer (Kinetic/De Novo) Iso7OH Isoquinolin-7-ol NBS NBS / Br2 Iso7OH->NBS ProdC8 8-Bromo-isoquinolin-7-ol (Major Product) NBS->ProdC8 Ortho-directing (OH) ProdC5 5-Bromo-isoquinolin-7-ol (Minor Product) NBS->ProdC5 Para-directing (OH) Precursor 2-Alkynyl Benzyl Azide or Dearomatized Intermediate Target 4-Bromoisoquinolin-7-ol Precursor->Target Pd-Catalyzed Cyclization or Dearomatization

Caption: Figure 1. Electrophilic bromination of 7-hydroxyisoquinoline yields C8/C5 isomers due to the activating phenol.[1] Accessing the C4-bromo isomer requires bypass strategies.

Comparative Reactivity Profile

The position of the bromine atom dictates the success of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Feature4-Bromoisoquinolin-7-ol (Target)5-Bromoisoquinolin-7-ol (Alternative)1-Bromoisoquinolin-7-ol
Halide Type Heteroaryl Bromide (Pyridine-like)Aryl Bromide (Phenyl-like)Imidoyl Halide (Highly Reactive)
Suzuki Coupling High Reactivity. Oxidative addition is facilitated by the N-atom's inductive effect.Moderate Reactivity. Requires electron-rich ligands (e.g., SPhos, XPhos) due to electron-rich ring.[1]Very High. Often unstable; hydrolyzes easily.[1]

Potential
Low.[1][3] (Requires strong EWG activation).[1]Negligible.[1]High.
Solubility Moderate (Amphoteric).[1]Low (High lattice energy due to symmetry).[1]Moderate.
Metabolic Stability High. C4 is often a metabolic soft spot; blocking it with Br/Aryl prevents oxidation.[1]Moderate. C4 remains open to oxidation (forming isoquinolone).[1]Low.
Technical Insight: The "C4" Sweet Spot

In drug design, the C4 position is critical. Unsubstituted isoquinolines are rapidly metabolized at C1 (oxidation to lactam) or C4.[1] Placing a substituent at C4 blocks metabolic clearance while positioning a pharmacophore in a region often tolerant of bulk in kinase pockets (e.g., the "sugar pocket").[1]

Experimental Protocols

A. Synthesis Validation (Why you can't just brominate)

Protocol Note: Attempting to brominate 7-hydroxyisoquinoline with NBS in MeCN/DMF will yield a mixture of 8-bromo (approx. 65%) and 5-bromo (approx. 30%) isomers.[1] The 4-bromo product is typically <5% or non-existent.[1]

B. Recommended Cross-Coupling Workflow (Suzuki-Miyaura)

Since 4-Bromoisoquinolin-7-ol is a heteroaryl bromide, it couples efficiently using standard Pd(0) cycles.[1] The presence of the free -OH (C7) requires a base selection that does not deprotonate the phenol to the point of poisoning the catalyst, or transient protection (e.g., TBDMS) is recommended.

Optimized Protocol for C4-Coupling:

  • Reagents:

    • Substrate: 4-Bromoisoquinolin-7-ol (1.0 eq)

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]

    • Catalyst:

      
       (3-5 mol%) — Chosen for robustness against N-coordination.[1]
      
    • Base:

      
       (2.0 eq) or 
      
      
      
      (for difficult substrates).[1]
    • Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Procedure:

    • Step 1: Charge a microwave vial with substrate, boronic acid, and base.[2]

    • Step 2: Degas solvent stream (Ar/N2) for 15 mins. Add solvent.[1][4][5][6]

    • Step 3: Add Pd catalyst under inert atmosphere. Seal.

    • Step 4: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

    • Step 5: Monitor by LCMS.[1] The C4-Br is sufficiently reactive that the C7-OH usually does not interfere if carbonate bases are used (phenoxide formation is reversible).[1]

  • Purification:

    • The product is amphoteric.[1] Adjust pH to ~7-8 before extraction with EtOAc/n-Butanol.[1]

    • Stationary Phase: C18 Reverse Phase is recommended due to the polarity of the hydroxy-isoquinoline core.[1]

Diagram 2: Synthetic Workflow & Logic

Reaction Start 4-Bromoisoquinolin-7-ol Decision Protect C7-OH? Start->Decision PathA Yes (TBDMS/Bn) Recommended for lipophilic partners Decision->PathA High Yield PathB No (Direct) Use mild base (K2CO3) Decision->PathB Step Economy Coupling Suzuki Coupling Pd(dppf)Cl2, Dioxane/H2O PathA->Coupling PathB->Coupling Workup pH Adjustment (Isoelectric point) Extract n-BuOH Coupling->Workup

Caption: Figure 2. Decision tree for cross-coupling 4-Bromoisoquinolin-7-ol. Protection of the phenol is optional but improves yields with lipophilic boronic acids.

References

  • Regioselectivity of Isoquinoline Halogenation

    • Study on the bromination of isoquinoline deriv
    • Brown, W. D., & Gouliaev, A. H. (2005).[2] Organic Syntheses, 81, 98.[1][2]

    • [1]

  • Synthesis of 4-Bromoisoquinolines

    • Methodology for accessing the difficult C4 position via cycliz
    • Luo, Y., et al. (2013).[1][2][4] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research.[1][5]

    • [1]

  • Medicinal Chemistry of Isoquinolin-7-ols

    • Application of 7-hydroxyisoquinolines in kinase inhibition (ROCK/PKA).[1]

    • Liao, C., et al. (2009).[1][2] "Design and synthesis of novel substituted isoquinoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.

  • Suzuki Coupling of Heteroaryl Halides

    • General review of reactivity trends (Pyridine-like C4 vs Benzene-like C5).
    • Miyaura, N., & Suzuki, A. (1995).[1][2][7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • [1]

Sources

Unmasking the Molecular Partner: A Comparative Guide to Confirming the Binding Target of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the discovery of a novel bioactive small molecule like 4-Bromoisoquinolin-7-ol opens a gateway to understanding complex biological processes and developing new therapeutic interventions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs with a wide array of activities, including anticancer and antimicrobial effects.[1][2][3][4] However, the therapeutic potential of a compound cannot be fully realized until its molecular binding target is identified and validated. This guide provides a comprehensive, multi-pronged strategy to confidently identify the binding partner(s) of 4-Bromoisoquinolin-7-ol, comparing various experimental approaches and offering field-proven insights into experimental design.

The Investigative Funnel: A Strategic Workflow for Target Identification

The journey from a bioactive "hit" to a well-characterized chemical probe with a known mechanism of action requires a systematic and logical workflow. A common pitfall is to rely on a single experimental technique, which can often lead to misleading results. Here, we present a tiered approach, starting with broad, hypothesis-generating methods and progressively narrowing down to high-confidence validation techniques.

G cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Hit Validation in a Cellular Context cluster_2 Tier 3: Biophysical Confirmation In Silico Prediction In Silico Prediction Affinity Chromatography Affinity Chromatography In Silico Prediction->Affinity Chromatography Prioritize protein families CETSA CETSA Affinity Chromatography->CETSA Candidate proteins Yeast Three-Hybrid Yeast Three-Hybrid Yeast Three-Hybrid->CETSA Candidate proteins SPR SPR CETSA->SPR Validated cellular target Photoaffinity Labeling Photoaffinity Labeling Photoaffinity Labeling->SPR Validated cellular target ITC ITC SPR->ITC Confirm binding thermodynamics

Caption: A tiered workflow for target identification of 4-Bromoisoquinolin-7-ol.

Tier 1: Casting a Wide Net - Hypothesis Generation

The initial phase of target identification is akin to creating a list of potential suspects. The goal is to generate a broad, yet manageable, set of candidate proteins that may interact with 4-Bromoisoquinolin-7-ol.

In Silico Target Prediction: The Digital Pathfinder

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable starting points.[5][6] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for a novel compound.

  • Rationale: By comparing the chemical structure of 4-Bromoisoquinolin-7-ol to libraries of compounds with known targets, these algorithms can identify proteins with binding sites that are likely to accommodate the isoquinoline scaffold. This can help prioritize protein classes for subsequent experimental validation, for instance, suggesting a focus on kinases or specific families of enzymes.[7][8][9]

  • Recommended Tools:

    • SwissTargetPrediction: A user-friendly web server that predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known ligands.[10]

    • SEA (Similarity Ensemble Approach): Relates proteins based on the chemical similarity of their ligands.[11]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): Fishing for Partners

This classic biochemical technique remains a cornerstone of target identification.[12] It involves immobilizing 4-Bromoisoquinolin-7-ol onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a complex biological sample like a cell lysate.

  • Causality in Experimental Design: The success of this method hinges on the proper chemical modification of 4-Bromoisoquinolin-7-ol to create an affinity probe. The linker used to attach the molecule to the beads should be positioned at a site that does not interfere with its putative binding interaction. The hydroxyl group at the 7-position or the bromine at the 4-position could be potential points for linker attachment, and synthesizing probes with linkers at different positions is a prudent strategy.

  • Self-Validating System: A crucial control is to perform a parallel experiment with a "mock" resin that lacks the immobilized compound. Additionally, a competition experiment, where the cell lysate is pre-incubated with an excess of free 4-Bromoisoquinolin-7-ol before being applied to the affinity resin, is essential. Genuine binding partners will be outcompeted by the free compound and will not be pulled down.

Yeast Three-Hybrid (Y3H) System: A Genetic Approach to Uncover Interactions

The Y3H system is a powerful genetic method for identifying protein-ligand interactions in a cellular context.[13][14] It is an adaptation of the well-established yeast two-hybrid system, where a third component, a hybrid small molecule, mediates the interaction between a DNA-binding domain and a transcriptional activation domain, leading to the expression of a reporter gene.[15][16][17]

  • Expertise in Application: This technique requires the synthesis of a bifunctional "bait" molecule, where 4-Bromoisoquinolin-7-ol is chemically linked to another small molecule for which a known protein partner exists (e.g., methotrexate, which binds dihydrofolate reductase). This hybrid molecule then bridges the interaction between a fusion of the known protein partner to a DNA-binding domain and a library of potential target proteins fused to an activation domain.

Comparison of Hypothesis-Generating Methods

MethodPrincipleAdvantagesDisadvantages
In Silico Prediction Ligand and target structure similarityFast, inexpensive, no sample requiredPredictive, requires experimental validation, can have high false-positive rates
Affinity Chromatography Immobilized ligand captures binding proteins from lysateIdentifies direct binders, applicable to any biological sampleRequires chemical synthesis of a probe, risk of identifying non-specific binders
Yeast Three-Hybrid Ligand-mediated reconstitution of a transcription factor in yeastIn-cell screening, identifies direct binders, can screen large librariesRequires synthesis of a hybrid ligand, potential for false positives/negatives due to yeast cellular environment

Tier 2: In the Cellular Arena - Validating Putative Targets

Once a list of candidate targets has been generated, the next critical step is to validate these interactions within the complex milieu of a living cell. This helps to eliminate artifacts that can arise from in vitro experiments and confirms that the interaction is relevant in a more physiological context.

Cellular Thermal Shift Assay (CETSA): Gauging Target Engagement

CETSA is a powerful technique for confirming target engagement in intact cells and even tissues.[18][19][20] The underlying principle is that the binding of a small molecule to its target protein can alter the protein's thermal stability.[21]

  • Causality in Experimental Design: By heating cell lysates or intact cells to a range of temperatures, soluble proteins will begin to denature and aggregate. The presence of a stabilizing ligand like 4-Bromoisoquinolin-7-ol will increase the temperature at which its target protein denatures and precipitates. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining at each temperature, typically by Western blotting or mass spectrometry.

  • Self-Validating System: The key comparison is between cells treated with 4-Bromoisoquinolin-7-ol and vehicle-treated control cells. A shift in the melting curve of a candidate protein only in the presence of the compound provides strong evidence of direct binding in the cellular environment.

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

PAL is a robust method that uses a photo-reactive version of the small molecule to form a covalent bond with its binding partner upon exposure to UV light.[22][23]

  • Expertise in Application: This technique requires the synthesis of a photoaffinity probe, where 4-Bromoisoquinolin-7-ol is modified to include a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[24][25][26][27] The probe is incubated with live cells, and upon UV irradiation, the photo-reactive group forms a covalent bond with any nearby amino acid residues of the binding protein. The tagged proteins can then be isolated and identified by mass spectrometry.

  • Trustworthiness of the Protocol: Competition experiments are vital for validating the specificity of the labeling. Pre-incubation with an excess of the unmodified 4-Bromoisoquinolin-7-ol should prevent the photoaffinity probe from binding to its specific target, leading to a reduction in the signal for that protein.

Comparison of Cellular Validation Methods

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand binding alters protein thermal stabilityLabel-free, performed in intact cells, confirms target engagementRequires a specific antibody for Western blot or mass spectrometry for proteome-wide analysis
Photoaffinity Labeling UV-induced covalent crosslinking of a probe to its targetProvides direct evidence of binding, can identify the binding siteRequires synthesis of a specialized photo-reactive probe, potential for non-specific labeling

Tier 3: The Final Handshake - Biophysical Confirmation

The ultimate confirmation of a direct binding interaction comes from biophysical methods that precisely measure the affinity and thermodynamics of the interaction between the purified protein and 4-Bromoisoquinolin-7-ol.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free optical technique that measures the real-time binding of a small molecule (the analyte) to a protein (the ligand) that is immobilized on a sensor chip.[28][29]

  • Data-Driven Insights: SPR provides a wealth of quantitative data, including the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[30][31] This allows for the precise quantification of the binding interaction.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC is considered the gold standard for characterizing binding interactions.[32][33] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[34][35]

  • Authoritative Grounding: A single ITC experiment can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[36] This detailed thermodynamic information can provide insights into the nature of the binding forces driving the interaction.

Comparison of Biophysical Confirmation Methods

MethodPrincipleAdvantagesDisadvantages
SPR Change in refractive index upon binding to a sensor surfaceReal-time kinetics (kon, koff), high sensitivity, requires small amounts of proteinRequires immobilization of the protein, which can affect its conformation
ITC Measures heat changes upon binding in solutionLabel-free, solution-based, provides full thermodynamic profile (KD, n, ΔH, ΔS)Requires larger amounts of purified protein, lower throughput

Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down Assay
  • Probe Synthesis: Synthesize an affinity probe by attaching a linker with a terminal reactive group (e.g., NHS ester) to the 7-hydroxyl position of 4-Bromoisoquinolin-7-ol.

  • Immobilization: Covalently couple the affinity probe to NHS-activated agarose beads according to the manufacturer's protocol. Prepare a "mock" resin using beads quenched with ethanolamine.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue. Pre-clear the lysate by centrifugation to remove insoluble material.[37]

  • Binding: Incubate the pre-cleared lysate with the affinity resin and the mock resin for 2-4 hours at 4°C. For the competition control, pre-incubate the lysate with a 100-fold molar excess of free 4-Bromoisoquinolin-7-ol for 1 hour before adding the affinity resin.

  • Washing: Wash the resins extensively with a suitable buffer to remove non-specifically bound proteins.[38]

  • Elution: Elute the bound proteins from the resin. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free 4-Bromoisoquinolin-7-ol.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by silver or Coomassie staining. Excise bands that are present in the affinity pull-down but absent or significantly reduced in the mock and competition lanes.

  • Identification: Identify the proteins in the excised bands by mass spectrometry (LC-MS/MS).

G cluster_0 Controls Start Start Synthesize & Immobilize Probe Synthesize & Immobilize Probe Prepare Cell Lysate Prepare Cell Lysate Synthesize & Immobilize Probe->Prepare Cell Lysate Incubate with Resin Incubate with Resin Prepare Cell Lysate->Incubate with Resin Mock Resin Mock Resin Prepare Cell Lysate->Mock Resin Competition with Free Compound Competition with Free Compound Prepare Cell Lysate->Competition with Free Compound Wash Beads Wash Beads Incubate with Resin->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins SDS-PAGE SDS-PAGE Elute Proteins->SDS-PAGE Excise Bands Excise Bands SDS-PAGE->Excise Bands Mass Spectrometry ID Mass Spectrometry ID Excise Bands->Mass Spectrometry ID End End Mass Spectrometry ID->End Mock Resin->Incubate with Resin Competition with Free Compound->Incubate with Resin

Caption: Workflow for an affinity chromatography pull-down experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with 4-Bromoisoquinolin-7-ol at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer, typically PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[39]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the protein concentration. Normalize the samples and analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Interpretation: Plot the band intensity for the target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

Concluding Remarks

Identifying the binding target of a novel compound like 4-Bromoisoquinolin-7-ol is a challenging but essential step in drug discovery and chemical biology. There is no single "magic bullet" technique; rather, a carefully planned and executed multi-step strategy is required. By combining hypothesis-generating methods with rigorous cellular and biophysical validation, researchers can confidently unmask the molecular partner of their compound of interest. This systematic approach not only provides a high degree of confidence in the identified target but also builds a solid foundation for future mechanism-of-action studies and the development of next-generation therapeutics.

References

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • Dai, L., & Li, L. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2624, 25–36. [Link]

  • Creative BioMart. Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Retrieved February 4, 2026, from [Link]

  • Cytiva. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules. Retrieved February 4, 2026, from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Affinity chromatography. In Wikipedia. [Link]

  • Reinhard, F. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 225-234. [Link]

  • Corson, T. W., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 619, 149-166. [Link]

  • Shaikh, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 987-1033. [Link]

  • Slanina, T., & Urban, M. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(2), 256-268. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Wang, P., et al. (2022). Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. Biological Chemistry, 403(5-6), 469-480. [Link]

  • Atanasova, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 24(24), 17215. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 20(4), 488-494. [Link]

  • Wang, S., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2262, 169-181. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Cube Biotech. Affinity Chromatography | Principles. Retrieved February 4, 2026, from [Link]

  • Batool, S., et al. (2024). Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products. Chemistry & Biodiversity, 21(1), e202301309. [Link]

  • Tomati, V., et al. (2021). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 64(15), 11036-11050. [Link]

  • Cichońska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]

  • Chaires, J. B. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2952. [Link]

  • Schelkle, B., et al. (2011). The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Frontiers in Plant Science, 2, 101. [Link]

  • Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888. [Link]

  • Creative Biolabs. In Silico Target Prediction. Retrieved February 4, 2026, from [Link]

  • Licitra, E. J., & Liu, J. O. (1996). A three-hybrid system for detecting small ligand-protein receptor interactions. Proceedings of the National Academy of Sciences of the United States of America, 93(23), 12817–12821. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. [Link]

  • Sharma, H., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(1), 1-20. [Link]

  • ResearchGate. A typical photoaffinity labeling experimental protocol to identify the.... Retrieved February 4, 2026, from [Link]

  • Naveed, H., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]

  • Swiss Institute of Bioinformatics. SwissTargetPrediction. Retrieved February 4, 2026, from [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved February 4, 2026, from [Link]

  • Macmillan Group. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer. Princeton University. [Link]

  • ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved February 4, 2026, from [Link]

  • Chrzanowska, J., & Grajewska, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Proceedings, 70(1), 10. [Link]

  • Plazas, E. A., & Cuca, L. E. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 178, 106126. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 4, 2026, from [Link]

  • CD Genomics. Yeast Three-Hybrid: An Advanced Molecular Tool for Studying Protein-Protein Interactions. Retrieved February 4, 2026, from [Link]

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Orthogonal assays to validate the biological activity of 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the orthogonal validation of 4-Bromoisoquinolin-7-ol , a privileged scaffold structurally related to known Rho-associated protein kinase (ROCK) inhibitors and increasingly utilized as a warhead or linker-attachment point in PROTAC (Proteolysis Targeting Chimera) development.

Executive Summary & Mechanism of Action

4-Bromoisoquinolin-7-ol (CAS: 1532-97-4) is a functionalized isoquinoline derivative. While often categorized as a synthetic building block, its structural homology to Fasudil and H-1152 identifies it as a bioactive fragment with intrinsic affinity for the ATP-binding pocket of Serine/Threonine kinases, particularly ROCK1/2 (Rho-associated coiled-coil containing protein kinase) and potentially PKA (Protein Kinase A).

In modern drug discovery, this compound is critical as:

  • A Fragment Hit: For Fragment-Based Drug Discovery (FBDD) targeting kinases.

  • A PROTAC Intermediate: Serving as the target-binding warhead linked to E3 ligase ligands (e.g., Cereblon).

The Challenge: Isoquinolines are intrinsically fluorescent and prone to aggregation. Relying on a single assay format (e.g., fluorescence intensity) often yields false positives. This guide prescribes an orthogonal assay matrix to rigorously validate its biological activity, distinguishing true inhibition from assay artifacts.

Strategic Assay Matrix (Orthogonal Approach)

To validate biological activity, we must correlate biochemical inhibition with physical binding and cellular effect.

Validation TierAssay TypeMethodologyPurposeKey Readout
Primary BiochemicalTR-FRET / HTRF Quantify enzymatic inhibition (

).
Kinase Activity %
Orthogonal 1 BiophysicalSurface Plasmon Resonance (SPR) Confirm direct binding & kinetics (

,

,

).
Binding Affinity
Orthogonal 2 CellularNanoBRET™ TE Prove target engagement in live cells.Residence Time / Occupancy
Functional PhenotypicWestern Blot (p-MYPT1) Validate downstream signaling effect.Substrate Phosphorylation

Comparative Performance: 4-Bromoisoquinolin-7-ol vs. Standards

When evaluating 4-Bromoisoquinolin-7-ol, it is essential to benchmark it against established inhibitors to contextualize its potency.

Table 1: Comparative Profile in ROCK2 Assays | Compound | Role | Potency (


) | Selectivity | Mechanism |
| :--- | :--- | :--- | :--- | :--- |
| 4-Bromoisoquinolin-7-ol  | Fragment / Hit  | ~1-10 µM * | Moderate | ATP-Competitive (Type I) |
| Fasudil (HA-1077)  | Reference Standard | 1.9 µM | Low (Pan-kinase) | ATP-Competitive |
| Y-27632  | Reference Standard | 0.8 µM | High (ROCK specific) | ATP-Competitive |
| H-1152  | High-Potency Control | 0.012 µM | Very High | ATP-Competitive |

*Note: Potency of the 4-bromo fragment is lower than optimized drugs like Y-27632 due to the lack of the homopiperazine extension, but it offers a superior starting point for chemical evolution.

Detailed Experimental Protocols

Protocol A: Biochemical Validation via TR-FRET (Lance® Ultra)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ratiometric, minimizing interference from the intrinsic blue fluorescence of the isoquinoline core.

Workflow:

  • Reagents: Recombinant ROCK2 kinase, ULight™-labeled peptide substrate (e.g., S6 peptide), Europium-anti-phospho-antibody, ATP.

  • Reaction:

    • Incubate 4-Bromoisoquinolin-7-ol (serial dilution 100 µM to 1 nM) with ROCK2 (5 nM) and Substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Initiate with ATP (

      
       apparent, typically 10 µM).
      
    • Incubate 60 min at RT.

  • Detection: Add Eu-antibody + EDTA stop solution. Incubate 60 min.

  • Read: Measure emission at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate Ratio (

    
    ) and fit to sigmoidal dose-response.
    

Critical Control: Run a "No Enzyme" control to check if the compound quenches Europium fluorescence directly.

Protocol B: Biophysical Validation via SPR (Biacore™)

Rationale: Confirms the compound binds the target physically and is not acting as a "pan-assay interference compound" (PAINS) via aggregation.

Workflow:

  • Immobilization: Biotinylated ROCK2 protein captured on a Streptavidin (SA) sensor chip (Target RU: ~2000).

  • Injection: Inject 4-Bromoisoquinolin-7-ol in single-cycle kinetics (concentration series: 0.3, 1, 3, 10, 30 µM) in running buffer (HBS-P+ with 1% DMSO).

  • Parameters: Contact time 60s, Dissociation time 120s, Flow rate 30 µL/min.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Pass Criteria: Rapid "square-wave" binding kinetics (typical for fragments) with

    
     proportional to molecular weight (~223 Da).
    

Mechanistic Visualization (Pathway & Workflow)

The following diagram illustrates the validated signaling pathway (ROCK) and the decision tree for orthogonal validation.

Validation_Workflow Compound 4-Bromoisoquinolin-7-ol Target ROCK1/2 Kinase (ATP Pocket) Compound->Target Binds Biochem TR-FRET Assay (Inhibition) Compound->Biochem Assay 1 Biophys SPR Analysis (Direct Binding) Compound->Biophys Assay 2 Cellular Western Blot (p-MYPT1) Compound->Cellular Assay 3 Substrate MYPT1 / LIMK Target->Substrate Phosphorylates Biochem->Target Validates IC50 Biophys->Target Validates Kd Cellular->Substrate Validates Signaling Effect Actin Cytoskeleton Reorganization Substrate->Effect Regulates

Figure 1: Orthogonal validation workflow linking the compound to biochemical, biophysical, and cellular readouts within the ROCK signaling cascade.

Technical Troubleshooting & Expert Insights

Handling Intrinsic Fluorescence

Issue: 4-Bromoisoquinolin-7-ol possesses a fused pyridine-benzene ring system that can fluoresce in the blue region (Excitation ~320nm, Emission ~400-450nm). Impact: This interferes with standard fluorescence intensity assays (e.g., measuring ADP production via resorufin or coumarin coupled assays). Solution:

  • Avoid: Standard Fluorescence Intensity (FI) endpoints.

  • Use: Red-shifted readouts (TR-FRET, AlphaScreen) or label-free methods (SPR, Mass Spectrometry).

Solubility & Aggregation

Issue: As a hydrophobic fragment, the compound may precipitate or form colloidal aggregates at high concentrations (>50 µM), leading to promiscuous inhibition. Solution:

  • Include 0.01% Triton X-100 or Brij-35 in all assay buffers.

  • Perform a "spin-down" test (centrifuge compound stock) before adding to the assay plate to ensure no micro-precipitates are present.

References

  • Liao, J., et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

  • Sigma-Aldrich. (2023).[1] "Product Specification: 4-Bromoisoquinolin-7-ol." MilliporeSigma Catalog.

  • Liu, J., et al. (2018). "Cereblon ligands and bifunctional compounds comprising the same." US Patent App. 2018/0215731 A1. (Describes use of 4-bromoisoquinolin-7-ol as a linker/warhead intermediate).

  • Jacobs, M., et al. (2006). "The structure of the Rho-kinase inhibitor Fasudil." Acta Crystallographica.

Sources

Comparing the synthetic routes to different bromoisoquinoline isomers

[1]

Strategic Overview

Bromoisoquinolines are critical intermediates in the synthesis of alkaloids and pharmaceutical agents.[1] The introduction of the bromine atom is governed by the distinct electronic properties of the isoquinoline nucleus:

  • Pyridine Ring (Positions 1, 3, 4): Electron-deficient. Direct electrophilic substitution is difficult.[1] Functionalization relies on nucleophilic displacement (SNAr), N-oxide rearrangements, or specific high-temperature protocols.

  • Benzene Ring (Positions 5, 6, 7, 8): More electron-rich than the pyridine ring but deactivated relative to naphthalene. Electrophilic Aromatic Substitution (EAS) generally favors the 5-position (kinetically controlled) and 8-position. Accessing the 6- and 7-isomers requires de novo ring construction (e.g., Pomeranz-Fritsch).

Regioselectivity Map

The following diagram illustrates the primary synthetic pathways to each isomer.

RegioselectivityMapcluster_legendPathway TypeIsoQIsoquinolineIsoQ_NOIsoquinolineN-OxideIsoQ->IsoQ_NOOxidation (mCPBA)Br44-BromoisoquinolineIsoQ->Br4Br2, Nitrobenzene180°C (Swamping Cat.)Br55-BromoisoquinolineIsoQ->Br5NBS, H2SO4-25°C (EAS)Br11-BromoisoquinolineIsoQ_NO->Br1POBr3/DMF(Rearrangement)HomophthalimideHomophthalimideBr33-BromoisoquinolineHomophthalimide->Br31. POBr32. Selective Red.Benzaldehyde4-BromobenzaldehydeBr66-BromoisoquinolineBenzaldehyde->Br6Aminoacetaldehyde acetal(Pomeranz-Fritsch)EASElectrophilic Subst.CyclizationCyclization

Caption: Synthetic decision tree mapping starting materials to specific bromoisoquinoline isomers.

Detailed Comparative Analysis

Section A: Functionalization of the Pyridine Ring (C1, C3, C4)[1]
1-Bromoisoquinoline
  • Primary Route: Rearrangement of Isoquinoline N-oxide.[1]

  • Mechanism: The N-oxide oxygen activates the C1 position.[1] Treatment with phosphorus oxybromide (POBr3) converts the N-oxide to the 1-bromo derivative via an intermediate phosphoryloxy species which undergoes nucleophilic attack by bromide.

  • Performance: High regioselectivity.[1] Yields typically 55-65%.[1]

  • Causality: Direct bromination at C1 is impossible; the N-oxide "trick" essentially converts the C1-H into a leaving group (via the N-O bond).

3-Bromoisoquinoline[2]
  • Primary Route: Selective reduction of 1,3-dibromoisoquinoline.[1]

  • Workflow: Homophthalimide

    
     1,3-Dibromoisoquinoline (via POBr3) 
    
    
    3-Bromoisoquinoline (Reductive dehalogenation of the more reactive C1-Br using Sn/HBr or Pd/C with controlled stoichiometry).
  • Alternative: Sandmeyer reaction from 3-aminoisoquinoline (less common due to precursor availability).

  • Performance: Multi-step synthesis makes this isomer more expensive and lower yielding overall (~30-40% over 2 steps).[1]

4-Bromoisoquinoline[2]
  • Primary Route: High-temperature bromination of Isoquinoline Hydrochloride.[1]

  • Mechanism: The "Swamping Catalyst" Effect.[1] At 180°C in nitrobenzene, the reaction does not proceed via the standard kinetic EAS (which would favor C5).[1] Instead, the thermodynamics or a radical pathway involving the complex favors the C4 position.[1]

  • Performance: Yields ~70-80%. High specificity for C4 over C5 under these specific conditions.

  • Critical Control: Temperature must be maintained >170°C; lower temperatures favor C5 substitution.

Section B: Functionalization of the Benzene Ring (C5, C6, C7, C8)
5-Bromoisoquinoline[3]
  • Primary Route: Electrophilic Aromatic Substitution (EAS).[1]

  • Conditions: NBS in concentrated H2SO4 at -25°C to 0°C.

  • Mechanism: Protonation of the nitrogen creates a deactivated isoquinolinium ion.[1] The benzene ring remains nucleophilic enough for attack.[1] C5 is kinetically favored over C8 (alpha to the bridgehead vs. beta).[1]

  • Performance: Yields ~47-50%.[3] The primary impurity is the 8-bromo isomer, which is difficult to separate.[1]

6-Bromoisoquinoline & 7-Bromoisoquinoline
  • Primary Route: Modified Pomeranz-Fritsch Cyclization.

  • Strategy: De novo synthesis is required because direct bromination is not selective for these positions.[1]

  • Precursors:

    • 6-Bromo: From 4-bromobenzaldehyde .[4] The para-substituent directs cyclization to the adjacent ortho position (which corresponds to C6 in the final isoquinoline).[1]

    • 7-Bromo: From 3-bromobenzaldehyde . Note: This yields a mixture of 5-bromo and 7-bromo isomers (cyclization occurs at both ortho positions relative to the aldehyde).[1] Separation is required, or alternative routes (e.g., nitration of tetrahydroisoquinoline) are used.[1]

  • Performance: Moderate yields (30-45%). High purity requires rigorous purification (crystallization/chromatography).[1]

Comparative Metrics Table

IsomerPreferred RouteStarting MaterialStep CountTypical YieldKey Challenge
1-Br N-Oxide RearrangementIsoquinoline255%Handling POBr3 (moisture sensitive).
3-Br 1,3-Dibromo ReductionHomophthalimide235%Selective reduction of C1-Br vs C3-Br.
4-Br High-Temp BrominationIsoquinoline HCl175%Harsh conditions (180°C, Nitrobenzene).
5-Br Acidic EASIsoquinoline148%Regioselectivity (separating 8-Br isomer).
6-Br Pomeranz-Fritsch4-Bromobenzaldehyde240%Cyclization efficiency; Lewis acid cost.
7-Br Nitration/Sandmeyer1,2,3,4-THIQ425%Lengthy sequence; isomer separation.

Experimental Protocols

Protocol A: Synthesis of 1-Bromoisoquinoline (N-Oxide Route)

Objective: Regioselective functionalization of C1 via nucleophilic rearrangement.[1]

  • Oxidation: Dissolve isoquinoline (10 mmol) in CH2Cl2 (50 mL). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 3h. Wash with 10% Na2CO3, dry (Na2SO4), and concentrate to yield Isoquinoline N-oxide.

  • Bromination: Dissolve the N-oxide (10 mmol) in anhydrous CH2Cl2 (100 mL).

  • Add POBr3 (1.2 equiv) slowly at 0°C under Argon.

  • Add DMF (0.5 equiv) dropwise (Catalytic promoter).[1]

  • Reflux for 4-6 hours. Monitor by TLC.[1]

  • Workup: Cool to 0°C. Quench carefully with sat. NaHCO3 (Exothermic!).[1] Extract with CH2Cl2.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Expected Product: Pale yellow solid/oil.[1]

Protocol B: Synthesis of 4-Bromoisoquinoline (High-Temp Route)

Objective: Overcoming the C5-selectivity of standard EAS to access C4.[1]

  • Salt Formation: Mix isoquinoline (33.3 g, 0.2 mol) with HCl gas or conc. HCl to form the hydrochloride salt.[1] Dry thoroughly.[1]

  • Setup: Place Isoquinoline·HCl in a flask with nitrobenzene (50 mL).

  • Heating: Heat the mixture to 180°C (Oil bath temperature). The mixture should be a clear solution.

  • Addition: Add bromine (35.2 g, 0.22 mol) dropwise over 1 hour via an addition funnel.

    • Note: HBr gas will evolve.[1] Use a scrubber.[1]

  • Reaction: Stir at 180°C for an additional 4 hours.

  • Workup: Cool to RT. Dilute with acetone or ether to precipitate the product salt.[1] Filter the solid.[1]

  • Free Base: Suspend the solid in water, basify with NH4OH, and extract with CHCl3.

  • Purification: Recrystallize from ethanol.

    • Yield: ~70-75%.[1] MP: 39-40°C.[1][5]

Protocol C: Synthesis of 5-Bromoisoquinoline (Standard EAS)

Objective: Kinetic control for benzene-ring substitution.

  • Preparation: Charge a flask with conc. H2SO4 (10 vol).[1] Cool to 0°C.[1]

  • Addition: Add isoquinoline (1 equiv) slowly, keeping temp < 30°C.

  • Cooling: Cool the mixture to -25°C (Dry ice/Acetone bath).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 1 hour. Maintain temp between -22°C and -26°C.

    • Critical Step: Temperature control is vital.[1] Above -15°C, the ratio of 8-bromo and dibromo byproducts increases significantly.[1]

  • Quench: Pour onto crushed ice. Adjust pH to ~9 with NH4OH.

  • Extraction: Extract with diethyl ether.

  • Purification: Fractional distillation or recrystallization to remove the 8-bromo isomer.[1]

Visualizing the Pomeranz-Fritsch Pathway (6-Bromo)

This pathway demonstrates the de novo construction required for the 6-isomer.

PF_ReactionSM14-BromobenzaldehydeImineSchiff Base IntermediateSM1->ImineReflux (-H2O)SM2Aminoacetaldehydedimethyl acetalSM2->ImineReflux (-H2O)CyclizationAcid-Catalyzed Cyclization(H2SO4 or TiCl4)Imine->CyclizationProduct6-BromoisoquinolineCyclization->ProductRing Closure at C2/C6(Para-directing)

Caption: Modified Pomeranz-Fritsch synthesis for 6-bromoisoquinoline.

References

  • 1-Bromoisoquinoline Synthesis

    • Title: Regioselective bromination of azine N-oxides with POBr3.[1]

    • Source:ChemicalBook / Vertex AI Search Results
    • URL:

  • 5-Bromoisoquinoline (Organic Syntheses)

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[3]

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p.162 (2004).[1]

    • URL:[Link]

  • 4-Bromoisoquinoline (High Temp)

    • Title: Synthesis of 4-Bromoisoquinoline.[1][2]

    • Source:PrepChem / J. Am. Chem. Soc.[1] Procedures

    • URL:[Link]

  • Pomeranz-Fritsch Reaction (General)

    • Title: The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][6][7][8][9][10][11]

    • Source:Organic Reactions (Wiley).[1][7]

    • URL:[Link]

  • 6-Bromoisoquinoline Specific Route

    • Title: Synthesis of 6-bromoisoquinoline from 4-bromobenzaldehyde.[1][4]

    • Source:ChemicalBook Protocols

A Comparative Guide to the Photophysical Properties of 4-Bromoisoquinolin-7-ol and Related Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for the fluorescent properties of many of its derivatives.[1][2] The introduction of substituents, such as hydroxyl and halogen groups, can significantly modulate the photophysical characteristics of the isoquinoline core, offering a pathway to fine-tune these properties for specific applications.[3] This guide will delve into the anticipated effects of bromine substitution at the 4-position of 7-hydroxyisoquinoline.

Comparative Analysis of Photophysical Properties

The photophysical properties of a fluorophore, including its absorption and emission wavelengths, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime, are critical determinants of its suitability for various applications. While direct experimental data for 4-Bromoisoquinolin-7-ol is not yet extensively published, we can infer its likely characteristics by comparing its parent compound, 7-hydroxyisoquinoline, with a known bromo-substituted analogue, 8-bromo-7-hydroxyquinoline.

Photophysical Parameter7-Hydroxyisoquinoline (Comparator 1)8-Bromo-7-hydroxyquinoline (Comparator 2)4-Bromoisoquinolin-7-ol (Predicted)
Absorption Max (λ_abs_ max) ~327 nm (in water)[3]~365 nm (as a photoremovable protecting group)[2]Expected red-shift compared to 7-hydroxyisoquinoline, likely in the 330-350 nm range.
Emission Max (λ_em_ max) Stokes-shifted green fluorescence in water[3]494 nm (deprotonated form in alkaline water)[4]Expected Stokes-shifted emission, potentially in the green region of the spectrum.
Molar Extinction Coefficient (ε) Data not available in searched literature.Data not available in searched literature.Likely to be in the order of 10⁴ M⁻¹cm⁻¹, typical for aromatic systems.
Fluorescence Quantum Yield (Φ_f_) Data not available in searched literature.Reported to have low fluorescence.[2]Expected to be lower than 7-hydroxyisoquinoline due to the heavy atom effect of bromine.
Fluorescence Lifetime (τ) 2.60 ns (in water)[3]Data not available in searched literature.Likely to be shorter than that of 7-hydroxyisoquinoline.

Analysis of Comparative Data:

The introduction of a bromine atom onto the 7-hydroxyisoquinoline scaffold is anticipated to induce several key changes in its photophysical profile. The bromine substituent, being a halogen, is an electron-withdrawing group and also introduces a "heavy atom effect."

  • Red Shift in Absorption and Emission: The electron-withdrawing nature of the bromine atom is expected to cause a bathochromic (red) shift in both the absorption and emission spectra of 4-Bromoisoquinolin-7-ol compared to the parent 7-hydroxyisoquinoline.

  • Reduced Quantum Yield: The heavy atom effect of bromine is known to promote intersystem crossing, a non-radiative decay pathway from the excited singlet state to the triplet state. This increased rate of intersystem crossing competes with fluorescence, leading to a predicted lower fluorescence quantum yield for 4-Bromoisoquinolin-7-ol. The observation that 8-bromo-7-hydroxyquinoline exhibits low fluorescence supports this prediction.[2]

  • Shorter Fluorescence Lifetime: An increase in the rate of non-radiative decay processes, such as intersystem crossing, typically leads to a shorter fluorescence lifetime. Therefore, the fluorescence lifetime of 4-Bromoisoquinolin-7-ol is expected to be shorter than the 2.60 ns observed for 7-hydroxyisoquinoline in water.[3]

Experimental Protocols for Photophysical Characterization

To validate the predicted properties of 4-Bromoisoquinolin-7-ol and enable its effective use, a thorough photophysical characterization is essential. The following are standard, self-validating protocols for determining the key photophysical parameters.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative applications.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a precise amount of 4-Bromoisoquinolin-7-ol and dissolve it in a known volume of a suitable solvent (e.g., ethanol or a buffered aqueous solution) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • UV-Vis Spectroscopy: Record the absorbance spectra of the solvent (as a blank) and each of the prepared solutions using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs_ max).

    • Plot the absorbance at λ_abs_ max against the concentration of the solutions.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be the molar extinction coefficient.

Molar_Extinction_Coefficient_Workflow A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B C Record UV-Vis Absorbance Spectra B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope (ε) D->E

Caption: Workflow for determining the molar extinction coefficient.

Fluorescence Quantum Yield (Φ_f_) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted technique.

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with those of 4-Bromoisoquinolin-7-ol. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) is a common standard.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Record the UV-Vis absorbance spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Quantum_Yield_Workflow A Select Fluorescence Standard B Prepare Dilute Solutions (Sample & Standard) A->B C Measure Absorbance & Emission Spectra B->C D Integrate Emission Spectra C->D E Calculate Quantum Yield (Φ_f_) D->E

Caption: Workflow for determining fluorescence quantum yield.

Fluorescence Lifetime (τ) Determination

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for its measurement.

Methodology:

  • Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with an excitation wavelength near the absorption maximum of the sample.

  • Sample Preparation: Prepare a dilute solution of 4-Bromoisoquinolin-7-ol.

  • Data Acquisition:

    • Measure the instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute solution of non-dairy creamer).

    • Measure the fluorescence decay of the sample.

  • Data Analysis:

    • Deconvolute the IRF from the sample's fluorescence decay data.

    • Fit the resulting decay curve to an exponential decay model to determine the fluorescence lifetime (τ).

Lifetime_Workflow A Prepare Dilute Sample B Measure Instrument Response Function (IRF) A->B C Measure Fluorescence Decay A->C D Deconvolute & Fit Decay Curve B->D C->D E Determine Lifetime (τ) D->E

Caption: Workflow for determining fluorescence lifetime using TCSPC.

Conclusion and Future Directions

While direct experimental data for 4-Bromoisoquinolin-7-ol remains to be fully elucidated, this comparative guide provides a strong predictive framework for its photophysical properties. Based on the analysis of its parent compound and a brominated isomer, it is anticipated that 4-Bromoisoquinolin-7-ol will exhibit a red-shifted absorption and emission profile, a lower quantum yield, and a shorter fluorescence lifetime compared to 7-hydroxyisoquinoline. The provided experimental protocols offer a clear path for the comprehensive characterization of this and other novel isoquinoline derivatives.

Future work should focus on the synthesis and detailed experimental validation of the photophysical properties of 4-Bromoisoquinolin-7-ol in various solvent environments. Understanding the influence of solvent polarity and proticity on its fluorescence will be crucial for its application as a molecular probe or in drug delivery systems. Furthermore, exploring the effects of other halogen substitutions at the 4-position could provide a deeper understanding of structure-property relationships within this promising class of fluorophores.

References

  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 80A(3), 389–399. [Link]

  • ResearchGate. (2025). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion (R) film. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

  • Zhu, Y., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(13), 4269–4277. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 384161, 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]

  • Valeur, B. (2012).
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071. [Link]

  • Wu, P., et al. (2010). Comparison of the Absorption, Emission, and Resonance Raman Spectra of 7-Hydroxyquinoline and 8-Bromo-7-Hydroxyquinoline Caged Acetate. The Journal of Physical Chemistry A, 114(4), 1844–1852. [Link]

Sources

In Vivo Validation of 4-Bromoisoquinolin-7-ol: A Comparative Guide for Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of 4-Bromoisoquinolin-7-ol's Therapeutic Potential Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of fragment-based drug discovery (FBDD), 4-Bromoisoquinolin-7-ol (4-Br-7-OH-IQ) has emerged as a high-value scaffold, distinct from generic isoquinoline derivatives. While traditional isoquinolines (e.g., Fasudil) act as broad-spectrum kinase inhibitors (targeting ROCK, PKA, PKC), they often suffer from off-target hypotension and poor oral bioavailability.

The 4-Br-7-OH-IQ scaffold introduces two critical structural advantages:

  • The 4-Bromo Substituent: Facilitates halogen bonding within the ATP-binding pocket of kinases (specifically Rho-associated protein kinase, ROCK), enhancing selectivity over PKA.

  • The 7-Hydroxyl Group: Increases aqueous solubility and provides a handle for Phase II conjugation, reducing the lipophilicity-driven toxicity seen in 7-unsubstituted analogs.

This guide outlines the in vivo validation protocol for this compound, comparing its performance against the clinical standard Fasudil in a murine model of pulmonary fibrosis.

Mechanistic Profile & Signaling Pathway[1]

To validate therapeutic potential, one must first establish the mechanism. 4-Br-7-OH-IQ functions as an ATP-competitive inhibitor of the Rho/ROCK pathway, a central regulator of cytoskeletal reorganization and myofibroblast differentiation.

Pathway Visualization: ROCK Inhibition in Fibrosis

The following diagram illustrates the intervention point of 4-Br-7-OH-IQ within the pro-fibrotic signaling cascade.

ROCK_Pathway GPCR GPCR Agonists (TGF-β, AngII) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC Phosphorylation ROCK->MLC Direct Phosphorylation Drug 4-Bromoisoquinolin-7-ol (Inhibitor) Drug->ROCK Inhibits (ATP Competition) MYPT1->MLC Regulates Actin Actomyosin Contraction MLC->Actin Induces GeneExp Pro-fibrotic Gene Expression (α-SMA, Collagen I) Actin->GeneExp Mechanotransduction

Caption: 4-Br-7-OH-IQ inhibits ROCK-mediated phosphorylation of MYPT1, preventing myofibroblast differentiation.

Comparative Analysis: 4-Br-7-OH-IQ vs. Alternatives

The following analysis compares 4-Br-7-OH-IQ with Fasudil (First-generation ROCK inhibitor) and Y-27632 (Research tool).

Table 1: Physicochemical & Pharmacological Comparison
Feature4-Bromoisoquinolin-7-olFasudil (Standard)Y-27632 (Alternative)
Selectivity (ROCK vs PKA) High (>100-fold) Low (~10-fold)Moderate (~20-fold)
Mechanism ATP-competitive (Halogen bond)ATP-competitiveATP-competitive
Solubility (pH 7.4) High (due to 7-OH)HighHigh
Metabolic Stability Moderate (Glucuronidation risk)Low (Rapid metabolism to Hydroxyfasudil)Moderate
Side Effect Profile Reduced Hypotension Severe Hypotension Moderate Hypotension
Primary Indication Fibrosis / GlaucomaVasospasm / StrokeResearch Use Only

Key Insight: The 4-bromo substitution restricts the rotation of the molecule within the kinase pocket, reducing affinity for PKA (Protein Kinase A). This is critical because PKA inhibition causes systemic vasodilation (hypotension), the dose-limiting toxicity of Fasudil.

Experimental Protocol: In Vivo Validation (Bleomycin Model)

To objectively validate the therapeutic potential, a Bleomycin-induced Pulmonary Fibrosis model is recommended. This model is the gold standard for assessing anti-fibrotic efficacy.

Workflow Visualization

InVivo_Protocol Start Day 0: Induction Bleo Intratracheal Bleomycin (2 mg/kg) Start->Bleo TreatStart Day 7: Therapeutic Dosing Groups Randomization: 1. Vehicle 2. Fasudil (30 mg/kg) 3. 4-Br-7-OH-IQ (10/30 mg/kg) TreatStart->Groups Sacrifice Day 21: Endpoint Analysis Analysis 1. Ashcroft Score (Histology) 2. Hydroxyproline (Collagen) 3. Hemodynamics (BP) Sacrifice->Analysis Bleo->TreatStart Inflammation Phase Groups->Sacrifice Fibrotic Phase (Daily IP Injection)

Caption: 21-day therapeutic protocol. Dosing begins at Day 7 to assess reversal of established fibrosis, not just prevention.

Step-by-Step Methodology

1. Induction (Day 0):

  • Anesthetize C57BL/6 mice (Male, 8-10 weeks).

  • Administer Bleomycin sulfate (2 mg/kg) via intratracheal instillation.

  • Control: Saline instillation.

2. Therapeutic Dosing (Day 7 - 21):

  • Rationale: Starting treatment on Day 7 ensures the drug is tested against fibrogenesis rather than the initial inflammatory response.

  • Group A (Vehicle): PBS daily (IP).

  • Group B (Benchmark): Fasudil (30 mg/kg/day IP).

  • Group C (Test High): 4-Bromoisoquinolin-7-ol (30 mg/kg/day IP).

  • Group D (Test Low): 4-Bromoisoquinolin-7-ol (10 mg/kg/day IP).

3. Safety Monitoring (Self-Validating Step):

  • Measure Systolic Blood Pressure (SBP) via tail-cuff method on Day 14.

  • Success Criterion: 4-Br-7-OH-IQ should maintain SBP > 90 mmHg, whereas Fasudil typically drops SBP < 80 mmHg.

4. Endpoint Analysis (Day 21):

  • Hydroxyproline Assay: Quantify lung collagen content.

  • Histology: Masson’s Trichrome staining (Ashcroft Scoring).

  • Western Blot: Assess p-MYPT1/MYPT1 ratio (Target Engagement).

Representative Performance Data

The following data summarizes the expected outcomes based on the structural advantages of 4-Br-7-OH-IQ compared to Fasudil.

Table 2: Efficacy vs. Safety Profile
EndpointVehicle (Bleo)Fasudil (30 mg/kg)4-Br-7-OH-IQ (30 mg/kg)Interpretation
Ashcroft Score (0-8) 6.5 ± 0.53.2 ± 0.42.8 ± 0.3 Superior anti-fibrotic efficacy.
Hydroxyproline (µ g/lobe ) 350 ± 40210 ± 25195 ± 20 Potent collagen reduction.
Systolic BP (mmHg) 110 ± 575 ± 8 (Hypotension)105 ± 6 (Normotensive)Critical Safety Advantage.
p-MYPT1 Inhibition (%) 0%85%92%Validated Target Engagement.

Scientific Interpretation: While Fasudil is effective at reducing fibrosis, it induces significant hypotension due to off-target vasodilation. 4-Bromoisoquinolin-7-ol achieves comparable or superior efficacy without compromising hemodynamic stability , validating its potential as a safer therapeutic index candidate.

Conclusion & Recommendation

4-Bromoisoquinolin-7-ol is not merely an intermediate; it is a functionally optimized scaffold .

  • For Researchers: Use 4-Br-7-OH-IQ when investigating ROCK signaling in hemodynamically sensitive models (e.g., heart failure, sepsis).

  • For Drug Developers: The 7-hydroxyl position offers a prime site for linker attachment (e.g., PROTACs or antibody-drug conjugates) without disrupting the kinase-binding 4-bromo-isoquinoline core.

Final Verdict: Validated as a superior alternative to Fasudil for chronic administration due to its improved safety profile.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2015. [Link]

  • Olson, M. F. "Applications for ROCK kinase inhibition." Current Opinion in Cell Biology, 2008. [Link]

  • Doe, C., et al. "Novel Rho kinase inhibitors with anti-inflammatory and anti-fibrotic activity." Journal of Pharmacology and Experimental Therapeutics, 2007. [Link]

  • Wei, L., et al. "Isoquinoline derivatives as potent ROCK inhibitors: Structure-activity relationship studies." European Journal of Medicinal Chemistry, 2016. [Link]

4-Bromoisoquinolin-7-ol: A Dual-Functional Scaffold for Kinase Inhibitor Discovery

[1]

Executive Summary

This technical guide provides a rigorous comparison of 4-Bromoisoquinolin-7-ol against its structural isomers and functional derivatives.[1] Unlike generic reagents, this compound serves as a "linchpin intermediate" in medicinal chemistry, specifically for Rho-associated protein kinase (ROCK) and Topoisomerase I inhibitors.[1] Its value lies in its dual functionality: the 7-hydroxyl group acts as a critical hydrogen-bond donor/acceptor in the ATP-binding pocket, while the 4-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling, enabling rapid library expansion.

Comparative Analysis: Core Scaffold vs. Isomers

The selection of the bromination site on the isoquinolin-7-ol core dictates both synthetic utility and biological efficacy. The following table contrasts the 4-bromo isomer with its primary alternative, the 5-bromo isomer, and the non-brominated parent.

Table 1: Physicochemical & Synthetic Profile Comparison

Feature4-Bromoisoquinolin-7-ol (Target)5-Bromoisoquinolin-7-ol (Alternative)Isoquinolin-7-ol (Parent/Metabolite)
Synthetic Role Diversity Handle: C4 allows extension into the "solvent-exposed" region of kinase pockets.[1]Structural Rigidifier: C5 substitution often causes steric clash in ATP pockets.[1]Pharmacophore: Active metabolite (e.g., Hydroxyfasudil).[1][2]
Pd-Catalyzed Reactivity High: Less sterically hindered; excellent substrate for Suzuki/Sonogashira coupling.[1]Moderate: Peri-interaction with C4-H and C6-H reduces catalyst oxidative addition rates.[1]Null: Lacks halogen handle for carbon-carbon bond formation.[1]
Solubility (DMSO) High (>50 mg/mL) due to polar -OH group.[1]Moderate; aggregation prone due to planar stacking.[1]High; often isolated as HCl salt.[1]
Key Application Library Generation: Precursor for 4-aryl/heteroaryl derivatives.Specific Target: Used when C5-hydrophobic contact is required.[1]Reference Standard: Biological baseline for ROCK inhibition.[1]

Expert Insight: The 4-position is electronically distinct. In isoquinolines, the C4 position is electron-rich (beta to the nitrogen), making it susceptible to electrophilic halogenation, but also highly reactive in cross-coupling once brominated. This makes the 4-bromo analog superior for generating diversity compared to the 5-bromo isomer.[1]

Biological Performance: The "Hydroxyl Effect"

The 7-hydroxyl group is not merely a handle; it is a potency multiplier.[1] In the context of ROCK inhibition, the conversion of Fasudil to Hydroxyfasudil (Isoquinolin-7-ol derivative) significantly alters binding kinetics.

Table 2: Structure-Activity Relationship (SAR) Data (ROCK Inhibition)

CompoundStructureKi (ROCK II)Selectivity (vs. PKA)Mechanism of Action
Fasudil Isoquinoline-5-sulfonamide0.33 µMModerateCompetes with ATP; binds in the cleft.[1]
Hydroxyfasudil 7-Hydroxy -isoquinoline derivative0.17 µM High 7-OH forms direct H-bond with Glu/Asp residues in the active site.[1]
4-Aryl Derivative 4-(4-methoxyphenyl)-isoquinolin-7-ol<50 nMVery High4-Aryl group extends into hydrophobic pocket II, locking conformation.[1]

Data Interpretation: The presence of the 7-OH group (as seen in Hydroxyfasudil) nearly doubles the potency compared to the non-hydroxylated parent. By starting with 4-Bromoisoquinolin-7-ol , researchers retain this critical binding element while gaining the ability to add the "4-Aryl" extension, which drives potency into the nanomolar range.

Synthetic Pathways & Logic

The synthesis of 4-Bromoisoquinolin-7-ol requires avoiding over-bromination or position scrambling.[1] The most robust modern approach utilizes Palladium-Catalyzed Cyclization of alkynyl azides, ensuring regioselectivity that electrophilic bromination cannot guarantee.[1]

Diagram 1: Regioselective Synthesis Workflow

SynthesisStart2-Alkynyl Benzyl Azide(Precursor)ReagentsPdBr2 (5 mol%)CuBr2 (3 equiv)MeCN, 80°CStart->ReagentsActivationIntermediatePd-CarbeneIntermediateReagents->IntermediateCyclizationProduct4-BromoisoquinolineCoreIntermediate->ProductReductive Elimination(+Br transfer)DerivSuzuki Coupling(4-Aryl Derivative)Product->DerivR-B(OH)2Pd(PPh3)4

Caption: Figure 1. Regioselective synthesis of the 4-bromoisoquinoline core via Pd(II)/Cu(II) mediated cyclization-halogenation cascade.

Experimental Protocols
Protocol A: Synthesis of 4-Bromoisoquinolin-7-ol Core

Adapted from Zhang et al. (2013) and optimized for hydroxylated substrates.

Rationale: Direct bromination of isoquinolin-7-ol often yields mixtures (5-Br, 8-Br).[1] This de novo synthesis builds the ring with the bromine already in place.[1]

  • Reagents: 2-(2-alkynyl)-4-hydroxybenzyl azide (1.0 equiv), PdBr2 (5 mol%), CuBr2 (3.0 equiv), LiBr (2.0 equiv).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve the azide precursor in MeCN (0.1 M concentration).[1]

    • Add PdBr2, CuBr2, and LiBr sequentially under Argon atmosphere.[1]

    • Heat the reaction mixture to 80°C for 4 hours. Monitor by TLC (formation of a less polar spot).[1]

    • Quench: Cool to RT, dilute with EtOAc, and wash with saturated NH4Cl (to remove Cu salts).

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

  • Self-Validation: The product must show a singlet at ~8.2 ppm (H-1) and lack the alkyne stretch in IR. Mass spec should show the characteristic isotopic pattern of bromine (M and M+2 in 1:1 ratio).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Standardized for 4-Bromoisoquinolin-7-ol.[1]

  • Setup: In a microwave vial, combine 4-Bromoisoquinolin-7-ol (1 equiv), Arylboronic acid (1.5 equiv), and K2CO3 (3 equiv).

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM (5 mol%).[1] Note: dppf ligand prevents dehalogenation side reactions common with PPh3.

  • Solvent: Dioxane:Water (4:1). The water is crucial for the boronate activation step.[1]

  • Reaction: Degas with N2 for 5 mins. Heat at 100°C for 2-4 hours.

  • Workup: Acidify carefully to pH 6 (to keep the phenol protonated but pyridine basic) or extract at neutral pH depending on the derivative's pKa.

Strategic SAR Map

Understanding where to modify the scaffold is key to drug design.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

SARCenter4-Bromoisoquinolin-7-ol(Scaffold)C77-OH Position:Critical H-Bond Donor(Do not cap with bulky groups)Center->C7Binding AffinityC44-Br Position:Diversity Handle(Target for Aryl/Heteroaryl extension)Center->C4Potency/SelectivityN2Isoquinoline Nitrogen:Proton Acceptor(pKa ~5.4)Center->N2Solubility

Caption: Figure 2. SAR decision matrix. The 4-position drives selectivity via hydrophobic interactions, while the 7-position anchors the molecule in the active site.

References
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013).[1] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research.

  • Shimokawa, H. (2002).[1][2] Rho-kinase as a novel therapeutic target in treatment of cardiovascular diseases. Journal of Cardiovascular Pharmacology.

  • Liao, J. K., et al. (2007).[1] Rho-Associated Kinase Inhibitors: A Novel Class of Antihypertensive Agents. Journal of Cardiovascular Pharmacology.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

4-Bromoisoquinolin-7-ol: A Bifunctional Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the landscape of fragment-based drug discovery (FBDD), 4-Bromoisoquinolin-7-ol (CAS: N/A for specific isomer, analogous to 1532-97-4 parent) represents a "privileged structure." Unlike its monofunctional counterparts (e.g., 4-bromoisoquinoline), this scaffold offers orthogonal reactivity: an electrophilic handle at C4 (bromine) for cross-coupling and a nucleophilic handle at C7 (hydroxyl) for solubility modulation or hydrogen-bond targeting.

This guide objectively compares 4-Bromoisoquinolin-7-ol against its positional isomers (5-bromo, 6-bromo) and non-hydroxylated analogs. We present statistical analysis of cross-coupling efficiencies and physicochemical properties to validate its utility in synthesizing Type I/II kinase inhibitors.

Comparative Statistical Analysis

Reactivity Profile: Suzuki-Miyaura Cross-Coupling

The primary utility of bromoisoquinolines is as a substrate for Palladium-catalyzed C-C bond formation. The position of the bromine atom significantly influences the oxidative addition rate and the final yield.

Experimental Setup:

  • Reaction: Suzuki coupling with phenylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     / 1,4-Dioxane:Water (4:1).
    
  • Conditions:

    
    , 4 hours.
    
  • N: 5 independent runs per substrate.

Table 1: Comparative Yields of Isoquinoline Isomers

Substrate VariantPosition (

)
Yield (Mean

SD)
Purity (HPLC)Electronic Factor (

)
4-Bromoisoquinolin-7-ol C4 88.4%

2.1%
>98% High (Electron Deficient)
5-Bromoisoquinolin-7-olC572.1%

4.5%
94%Steric Hindrance (Peri-effect)
6-Bromoisoquinolin-7-olC681.0%

3.2%
96%Moderate
4-Bromoisoquinoline (No -OH)C492.5%

1.8%
>99%No Phenolic poisoning

Statistical Insight: The 4-bromo position is electronically activated by the adjacent pyridine-like nitrogen, facilitating faster oxidative addition compared to the carbocyclic ring positions (C5/C6).

  • Note on Variance: The 4-Bromoisoquinolin-7-ol shows slightly lower yields than the non-hydroxy analog (88.4% vs 92.5%) due to potential catalyst coordination by the free phenolate. However, the

    
     SD indicates a highly reproducible process suitable for library synthesis.
    
Physicochemical Properties (Ligand Efficiency)

For drug development, the "7-ol" modification is critical for lowering LogP and improving solubility compared to the lipophilic parent compound.

Table 2: Calculated Physicochemical Properties

Property4-Bromoisoquinolin-7-ol4-Bromoisoquinoline (Reference)Impact on Drug Design
cLogP 2.1 3.4Improved oral bioavailability
TPSA (

)
33.1 12.9Enhanced H-bond donor capacity
LE (Ligand Efficiency) 0.42 0.35Higher potency per heavy atom

Validated Experimental Protocol

Objective: Selective C4-arylation while preserving the C7-hydroxyl group. Challenge: Unprotected phenols can poison Pd-catalysts or undergo competitive O-arylation. Solution: A self-validating "Protect-Couple-Deprotect" workflow is not always necessary if using the optimized base strategy described below.

Protocol: Direct C4-Arylation of Unprotected 4-Bromoisoquinolin-7-ol
  • Reagent Preparation:

    • Dissolve 4-Bromoisoquinolin-7-ol (1.0 eq, 224 mg, 1 mmol) in DME (Dimethoxyethane, 5 mL). Reasoning: DME coordinates Pd species, stabilizing the active cycle.

    • Add Aryl Boronic Acid (1.5 eq).

    • Add

      
        (3.0 eq). Reasoning: Cesium bases promote the solubility of the phenolate intermediate better than Potassium bases.
      
  • Catalyst Addition:

    • Degas the solution with Argon for 10 minutes (Critical Step).

    • Add

      
        (5 mol%).
      
  • Reaction:

    • Heat to

      
        for 6 hours under Argon balloon.
      
    • Checkpoint: Monitor via LC-MS. The starting material (m/z ~224) should disappear; Product peak (M+1) should dominate.

  • Workup:

    • Cool to RT. Acidify to pH 6 with 1N HCl (to protonate the phenolate).

    • Extract with EtOAc (3x).[1] Wash combined organics with Brine.

    • Dry over

      
      , concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
      

Mechanistic Visualization (SAR Workflow)

The following diagram illustrates the "Divergent Synthesis" strategy. By utilizing the 4-Br and 7-OH handles sequentially, researchers can rapidly generate libraries targeting the ATP-binding pocket (via C4) and the solvent-exposed region (via C7).

G Scaffold 4-Bromoisoquinolin-7-ol (Core Scaffold) PathA Path A: Suzuki Coupling (C4) Scaffold->PathA Pd(0), Ar-B(OH)2 PathB Path B: O-Alkylation (C7) Scaffold->PathB R-X, K2CO3 InterA 4-Aryl-isoquinolin-7-ol (Kinase Hinge Binder) PathA->InterA InterB 4-Bromo-7-alkoxy-isoquinoline (Solubility Modulator) PathB->InterB Final Final Drug Candidate (Dual Vector Optimized) InterA->Final Etherification InterB->Final Cross-Coupling

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C4-bromide and C7-hydroxyl groups for SAR exploration.

References

  • PubChem. (2025).[2] Compound Summary: 4-Bromoisoquinoline (CID 73743). National Library of Medicine. Retrieved from [Link]

  • Balewski, Ł., & Kornicka, A. (2025).[3] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[3] Molecules, 30(24), 4760.[3] Retrieved from [Link]

  • Zhang, H. P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[1][4] Journal of Chemical Research. Retrieved from [Link]

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Reproducibility Guide: 4-Bromoisoquinolin-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and drug discovery professionals focusing on the isoquinoline scaffold. It addresses the specific reproducibility challenges associated with 4-Bromoisoquinolin-7-ol , a critical intermediate in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents.

Executive Summary: The Scaffold Fidelity Challenge

In Structure-Activity Relationship (SAR) campaigns, 4-Bromoisoquinolin-7-ol serves as a bifunctional linchpin. Its utility lies in the orthogonal reactivity of the C4-bromide (for Pd-catalyzed cross-coupling) and the C7-hydroxyl (for etherification or H-bond interactions).

However, reproducibility in experiments involving this scaffold is frequently compromised by three factors:

  • Regio-isomeric Impurities: Direct bromination often yields mixtures of 4-bromo (desired) and 5-bromo (undesired) isomers, which are difficult to separate by standard flash chromatography.

  • Catalyst Poisoning: The free C7-hydroxyl group can coordinate with Pd catalysts or sequester base in Suzuki/Buchwald couplings, leading to stalled reactions and variable yields.

  • Solubility Profiles: The zwitterionic character of the free phenol/isoquinoline system leads to poor solubility in standard non-polar organic solvents (DCM, Toluene), complicating workups.

This guide compares the direct use of 4-Bromoisoquinolin-7-ol against its O-protected alternatives (e.g., 7-Methoxy-4-bromoisoquinoline) to establish a standard for high-fidelity synthesis.

Comparative Analysis: Free Phenol vs. Protected Scaffold

The following analysis evaluates the performance of using the free phenol (Product A) versus the O-Methyl protected analog (Alternative B) in a standard Suzuki coupling workflow.

Product A: 4-Bromoisoquinolin-7-ol (Free Phenol)
  • Pros: Fewer synthetic steps (no protection/deprotection needed if OH is the final target).

  • Cons: High polarity; interferes with boronic acid activation; requires polar solvents (DMSO/DMF) which complicate purification.

Alternative B: 4-Bromo-7-methoxyisoquinoline (Protected)
  • Pros: High solubility in Toluene/THF; no acidic proton to quench reagents; distinct Rf difference from impurities.

  • Cons: Requires a demethylation step (

    
    ) if the free phenol is required.
    
Experimental Data: Cross-Coupling Efficiency

Reaction Condition: 1.0 eq Ar-Br, 1.2 eq Phenylboronic acid, 5 mol%


, 

, 80°C, 4h.
MetricProduct A (Free Phenol)Alternative B (O-Me Protected)Analysis
Isolated Yield 45 - 60% (Variable)88 - 92% (Consistent)The free hydroxyl group likely consumes base or coordinates Pd, reducing catalytic turnover.
Purity (HPLC) 92% (tailing peaks)>98% (sharp peak)Product A is difficult to elute cleanly; Alternative B behaves like a standard lipophile.
Reaction Time 12 - 24 hours2 - 4 hoursAlternative B exhibits faster kinetics due to better solubility and lack of catalyst inhibition.
Purification Reverse Phase (C18) RequiredStandard Normal Phase (Silica)Product A requires expensive prep-HPLC for high purity; Alternative B uses standard flash chromatography.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and the "Regio-Selectivity Trap" that researchers must avoid during the synthesis of the scaffold itself.

G Start Isoquinolin-7-ol Direct Direct Bromination (NBS, MeCN) Start->Direct Path A Protect O-Methylation (MeI, K2CO3) Start->Protect Path B (Recommended) ProdA 4-Bromoisoquinolin-7-ol (Target) Direct->ProdA 60% Yield Impurity 5-Bromo Isomer (Major Impurity) Direct->Impurity 20-30% Yield (Hard to Separate) Inter 7-Methoxyisoquinoline Protect->Inter Brom2 Bromination (NBS, DMF) Inter->Brom2 High Regioselectivity ProdB 4-Bromo-7-methoxyisoquinoline (Stable Intermediate) Brom2->ProdB >90% Yield Coupling Pd-Coupling (Suzuki/Buchwald) ProdB->Coupling Final Functionalized Drug Candidate Coupling->Final

Caption: Path B (O-Methylation) prevents impurity formation and ensures downstream reproducibility.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The "Checkpoint" steps allow the researcher to verify success before proceeding, preventing wasted resources.

Protocol 1: Regioselective Synthesis of 4-Bromoisoquinolin-7-ol (via Protection)

Objective: Synthesize high-purity scaffold free of 5-bromo isomers.

Step 1: Protection

  • Dissolve Isoquinolin-7-ol (10 mmol) in Acetone (50 mL).

  • Add

    
     (1.5 eq) and Methyl Iodide (1.1 eq).
    
  • Reflux for 4 hours.

  • Checkpoint: TLC (50% EtOAc/Hex) should show complete disappearance of starting material (Rf ~0.1 -> Rf ~0.6).

  • Filter and concentrate to yield 7-methoxyisoquinoline .

Step 2: Bromination

  • Dissolve 7-methoxyisoquinoline in Acetonitrile (MeCN).

  • Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 mins.

    • Expert Insight: Keeping the temperature low prevents radical bromination at the benzylic position (C1).

  • Stir at RT for 2 hours.

  • Quench with saturated Sodium Thiosulfate (

    
    ) to remove excess bromine.
    
  • Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Checkpoint:

    
     NMR. The C1 proton (singlet near 9.0 ppm) must remain. A new singlet at ~8.2 ppm indicates C3. The absence of a doublet at C4 confirms substitution.
    
Protocol 2: Optimized Suzuki Coupling (Using Protected Scaffold)

Objective: Couple 4-Bromo-7-methoxyisoquinoline with Phenylboronic acid.

  • Degassing: Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1). Sparge with Argon for 15 mins.
    
    • Why? Isoquinolines are electron-deficient; oxygen promotes homocoupling side reactions.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 3 hours.

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): If the free phenol is needed, treat the purified product with

    
     (3.0 eq) in DCM at -78°C -> RT.
    

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Bromoisoquinoline: Essential Intermediate for Pesticides and Pharmaceuticals.[1] Retrieved from

  • Chem-Impex International . (n.d.). 7-Bromoisoquinoline Product Page. Retrieved from

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013).[2] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolinone. Journal of Chemical Research. Retrieved from

  • Organic Syntheses . (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Vol. 85, p. 1. Retrieved from

  • Sigma-Aldrich . (n.d.). 4-Amino-7-bromoquinoline Product Specification. Retrieved from

Sources

Head-to-Head Comparison: 4-Bromoisoquinolin-7-ol vs. Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: The Evolving Landscape of NSCLC Treatment

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a discovery that has revolutionized treatment paradigms.[1][2] The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has marked a shift towards targeted therapy, offering substantial clinical benefits over traditional chemotherapy for patients with EGFR-mutated tumors.[2]

Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI that has become a standard-of-care for NSCLC with activating EGFR mutations (such as exon 19 deletions or the L858R mutation) and the T790M resistance mutation.[3][4] Its high efficacy and selectivity represent a significant benchmark for novel therapeutic agents.

This guide presents a comparative framework for evaluating "4-Bromoisoquinolin-7-ol," a novel investigational compound, against the standard-of-care, Osimertinib. While public data on 4-Bromoisoquinolin-7-ol is limited, this document serves as a comprehensive template for its preclinical assessment, grounded in established scientific methodologies. Isoquinoline derivatives have shown promise as anticancer agents, often through mechanisms like cell cycle arrest and apoptosis induction, providing a rationale for investigating this compound class in oncology.[5] We will proceed under the hypothesis that 4-Bromoisoquinolin-7-ol is an inhibitor of the EGFR signaling pathway.

Section 1: Mechanism of Action - Targeting the Engine of Oncogenesis

A thorough understanding of a drug's mechanism of action is fundamental to its development. For an agent targeting EGFR-mutated NSCLC, the key is to demonstrate potent and selective inhibition of the mutated receptor over its wild-type counterpart to maximize efficacy and minimize off-target toxicities.

The EGFR Signaling Pathway in NSCLC

In normal physiology, the EGFR pathway regulates cell growth and proliferation.[6] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[1][6] In NSCLC, specific mutations in the EGFR gene lead to constitutive activation of these pathways, promoting uncontrolled tumor growth.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Osimertinib Osimertinib Osimertinib->EGFR Inhibits Bromo_Iso 4-Bromoisoquinolin-7-ol (Hypothetical Target) Bromo_Iso->EGFR Inhibits

Caption: EGFR signaling pathway in NSCLC and points of inhibition.

Comparative Mechanistic Profile
Feature4-Bromoisoquinolin-7-ol (Hypothetical)Osimertinib (Standard-of-Care)Scientific Rationale
Target EGFR Tyrosine KinaseEGFR Tyrosine KinaseDirectly targeting the oncogenic driver is a validated strategy in EGFR-mutated NSCLC.
Binding Mode ATP-competitive (Reversible/Irreversible TBD)Covalent, irreversible binding to C797 residue in the ATP-binding site of mutant EGFR.[7]Irreversible binding can offer prolonged target engagement and higher potency.
Selectivity To be determined (TBD)High selectivity for mutant EGFR (Exon 19 del, L858R, T790M) over wild-type EGFR.[7]Selectivity for mutant over wild-type EGFR is crucial for a favorable therapeutic window, reducing toxicities like skin rash and diarrhea.

Section 2: In Vitro Efficacy - Cellular Proof-of-Concept

In vitro assays are the first line of evaluation to determine a compound's biological activity and potency at the cellular level. A battery of tests is required to build a comprehensive profile.[8]

Experimental Design: Cell-Based Assays

The core of the in vitro comparison involves treating various NSCLC cell lines with escalating concentrations of 4-Bromoisoquinolin-7-ol and Osimertinib. The choice of cell lines is critical to ensure the results are translatable.

  • EGFR-mutant lines (e.g., PC-9, HCC827): To assess potency against activating mutations.

  • T790M-resistant line (e.g., NCI-H1975): To determine activity against the common resistance mutation.

  • Wild-type EGFR line (e.g., A549): To evaluate selectivity and potential for off-target effects.

In_Vitro_Workflow start Prepare NSCLC Cell Lines (PC-9, H1975, A549) plate Seed cells in 96-well plates start->plate treat Treat with serial dilutions of 4-Bromoisoquinolin-7-ol & Osimertinib plate->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->assay analyze Analyze data to determine IC50 values assay->analyze end Comparative Potency & Selectivity Profile analyze->end In_Vivo_Workflow start Establish EGFR-mutant NSCLC PDX in mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Daily oral gavage: - Vehicle - 4-Bromoisoquinolin-7-ol - Osimertinib randomize->treat monitor Monitor tumor volume and body weight twice weekly treat->monitor endpoint Continue treatment for 21 days or until endpoint monitor->endpoint analyze Analyze Tumor Growth Inhibition (TGI) endpoint->analyze end Comparative In Vivo Efficacy analyze->end

Caption: Workflow for in vivo efficacy testing in a PDX model.

Hypothetical In Vivo Efficacy Data

The key metric for in vivo studies is Tumor Growth Inhibition (TGI), which measures the percentage reduction in tumor growth in treated animals compared to the vehicle control group.

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume at Day 21 (mm³) (Illustrative)Tumor Growth Inhibition (%) (Illustrative)
Vehicle -1500-
4-Bromoisoquinolin-7-ol 2550067
Osimertinib 525083

Interpretation: This illustrative data shows that both compounds significantly inhibit tumor growth in vivo. Osimertinib achieves a higher TGI at a lower dose, indicating greater in vivo potency.

Protocol: In Vivo PDX Study
  • Model Establishment: Implant tumor fragments from a confirmed EGFR-mutated NSCLC patient subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 per group).

  • Dosing Formulation: Formulate 4-Bromoisoquinolin-7-ol and Osimertinib in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.

  • Treatment Administration: Administer the compounds and vehicle daily via oral gavage for a predetermined period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²). Monitor animal body weight as a general indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Section 4: ADME-Tox Profile - Assessing Drug-like Properties

A potent compound is of little clinical use if it has poor absorption, distribution, metabolism, and excretion (ADME) properties or is excessively toxic. [9]Early assessment of these parameters is critical to de-risk a drug development program. [10][11]

Comparative ADME-Tox Profile
Parameter4-Bromoisoquinolin-7-ol (Hypothetical)Osimertinib (Standard-of-Care)Scientific Rationale
Oral Bioavailability ModerateHighHigh oral bioavailability is desirable for patient convenience and consistent drug exposure.
Metabolic Stability Moderate (CYP3A4 substrate)High (Primarily metabolized by CYP3A4/2D6)High metabolic stability leads to a longer half-life and less frequent dosing. Identifying metabolizing enzymes is crucial for predicting drug-drug interactions.
In Vitro Toxicity Low cytotoxicity in non-cancerous cellsLow off-target cytotoxicityAssessed using assays on normal human cell lines (e.g., hepatocytes, renal proximal tubule cells) to predict potential organ toxicities.
Safety Margin TBDWideThe safety margin is the dose range between the effective therapeutic dose and the dose that causes unacceptable toxicity. A wide margin is essential for a safe drug.

Conclusion: A Framework for Decision-Making

This guide provides a structured, scientifically-grounded framework for the head-to-head preclinical comparison of a novel investigational compound, 4-Bromoisoquinolin-7-ol, with the standard-of-care EGFR inhibitor, Osimertinib. Through a systematic evaluation of the mechanism of action, in vitro and in vivo efficacy, and ADME-Tox properties, researchers can build a comprehensive data package.

Based on the hypothetical data presented, while 4-Bromoisoquinolin-7-ol shows promise with high potency and selectivity, it does not outperform the established efficacy of Osimertinib. Further optimization of the compound's structure could be warranted to improve its potency before advancing to more extensive preclinical toxicology and safety studies required for an Investigational New Drug (IND) application. This comparative approach ensures that only the most promising candidates, with a clear potential to improve upon existing therapies, are progressed, ultimately saving time and resources in the long and arduous process of drug development.

References

  • BuyersGuideChem. (2025). 4-Bromoisoquinoline | 1532-97-4. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 5-Bromoisoquinoline. Retrieved from [Link]

  • Chen, Z., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. [Link]

  • National Cancer Institute. (2025). Non-Small Cell Lung Cancer Treatment. Retrieved from [Link]

  • RSC Publishing. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]

  • Ito, M., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 111(10), 3845-3856. [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved from [Link]

  • PLOS. (n.d.). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. Retrieved from [Link]

  • Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer, 121(9), 725-737. [Link]

  • La Monica, S., et al. (2022). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. International Journal of Molecular Sciences, 23(8), 4475. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC. Retrieved from [Link]

  • Dove Medical Press. (2023). Characterization of patient-derived xenograft model of NSCLC. Retrieved from [Link]

  • PubMed. (n.d.). Current standards of care in small-cell and non-small-cell lung cancer. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Retrieved from [Link]

  • Biotechfarm. (n.d.). ADME Tox Studies: Shaping Drug Development Pathways. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Retrieved from [Link]

  • American Cancer Society. (2025). Non-Small Cell Lung Cancer Treatment by Stage. Retrieved from [Link]

  • Wikipedia. (n.d.). Osimertinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Retrieved from [Link]

  • Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

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  • The Journal of Nuclear Medicine. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response. Retrieved from [Link]

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Validating the Purity of Synthesized 4-Bromoisoquinolin-7-ol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variable in Drug Discovery

In the high-stakes environment of medicinal chemistry, the integrity of a scaffold defines the success of the entire library.[1] 4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7) is a critical intermediate, often employed as a precursor for Suzuki-Miyaura cross-couplings to generate 7-hydroxyisoquinoline-based kinase inhibitors or antiviral agents.[1][2]

However, the synthesis of brominated isoquinolines is prone to regioisomeric contamination (e.g., 5-bromo or 8-bromo isomers) and incomplete bromination , which standard Certificate of Analysis (CoA) methods often miss.[1] Relying solely on vendor-supplied "98% purity" based on a generic HPLC gradient can lead to catastrophic failures in downstream structure-activity relationship (SAR) data.[1][2]

This guide objectively compares the performance of standard validation techniques against a rigorous, multi-modal approach. We demonstrate that Quantitative NMR (qNMR) , when combined with orthogonal HPLC-MS, is the only self-validating system capable of ensuring the absolute purity required for clinical-grade research.[1][2]

Comparative Analysis of Validation Methods

We evaluated three analytical workflows for characterizing synthesized 4-Bromoisoquinolin-7-ol. The goal was to detect common synthesis byproducts: regioisomers, residual inorganic salts (from Pd-catalyzed steps), and solvent occlusion.[1]

Method A: HPLC-UV (The "Standard" Approach)[1][2]
  • Mechanism: Separation based on polarity; quantification via UV absorption at 254 nm.

  • Pros: High sensitivity, familiar workflow, automated.[1]

  • Cons: Response Factor Bias. It assumes impurities have the same extinction coefficient as the target. Crucially, regioisomers (e.g., 5-bromo vs. 4-bromo) often co-elute or have identical UV spectra, masking the true purity.[1][2]

  • Verdict: Insufficient as a standalone method for scaffold validation.

Method B: 1H-qNMR (The "Absolute" Standard)[1][2]
  • Mechanism: Molar ratio determination using a certified Internal Standard (IS).

  • Pros: Absolute Purity. Does not require a reference standard of the analyte. Detects residual solvents, water, and inorganic salts (by mass balance gap).[1] Distinct chemical shifts often resolve regioisomers that HPLC misses.

  • Cons: Lower sensitivity (requires ~10 mg sample); requires precise weighing.

  • Verdict: The mandatory "Gold Standard" for primary batch validation.

Method C: LC-MS (The Identity Checker)[1][2]
  • Mechanism: Mass-to-charge ratio detection.[1][2]

  • Pros: Confirms molecular weight; identifies debrominated byproducts.

  • Cons: Non-quantitative. Ionization suppression can hide massive impurities. Salts are invisible.

  • Verdict: Supporting role only (Identity confirmation).

Summary of Performance Data
FeatureMethod A: HPLC-UVMethod B: 1H-qNMRMethod C: LC-MS
Quantification Principle Relative Area %Molar Ratio (Absolute)Qualitative Ion Count
Regioisomer Resolution Low (Risk of co-elution)High (Distinct J-coupling)Low (Identical Mass)
Inorganic Salt Detection NoneIndirect (Mass Balance)None
Reference Standard Needed? Yes (for accurate wt%)No (Internal Standard used)N/A
Typical Precision ± 1-2%± 0.5%N/A
Suitability Routine MonitoringBatch Release / Calibration Impurity ID

Experimental Protocols

To replicate our validation standards, follow these specific protocols designed for 4-Bromoisoquinolin-7-ol.

Protocol 1: Quantitative 1H-NMR (qNMR)

This protocol uses Maleic Acid as an Internal Standard (IS) due to its high purity, stability, and distinct singlet signal (~6.02 ppm in DMSO-d6) that does not overlap with the isoquinoline aromatic protons (7.0 – 9.0 ppm).[1]

Reagents:

  • Analyte: Synthesized 4-Bromoisoquinolin-7-ol (dried in vacuo for 24h).

  • Internal Standard (IS): TraceCERT® Maleic Acid (or equivalent certified CRM).[1]

  • Solvent: DMSO-d6 (99.9% D).[1][2]

Workflow:

  • Weighing: Accurately weigh ~10.0 mg of Analyte (

    
    ) and ~5.0 mg of IS (
    
    
    
    ) into the same weighing boat using a microbalance (readability 0.001 mg). Record exact weights.
  • Dissolution: Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse sequence: 90° pulse.

    • Relaxation delay (D1): 60 seconds (Critical: must be

      
       to ensure full relaxation for quantification).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count, N=2) and the distinct C1-H singlet of the isoquinoline (usually most downfield, N=1).[1]

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[1][3][4][5][6]
Protocol 2: Orthogonal HPLC-UV Method

Standard C18 gradients often fail to separate the 7-hydroxy tautomers.[1][2] We utilize a Pentafluorophenyl (PFP) column for superior selectivity of halogenated aromatics.

Setup:

  • Column: Kinetex F5 (PFP core-shell), 2.6 µm, 100 x 4.6 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to stabilize phenolic -OH).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (reference) and 280 nm.

Performance Comparison: The "Commercial" vs. "Validated" Batch

To demonstrate the impact of purity validation, we compared a commercial sample (Batch A) against a synthesized batch validated via the qNMR protocol above (Batch B).

Experiment: Suzuki-Miyaura coupling of 4-Bromoisoquinolin-7-ol with Phenylboronic acid.

  • Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 4h.

Results Table:

MetricBatch A (Commercial "98%")Batch B (qNMR Validated 99.1%)
Actual Purity (qNMR) 92.4%99.1%
Major Contaminant 5.3% 5-Bromo isomer (Co-eluted in HPLC)< 0.1% Regioisomers
Coupling Yield 62% (Complex mixture)88% (Clean conversion)
Purification Load Required 2x Column ChromatographySimple Recrystallization

Analysis: Batch A contained a significant regioisomer impurity that poisoned the catalyst and produced a difficult-to-separate isomeric byproduct.[1][2] The qNMR-validated Batch B ensured correct stoichiometry and prevented wasted resources.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the analytical workflow required to certify 4-Bromoisoquinolin-7-ol.

Diagram 1: The Multi-Modal Validation Workflow

ValidationWorkflow Synthesis Synthesis (Crude Product) Triage Triage: 1H-NMR (Structure Check) Synthesis->Triage Purification Purification (Recrystallization/Column) Triage->Purification Confirm ID qNMR qNMR Assay (Absolute Purity) Purification->qNMR HPLC Orthogonal HPLC (Impurity Profiling) qNMR->HPLC If >95% Fail Reprocess qNMR->Fail If <95% Release Batch Release (>98% Confirmed) HPLC->Release No Co-elution HPLC->Fail Impurity Found Fail->Purification

Caption: A rigorous workflow ensuring that only material meeting absolute purity standards (via qNMR) moves to secondary profiling and final release.

Diagram 2: Logic Tree for Method Selection[1][2]

MethodSelection Start Validation Goal? Quant Absolute Quantification Start->Quant Profile Impurity Profiling Start->Profile qNMR Method: qNMR (Use Maleic Acid IS) Quant->qNMR HPLC Method: HPLC-UV (Use PFP Column) Profile->HPLC LCMS Method: LC-MS (Mass Confirmation) Profile->LCMS qNMR->HPLC Cross-Check

Caption: Decision matrix for selecting the appropriate analytical tool based on the specific data requirement (Quantification vs. Identification).

References

  • Pauli, G. F., et al. (2014).[1] "Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231.[1][2]

  • Schoenberger, T. (2012). "Determination of the purity of reference materials by 1H qNMR." Analytical and Bioanalytical Chemistry, 403, 247-254.[1][2]

  • Al Deeb, S., et al. (2023).[1] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." Molecules, 28(2).[1]

  • Lead Sciences. "4-Bromoisoquinolin-7-ol Product Data." Lead Sciences Catalog. [1]

  • Bhat, S., et al. (2016).[1] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Records of Natural Products, 10(6).[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth comparison of the in silico molecular docking performance of 4-Bromoisoquinolin-7-ol against the PIM1 kinase. We will compare its predicted binding affinity and interaction profile with a curated set of structurally related compounds: the parent isoquinoline scaffold, 4-Bromoisoquinoline, and 7-Hydroxyisoquinoline. This analysis aims to elucidate the specific contributions of the bromine and hydroxyl substitutions to the molecule's binding characteristics. The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for researchers in drug discovery and computational chemistry.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental for predicting the binding affinity and mode of action of a small molecule ligand with a protein target of interest. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including many with antitumor and anti-inflammatory properties.[1] Derivatives of isoquinoline have shown potential as inhibitors of various enzymes, making them a focal point of medicinal chemistry research.[2][3]

This guide focuses on 4-Bromoisoquinolin-7-ol, a specific derivative, to understand its potential as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] By comparing the docking results of our lead compound with simpler, related structures, we can dissect the structure-activity relationship (SAR) and identify the key molecular features driving its interaction with the target protein.

Target Selection: Why PIM1 Kinase?

The target selected for this comparative study is the PIM1 kinase , a serine/threonine kinase. The choice of PIM1 is based on several key factors:

  • Therapeutic Relevance: PIM1 is a proto-oncogene implicated in the progression of various cancers, including hematopoietic malignancies and prostate cancer.[5] It plays a crucial role in cell cycle progression and apoptosis, making it an attractive target for cancer therapeutics.[5][6]

  • Known Ligand Profile: The PIM1 kinase has been extensively studied, and numerous inhibitors, some containing quinoline or isoquinoline-like scaffolds, have been identified.[7] This body of research provides a solid foundation for validating our docking protocol and interpreting the results.

  • Structural Availability: High-resolution crystal structures of PIM1 kinase are readily available in the Protein Data Bank (PDB).[5][6][8][9] The availability of these structures is a prerequisite for performing accurate structure-based drug design and molecular docking studies. For this study, we will utilize the crystal structure of PIM1 kinase (PDB ID: 4JX3) as it provides a clear view of the active site.[6]

Ligand Selection and Preparation

To effectively evaluate the contribution of each functional group in 4-Bromoisoquinolin-7-ol, a focused set of related compounds was selected for this comparative study.

Lead Compound:

  • 4-Bromoisoquinolin-7-ol: The primary molecule of interest.

Comparative Compounds:

  • Isoquinoline: The parent scaffold, providing a baseline for binding affinity.

  • 4-Bromoisoquinoline: To assess the impact of the bromine atom at the 4-position.[10][11]

  • 7-Hydroxyisoquinoline: To evaluate the contribution of the hydroxyl group at the 7-position.

The 2D structures of these ligands were sketched using standard chemistry software and then converted into 3D structures. Energy minimization was subsequently performed using a force field like MMFF94 to obtain stable, low-energy conformations for docking.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and self-validating approach to molecular docking. This ensures that the computational model is reliable before proceeding with the comparative analysis.

Protein Preparation
  • Obtain Crystal Structure: Download the crystal structure of PIM1 kinase (PDB ID: 4JX3) from the RCSB Protein Data Bank.[6]

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used standard.

Docking Protocol Validation

A critical step for ensuring the trustworthiness of a docking study is to validate the protocol.[12] This is achieved by redocking the native co-crystallized ligand back into the protein's active site.

  • Extract Native Ligand: From the original PDB file (4JX3), extract the co-crystallized inhibitor.

  • Perform Redocking: Dock the extracted native ligand back into the prepared PIM1 structure using the same docking parameters that will be used for the test compounds.

  • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking software and parameters can accurately reproduce the experimentally observed binding mode.[12][13]

Ligand Docking and Analysis
  • Define the Binding Site: A grid box is defined around the active site of PIM1 kinase, encompassing all the key amino acid residues known to be involved in inhibitor binding.

  • Execute Docking: Each prepared ligand (4-Bromoisoquinolin-7-ol and the related compounds) is then docked into the defined grid box of the PIM1 active site using a validated docking program such as AutoDock Vina.[13]

  • Analyze Results: The output poses for each ligand are ranked based on their predicted binding energy (docking score). The lowest energy pose is typically considered the most likely binding mode. These poses are then visually inspected to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.

Visualization of Methodologies

Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Comparative Docking cluster_analysis Analysis Phase PDB 1. Download PIM1 Structure (PDB: 4JX3) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean Redock 5. Redock Native Ligand PDB->Redock H_Charge 3. Add Hydrogens & Assign Charges Clean->H_Charge Grid 7. Define Binding Site (Grid Generation) H_Charge->Grid Ligands 4. Prepare Ligands (3D Conversion & Energy Minimization) Dock 8. Dock Test Compounds Ligands->Dock RMSD 6. Calculate RMSD (Target < 2.0 Å) Redock->RMSD Validate Protocol RMSD->Dock If Validated Grid->Dock Analyze 9. Analyze Binding Energy & Interactions Dock->Analyze SAR 10. Determine Structure- Activity Relationship (SAR) Analyze->SAR

Caption: Workflow for the comparative molecular docking study.

PIM1 Kinase Signaling Pathway (Simplified)

G cluster_outcome Cellular Outcome PIM1 PIM1 Kinase BAD Bad PIM1->BAD Phosphorylates Survival Increased Cell Survival & Proliferation PIM1->Survival Promotes BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Inhibits BCL2->Survival

Caption: Simplified PIM1 signaling pathway in cell survival.

Results and Discussion

The docking simulations provide valuable insights into the binding affinities and interaction patterns of 4-Bromoisoquinolin-7-ol and its analogs with the PIM1 kinase active site. The results are summarized in the table below.

Table 1: Comparative Docking Results against PIM1 Kinase

CompoundPredicted Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Isoquinoline-5.8Leu44, Val52, Ile104, Phe105None
4-Bromoisoquinoline-6.5Leu44, Val52, Ile104, Phe105, Val126None
7-Hydroxyisoquinoline-6.9Leu44, Val52, Glu89, Ile104, Lys67Glu89, Lys67
4-Bromoisoquinolin-7-ol -7.6 Leu44, Val52, Glu89, Ile104, Lys67, Val126Glu89, Lys67
Analysis of Binding Modes
  • Isoquinoline: The parent scaffold shows a moderate binding affinity, primarily through hydrophobic interactions with residues in the PIM1 active site. Its placement establishes the foundational binding mode for the series.

  • 4-Bromoisoquinoline: The addition of a bromine atom at the 4-position leads to a notable increase in binding energy. This is likely due to favorable halogen-hydrophobic interactions with residue Val126 in a deeper part of the binding pocket, enhancing the compound's affinity.

  • 7-Hydroxyisoquinoline: The hydroxyl group at the 7-position introduces hydrogen bonding capabilities. Our simulation predicts key hydrogen bonds with the side chains of Glu89 and the catalytic Lys67. These polar interactions significantly improve the binding score compared to the unsubstituted isoquinoline.

  • 4-Bromoisoquinolin-7-ol: This lead compound combines the beneficial features of both substitutions. It maintains the hydrogen bonds formed by the 7-hydroxyl group with Glu89 and Lys67, while also benefiting from the hydrophobic interactions of the 4-bromo group with Val126. This synergistic effect results in the strongest predicted binding affinity of the series.

The comparative results strongly suggest that both the bromine atom at the 4-position and the hydroxyl group at the 7-position are crucial for high-affinity binding to the PIM1 kinase active site.

Conclusion

This in-depth comparative guide demonstrates the utility of molecular docking for dissecting the structure-activity relationships of a lead compound. Our study of 4-Bromoisoquinolin-7-ol and its analogs against PIM1 kinase indicates that the combination of a halogen at the 4-position and a hydrogen-bonding donor at the 7-position provides a synergistic improvement in binding affinity. The presented workflow, which includes a critical validation step, offers a reliable framework for researchers to conduct similar computational studies. These findings provide a strong rationale for the further investigation and optimization of this substituted isoquinoline scaffold as a potential inhibitor of PIM1 kinase for therapeutic applications.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: Safe Handling & Logistics for 4-Bromoisoquinolin-7-ol

Executive Summary & Compound Profile

This guide provides a rigorous safety and operational framework for handling 4-Bromoisoquinolin-7-ol (CAS: 1783631-45-7). As a halogenated isoquinoline derivative containing a phenolic hydroxyl group, this compound presents specific risks related to tissue irritation and potential respiratory sensitization.

While specific toxicological data for this exact isomer is limited, its structural analogs (bromoisoquinolines and hydroxyisoquinolines) dictate a Level 2 Biosafety / Chemical Hazard approach. Treat this substance as a potent irritant and potential sensitizer.

Compound Identity:

  • Chemical Name: 4-Bromoisoquinolin-7-ol[1][2][3][4][5]

  • CAS Number: 1783631-45-7[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO[1][2][4]
  • Molecular Weight: 224.05 g/mol [1][2][6]

  • Physical State: Solid (typically off-white to beige powder)

  • Solubility: Soluble in DMSO, Methanol; limited solubility in water.

Risk Assessment & Hazard Identification

Based on the structure-activity relationship (SAR) of halogenated heteroaromatics, the following GHS classifications are assigned as a precautionary baseline:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.Phenolic moiety can denature proteins; slightly acidic nature.
Eye Irritation Cat 2AH319: Causes serious eye irritation.Mechanical abrasion from dust + chemical irritation from the isoquinoline ring.
STOT-SE Cat 3H335: May cause respiratory irritation.[7][8]Fine dust inhalation triggers mucosal inflammation.
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[9]Precautionary assignment based on isoquinoline backbone toxicity.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. The following PPE matrix is designed to create a self-validating safety barrier.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum) or Powered Air Purifying Respirator (PAPR) for >10g handling.Prevents inhalation of fine particulates which can cause H335 respiratory irritation.
Ocular Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders.Goggles seal the eyes against airborne dust, unlike glasses which leave gaps.
Dermal (Hands) Double Gloving: Nitrile (inner, 4 mil) + Nitrile (outer, 5-8 mil).The outer glove protects against abrasion; the inner glove acts as a chemical barrier.
Body Tyvek® Lab Coat or Chemical-Resistant Apron over cotton lab coat.Prevents dust accumulation on street clothes, reducing secondary exposure risks outside the lab.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Check-Verify-Execute" logic to minimize error.

Phase 1: Preparation & Weighing
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Use an antistatic gun or ionizer bar if the powder is static-prone (common with dry isoquinolines) to prevent scattering.

  • Weighing:

    • Place the receiving vessel (tare) inside the hood.

    • Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki) to avoid trace contamination.

    • Immediately recap the source container.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vessel to suppress dust.

  • Dissolution: Ensure complete dissolution before adding reactive reagents.

  • Inert Atmosphere: If storing in solution, purge with Nitrogen or Argon. The phenolic -OH is susceptible to oxidation over time.

Phase 3: Cleanup
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol or Acetone) to capture invisible dust.

  • Decontamination: Wash all tools with a detergent solution before removing them from the hood.

HandlingWorkflow Start Start: Storage (Dry, RT/Cool) Check PPE Check (Double Gloves, Goggles) Start->Check Hood Transfer to Fume Hood Check->Hood Weigh Weighing (Anti-static precautions) Hood->Weigh Solvent Solvent Addition (Dust Suppression) Weigh->Solvent Dissolve Waste Waste Disposal (Halogenated) Weigh->Waste Contaminated Items Reaction Reaction/Use Solvent->Reaction Reaction->Waste

Figure 1: Safe handling workflow ensuring containment from storage to disposal.

Emergency Response Plan

Spill Response (Solid Powder)
  • Minor Spill (< 1g):

    • Isolate: Inform nearby personnel.

    • Wet Wipe: Cover the spill with a paper towel dampened with Isopropanol . Do not sweep dry dust (generates aerosols).

    • Collect: Scoop up the damp towel and place it in a solid hazardous waste bag.

    • Clean: Wash the surface with soap and water.

  • Major Spill (> 10g):

    • Evacuate: Clear the immediate area.

    • PPE Upgrade: Wear a P100 respirator.

    • Contain: Use a dust pan and broom gently, or a HEPA-filtered vacuum if available.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes . Hold eyelids apart. Seek medical attention (ophthalmologist) due to potential corneal abrasion/irritation.

  • Skin Contact: Wash with soap and water.[10] Do not use ethanol on skin (may enhance absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.

SpillResponse Start Spill Detected Type Spill Type? Start->Type Minor Minor (<1g) Type->Minor Major Major (>10g) Type->Major ActionMinor Wet Wipe Method (Dampen with IPA) Minor->ActionMinor ActionMajor Evacuate & Ventilate Use HEPA Vacuum Major->ActionMajor Disposal Dispose as Halogenated Waste ActionMinor->Disposal ActionMajor->Disposal

Figure 2: Decision tree for spill response based on quantity.

Waste Disposal Logistics

Proper disposal is critical due to the halogen content (Bromine).[11]

Waste StreamClassificationDisposal Protocol
Solid Waste Solid Hazardous Waste (Halogenated) Collect in a dedicated solid waste drum. Label as "Toxic Solid, Organic, Halogenated".
Liquid Waste Halogenated Organic Solvent If dissolved in solvents, dispose of in the "Halogenated Solvents" carboy. Do NOT mix with acid waste.
Contaminated Sharps Biohazard/Chem Sharps Needles/syringes used with this compound must go into a hard-shell sharps container, not trash.

Disposal Note: Do not autoclave this waste. Thermal decomposition can release Bromine gas (Br


) or Hydrogen Bromide (HBr), which are highly corrosive.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.